molecular formula H5O5V-5 B14338423 Vanadium hydroxide CAS No. 102857-58-9

Vanadium hydroxide

Katalognummer: B14338423
CAS-Nummer: 102857-58-9
Molekulargewicht: 135.98 g/mol
InChI-Schlüssel: JLQPSXFDVXNJAE-UHFFFAOYSA-I
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Vanadium hydroxide is a useful research compound. Its molecular formula is H5O5V-5 and its molecular weight is 135.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality Vanadium hydroxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vanadium hydroxide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

102857-58-9

Molekularformel

H5O5V-5

Molekulargewicht

135.98 g/mol

IUPAC-Name

vanadium;pentahydroxide

InChI

InChI=1S/5H2O.V/h5*1H2;/p-5

InChI-Schlüssel

JLQPSXFDVXNJAE-UHFFFAOYSA-I

Kanonische SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[V]

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Vanadium (III) Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis methods for Vanadium (III) hydroxide (B78521) (V(OH)₃). Vanadium compounds are of increasing interest in various scientific fields, including catalysis and biomedical applications, making a thorough understanding of their synthesis crucial for further research and development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the chemical pathways and experimental workflows.

Introduction to Vanadium (III) Hydroxide

Vanadium (III) hydroxide is an inorganic compound of vanadium in the +3 oxidation state. The synthesis of pure V(OH)₃ can be challenging due to the susceptibility of vanadium (III) to oxidation and the tendency to form various oxides and oxyhydroxides. The primary methods for synthesizing Vanadium (III) hydroxide revolve around the controlled hydrolysis and precipitation from a Vanadium (III) salt solution. Careful control of reaction parameters such as pH, temperature, and atmospheric conditions is paramount to achieving the desired product with high purity and yield.

Core Synthesis Method: Precipitation from Vanadium (III) Chloride

The most common and direct route to synthesize Vanadium (III) hydroxide is through the precipitation of a Vanadium (III) salt solution with a base. Vanadium (III) chloride (VCl₃) is a frequently used precursor due to its solubility in water.

Underlying Chemical Principles

The synthesis is based on the hydrolysis of the hexaaqua vanadium (III) ion, [V(H₂O)₆]³⁺, which is formed when VCl₃ dissolves in water. The addition of a base increases the pH of the solution, leading to the deprotonation of the coordinated water molecules and the subsequent precipitation of Vanadium (III) hydroxide. The overall reaction can be represented as:

VCl₃ + 3H₂O → V(OH)₃ + 3HCl

In the presence of a base (e.g., NaOH or NH₄OH), the reaction proceeds as follows:

V³⁺(aq) + 3OH⁻(aq) → V(OH)₃(s)

It is critical to perform this reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Vanadium (III) to higher oxidation states, such as Vanadium (IV) or (V).

Detailed Experimental Protocol

This protocol outlines a typical laboratory-scale synthesis of Vanadium (III) hydroxide.

Materials:

  • Vanadium (III) chloride (VCl₃)

  • Sodium hydroxide (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)

  • Deionized water (deoxygenated)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (beakers, burette, filtration apparatus)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Preparation of Precursor Solution:

    • Under a continuous flow of inert gas, dissolve a known amount of Vanadium (III) chloride in deoxygenated deionized water to prepare a solution of the desired concentration (e.g., 0.1 M).

    • Stir the solution gently until the VCl₃ is completely dissolved. The solution should have a characteristic green color.

  • Precipitation:

    • While maintaining the inert atmosphere and constant stirring, slowly add a solution of NaOH or NH₄OH (e.g., 1 M) dropwise to the VCl₃ solution.

    • Monitor the pH of the solution continuously. The precipitation of Vanadium (III) hydroxide is typically observed as the pH increases. The target pH for complete precipitation is generally in the neutral to slightly alkaline range.

  • Aging of the Precipitate:

    • After the addition of the base is complete, continue stirring the suspension for a period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated) to allow for the aging of the precipitate. This step can improve the crystallinity and filterability of the product.

  • Isolation and Washing:

    • Separate the precipitate from the solution by filtration (e.g., using a Büchner funnel) or centrifugation.

    • Wash the collected precipitate several times with deoxygenated deionized water to remove any soluble impurities, such as chloride ions and excess base.

    • Follow with a final wash with a solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.

  • Drying:

    • Dry the purified Vanadium (III) hydroxide precipitate under vacuum at a low temperature to prevent oxidation and decomposition.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of Vanadium (III) hydroxide by precipitation from VCl₃. Please note that these values can vary depending on the specific experimental conditions.

ParameterTypical Value/RangeNotes
Precursor Concentration 0.1 - 0.5 MHigher concentrations may lead to faster precipitation but potentially smaller particle sizes.
Precipitant NaOH, NH₄OHThe choice of base can influence the morphology and purity of the final product.
Final pH 7 - 9Careful control is crucial to ensure complete precipitation and avoid the formation of soluble species.
Reaction Temperature 25 - 60 °CTemperature can affect the rate of precipitation and the crystallinity of the product.
Yield > 90%The yield is typically high under optimized conditions.
Purity > 95%Purity is highly dependent on the thoroughness of the washing steps and the exclusion of oxygen.

Alternative Synthesis Approaches

While precipitation from VCl₃ is the most direct method, other routes to obtain Vanadium (III) hydroxide or its precursors exist.

Reduction of Higher-Valent Vanadium Compounds

One alternative approach involves the reduction of a Vanadium (V) or Vanadium (IV) compound to Vanadium (III) in solution, followed by precipitation.

Example Pathway:

  • Reduction: A solution of a Vanadium (V) salt, such as ammonium metavanadate (NH₄VO₃), can be reduced to Vanadium (III) using a suitable reducing agent (e.g., sodium dithionite (B78146) or electrochemical reduction).

  • Precipitation: Following the reduction step, the pH of the Vanadium (III) solution is adjusted with a base to precipitate V(OH)₃, as described in the primary method.

This method requires careful control of the reduction potential and subsequent handling to prevent re-oxidation.

Characterization of Vanadium (III) Hydroxide

To confirm the successful synthesis and purity of Vanadium (III) hydroxide, several analytical techniques are employed:

  • X-ray Diffraction (XRD): To identify the crystalline phase and confirm the absence of other vanadium oxides.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and water content of the hydroxide.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized material.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the +3 oxidation state of vanadium.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the primary synthesis method for Vanadium (III) hydroxide.

SynthesisWorkflow cluster_prep Precursor Preparation cluster_precip Precipitation cluster_process Product Processing VCl3 Vanadium (III) Chloride (VCl₃) VCl3_sol VCl₃ Solution [V(H₂O)₆]³⁺ VCl3->VCl3_sol H2O Deoxygenated Water H2O->VCl3_sol Precipitate V(OH)₃ Precipitate VCl3_sol->Precipitate pH Adjustment Base Base (NaOH or NH₄OH) Base->Precipitate Washing Washing Precipitate->Washing Isolation Drying Drying Washing->Drying FinalProduct Pure V(OH)₃ Drying->FinalProduct

Caption: Workflow for the synthesis of Vanadium (III) hydroxide.

Conclusion

The synthesis of Vanadium (III) hydroxide primarily relies on the controlled precipitation from a Vanadium (III) salt solution, typically VCl₃, using a base under an inert atmosphere. The success of the synthesis is highly dependent on the careful management of experimental parameters to prevent oxidation and ensure the formation of the desired pure hydroxide phase. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with vanadium compounds. Further optimization of these methods may be necessary depending on the specific application and desired material properties.

An In-depth Technical Guide to the Physicochemical Properties of Vanadium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium, a versatile transition metal, exists in multiple oxidation states, primarily from +2 to +5, allowing it to form a diverse array of compounds with unique physicochemical properties. Among these, vanadium hydroxides and their hydrated oxide analogues are of significant interest due to their roles as precursors in the synthesis of various vanadium oxides and their emerging applications in catalysis, energy storage, and biomedicine. This technical guide provides a comprehensive overview of the core physicochemical properties of vanadium hydroxide (B78521), with a particular focus on aspects relevant to researchers in materials science and drug development.

The term "vanadium hydroxide" often encompasses a range of compositions, from stoichiometric hydroxides like vanadium(III) hydroxide, V(OH)₃, to more complex hydrated oxides and oxyhydroxides, such as vanadium(IV) oxyhydroxide, VO(OH)₂. The properties of these compounds are intricately linked to the oxidation state of the vanadium center, the degree of hydration, and their morphology. Understanding these fundamental properties is crucial for the rational design and synthesis of novel vanadium-based materials with tailored functionalities.

Physicochemical Properties

The physicochemical properties of vanadium hydroxides are summarized below, with quantitative data presented in structured tables for clarity and comparative analysis.

Structure and Composition

The crystal structure of vanadium hydroxides is often amorphous or poorly crystalline, making detailed structural elucidation challenging. However, they are generally understood to consist of vanadium centers coordinated by hydroxide and, in some cases, oxide and water ligands.

  • Vanadium(III) Hydroxide (V(OH)₃): This compound is typically prepared as a gelatinous precipitate. Its structure is believed to be a network of V(III) ions bridged by hydroxide groups.

  • Vanadium(IV) Oxyhydroxide (VO(OH)₂): Also known as vanadyl hydroxide, this compound contains the vanadyl ion (VO²⁺). It can be prepared as a precursor for vanadium oxides like VO₂ and V₂O₅.[1]

  • Vanadium(V) Hydroxide (V(OH)₅): This is a more hypothetical species and is often considered as hydrated vanadium pentoxide (V₂O₅·nH₂O). In aqueous solutions at low pH, the dominant species is the dioxovanadium(V) cation, [VO₂(H₂O)₄]⁺.[2]

Solubility

The solubility of vanadium hydroxides is generally low in water, a property that is exploited in their synthesis via precipitation.

CompoundFormulaKsp (at 25 °C)Molar Solubility (in pure water)
Vanadium(III) HydroxideV(OH)₃4.0 x 10⁻³⁵1.08 x 10⁻⁹ M

Table 1: Solubility data for Vanadium(III) Hydroxide.

Vanadium(IV) and Vanadium(V) hydroxides are also considered insoluble in water.[3] The solubility of vanadium(IV) oxide (VO₂), a related compound, is also very low in water but can be influenced by pH.[4][5]

Thermal Properties

Upon heating, vanadium hydroxides undergo dehydration and decomposition to form various vanadium oxides. The specific products depend on the initial oxidation state of the vanadium and the heating atmosphere (e.g., air or inert gas).

Thermogravimetric analysis (TGA) is a key technique for studying these transformations. A typical TGA curve for a hydrated vanadium oxide shows an initial weight loss corresponding to the removal of adsorbed and structural water, followed by further decomposition at higher temperatures to form crystalline vanadium oxides.[6][7] For instance, VO(OH)₂ can be calcined in air to produce V₂O₅ or in an inert atmosphere like argon to yield VO₂.[1] The thermal decomposition of ammonium (B1175870) vanadium sulfate (B86663) hydroxide, another precursor, yields V₂O₅ upon calcination at 500 °C.[8][9]

Thermal_Decomposition_Pathway VOH3 V(OH)₃ (s) V2O3 V₂O₃ (s) VOH3->V2O3 Heat (Inert atm.) VOOH2 VO(OH)₂ (s) VO2 VO₂ (s) VOOH2->VO2 Heat (Inert atm.) V2O5 V₂O₅ (s) VOOH2->V2O5 Heat (Air) V2O5_nH2O V₂O₅·nH₂O (s) V2O5_nH2O->V2O5 Heat

Figure 1: Generalized thermal decomposition pathways of vanadium hydroxides.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of vanadium hydroxides.

  • Infrared (IR) Spectroscopy: FTIR spectra of hydrated vanadium oxides and hydroxides typically show broad bands in the region of 3000-3600 cm⁻¹ corresponding to O-H stretching vibrations of water and hydroxide groups.[10][11][12] The V=O stretching vibration in vanadyl-containing compounds is often observed around 950-1020 cm⁻¹.[7][13] Bending vibrations of V-O-H groups and stretching vibrations of V-O-V bridges are also present at lower wavenumbers.[10][13]

Vibrational ModeWavenumber Range (cm⁻¹)Assignment
ν(O-H)3000 - 3600Stretching of hydroxyl groups and water
δ(H-O-H)~1620Bending of interlayer water
ν(V=O)950 - 1020Stretching of terminal vanadyl bond
ν(V-O-V)500 - 800Stretching of bridging V-O-V bonds
δ(V-O-H)Lower wavenumbersBending of V-O-H groups

Table 2: Typical FTIR vibrational modes for vanadium hydroxides and hydrated oxides.

  • Raman Spectroscopy: Raman spectroscopy is also a powerful tool for characterizing vanadium compounds. For hydrated vanadium oxides, bands related to V=O stretching and V-O-V bending and stretching are observed.[10][14] The Raman spectrum of the vanadate (B1173111) mineral vésigniéite, which contains (VO₄) and (OH) groups, shows intense bands at 821 and 856 cm⁻¹ assigned to the symmetric stretching modes of the (VO₄)³⁻ group.[15]

  • X-ray Diffraction (XRD): As-precipitated vanadium hydroxides are often amorphous or nanocrystalline, resulting in broad diffraction peaks. Upon heating, these broad features sharpen as crystalline vanadium oxide phases are formed. The XRD patterns can be compared with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the resulting oxide phases.[11][16]

  • UV-Visible (UV-Vis) Spectroscopy: The color of vanadium compounds is dependent on the oxidation state of the vanadium ion. UV-Vis spectroscopy can be used to monitor changes in oxidation state during synthesis or reactions. Aqueous solutions of different vanadium ions exhibit characteristic colors and absorption spectra.

Experimental Protocols

Detailed experimental procedures are critical for the reproducible synthesis and characterization of vanadium hydroxides.

Synthesis of Vanadium(IV) Oxyhydroxide (VO(OH)₂) by Precipitation

This protocol describes the synthesis of VO(OH)₂ from a vanadium(IV) solution by pH adjustment.[1][17]

Materials:

  • Vanadium(IV) strip liquor (or a solution of VOSO₄)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M) or another suitable base

  • Dilute acid (e.g., 0.1 M H₂SO₄) for washing

  • Deionized water

Procedure:

  • Start with a vanadium(IV) solution at room temperature.

  • While stirring, slowly add the NaOH solution to adjust the pH of the solution to approximately 5.6.

  • Continue stirring for about 5-10 minutes to ensure complete precipitation of the vanadium hydroxide. A precipitation yield of over 98% can be achieved rapidly.[1]

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate with dilute acid to remove impurities.

  • Wash the precipitate several times with deionized water to remove any remaining acid and soluble salts.

  • Dry the resulting VO(OH)₂ product in a vacuum oven at a low temperature (e.g., 60-80 °C).

Precipitation_Synthesis start Vanadium(IV) Solution (e.g., VOSO₄) add_base Add Base (e.g., NaOH) to pH ~5.6 start->add_base precipitate Precipitation of VO(OH)₂ add_base->precipitate filter_wash Filter and Wash (dilute acid, then H₂O) precipitate->filter_wash dry Dry under Vacuum filter_wash->dry product VO(OH)₂ Powder dry->product

Figure 2: Experimental workflow for the precipitation synthesis of VO(OH)₂.

Hydrothermal Synthesis of Vanadium Hydroxide/Oxide Nanostructures

Hydrothermal methods are widely used to synthesize crystalline nanostructured vanadium oxides, often from hydroxide or hydrated precursors.[8][9][18][19][20]

Materials:

  • Vanadium precursor (e.g., V₂O₅, NH₄VO₃, or VOSO₄)

  • Solvent (typically deionized water, sometimes with co-solvents like ethanol)

  • Structure-directing agent (optional, e.g., long-chain amines or surfactants)

  • Acids or bases for pH adjustment (e.g., H₂SO₄ or NaOH)

Procedure:

  • Dissolve the vanadium precursor in the chosen solvent. This may require heating or the addition of an acid or base.

  • If a structure-directing agent is used, add it to the solution and stir to ensure homogeneity.

  • Adjust the pH of the solution to the desired value. The pH is a critical parameter that influences the morphology of the final product.[8]

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (typically 120-200 °C) for a set duration (from hours to several days).

  • After the reaction, allow the autoclave to cool to room temperature naturally.

  • Collect the product by filtration or centrifugation.

  • Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors and organic residues.

  • Dry the final product, typically in an oven or under vacuum.

Characterization Methods
  • Thermogravimetric Analysis (TGA): To study the thermal decomposition, heat the vanadium hydroxide sample in a TGA instrument under a controlled atmosphere (e.g., air or nitrogen) with a constant heating rate (e.g., 10 °C/min). Record the weight loss as a function of temperature.[21]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Mix a small amount of the dried sample with KBr powder and press it into a pellet. Record the FTIR spectrum in the range of 400-4000 cm⁻¹.

  • X-ray Diffraction (XRD): Mount the powdered sample on a sample holder and record the XRD pattern using a diffractometer with a Cu Kα radiation source. Scan over a 2θ range relevant for vanadium oxides (e.g., 10-80°).[16]

Applications in Drug Development

Vanadium compounds have garnered significant attention for their potential therapeutic applications, particularly as insulin-mimetic agents for the treatment of diabetes and as anticancer agents.[2][3][22][23][24][25]

Insulin-Mimetic and Insulin-Enhancing Effects

The insulin-mimetic properties of vanadium compounds are primarily attributed to their ability to inhibit protein tyrosine phosphatases (PTPs), such as PTP1B.[22] PTPs are negative regulators of the insulin (B600854) signaling pathway. By inhibiting these enzymes, vanadium compounds can enhance the phosphorylation of the insulin receptor and its downstream substrates, thereby mimicking or enhancing the effects of insulin.[22][26][27] This leads to increased glucose uptake and metabolism.[26]

Insulin_Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (IR) IRS IRS Phosphorylation IR->IRS activates Insulin Insulin Insulin->IR binds Vanadium Vanadium Compounds (e.g., Vanadyl) PTP1B PTP1B Vanadium->PTP1B inhibits PTP1B->IR dephosphorylates PI3K PI3K/Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Figure 3: Simplified signaling pathway showing the insulin-mimetic action of vanadium compounds.

Anticancer Activity

Vanadium compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][2][17][24][25] The proposed mechanisms of action include:

  • Induction of Oxidative Stress: Vanadium ions can participate in Fenton-like reactions, generating reactive oxygen species (ROS) that can lead to DNA damage, lipid peroxidation, and ultimately, apoptosis (programmed cell death).[1][2][27]

  • Cell Cycle Arrest and Apoptosis: Vanadium compounds can interfere with signaling pathways that regulate cell proliferation and survival, leading to cell cycle arrest and the induction of apoptosis.[1][2][24]

  • Inhibition of Metastasis: Some studies suggest that vanadium compounds can inhibit the metastatic potential of cancer cells.[1]

Vanadium Hydroxide Nanoparticles in Drug Delivery

The development of nanostructured materials has opened new avenues for drug delivery. Vanadium-based nanoparticles, which can be synthesized from hydroxide precursors, are being explored as carriers for anticancer drugs.[12][18][28][29] Their high surface area allows for the loading of therapeutic agents, and their physicochemical properties can be tuned to control drug release. Furthermore, the inherent biological activity of vanadium may provide a synergistic therapeutic effect.

Conclusion

Vanadium hydroxides represent a class of compounds with a rich and complex chemistry. While their characterization can be challenging due to their often amorphous nature, a fundamental understanding of their physicochemical properties is essential for their application. The ability to synthesize vanadium hydroxides with controlled morphology and to understand their subsequent transformations into various vanadium oxides is key to harnessing their potential in catalysis and materials science. For drug development professionals, the biological activities of vanadium compounds, rooted in their ability to interact with key cellular signaling pathways, offer exciting possibilities for the design of novel therapeutics for diabetes and cancer. Further research into the specific roles of vanadium hydroxide and oxyhydroxide nanostructures in these biological processes will be crucial for translating their potential into clinical applications.

References

An In-depth Technical Guide to the Crystal Structure and Morphology of Vanadium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of vanadium hydroxide (B78521), a compound of significant interest in materials science, catalysis, and energy storage. Given the complexity of vanadium chemistry, this document will clarify the distinctions between true vanadium hydroxides, oxyhydroxides, and hydrated vanadium oxides, which are often discussed interchangeably in scientific literature. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed structural and morphological data, experimental protocols, and visual representations of key concepts.

Introduction to Vanadium Hydroxide

Vanadium can exist in multiple oxidation states, primarily +3, +4, and +5, leading to a variety of hydroxide and oxyhydroxide species. While simple, crystalline vanadium hydroxides are not extensively characterized, related compounds such as vanadyl hydroxide (VOOH) and hydrated vanadium oxides (e.g., V₂O₅·nH₂O) are more commonly synthesized and studied. Often, vanadium hydroxide precipitates are amorphous and serve as precursors for the synthesis of crystalline vanadium oxides. The structure and morphology of the final oxide material are heavily influenced by the characteristics of the initial hydroxide precipitate.

Crystal Structure of Vanadium Hydroxide and Related Compounds

The crystal structure of materials reported as "vanadium hydroxide" can vary significantly depending on the oxidation state of vanadium and the synthesis conditions. While many vanadium hydroxide precipitates are amorphous, some crystalline phases, particularly oxyhydroxides, have been identified and characterized.

Crystalline Vanadium Oxyhydroxide (VOOH)

Hierarchical porous vanadyl hydroxide (VOOH) hollow spheres have been successfully synthesized via a facile hydrothermal method using ammonium (B1175870) metavanadate as the starting material.[1] The crystal structure of these materials can be controlled by adjusting the synthesis parameters.

Mixed-Metal Vanadium Oxide Hydroxides

Crystalline structures of mixed-metal vanadium oxide hydroxides have also been reported. For instance, a new aluminum vanadium oxide hydroxide, Al₂(OH)₃(VO₄), has been prepared through hydrothermal treatment. This compound crystallizes with a monoclinic symmetry in the C2/m space group.[2]

Table 1: Crystallographic Data for Selected Vanadium Hydroxide and Oxyhydroxide Compounds

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)Reference
Aluminum Vanadium Oxide HydroxideAl₂(OH)₃(VO₄)MonoclinicC2/ma = 13.5634, b = 8.2267, c = 5.31232, β = 112.741°[2]
Ammonium Vanadium Sulfate HydroxideNH₄V₃(OH)₆(SO₄)₂---[3]
Vanadyl HydroxideVOOH---[1]

Note: Detailed crystallographic data for NH₄V₃(OH)₆(SO₄)₂ and VOOH were not fully provided in the search results.

Morphology of Vanadium Hydroxide

The morphology of vanadium hydroxide is highly dependent on the synthesis method and conditions, such as pH, temperature, and the presence of structure-directing agents. A wide array of morphologies has been reported, often for materials that are precursors to or are themselves nanostructured vanadium oxides.

Common morphologies include:

  • Nanoparticles: Simple precipitation methods often yield amorphous nanoparticles.

  • Nanosheets: Two-dimensional structures can be obtained through controlled hydrolysis.

  • Nanorods and Nanowires: One-dimensional structures are typically synthesized under hydrothermal conditions.[3]

  • Hollow Spheres: Hierarchical structures with hollow cores and mesoporous shells have been achieved through hydrothermal synthesis.[1]

  • Flower-like and Dandelion-like Structures: Self-assembled hierarchical structures have been reported for reduced vanadium oxides derived from hydroxide precursors.[3]

The control of morphology is crucial as it directly impacts the material's surface area, porosity, and ultimately its performance in various applications.

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon existing research. Below are protocols for the synthesis of vanadium hydroxide and related materials with specific morphologies.

Protocol 1: Hydrothermal Synthesis of Hierarchical Vanadyl Hydroxide (VOOH) Hollow Spheres

This protocol is adapted from a method for synthesizing hierarchical porous VOOH hollow spheres.[1]

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of ammonium metavanadate.

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 180 °C) for a designated period (e.g., 24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product with deionized water and ethanol (B145695) several times to remove any unreacted precursors.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C).

Logical Workflow for Hydrothermal Synthesis of VOOH

hydrothermal_synthesis cluster_preparation Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing start Start: Dissolve NH4VO3 in Deionized Water solution Aqueous NH4VO3 Solution start->solution autoclave Transfer to Autoclave solution->autoclave heating Heat at 180°C for 24h autoclave->heating cooling Cool to Room Temperature heating->cooling collection Collect Precipitate (Centrifugation/Filtration) cooling->collection washing Wash with Water and Ethanol collection->washing drying Dry in Vacuum Oven at 60°C washing->drying end End: VOOH Hollow Spheres drying->end

Caption: Hydrothermal synthesis workflow for vanadyl hydroxide hollow spheres.

Protocol 2: Precipitation of Vanadium Hydroxide from Vanadium-Bearing Liquors

This protocol is a general method for precipitating vanadium hydroxide from acidic solutions, often used in metallurgical extraction processes.[4]

Materials:

  • Vanadium-bearing acidic solution

  • Precipitating agent (e.g., Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Calcium Hydroxide (Ca(OH)₂))

Procedure:

  • Place the vanadium-bearing liquor in a suitable reaction vessel.

  • Agitate the solution continuously.

  • Slowly add the precipitating agent to adjust the pH of the solution to a range of 5.5 to 6.5.

  • Monitor the pH closely during the addition of the precipitating agent.

  • Continue agitation for a period to ensure complete precipitation of the vanadium hydroxide.

  • Allow the precipitate to settle.

  • Separate the vanadium hydroxide precipitate from the solution by filtration.

  • Wash the precipitate with deionized water to remove soluble impurities.

  • Dry the precipitate as required for further processing.

Signaling Pathway for pH-Controlled Precipitation

precipitation_pathway cluster_input Inputs cluster_process Process cluster_output Outputs vanadium_solution Vanadium-Bearing Acidic Solution (V³⁺/V⁴⁺) ph_adjustment pH Adjustment (5.5 - 6.5) vanadium_solution->ph_adjustment precipitant Precipitating Agent (e.g., NaOH) precipitant->ph_adjustment precipitation Precipitation of Vanadium Hydroxide ph_adjustment->precipitation separation Solid-Liquid Separation (Filtration) precipitation->separation product Vanadium Hydroxide Precipitate separation->product effluent Vanadium-Depleted Solution separation->effluent

Caption: pH-controlled precipitation of vanadium hydroxide from solution.

Conclusion

The study of vanadium hydroxide is integral to the development of advanced vanadium-based materials. While often amorphous, crystalline phases of related oxyhydroxides provide insight into the structural possibilities. The morphology of vanadium hydroxide is highly tunable through various synthesis techniques, particularly hydrothermal methods. The detailed protocols and conceptual diagrams provided in this guide aim to facilitate further research and development in this promising field. A clear understanding of the crystal structure and morphology is paramount for designing materials with tailored properties for applications in catalysis, energy storage, and beyond.

References

A Technical Guide to the Characterization of Vanadium Hydroxide Using XRD and XPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the application of X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) for the comprehensive characterization of vanadium hydroxide (B78521). Tailored for researchers and scientists in materials science and drug development, this document details the principles, experimental protocols, and data interpretation for both techniques.

Introduction to Vanadium Hydroxide Characterization

Vanadium hydroxides and oxyhydroxides are materials of significant interest due to their applications in catalysis, energy storage, and chemical sensing.[1] Their performance is intrinsically linked to their structural and electronic properties, such as crystallinity, phase composition, and the oxidation state of vanadium. X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) are indispensable, complementary techniques for a thorough analysis. XRD probes the long-range atomic order to reveal crystal structure and phase information, while XPS provides detailed insights into the surface chemistry, including elemental composition and oxidation states.

X-ray Diffraction (XRD) for Structural Analysis

XRD is a non-destructive technique used to analyze the structural properties of materials. It provides information on the crystallinity, phase composition, and crystallite size.

Principles of XRD Analysis

In XRD, a beam of X-rays is directed at a sample, and the resulting diffraction pattern is measured. Crystalline materials produce a series of sharp diffraction peaks at specific angles (2θ), governed by Bragg's Law (nλ = 2d sinθ). The positions and intensities of these peaks are unique to a material's crystal structure.

For vanadium-based materials, XRD patterns can distinguish between different oxides and hydroxides. However, vanadium hydroxides, particularly those synthesized via aqueous routes, are often amorphous or poorly crystalline.[2]

  • Crystalline Materials: Exhibit sharp, well-defined peaks.

  • Amorphous Materials: Produce broad, hump-like features in the XRD pattern, indicating a lack of long-range atomic order.[3][4]

Quantitative XRD Data

The following table presents representative XRD peak data for a crystalline vanadium oxide (orthorhombic V₂O₅) to illustrate how data from a crystalline sample would be presented. For an amorphous vanadium hydroxide, the pattern would instead show a broad halo.[5][6]

2θ (Degrees)d-spacing (Å)Miller Indices (hkl)
20.34.37(001)
21.74.09(101)
26.13.41(110)
31.02.88(301)
34.32.61(310)
47.31.92(002)
Note: This data is for crystalline V₂O₅ for illustrative purposes. Amorphous vanadium hydroxide would not show these sharp peaks.
Experimental Protocol for XRD

A typical experimental procedure for acquiring XRD data for a vanadium hydroxide powder sample is as follows:

  • Sample Preparation:

    • Grind the vanadium hydroxide sample into a fine, homogeneous powder using an agate mortar and pestle to ensure random orientation of crystallites.

    • Mount the powder onto a zero-background sample holder (e.g., a silicon wafer or a specialized low-background holder). Ensure the sample surface is flat and level with the holder's surface.

  • Instrument Configuration:

    • X-ray Source: Commonly a Cu Kα radiation source (λ = 1.5406 Å).

    • Generator Settings: Operate the X-ray tube at a voltage of 40 kV and a current of 40 mA.

    • Optics: Use a divergent slit, a monochromator to filter out Kβ radiation, and a receiving slit.

  • Data Acquisition:

    • Scan Type: Continuous 2θ scan.

    • Scan Range: Typically from 10° to 80° in 2θ.

    • Step Size: 0.02° to 0.05°.

    • Dwell Time (Time per Step): 0.5 to 2 seconds, depending on the sample's crystallinity. Longer times may be needed for amorphous samples to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the peak positions (2θ), intensities, and full width at half maximum (FWHM).

    • Compare the peak positions and relative intensities to standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present.

    • For amorphous samples, analyze the position and breadth of the diffuse scattering halo.[7]

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and, crucially, the chemical (oxidation) states of the elements on a material's surface (top 1-10 nm).

Principles of XPS Analysis

XPS involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, allowing for the determination of oxidation states.

For vanadium hydroxide, high-resolution scans of the V 2p and O 1s regions are of primary importance.

  • V 2p Spectrum: The V 2p signal is split into two peaks by spin-orbit coupling: V 2p₃/₂ and V 2p₁/₂. The binding energy of the V 2p₃/₂ peak is used to identify the oxidation state of vanadium. Different oxidation states (e.g., V³⁺, V⁴⁺, V⁵⁺) have distinct binding energies, and deconvolution of the V 2p spectrum is necessary to quantify the proportion of each state.[8][9]

  • O 1s Spectrum: The O 1s spectrum can be deconvoluted to differentiate between different oxygen species. This is critical for confirming the presence of hydroxide. The main components are typically:

    • Lattice Oxygen (V-O): Found at lower binding energies.

    • Hydroxide Groups (V-OH): Found at intermediate binding energies.[10]

    • Adsorbed Water (H₂O): Found at higher binding energies.[11][12]

Quantitative XPS Data

The following tables summarize typical binding energy ranges for vanadium and oxygen species. Charge correction is typically performed by setting the adventitious carbon C 1s peak to 284.8 eV.[13]

Table 1: V 2p₃/₂ Binding Energies for Vanadium Oxidation States

Oxidation StateV 2p₃/₂ Binding Energy (eV)Reference
V³⁺~515.2 - 515.8[8]
V⁴⁺~515.6 - 516.2[8]
V⁵⁺~516.9 - 517.6[8][14]

Table 2: O 1s Binding Energies for Different Oxygen Species

Oxygen SpeciesO 1s Binding Energy (eV)Reference
Metal Oxide (V-O)~529.5 - 530.6[8][15]
Hydroxide (-OH)~530.8 - 531.9[11][12]
Adsorbed Water (H₂O)~532.0 - 533.1[10][16]
Experimental Protocol for XPS

A typical experimental procedure for acquiring XPS data for a vanadium hydroxide sample is as follows:

  • Sample Preparation:

    • Press the powder sample onto a clean, conductive adhesive tape (e.g., copper or carbon tape) mounted on an XPS sample holder.

    • Alternatively, press the powder into a pellet.

    • Ensure the sample is properly grounded to the sample holder to minimize charging effects.

    • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the spectrometer.

  • Instrument Configuration:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV).

    • Vacuum: Maintain a pressure below 10⁻⁸ mbar to prevent surface contamination.

    • Analyzer: Set the analyzer to a constant pass energy mode. Use a high pass energy (e.g., 160 eV) for survey scans and a low pass energy (e.g., 20-40 eV) for high-resolution scans to achieve better energy resolution.

  • Data Acquisition:

    • Survey Scan: Acquire a wide scan (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

    • High-Resolution Scans: Acquire detailed spectra for the V 2p, O 1s, and C 1s regions. For accurate analysis, the V 2p and O 1s regions should be acquired together in a single window (approx. 507-540 eV).[17]

  • Data Analysis:

    • Charge Correction: Calibrate the binding energy scale by setting the C 1s peak from adventitious carbon to 284.8 eV.

    • Background Subtraction: Apply a Shirley or Tougaard background to the high-resolution spectra before peak fitting.[18]

    • Peak Fitting (Deconvolution): Fit the V 2p and O 1s spectra with Gaussian-Lorentzian functions to resolve and quantify the different chemical states. The spin-orbit splitting and area ratio for the V 2p doublet should be constrained during fitting.

Visualizing the Characterization Process

G cluster_synthesis Synthesis cluster_analysis Characterization cluster_data Data Interpretation synthesis Vanadium Hydroxide Synthesis (e.g., Hydrothermal, Sol-Gel) xrd_analysis XRD Analysis synthesis->xrd_analysis xps_analysis XPS Analysis synthesis->xps_analysis xrd_data Structural Information: - Crystallinity (Amorphous/Crystalline) - Phase Identification xrd_analysis->xrd_data xps_data Surface Chemical Information: - Elemental Composition - Vanadium Oxidation States (V³⁺, V⁴⁺, V⁵⁺) - Oxygen Species (V-O, V-OH, H₂O) xps_analysis->xps_data

G cluster_xrd XRD (Bulk Structure) cluster_xps XPS (Surface Chemistry) center_node Vanadium Hydroxide Sample xrd_info Crystallinity (Amorphous vs. Crystalline) center_node->xrd_info Probes elemental_info Elemental Composition center_node->elemental_info Probes phase_info Phase Composition oxidation_info Vanadium Oxidation States (V³⁺, V⁴⁺, V⁵⁺) oxygen_info Oxygen Species (V-O, V-OH)

References

Stability of Vanadium Hydroxide in Aqueous Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of vanadium hydroxide (B78521) in aqueous solutions. Vanadium's diverse oxidation states and complex coordination chemistry make understanding its speciation and stability crucial for applications in catalysis, materials science, and particularly in the context of its therapeutic potential and toxicological evaluation in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical principles.

Core Concepts in Vanadium Hydroxide Stability

The stability of vanadium hydroxide in aqueous solutions is primarily governed by two key factors: pH and oxidation state . Vanadium can exist in several oxidation states, most commonly +2, +3, +4, and +5 in aqueous environments. Each of these states forms hydroxides or hydrated oxides with varying solubilities and stabilities. The interplay between pH and redox potential dictates which vanadium species is predominant, a relationship graphically represented by Pourbaix diagrams.

Influence of pH and Oxidation State

The aqueous chemistry of vanadium is characterized by a rich variety of species, from simple aquated ions at low pH to complex polyoxovanadates at higher pH values. The formation of insoluble hydroxides is a critical aspect of this chemistry.

  • Vanadium(II) hydroxide, V(OH)₂ , is a black precipitate formed in alkaline solutions of V²⁺ ions. It is a strong reducing agent and is readily oxidized by water and air.[1]

  • Vanadium(III) hydroxide, V(OH)₃ , is a dark green, gelatinous precipitate formed from V³⁺ solutions upon addition of a base. It is also susceptible to oxidation, though less so than V(OH)₂.[1]

  • Vanadium(IV) oxide hydroxide, VO(OH)₂ (also represented as hydrous VO₂), is a dark blue to black precipitate formed from the blue vanadyl ion (VO²⁺) in weakly acidic to neutral solutions. Vanadium(IV) is generally the most stable oxidation state of vanadium in aqueous solutions.[1][2]

  • Vanadium(V) species exhibit complex behavior. In strongly acidic solutions (pH < 2), the predominant species is the dioxovanadium(V) cation, [VO₂]⁺. As the pH increases, a variety of polyvanadate anions are formed. Hydrated vanadium pentoxide (V₂O₅·nH₂O), a sparingly soluble orange to brown solid, can precipitate from acidic solutions.[3][4]

Quantitative Data on Vanadium Hydroxide Stability

Precise quantitative data on the stability of all vanadium hydroxides are not extensively reported in the literature, particularly for the lower oxidation states due to their instability. The available data is summarized below.

Solubility Product Constants (Ksp)

The solubility product constant (Ksp) provides a quantitative measure of the solubility of a sparingly soluble ionic compound.

CompoundFormulaOxidation StateKsp ValueMolar Solubility (in pure water)Reference(s)
Vanadium(III) HydroxideV(OH)₃+34.0 x 10⁻³⁵1.1 x 10⁻⁹ M[5]
Vanadium(II) HydroxideV(OH)₂+2Data not available--
Vanadyl HydroxideVO(OH)₂+4Data not available--

Note: The absence of readily available Ksp values for V(OH)₂ and VO(OH)₂ in the reviewed literature highlights the challenge in characterizing these often amorphous and easily oxidized precipitates.

pH-Dependent Precipitation

The precipitation of vanadium hydroxides is highly dependent on the solution pH. The following table provides a summary of the approximate pH ranges for the precipitation of different vanadium species.

Vanadium SpeciesOxidation StatePrecipitating SpeciesApproximate Precipitation pH RangeObservationsReference(s)
V³⁺+3V(OH)₃> 3.5A gelatinous green precipitate forms.[2]
VO²⁺+4VO(OH)₂4 - 6A dark blue to black precipitate forms. Maximum precipitation is often observed around pH 5.6.[6][7][6][7]
[VO₂]⁺+5Hydrated V₂O₅1 - 3An orange to brown precipitate forms. Minimum solubility is often observed around pH 2.[3][4][3][4]

Visualizing Vanadium Speciation and Experimental Workflows

Pourbaix Diagram for Vanadium

The Pourbaix diagram (potential-pH diagram) is a fundamental tool for understanding the thermodynamic stability of different vanadium species in aqueous solutions. It maps the predominant species as a function of pH and electrochemical potential.

Pourbaix_Vanadium Simplified Pourbaix Diagram for Vanadium in Water V2plus V²⁺ V3plus V³⁺ V2plus->V3plus E VOH2 V(OH)₂ (s) V2plus->VOH2 pH VO2plus VO²⁺ V3plus->VO2plus E VOH3 V(OH)₃ (s) V3plus->VOH3 pH VO2plus_upper [VO₂]⁺ VO2plus->VO2plus_upper E VOOH2 VO(OH)₂ (s) VO2plus->VOOH2 pH V2O5 V₂O₅ (s) VO2plus_upper->V2O5 pH

Caption: Simplified Pourbaix diagram illustrating the stability regions of various vanadium species.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of vanadium hydroxide precipitates involves controlled precipitation followed by thorough analysis of the resulting solid.

Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Vanadium Salt Solution (e.g., VCl₃, VOSO₄) precipitation Precipitation (pH adjustment with base) start->precipitation aging Aging of Precipitate precipitation->aging washing Washing and Filtration aging->washing drying Drying washing->drying xrd XRD (Phase Identification) drying->xrd sem SEM/TEM (Morphology) drying->sem ftir FTIR (Functional Groups) drying->ftir tga TGA (Thermal Stability) drying->tga

Caption: A typical workflow for the synthesis and characterization of vanadium hydroxide.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the stability of vanadium hydroxide.

Synthesis of Vanadium(III) Hydroxide (V(OH)₃) by Precipitation

This protocol describes the synthesis of V(OH)₃ from a vanadium(III) chloride solution.

Materials:

  • Vanadium(III) chloride (VCl₃)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH), 1 M solution

  • Deionized, deoxygenated water (prepared by boiling and cooling under a nitrogen or argon stream)

  • Nitrogen or Argon gas supply

  • Schlenk line or glove box (recommended)

Procedure:

  • Preparation of Vanadium(III) Solution: In an inert atmosphere (glove box or under a stream of N₂/Ar), dissolve a known amount of VCl₃ in deoxygenated deionized water to obtain a solution of the desired concentration (e.g., 0.1 M). The solution should have a characteristic green color.

  • Precipitation: While vigorously stirring the VCl₃ solution, slowly add the 1 M NaOH or NH₄OH solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • pH Control: Continue the addition of the base until the pH of the solution reaches approximately 7-8. A dark green, gelatinous precipitate of V(OH)₃ will form. Avoid a rapid increase in pH to prevent the formation of non-uniform particles.

  • Aging: Once the desired pH is reached, stop the addition of the base and continue stirring the suspension for a period of 1 to 2 hours at room temperature. This aging step allows for the growth and stabilization of the precipitate particles.

  • Isolation: Separate the V(OH)₃ precipitate from the supernatant by centrifugation or vacuum filtration. All separation steps should ideally be performed under an inert atmosphere to prevent oxidation.

  • Washing: Wash the precipitate several times with deoxygenated deionized water to remove any remaining soluble salts. Centrifuge and decant the supernatant after each wash.

  • Drying: Dry the final product under vacuum at a low temperature (e.g., 40-50 °C) to obtain a fine powder of V(OH)₃.

Determination of pH-Dependent Solubility

This protocol outlines a general method to determine the solubility of a vanadium hydroxide species as a function of pH.

Materials:

  • Synthesized vanadium hydroxide precipitate (e.g., V(OH)₃ or VO(OH)₂)

  • A series of buffer solutions covering the desired pH range (e.g., pH 2 to 10)

  • Deionized water

  • Thermostated shaker or water bath

  • Syringe filters (0.22 µm)

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for vanadium concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of the synthesized vanadium hydroxide powder to a series of flasks, each containing a buffer solution of a specific pH.

  • Equilibration: Seal the flasks and place them in a thermostated shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the solid and the dissolved species is reached.

  • Sampling and Filtration: After equilibration, allow the solids to settle. Carefully withdraw an aliquot of the supernatant from each flask using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any suspended particles.

  • Acidification: Acidify the filtered samples with a small amount of concentrated nitric acid to prevent re-precipitation of vanadium and to match the matrix of the analytical standards.

  • Analysis: Determine the concentration of dissolved vanadium in each filtered and acidified sample using ICP-OES or AAS.

  • Data Analysis: Plot the measured vanadium concentration (solubility) as a function of the pH of the buffer solutions to generate a pH-solubility profile.

Characterization of Vanadium Hydroxide Precipitates

4.3.1. X-ray Diffraction (XRD) for Phase Identification

Objective: To determine the crystalline or amorphous nature of the synthesized vanadium hydroxide.

Procedure:

  • Sample Preparation: Finely grind the dried vanadium hydroxide powder using an agate mortar and pestle to ensure a random orientation of the particles.

  • Mounting: Mount the powdered sample onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

  • Data Collection: Place the sample holder in the X-ray diffractometer. Collect the diffraction pattern over a suitable 2θ range (e.g., 10-80°) using Cu Kα radiation. The scan speed and step size should be optimized to obtain a good signal-to-noise ratio.

  • Data Analysis: Analyze the resulting diffractogram. The presence of sharp, well-defined peaks indicates a crystalline material. The pattern can be compared to standard diffraction patterns from databases (e.g., ICDD) to identify the specific crystalline phase. A broad, diffuse halo with no sharp peaks is characteristic of an amorphous material.

4.3.2. Scanning Electron Microscopy (SEM) for Morphological Analysis

Objective: To visualize the particle size, shape, and surface morphology of the vanadium hydroxide precipitate.

Procedure:

  • Sample Preparation: Disperse a small amount of the dried vanadium hydroxide powder in a volatile solvent like ethanol.

  • Mounting: Place a drop of the suspension onto a clean SEM stub (typically aluminum) and allow the solvent to evaporate completely. For non-conductive samples, a thin coating of a conductive material (e.g., gold or carbon) must be applied using a sputter coater to prevent charging under the electron beam.

  • Imaging: Introduce the prepared stub into the SEM chamber. Obtain secondary electron images at various magnifications to observe the overall morphology and fine details of the particles.

  • Analysis: Analyze the SEM images to determine the particle shape (e.g., spherical, rod-like, irregular), estimate the particle size distribution, and observe the degree of agglomeration.

Implications for Drug Development

The stability of vanadium compounds in aqueous solutions is of paramount importance in the field of drug development. The therapeutic and toxicological effects of vanadium are highly dependent on its speciation.

  • Bioavailability: The solubility of vanadium hydroxides and other vanadium species in the physiological pH range (e.g., in the gastrointestinal tract) directly impacts their absorption and bioavailability.

  • Mechanism of Action: The interaction of vanadium with biological targets, such as enzymes and signaling proteins, is specific to its oxidation state and coordination environment. Understanding the stability of different vanadium species under physiological conditions is crucial for elucidating their mechanisms of action.

  • Formulation: The development of stable and effective vanadium-based drug formulations requires a thorough understanding of the aqueous chemistry of the active vanadium species to prevent precipitation and maintain its desired form.

Conclusion

The stability of vanadium hydroxide in aqueous solutions is a complex topic governed by a delicate balance of pH, redox potential, and the specific oxidation state of the vanadium center. While quantitative data for some species like V(OH)₃ are available, a comprehensive dataset for all relevant hydroxides is lacking, underscoring the need for further experimental investigation. The protocols outlined in this guide provide a framework for the synthesis, characterization, and stability assessment of vanadium hydroxides, which is essential for advancing their application in various scientific and technological fields, including the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Thermal Decomposition of Vanadium Hydroxide to Vanadium Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of vanadium hydroxide (B78521), a critical process for the synthesis of various vanadium oxides. Vanadium oxides are pivotal materials in numerous scientific and industrial applications, including catalysis, energy storage, and electronics. In the context of drug development, vanadium compounds have shown potential as therapeutic agents, and understanding their fundamental chemistry is crucial for the design and synthesis of new drug candidates. This document details the synthesis of vanadium hydroxide precursors and the subsequent thermal treatments to yield specific vanadium oxide phases.

Introduction to Vanadium Oxides and Their Synthesis

Vanadium is a transition metal renowned for its ability to exist in multiple oxidation states, most commonly +2, +3, +4, and +5. This property gives rise to a rich variety of vanadium oxides, each with unique chemical and physical characteristics.[1] The thermal decomposition of vanadium-containing precursors is a common and effective method to produce these oxides with controlled stoichiometry and crystallinity. While various precursors such as ammonium (B1175870) metavanadate and organometallic vanadium compounds are utilized, vanadium hydroxides and oxyhydroxides offer a direct route to forming vanadium oxides through dehydration and subsequent phase transformations upon heating.[2][3]

The general pathway for the thermal decomposition of a vanadium hydroxide involves the initial loss of water molecules (dehydration) to form an intermediate oxide, followed by further structural changes and potentially changes in the vanadium oxidation state at higher temperatures, depending on the surrounding atmosphere.

Synthesis of Vanadium Hydroxide Precursors

The controlled synthesis of the vanadium hydroxide precursor is a critical first step that influences the properties of the final vanadium oxide product. Hydrothermal and precipitation methods are commonly employed to produce vanadium hydroxides with different oxidation states.

Synthesis of Vanadium(IV) Hydroxide (VO(OH)₂)

Vanadium(IV) hydroxide, also known as vanadyl hydroxide, is a key precursor for the synthesis of vanadium dioxide (VO₂) and vanadium pentoxide (V₂O₅).

Experimental Protocol: Precipitation of VO(OH)₂

This protocol is adapted from a method for preparing vanadium oxides from a vanadium(IV) strip liquor.[4]

Materials:

  • Vanadium(IV) source (e.g., vanadyl sulfate (B86663) solution, VOSO₄)

  • Base solution (e.g., sodium hydroxide, NaOH)

  • Dilute acid (for washing)

  • Deionized water

Procedure:

  • Start with an aqueous solution containing vanadium(IV) ions.

  • At room temperature, adjust the pH of the solution to approximately 5.6 by the dropwise addition of a base solution with constant stirring.

  • A precipitate of vanadium(IV) hydroxide, VO(OH)₂, will form. Allow the precipitation to proceed for at least 5 minutes to ensure maximum yield.

  • Separate the precipitate from the solution by filtration.

  • Wash the collected VO(OH)₂ precipitate with dilute acid followed by deionized water to remove impurities.

  • Dry the purified VO(OH)₂ precursor before proceeding to thermal decomposition.

Synthesis of Vanadium(III) Hydroxide (V(OH)₃)

Vanadium(III) hydroxide can be synthesized via the hydrolysis of vanadium(III) salts.

Experimental Protocol: Hydrolysis of a Vanadium(III) Salt

Materials:

  • Vanadium(III) chloride (VCl₃) or other V(III) salt

  • Deionized water

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Prepare a solution of the vanadium(III) salt in deionized water under an inert atmosphere to prevent oxidation.

  • Hydrolysis will occur, leading to the precipitation of vanadium(III) hydroxide, V(OH)₃. The reaction can be facilitated by gentle heating or the addition of a weak base.

  • Collect the V(OH)₃ precipitate by filtration under an inert atmosphere.

  • Wash the precipitate with deionized water to remove any soluble byproducts.

  • Dry the V(OH)₃ precursor under vacuum or in an inert atmosphere.

Thermal Decomposition of Vanadium Hydroxide

The thermal treatment of the vanadium hydroxide precursor is the determinative step in obtaining the desired vanadium oxide phase. The crucial parameters are the temperature, heating rate, duration, and the composition of the furnace atmosphere.

General Decomposition Pathway

The thermal decomposition of vanadium hydroxide generally proceeds through a series of steps involving dehydration and structural rearrangement. The specific intermediate and final products are highly dependent on the starting material and the reaction conditions.

G cluster_0 Precursor cluster_1 Decomposition Process cluster_2 Final Products V(OH)n Vanadium Hydroxide (e.g., VO(OH)₂) Dehydration Dehydration (Loss of H₂O) V(OH)n->Dehydration Heat Phase_Transformation Phase Transformation & Oxidation/Reduction Dehydration->Phase_Transformation Higher Heat VO2 Vanadium Dioxide (VO₂) Phase_Transformation->VO2 Inert Atmosphere (e.g., Ar) V2O5 Vanadium Pentoxide (V₂O₅) Phase_Transformation->V2O5 Oxidizing Atmosphere (e.g., Air) V2O3 Vanadium Trioxide (V₂O₃) Phase_Transformation->V2O3 Reducing Atmosphere (e.g., H₂)

General thermal decomposition pathway of vanadium hydroxide.
Experimental Protocol for Thermal Decomposition

The following protocol outlines the general procedure for the calcination of a vanadium hydroxide precursor.

Equipment:

  • Tube furnace with gas flow control

  • Crucible (e.g., alumina, quartz)

  • Temperature controller

Procedure:

  • Place a known amount of the dried vanadium hydroxide precursor into a crucible.

  • Position the crucible in the center of the tube furnace.

  • Purge the furnace tube with the desired gas (e.g., argon for an inert atmosphere, air for an oxidizing atmosphere, or a forming gas for a reducing atmosphere) for a sufficient time to ensure a controlled environment.

  • Ramp the temperature to the target calcination temperature at a controlled rate (e.g., 10 °C/min).

  • Hold the temperature at the setpoint for the desired duration (e.g., 2 hours).

  • After the calcination period, cool the furnace down to room temperature under the same atmosphere.

  • The resulting vanadium oxide powder can then be collected for characterization.

Quantitative Data and Characterization

The thermal decomposition process and the resulting vanadium oxides can be characterized by various analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the temperature ranges of dehydration and phase transitions. X-ray Diffraction (XRD) is used to identify the crystalline phases of the final oxide products.

Thermal Analysis Data

The following table summarizes typical thermal decomposition events for vanadium-containing precursors. Note that specific temperatures can vary depending on factors such as particle size, heating rate, and atmospheric conditions.

PrecursorAtmosphereTemperature Range (°C)Mass Loss (%)EventResulting PhaseReference
VO(OH)₂Air550Not specifiedDehydration and OxidationV₂O₅[4]
VO(OH)₂Argon550Not specifiedDehydrationVO₂[4]
VOSO₄·2H₂ONitrogen~150~18DehydrationVOSO₄[5]
VOSO₄Nitrogen~465~25DecompositionVO(SO₄)[5]
VO(SO₄)Nitrogen~800~10DecompositionV₂O₅[5]
Vanadyl OxalateAir< 267~15DehydrationAnhydrous Vanadyl Oxalate[6]
Vanadyl OxalateAir267 - 400~45DecompositionV₂O₅[6]
Phase Identification by XRD

The crystalline structure of the final product is highly dependent on the calcination temperature and atmosphere.

PrecursorCalcination Temperature (°C)AtmosphereResulting Vanadium Oxide PhaseReference
VO(OH)₂550AirV₂O₅ (Orthorhombic)[4]
VO(OH)₂550ArgonVO₂ (Monoclinic)[4]
V₂O₅600Vacuum (10⁻⁷ Torr)V₂O₃[7]
V₂O₅400Vacuum (10⁻⁷ Torr)VO₂[7]
Ammonium Metavanadate500-550Not specifiedV₂O₅[3]

Experimental Workflows and Logical Relationships

The synthesis of specific vanadium oxides from vanadium hydroxide precursors follows a logical workflow that can be visualized to guide experimental design.

Workflow for the Synthesis of V₂O₅ and VO₂ from a V(IV) Precursor

This workflow illustrates the process of producing either V₂O₅ or VO₂ from a common vanadium(IV) hydroxide precursor by controlling the calcination atmosphere.

G cluster_0 Precursor Synthesis cluster_1 Thermal Treatment cluster_2 Final Products VOSO4_sol Vanadyl Sulfate Solution (VOSO₄) Precipitation Precipitation (pH adjustment to ~5.6) VOSO4_sol->Precipitation VOOH2 Vanadium(IV) Hydroxide (VO(OH)₂) Precipitation->VOOH2 Calcination_Air Calcination in Air (~550°C) VOOH2->Calcination_Air Calcination_Ar Calcination in Argon (~550°C) VOOH2->Calcination_Ar V2O5 Vanadium Pentoxide (V₂O₅) Calcination_Air->V2O5 VO2 Vanadium Dioxide (VO₂) Calcination_Ar->VO2 G V2O5 V₂O₅ (Vanadium Pentoxide) VO2 VO₂ (Vanadium Dioxide) V2O5->VO2 Reduction (e.g., SO₂, CO, heat in vacuum) VO2->V2O5 Oxidation (e.g., O₂, heat in air) V2O3 V₂O₃ (Vanadium Trioxide) VO2->V2O3 Further Reduction (e.g., H₂, CO) V2O3->VO2 Oxidation (e.g., exposure to air) [16] VO VO (Vanadium Monoxide) V2O3->VO Further Reduction

References

An In-depth Technical Guide on the Solubility and Precipitation of Vanadium Hydroxide at Different pH Levels

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vanadium, a transition metal with multiple accessible oxidation states, exhibits complex aqueous chemistry that is highly dependent on pH, concentration, and redox potential. Understanding the principles governing the solubility and precipitation of its various hydroxide (B78521) and oxide species is critical for applications ranging from catalyst development and materials science to environmental remediation and the formulation of vanadium-based therapeutic agents. This guide provides a detailed examination of the speciation, hydrolysis, and precipitation behavior of vanadium in its most common oxidation states (+3, +4, and +5) as a function of pH. It consolidates quantitative data, outlines detailed experimental protocols for solubility determination and controlled precipitation, and presents visual diagrams to clarify key chemical pathways and workflows.

Vanadium Speciation in Aqueous Solution

The behavior of vanadium in water is dictated by its oxidation state and the hydrogen ion concentration (pH) of the solution.[1] In aqueous environments, vanadium can exist in four adjacent oxidation states: +2 (lilac), +3 (green), +4 (blue), and +5 (yellow-orange).[2] The specific ionic form, or speciation, changes significantly with pH due to hydrolysis and polymerization reactions.[3]

  • Vanadium(V): In strongly acidic solutions (pH < 2), V(V) is predominantly found as the dioxovanadium(V) cation, [VO₂]⁺.[2][4][5] As the pH increases, these ions undergo condensation to form various polyoxovanadates.[6] Between pH 2 and 6, complex species like the decavanadate (B1236424) ion, [V₁₀O₂₈]⁶⁻, are dominant, especially at higher vanadium concentrations.[2] In the pH range of 9 to 13, the main species are HVO₄²⁻ and V₂O₇⁴⁻.[6]

  • Vanadium(IV): The most stable oxidation state of vanadium is +4, which exists in acidic and neutral solutions as the blue vanadyl cation, [VO]²⁺.[7][8] This cation is stable below pH 3.5.[7] At higher pH values, the vanadyl ion hydrolyzes, leading to the formation of polynuclear complexes and eventual precipitation.[7][9]

  • Vanadium(III): In acidic solutions, vanadium(III) exists as the green hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺.[2] Hydrolysis of V(III) begins at a pH of approximately 1, with [V(OH)]²⁺ and [V(OH)₂]⁺ becoming dominant at pH 3 and 4, respectively.[10]

The following table summarizes the dominant aqueous species of vanadium at various pH ranges.

Oxidation StateAcidic Range (pH < 4)Near-Neutral Range (pH 4 - 8)Alkaline Range (pH > 8)
Vanadium(V) [VO₂]⁺ (pH < 2)[2], [V₁₀O₂₈]⁶⁻ (pH 2-4)[2][H₂VO₄]⁻ (pH 4-6)[2], HVO₄²⁻HVO₄²⁻, V₂O₇⁴⁻ (pH 9-13)[6], VO₄³⁻ (pH > 14)[8]
Vanadium(IV) [VO]²⁺ (pH < 3.5)[7][VO(OH)]⁺, (VO)₂(OH)₂²⁺[11]Formation of "vanadites" in excess alkali[9]
Vanadium(III) [V]³⁺, [V(OH)]²⁺ (pH ~3), [V(OH)₂]⁺ (pH ~4)[10]V(OH)₃ (precipitate)V(OH)₃ (precipitate)

Solubility and Precipitation of Vanadium Hydroxides

The solubility of vanadium is lowest in the pH ranges where neutral or near-neutral hydroxide or hydrated oxide species are formed. These precipitation events are crucial for both the recovery of vanadium from industrial liquors and for understanding its bioavailability and toxicity.

Vanadium(V) Hydroxide Precipitation

Vanadium(V) oxide, V₂O₅, is considered the anhydride (B1165640) of vanadic acid and has limited solubility in water, forming a pale yellow, acidic solution.[6] Its precipitation from aqueous solution is highly pH-dependent. When a solution of sodium orthovanadate (Na₃VO₄) is acidified, the solution color changes as polyvanadate species form, until a brown, hydrated V₂O₅ precipitates at approximately pH 2.[6] The solubility of vanadium pentoxide is minimal around a pH of 1.8.[12]

Vanadium(IV) Hydroxide Precipitation

Vanadium(IV) precipitates from solution upon the addition of a base to a solution containing the vanadyl ion ([VO]²⁺). The resulting precipitate is often described as vanadyl(IV) hydroxide, VO(OH)₂, or hydrous V₂O₄.[7][13] Precipitation occurs when approximately 10% of the vanadyl ions have undergone further hydrolysis beyond the formation of simple hydroxy complexes.[9] Industrial processes have been developed to precipitate trivalent and tetravalent vanadium by adjusting the pH of a vanadium-bearing liquor to a range of 5.5 to 6.5, with an optimal range of 6.0 to 6.2.[14]

Vanadium(III) Hydroxide Precipitation

Vanadium(III) hydroxide, V(OH)₃, is a dark green solid that readily precipitates from solutions containing the V³⁺ ion upon an increase in pH.[8] It is a highly insoluble compound, as indicated by its low solubility product constant (Ksp).

The table below provides quantitative solubility data for key vanadium hydroxide species.

CompoundFormulaSolubility Product (Ksp)Approximate Precipitation pH Range
Vanadium(III) HydroxideV(OH)₃4.0 x 10⁻³⁵[15][16][17]> 4[10]
Vanadyl(IV) HydroxideVO(OH)₂Not readily available5.5 - 6.5[14]
Hydrated Vanadium(V) OxideV₂O₅·nH₂ONot a simple salt Ksp~2[6]

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows discussed in this guide.

VanadiumVSpeciation cluster_pH Decreasing Acidity (Increasing pH) cluster_species Dominant Vanadium(V) Species pH_low < 2 (Strongly Acidic) pH_mid1 2 - 4 pH_low->pH_mid1 Increase pH species_low [VO₂]⁺ Dioxovanadium(V) pH_mid2 4 - 8 pH_mid1->pH_mid2 Increase pH species_mid1 [V₁₀O₂₈]⁶⁻ Decavanadate pH_high > 9 pH_mid2->pH_high Increase pH species_mid2 [H₂VO₄]⁻ Dihydrogen Orthovanadate species_high [HVO₄]²⁻ / [V₂O₇]⁴⁻ (Poly)vanadates precipitate Hydrated V₂O₅ Precipitation species_mid1->precipitate Occurs around pH 2

Caption: Logical flow of Vanadium(V) speciation with increasing pH, leading to precipitation.

SolubilityWorkflow arrow prep 1. Prepare Vanadium Stock Solution series 2. Create Series of Solutions at Defined pH Values prep->series add 3. Add Excess Vanadium Compound to Each Solution series->add equilibrate 4. Equilibrate with Stirring (e.g., 24-48 hours) add->equilibrate filter 5. Sample and Filter (e.g., 0.2 µm syringe filter) equilibrate->filter measure 6. Measure Aqueous [V] (e.g., ICP-AES/MS) filter->measure plot 7. Plot Solubility (g/L) vs. pH measure->plot

Caption: Experimental workflow for determining pH-dependent solubility of a vanadium compound.

Experimental Protocols

The following protocols provide standardized methodologies for investigating vanadium solubility and precipitation.

Protocol 1: Determination of pH-Dependent Solubility

Objective: To quantify the solubility of a specific vanadium compound (e.g., V₂O₅) across a range of pH values.

Materials:

  • Vanadium compound of interest (e.g., V₂O₅ powder)

  • Deionized water (Type 1)

  • pH buffer solutions (pH 2, 4, 7, 9, 12) or appropriate acid/base (e.g., 0.1 M HCl, 0.1 M NaOH) for pH adjustment

  • Series of sealed, temperature-controlled vessels (e.g., 50 mL conical tubes or glass flasks)

  • Magnetic stirrer and stir bars

  • Calibrated pH meter

  • Syringe filters (0.2 µm)

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Mass Spectrometry (ICP-MS) for vanadium quantification.

Methodology:

  • Solution Preparation: Prepare a series of aqueous solutions at desired pH values (e.g., from pH 2 to 12 in increments of 1 pH unit) using appropriate buffers or by careful titration with dilute acid/base.[18]

  • Addition of Compound: Add an excess amount of the solid vanadium compound to each pH-adjusted solution. This ensures that a saturated solution is formed.

  • Equilibration: Seal the vessels and place them on a stirrer in a temperature-controlled environment (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.[19]

  • Sampling and Filtration: After equilibration, allow the solid to settle. Carefully draw a sample from the supernatant of each vessel using a syringe. Immediately filter the sample through a 0.2 µm syringe filter to remove all suspended solids.[19]

  • Analysis: Dilute the filtered samples as necessary and analyze for total vanadium concentration using a calibrated ICP-AES or ICP-MS instrument.

  • Data Reporting: Report the measured vanadium concentration (solubility) in mg/L or mol/L for each pH value. Plot the solubility as a function of pH to generate a solubility curve.

Protocol 2: Controlled Precipitation of Vanadium(IV) Hydroxide

Objective: To controllably precipitate vanadium(IV) hydroxide from an acidic vanadyl sulfate (B86663) solution.

Materials:

  • Vanadyl sulfate (VOSO₄) salt

  • Deionized water

  • 0.5 M Sodium hydroxide (NaOH) solution

  • Magnetic stirrer and stir bar

  • Beaker (250 mL)

  • Calibrated pH meter

  • Dropping burette

Methodology:

  • Prepare Vanadyl Solution: Dissolve a known quantity of VOSO₄ in deionized water to create a solution of desired concentration (e.g., 0.05 M). The initial solution will be acidic and blue.

  • Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin stirring at a moderate speed.

  • Initiate Precipitation: Slowly add the 0.5 M NaOH solution dropwise from the burette.[9] Continuously monitor the pH of the solution.

  • Observe Precipitation: Note the pH at which the solution first becomes turbid, indicating the onset of precipitation. This is expected to begin at a pH above 3.5.[7]

  • Complete Precipitation: Continue the slow addition of NaOH. A dark blue/black precipitate of VO(OH)₂ will form.[8] The target pH for maximizing precipitation is in the range of 6.0-6.2.[14]

  • Isolation: Once the target pH is reached and precipitation appears complete, stop the titration. The solid precipitate can be isolated via filtration or centrifugation, followed by washing with deionized water to remove soluble impurities.

This document is intended for informational purposes for a professional audience. All laboratory work should be conducted in accordance with established safety protocols.

References

quantum chemical studies of vanadium hydroxide clusters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Studies of Vanadium Hydroxide (B78521) Clusters

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanadium oxides and their hydrated or hydroxylated forms are of significant interest due to their widespread applications in catalysis, materials science, and biological systems.[1][2] Vanadium oxide-based catalysts are crucial for numerous industrial processes, including the selective oxidation of hydrocarbons and the reduction of nitrogen oxides.[3][4] At a molecular level, the reactivity of these materials is often dictated by the structure and electronic properties of small clusters, which can serve as models for the active sites on catalyst surfaces.[5][6] The formation of vanadium hydroxide clusters, either through reactions with water or as intermediates in aqueous environments, plays a critical role in these processes.[1][7]

Quantum chemical studies provide an indispensable tool for elucidating the intricate details of these clusters at an atomic scale.[2] Computational methods, particularly Density Functional Theory (DFT), allow for the determination of geometries, vibrational frequencies, electronic structures, and reaction pathways that are often difficult to access experimentally.[5][6] This guide provides a technical overview of the computational methodologies employed, summarizes key quantitative findings, and illustrates the logical workflows and reaction mechanisms pertinent to the study of vanadium hydroxide clusters.

Computational Methodologies and Protocols

The theoretical investigation of vanadium hydroxide clusters relies on a variety of quantum chemical methods. The choice of methodology is a critical balance between computational cost and accuracy, especially given the complex electronic structure of transition metal compounds.

Density Functional Theory (DFT) is the most widely used approach for studying the ground-state properties of these clusters.[8][9][10]

  • Functionals: Hybrid functionals, such as B3LYP , are frequently employed and have shown success in reproducing experimental vibrational spectra and structural parameters.[5][11][12] Gradient-corrected functionals like BPW91 have also been used extensively for structural and stability studies of vanadium oxide systems.[10][13][14]

  • Basis Sets: To accurately describe the electronic structure, basis sets of triple-zeta quality, such as the TZVP (Triple-Zeta Valence plus Polarization) or Dunning's correlation-consistent basis set cc-pVTZ , are often required.[11][12][15] For heavier atoms like vanadium, effective core potentials such as LANL2DZ are sometimes used to reduce computational expense while treating the core electrons implicitly.[10][13][14]

Multireference Methods: For studying excited states or systems with significant static correlation, single-reference methods like DFT may be insufficient. In such cases, multireference methods like Multireference Configuration Interaction (MRCI) are applied to provide a more accurate description of the electronic structure.[16]

A summary of commonly employed computational protocols is presented in Table 1.

Parameter Common Selections Purpose Reference(s)
Software GAMESS, GAUSSIAN, MOLPRO, TURBOMOLEQuantum chemical calculations[8]
Primary Method Density Functional Theory (DFT)Geometry optimization, frequency calculation, energetics[10][11][12]
DFT Functionals B3LYP, BPW91, BP86Approximate the exchange-correlation energy[5][10][12]
Basis Sets cc-pVTZ, TZVP, 6-31G(d,p), LANL2DZDescribe the atomic orbitals of the system[8][10][11][12]
Advanced Methods MRCI, Coupled Cluster (CC)Accurate energetics, study of excited states[16]
Calculation Type Geometry OptimizationTo find the lowest energy structure (local minimum)[11][12]
Calculation Type Frequency AnalysisTo confirm a true minimum (no imaginary frequencies) and obtain vibrational spectra[15][16]

Workflow for Quantum Chemical Analysis

The process of studying vanadium hydroxide clusters computationally follows a structured workflow. This involves defining the system, performing a series of calculations to determine its properties, and finally, analyzing the results.

G Computational Workflow for Vanadium Hydroxide Cluster Analysis cluster_0 Setup cluster_1 Core Calculation cluster_2 Analysis & Properties A Define Cluster Stoichiometry (e.g., VOH, V(OH)₂) B Generate Initial 3D Structure A->B C Select Method & Basis Set (e.g., B3LYP/cc-pVTZ) B->C D Geometry Optimization C->D E Vibrational Frequency Calculation D->E F Verify True Minimum (No Imaginary Frequencies) E->F G Calculate Properties: - Bond Lengths/Angles - Energies (Binding, Reaction) - Vibrational Spectra - Electronic Properties F->G H Compare with Experiment G->H I Analyze Reaction Pathways G->I G Reaction Pathway: V₄O₁₀⁺ + H₂O → V₄O₁₀H⁺ + •OH R Reactants V₄O₁₀⁺ + H₂O I1 Initial Complex [V₄O₁₀···H₂O]⁺ R->I1 Encounter Complex TS Transition State [V₄O₉-O-H···OH]⁺ I1->TS H-atom Abstraction P Products V₄O₁₀H⁺ + •OH TS->P Product Formation

References

Formation of Vanadium Oxyhydroxides in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium oxyhydroxides (VO(OH)ₓ) represent a versatile class of materials with significant potential in catalysis, energy storage, and biomedical applications, including drug delivery and therapeutics. Their formation in aqueous solutions is a complex process governed by the interplay of vanadium speciation, pH, temperature, precursor concentration, and reaction time. This guide provides a comprehensive overview of the fundamental principles underlying the synthesis of vanadium oxyhydroxides, detailed experimental protocols for their preparation, and a summary of key characterization techniques. Furthermore, it explores the burgeoning applications of these materials in the pharmaceutical sciences, offering insights for researchers and professionals in drug development.

Introduction to Vanadium Speciation in Aqueous Solutions

The synthesis of vanadium oxyhydroxides is fundamentally controlled by the chemistry of vanadium in water. Vanadium can exist in multiple oxidation states, primarily +3, +4, and +5 in aqueous environments. The speciation of vanadium is highly dependent on both pH and the total vanadium concentration, leading to a complex array of monomeric and polymeric ions.

At low pH values (pH < 2), the dominant V(V) species is the pervanadyl ion, [VO₂]⁺. As the pH increases, a series of hydrolysis and condensation reactions occur, leading to the formation of various polyvanadates. For instance, between pH 2 and 6, decavanadate (B1236424) species such as [V₁₀O₂₈]⁶⁻ are prevalent. In alkaline conditions, simpler vanadate (B1173111) anions like [H₂VO₄]⁻ and [HVO₄]²⁻ dominate. The V(IV) state typically exists as the vanadyl ion, [VO]²⁺, in acidic solutions. This complex speciation is crucial as the specific vanadium ions in solution act as the building blocks for the nucleation and growth of solid vanadium oxyhydroxide phases.

Key Factors Influencing the Formation of Vanadium Oxyhydroxides

The morphology, particle size, and crystalline phase of vanadium oxyhydroxides are critically influenced by several experimental parameters.

Effect of pH

The pH of the reaction medium is arguably the most critical factor. It dictates the type of vanadium precursor ions in the solution and, consequently, the structure of the resulting oxyhydroxide. Acidic conditions often favor the formation of certain crystalline phases, while neutral or alkaline conditions can lead to different structures or amorphous precipitates.

Effect of Temperature

Temperature plays a vital role in the kinetics of the hydrolysis and condensation reactions. Higher temperatures generally accelerate the reaction rates, leading to faster nucleation and growth of particles. In hydrothermal synthesis, temperature is a key parameter for controlling the crystallinity and morphology of the final product.

Effect of Precursor Concentration

The concentration of the vanadium precursor influences the supersaturation of the solution, which in turn affects the nucleation and growth rates. Higher concentrations can lead to the formation of larger particles or aggregates, while lower concentrations may favor the formation of smaller, more uniform nanoparticles.

Data Presentation: Influence of Synthesis Parameters

The following tables summarize the quantitative impact of key experimental parameters on the characteristics of synthesized vanadium oxyhydroxides, based on findings from various studies.

Table 1: Effect of pH on the Morphology and Size of Vanadium Oxyhydroxides

PrecursorSynthesis MethodpHTemperature (°C)Resulting MorphologyAverage Particle Size
NH₄VO₃Hydrothermal0.65180Flower-like~3 µm
NH₄VO₃Hydrothermal2.50180Star-like~1 µm
NH₄VO₃Hydrothermal6.91180Homogeneous round balls~3 µm
V₂O₅ and HydrazineHydrothermal6.6-6.9Not SpecifiedNanoparticles20-40 nm

Table 2: Effect of Temperature on the Characteristics of Vanadium Oxides via Hydrothermal Synthesis

PrecursorTemperature (°C)Resulting PhaseAverage Particle SizeOptical Band Gap (eV)
NH₄VO₃100Orthorhombic V₂O₅Larger particles2.08
NH₄VO₃120Orthorhombic V₂O₅-2.10
NH₄VO₃140Orthorhombic V₂O₅-2.09
NH₄VO₃160Orthorhombic V₂O₅-2.11
NH₄VO₃180Orthorhombic V₂O₅Smaller particles2.11
NH₄VO₃200Orthorhombic V₂O₅-2.15

Experimental Protocols

Detailed methodologies for the synthesis and characterization of vanadium oxyhydroxides are provided below.

Synthesis Protocols

This method is widely used to produce crystalline vanadium oxyhydroxide nanostructures with controlled morphology.

Materials:

  • Ammonium metavanadate (NH₄VO₃) or Vanadium pentoxide (V₂O₅) as a precursor.

  • Reducing agent (e.g., oxalic acid, hydrazine) if a lower oxidation state is desired.

  • Deionized water.

  • Acid or base (e.g., HCl, NaOH) for pH adjustment.

  • Teflon-lined stainless-steel autoclave.

Procedure:

  • Dissolve a specific amount of the vanadium precursor (e.g., 0.4 M NH₄VO₃) in deionized water with stirring.[1]

  • If required, add a reducing agent (e.g., 0.6 M oxalic acid) to the solution.[1]

  • Adjust the pH of the solution to the desired value using an acid or base.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160-180°C) for a defined period (e.g., 7-24 hours).[1]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a specific temperature (e.g., 60-100°C).

The sol-gel method is a versatile technique for preparing porous and high-surface-area vanadium oxyhydroxides.

Materials:

  • Vanadium alkoxide precursor (e.g., vanadium(V) oxytriisopropoxide) or V₂O₅.[2]

  • Solvent (e.g., ethanol, isopropanol).[2]

  • Water for hydrolysis.

  • Catalyst (acid or base).

Procedure:

  • Dissolve the vanadium precursor in an alcohol solvent under vigorous stirring.[2]

  • Prepare a solution of water, the same alcohol solvent, and a catalyst.

  • Add the water-containing solution dropwise to the precursor solution to initiate hydrolysis and condensation, leading to the formation of a sol.[2]

  • Age the sol until a gel is formed.

  • Dry the gel to remove the solvent, resulting in a xerogel or aerogel.

  • If a crystalline oxide is desired, calcine the dried gel at a specific temperature (e.g., 500°C).[2]

Characterization Protocols

XRD is used to determine the crystalline phase and structure of the synthesized material.

Procedure:

  • Grind a small amount of the dried vanadium oxyhydroxide powder to a fine consistency.

  • Mount the powder on a sample holder.

  • Place the sample holder in the XRD instrument.

  • Perform the XRD scan over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed.

  • Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases present.

SEM is employed to visualize the surface morphology and particle shape of the material.

Procedure:

  • Disperse a small amount of the vanadium oxyhydroxide powder in a suitable solvent like ethanol using ultrasonication.

  • Place a drop of the suspension onto a clean silicon wafer or an aluminum stub and allow it to dry completely.[2]

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging during imaging.[2]

  • Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the morphology.

TEM provides high-resolution images of the internal structure, particle size, and crystallinity of the nanoparticles.

Procedure:

  • Disperse a very dilute suspension of the vanadium oxyhydroxide powder in a solvent such as ethanol through ultrasonication.

  • Place a drop of the dilute suspension onto a carbon-coated copper grid and allow the solvent to evaporate completely.[2]

  • Insert the grid into the TEM and acquire images to determine the particle size, shape, and lattice fringes for crystallinity analysis.

Visualizing the Formation and Synthesis of Vanadium Oxyhydroxides

The following diagrams, created using the DOT language, illustrate the key pathways and workflows in the study of vanadium oxyhydroxide formation.

Vanadium_Speciation_Pathway cluster_acidic Acidic Conditions (pH < 2) cluster_mid_pH Intermediate pH (2-6) cluster_alkaline Alkaline Conditions (pH > 7) cluster_solid Precipitation V5_acid [VO₂]⁺ (Pervanadyl) Decavanadate [V₁₀O₂₈]⁶⁻ (Decavanadate) V5_acid->Decavanadate Increasing pH Condensation VOOH Vanadium Oxyhydroxide V5_acid->VOOH H2VO4 [H₂VO₄]⁻ Decavanadate->H2VO4 Increasing pH Deprotonation Decavanadate->VOOH HVO4 [HVO₄]²⁻ H2VO4->HVO4 Further pH Increase H2VO4->VOOH

Caption: Vanadium (V) speciation and precipitation pathway in aqueous solution as a function of pH.

Hydrothermal_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing cluster_characterization Characterization Precursor Dissolve Vanadium Precursor Reagent Add Reducing Agent (Optional) Precursor->Reagent pH_adjust Adjust pH Reagent->pH_adjust Autoclave Transfer to Autoclave pH_adjust->Autoclave Heating Heat at Controlled Temperature and Time Autoclave->Heating Cooling Cool to Room Temp. Heating->Cooling Collection Collect Precipitate (Centrifuge/Filter) Cooling->Collection Washing Wash with Water and Ethanol Collection->Washing Drying Dry in Oven Washing->Drying XRD XRD Drying->XRD SEM SEM Drying->SEM TEM TEM Drying->TEM

Caption: Experimental workflow for the hydrothermal synthesis and characterization of vanadium oxyhydroxides.

Applications in Drug Development

Vanadium compounds have long been investigated for their therapeutic potential, particularly as insulin-mimetic agents for the treatment of diabetes and as anticancer agents.[3] Vanadium oxyhydroxide nanostructures are emerging as promising candidates in this field due to their unique physicochemical properties.

Drug Delivery Systems

The high surface area and potential for surface functionalization of vanadium oxyhydroxide nanoparticles make them attractive as carriers for drug delivery.[4] Their layered structure could allow for the intercalation of drug molecules, enabling controlled and sustained release.[5] The pH-dependent stability of some vanadium oxyhydroxide phases might also be exploited for targeted drug release in specific physiological environments, such as the acidic microenvironment of tumors.

Therapeutic Potential and Cytotoxicity

Studies have shown that certain vanadium compounds exhibit selective cytotoxicity towards cancer cells.[6][7] The mechanism of action is often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[7] Vanadium pentoxide nanoparticles, for example, have been shown to inhibit the proliferation of various cancer cell lines.[1] However, the cytotoxicity of vanadium compounds is a significant concern, and further research is needed to optimize their biocompatibility and therapeutic index. The cytotoxic effects of vanadium oxide nanostructures can be dependent on their size and shape, with nanotubes showing higher toxicity in some cases compared to powdered forms.[8]

Conclusion

The formation of vanadium oxyhydroxides in solution is a multifaceted process that offers a rich platform for the synthesis of advanced materials. By carefully controlling experimental parameters such as pH, temperature, and precursor concentration, it is possible to tailor the morphology, size, and crystallinity of these materials for specific applications. For drug development professionals, vanadium oxyhydroxides present intriguing possibilities as novel drug delivery vehicles and therapeutic agents. However, a thorough understanding of their synthesis, characterization, and biological interactions, particularly their cytotoxicity, is essential for realizing their full potential in medicine. This guide provides a foundational understanding and practical protocols to aid researchers in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to the Chemical Identity of Vanadium and Its Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical identity of vanadium and its compounds, with a focus on their physicochemical properties, synthesis, characterization, and biological significance. The information is tailored for professionals in research and drug development, offering detailed experimental protocols and data presented for practical application.

Core Chemical Identity of Vanadium

Vanadium (V) is a transition metal with atomic number 23 and an electron configuration of [Ar] 3d³ 4s².[1] It is a hard, silvery-grey, malleable metal known for its corrosion resistance to alkalis and non-oxidizing acids.[2][3][4] Vanadium is a versatile element, existing in multiple oxidation states, with +2, +3, +4, and +5 being the most common in chemical compounds.[3][5] This variability in oxidation states is key to its diverse chemical reactivity and biological activity.[3]

Physicochemical Properties of Vanadium

A summary of the key physicochemical properties of elemental vanadium is presented in Table 1.

PropertyValue
Atomic Number23[2][6]
Atomic Mass50.9415 g/mol [6][7]
Electronegativity (Pauling Scale)1.63[4][8][9][10]
Atomic Radius (empirical)135 pm[1]
Covalent Radius122 pm[6][7]
Ionic Radius (V⁵⁺)54 pm[7][11]
Ionic Radius (V³⁺)74 pm[6]
Melting Point1910 °C[4]
Boiling Point3407 °C[4][12]
Density6.11 g/cm³[4][6]

Key Vanadium Compounds in Research and Development

Several vanadium compounds are of significant interest in research, particularly for their potential therapeutic applications. The properties of two such compounds, vanadyl sulfate (B86663) and sodium orthovanadate, are detailed below.

Vanadyl Sulfate (VOSO₄)

Vanadyl sulfate is a common laboratory source of vanadium, existing as a blue crystalline solid.[13][14] It is known for its insulin-mimetic properties and is often used in studies related to diabetes.[15][16]

PropertyValue
Molecular FormulaVOSO₄
Molar Mass163.00 g/mol (anhydrous)
AppearanceBlue crystalline solid[13]
SolubilityVery soluble in water[13]
Common HydrateVOSO₄·5H₂O
Biological RoleInsulin-mimetic, enhances glucose metabolism[13][15]
Sodium Orthovanadate (Na₃VO₄)

Sodium orthovanadate is a salt of the vanadate (B1173111) oxyanion and is a potent inhibitor of protein tyrosine phosphatases (PTPs).[17][18] This inhibitory activity makes it a valuable tool in studying signaling pathways and a potential therapeutic agent.

PropertyValue
Molecular FormulaNa₃VO₄
Molar Mass183.91 g/mol [17]
AppearanceWhite to off-white crystalline powder[17]
SolubilitySoluble in water, insoluble in ethanol[17]
Melting Point850-866 °C[17][18]
Biological RolePotent inhibitor of protein tyrosine phosphatases (PTPs)[17][19]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of vanadium compounds, as well as for assessing their biological activity.

Synthesis of Vanadium Compounds

This protocol describes the synthesis of vanadyl acetylacetonate, a common organometallic complex of vanadium.[19][20][21][22]

Materials:

  • Vanadyl sulfate (VOSO₄)

  • Acetylacetone (B45752) (Hacac)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Acetone

  • Toluene (B28343)

  • Magnetic stirrer and stir bar

  • Beaker or flask (50 mL)

  • Vacuum filtration apparatus (Buchner funnel, filter paper, flask)

  • IR spectrometer

  • EPR spectrometer and quartz tubes

Procedure:

  • In a 50 mL beaker or flask, dissolve 1 g of vanadyl sulfate in 10 mL of deionized water with magnetic stirring.

  • Add 1.5 mL of acetylacetone and continue stirring for 15 minutes.

  • Slowly add small portions of solid sodium bicarbonate to the reaction mixture with vigorous stirring. Continue addition until the evolution of CO₂ ceases.

  • Stir the reaction for an additional 15 minutes.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with two 5 mL portions of cold deionized water, followed by two 5 mL portions of cold acetone.

  • Dry the product.

  • Characterize the complex using IR and EPR spectroscopy. For EPR, dissolve a small amount (20-30 mg) of the complex in 20 mL of toluene and fill a quartz EPR tube to a height of 2-3 inches.[6]

This protocol details the preparation of an activated sodium orthovanadate solution, which is crucial for its function as a phosphatase inhibitor.[4][11][15][17][23]

Materials:

  • Sodium orthovanadate (Na₃VO₄)

  • Deionized water

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Boiling water bath or microwave

  • Sterile filter (0.22 µm)

  • Sterile storage tubes

Procedure:

  • Dissolve 3.68 g of sodium orthovanadate in 90 mL of deionized water with stirring. Once dissolved, bring the final volume to 100 mL.

  • Adjust the pH of the solution to 10.0 using 1 M HCl or 1 M NaOH. The solution will turn yellow as the pH is lowered.

  • Boil the solution until it becomes colorless. This indicates the depolymerization of decavanadate (B1236424) into the active monomeric orthovanadate.

  • Cool the solution to room temperature.

  • Readjust the pH to 10.0.

  • Repeat the boiling and cooling cycle until the pH stabilizes at 10.0 and the solution remains colorless upon pH adjustment.

  • Sterile filter the solution and aliquot into sterile tubes for storage at -20°C.

Characterization of Vanadium Compounds

Single-crystal X-ray diffraction is a powerful technique to determine the three-dimensional structure of vanadium complexes.

General Procedure:

  • Crystal Growth: Grow single crystals of the vanadium complex suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques.

  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer and collect diffraction data at a specific temperature (often low temperature, e.g., 100 K) using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages (e.g., SHELX, Olex2). This will yield information on bond lengths, bond angles, and overall molecular geometry.

NMR spectroscopy of paramagnetic compounds like many V(IV) complexes can be challenging but provides valuable electronic and structural information.

Sample Preparation: [15][22][23][24]

  • Dissolve 10-50 mg of the vanadium complex in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is completely dissolved and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • The presence of paramagnetic centers will significantly affect relaxation times, often requiring different acquisition parameters than for diamagnetic samples.

EPR spectroscopy is particularly useful for studying vanadium(IV) complexes, which have one unpaired electron.[6][25][26]

General Procedure:

  • Sample Preparation: Prepare a dilute solution (typically ~1 mM) of the V(IV) complex in a suitable solvent (e.g., toluene, frozen water/DMSO).[9]

  • EPR Tube: Transfer the solution to a quartz EPR tube.

  • Data Acquisition: Record the EPR spectrum at a specific temperature, often at low temperatures (e.g., 77 K, liquid nitrogen) to obtain well-resolved spectra.

  • Spectral Analysis: The spectrum will typically show an eight-line pattern due to the hyperfine coupling of the electron spin with the ⁵¹V nucleus (I = 7/2).[9] Analysis of the g-values and hyperfine coupling constants provides information about the coordination environment of the vanadium center.

Assessment of Biological Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of vanadium compounds.[8][18][27]

Materials:

  • Cancer cell line (e.g., PANC-1) and appropriate culture medium

  • Vanadium compound stock solution (dissolved in a suitable solvent like DMSO or water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1.4-1.6 x 10⁴ cells per well and allow them to adhere overnight.[8]

  • Treat the cells with various concentrations of the vanadium compound and a vehicle control for a specified time (e.g., 48 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Carefully remove the medium and add 150-200 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.[8]

  • Measure the absorbance at a wavelength between 550 and 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

This assay measures the ability of vanadium compounds to inhibit PTPs using the artificial substrate p-nitrophenyl phosphate (B84403) (pNPP).[2][3][4][8][28][29]

Materials:

  • Purified PTP enzyme (e.g., PTP1B)

  • Assay buffer (e.g., 20 mM Bis-Tris, pH 6.0, 1 mM DTT)

  • pNPP substrate solution (prepare fresh in assay buffer)

  • Vanadium compound dilutions

  • 96-well plate

  • Microplate reader

Procedure:

  • Add the PTP enzyme to the wells of a 96-well plate.

  • Add different concentrations of the vanadium compound to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a short period.

  • Initiate the reaction by adding the pNPP substrate solution.

  • Monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

  • Calculate the rate of reaction and determine the inhibitory potency (e.g., IC₅₀ value) of the vanadium compound.

Signaling Pathways and Logical Relationships

Vanadium compounds exert their biological effects by modulating various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key pathways and experimental workflows.

Signaling Pathways

Insulin_Signaling_Pathway Insulin (B600854) Insulin IR Insulin Receptor (IR) Insulin->IR Activates Vanadium Vanadium Compounds PTPs Protein Tyrosine Phosphatases (PTPs) Vanadium->PTPs Inhibits IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PTPs->IR Dephosphorylates PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Insulin signaling pathway modulation by vanadium.

MAPK_ERK_Signaling_Pathway Vanadium Vanadium Compounds PTPs Protein Tyrosine Phosphatases (PTPs) Vanadium->PTPs Inhibits EGFR EGFR PTPs->EGFR Dephosphorylates Src Src PTPs->Src Dephosphorylates Ras Ras EGFR->Ras Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Cell Proliferation, Differentiation, Apoptosis) Transcription_Factors->Gene_Expression MAPK/ERK signaling pathway activation by vanadium.

Experimental Workflows

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Vanadium Compound (various conc.) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate % Viability, IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End Workflow for MTT cytotoxicity assay.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment with Vanadium Compound Start->Cell_Culture Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End End Analysis->End Workflow for Western blot analysis.

Conclusion

Vanadium and its compounds possess a rich and complex chemistry, with their variable oxidation states underpinning a wide range of applications, particularly in the biomedical field. The insulin-mimetic and PTP inhibitory effects of vanadium compounds make them promising candidates for the development of new therapeutics for diabetes and other diseases. This guide has provided a foundational understanding of the chemical identity of vanadium, along with practical experimental protocols for its study. Further research into the precise mechanisms of action and the development of targeted delivery systems will be crucial in harnessing the full therapeutic potential of these versatile compounds.

References

Unraveling the Solid-State Architecture of Vanadium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular structure of vanadium in the solid state. Vanadium's rich and varied chemistry, stemming from its multiple accessible oxidation states, gives rise to a diverse array of structural motifs. Understanding these structures is paramount for applications ranging from catalysis and materials science to the design of novel therapeutic agents. This document synthesizes crystallographic data, details experimental methodologies for structure determination, and presents visual workflows to elucidate the processes involved in structural analysis.

The Coordination Landscape of Solid-State Vanadium

Vanadium's solid-state structures are predominantly characterized by its +3, +4, and +5 oxidation states, each favoring distinct coordination geometries. The interplay between the oxidation state, ligand field, and crystal packing forces dictates the ultimate molecular architecture.

  • Vanadium(III) (d²): Typically exhibits a preference for octahedral coordination, resulting in complexes with a regular geometry. The V-O bond distances in hydrated vanadium(III) ions are approximately 1.99 Å.[1]

  • Vanadium(IV) (d¹): The chemistry of vanadium(IV) is dominated by the stable vanadyl cation (VO²⁺). This diatomic ion imposes a strong preference for square pyramidal or distorted octahedral geometries. The V=O double bond is characteristically short (around 1.6 Å), while the bond to the ligand trans to the oxo group is significantly elongated (2.0 - 2.6 Å).[2] Equatorial bonds, cis to the vanadyl group, typically fall in the range of 1.80 to 2.12 Å.[2]

  • Vanadium(V) (d⁰): Vanadium(V) complexes often feature the dioxovanadium(V) cation (VO₂⁺), which favors a distorted octahedral geometry with the two oxo groups in a cis configuration.[1] It also readily forms polyoxovanadates, intricate clusters of corner- and edge-sharing VOₓ polyhedra. In these structures, V-O bond lengths can vary significantly depending on whether the oxygen is terminal, bridging, or part of a vanadyl group.

The diverse coordination environments of vanadium are not limited to oxides. Vanadium halides, for instance, are known to form various binary and complex halides, many of which adopt octahedral geometries.[3]

Quantitative Structural Data of Representative Vanadium Compounds

The precise determination of bond lengths and angles is crucial for a complete understanding of a compound's structure and reactivity. The following tables summarize key crystallographic data for a selection of solid-state vanadium compounds, categorized by compound type.

Table 1: Vanadium Oxides
CompoundSpace GroupV-O Bond Lengths (Å)Reference
VOFm-3m2.19[4]
V₂O₃R-3cR1, R2, R3 (three nearest neighbors)[5]
V₂O₅Pmmn1.60 - 2.03[6]
V₄O₉-Contains V⁴⁺ in pyramidal VO₅ and octahedral VO₆, and V⁵⁺ in tetrahedral VO₄ coordination[7]
Table 2: Vanadyl(IV) and Dioxovanadium(V) Complexes
Complex TypeCoordination GeometryTypical V=O Bond Length (Å)Typical V-O (equatorial) Bond Length (Å)Typical V-O (trans) Bond Length (Å)
Vanadyl(IV) (VO²⁺)Square Pyramidal / Distorted Octahedral1.48 - 1.741.80 - 2.12> 2.0
Dioxovanadium(V) (VO₂⁺)Distorted Octahedral1.6 (cis)1.99 (cis to oxo)2.20 (trans to oxo)
Table 3: Polyoxovanadates
Cluster TypeV-O Bond TypeBond Length Range (Å)
[V₆O₁₉]ⁿ⁻ (Lindqvist-type)V-O (terminal)~1.6
V-O (bridging)1.77 - 2.02
V-O (central)2.14 - 2.36

Experimental Protocols for Structural Elucidation

The determination of the solid-state structure of vanadium compounds relies heavily on diffraction techniques. Single-crystal X-ray diffraction is the gold standard for obtaining precise atomic coordinates, while powder X-ray and neutron diffraction are invaluable for characterizing bulk materials and locating light atoms, respectively.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most detailed structural information, including bond lengths, bond angles, and the overall molecular packing in the crystal lattice.

Methodology:

  • Crystal Growth: High-quality single crystals are paramount. For organometallic vanadium compounds, this often involves slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion, frequently under inert atmosphere due to the air and moisture sensitivity of many vanadium complexes.

  • Crystal Mounting: A suitable single crystal (typically 30-300 microns in size) is mounted on a goniometer head.[8]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[9] The crystal is rotated, and the diffraction pattern is collected on a detector.[10] Low temperatures (e.g., 100 K) are often used to minimize thermal vibrations of the atoms.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct or Patterson methods.[9] The structural model is then refined using a least-squares minimization procedure to achieve the best fit between the observed and calculated diffraction patterns.[9]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful tool for phase identification, determination of lattice parameters, and for studying crystalline materials that do not form suitable single crystals.

Methodology:

  • Sample Preparation: The crystalline solid is finely ground to a homogeneous powder to ensure a random orientation of the crystallites.

  • Data Collection: The powder sample is placed in a sample holder in a powder diffractometer. A monochromatic X-ray beam is scanned over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded at each angle.

  • Data Analysis (Rietveld Refinement): The resulting diffraction pattern is a fingerprint of the crystalline phases present. For detailed structural analysis, Rietveld refinement is employed. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of structural parameters such as atomic positions, lattice parameters, and site occupancies.

Neutron Diffraction

Neutron diffraction is particularly advantageous for locating light atoms, such as hydrogen, in the presence of heavier atoms like vanadium, a task that is challenging for X-ray diffraction.

Methodology:

  • Neutron Source: The experiment requires a neutron source, typically a nuclear reactor or a spallation source.[11]

  • Sample Preparation: Larger sample sizes are generally required for neutron diffraction compared to SC-XRD.[11] For studies involving hydrogen, samples are often deuterated to reduce incoherent scattering.[12]

  • Data Collection: A beam of neutrons is monochromatized and directed at the sample. The scattered neutrons are detected by a position-sensitive detector.[13]

  • Data Analysis: The data analysis is similar to that of X-ray diffraction, with the resulting diffraction pattern providing information about the crystal and/or magnetic structure. Rietveld refinement is commonly used for powder neutron diffraction data.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental techniques described above.

Single_Crystal_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Diffractometer Diffractometer Setup Crystal_Selection->Diffractometer Data_Collection X-ray Diffraction Data Collection Diffractometer->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Model Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Workflow for Single-Crystal X-ray Diffraction.

Powder_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Grinding to Fine Powder Sample_Mounting Sample Mounting Grinding->Sample_Mounting Diffractometer_Setup Powder Diffractometer Setup Sample_Mounting->Diffractometer_Setup Data_Acquisition Data Acquisition (2θ Scan) Diffractometer_Setup->Data_Acquisition Phase_Identification Phase Identification Data_Acquisition->Phase_Identification Rietveld_Refinement Rietveld Refinement Phase_Identification->Rietveld_Refinement Structural_Information Extraction of Structural Information Rietveld_Refinement->Structural_Information Final_Parameters Final_Parameters Structural_Information->Final_Parameters

Workflow for Powder X-ray Diffraction.

Neutron_Diffraction_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Sample_Synthesis Sample Synthesis (Deuteration if needed) Sample_Loading Loading into Sample Can Sample_Synthesis->Sample_Loading Instrument_Setup Instrument Setup (Neutron Source) Sample_Loading->Instrument_Setup Data_Collection Neutron Diffraction Data Collection Instrument_Setup->Data_Collection Data_Processing Data Processing & Normalization Data_Collection->Data_Processing Structure_Refinement Structure/Magnetic Structure Refinement Data_Processing->Structure_Refinement Final_Model Final Structural Model Structure_Refinement->Final_Model Structural_Insights Structural_Insights Final_Model->Structural_Insights

Workflow for Neutron Diffraction.

References

An In-depth Technical Guide to the Phase Diagrams of the Vanadium-Oxygen System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vanadium-oxygen (V-O) system, a rich and complex field of study with significant implications for materials science, catalysis, and electronics. Vanadium's ability to exist in multiple oxidation states gives rise to a diverse array of oxides, each with unique crystal structures and physical properties. Understanding the phase relationships between these oxides is crucial for the synthesis of materials with desired functionalities. This document summarizes key crystallographic data, phase transition temperatures, and detailed experimental protocols for the synthesis and characterization of vanadium oxides.

Vanadium-Oxygen Phase Diagram: An Overview

The vanadium-oxygen system is characterized by the existence of numerous stable and metastable oxide phases.[1] The phase diagram is complex, with more than 20 identified compounds, broadly divided into vanadium-rich and oxygen-rich regions.[1] The vanadium-rich side exhibits broad homogeneity ranges, while the oxygen-rich side features a series of well-defined stoichiometric compounds.[1]

Vanadium oxides are notable for the presence of Magnéli phases, with the general formula VnO2n-1 (for n = 3 to 9), and Wadsley phases, VnO2n+1.[2][3] Many of these compounds, particularly the Magnéli phases, exhibit metal-insulator transitions (MIT) at specific temperatures, a phenomenon that is of great interest for electronic applications.[2][4]

Crystallographic Data of Major Vanadium Oxides

The diverse crystal structures of vanadium oxides are a direct result of vanadium's various oxidation states and coordination geometries, which include octahedral, tetrahedral, and square pyramidal arrangements.[5] The following table summarizes the crystallographic data for the most prominent vanadium oxide phases.

Vanadium OxideChemical FormulaVanadium Oxidation State(s)Crystal SystemSpace GroupLattice Parameters (Å)
Vanadium MonoxideVO+2CubicFm-3ma = 4.086
Vanadium SesquioxideV₂O₃+3Rhombohedral (Trigonal)R-3ca = 4.952, c = 14.002[1][2]
Vanadium DioxideVO₂ (M1)+4MonoclinicP2₁/ca = 5.753, b = 4.526, c = 5.383, β = 122.6°[6]
VO₂ (R)+4Tetragonal (Rutile)P4₂/mnma = 4.555, c = 2.859[6]
VO₂ (A)+4Tetragonal
VO₂ (B)+4Monoclinic
Trivanadium PentoxideV₃O₅+3, +4MonoclinicP2/c
Tetravanadium HeptoxideV₄O₇+3, +4Triclinic
Pentavanadium NonaoxideV₅O₉+3, +4Triclinic
Hexavanadium UndecaoxideV₆O₁₁+3, +4Triclinic
Heptavanadium TridecaoxideV₇O₁₃+3, +4Triclinic
Octavanadium PentadecaoxideV₈O₁₅+3, +4Triclinic
Hexavanadium TridecaoxideV₆O₁₃+4, +5Monoclinic
Vanadium PentoxideV₂O₅+5OrthorhombicPmmna = 11.512, b = 3.564, c = 4.368[7]

Phase Transition Temperatures

A hallmark of the vanadium-oxygen system is the prevalence of temperature-induced phase transitions. The most studied of these is the reversible metal-insulator transition (MIT), which is accompanied by a significant change in electrical resistivity and crystal structure.

Vanadium OxideTransition Temperature (K)Type of Transition
VO126Metal-Insulator[8]
V₂O₃~160Metal-Insulator[1][2]
VO₂~340 (68 °C)Metal-Insulator[2][9]
V₃O₅430Metal-Insulator[2]
V₄O₇250Metal-Insulator[2]
V₅O₉135Metal-Insulator[2]
V₆O₁₁170Metal-Insulator[2]
V₇O₁₃-Metallic at all temperatures[4]
V₈O₁₅70Metal-Insulator[2]
V₆O₁₃155Phase Transition[2]
V₂O₅963 (690 °C)Melting Point[6]

Experimental Protocols

The synthesis and characterization of specific vanadium oxide phases require precise control over experimental conditions. This section provides detailed methodologies for common synthesis and analysis techniques.

Synthesis Methods

This protocol describes the one-step hydrothermal synthesis of monoclinic VO₂(M) nanostructures.

Materials:

Procedure:

  • In a typical synthesis, 0.55 g of V₂O₅ is added to 40 mL of deionized water.[10]

  • The mixture is subjected to ultrasonication for 30 minutes to form a suspension.[10]

  • A separate solution is prepared by dissolving a specific amount of hydrazine hydrate in ethanol. The concentration of the reducing agent is a critical parameter that influences the morphology of the final product.[10]

  • The two solutions are mixed, and the pH is adjusted if necessary. The mixture is stirred for several hours at room temperature.[10]

  • The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 150 °C) for an extended period (e.g., 5 days).[10]

  • After the reaction, the autoclave is allowed to cool to room temperature naturally.[11]

  • The product is collected by centrifugation and washed multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.[10][11]

  • The final VO₂ powder is dried in an oven at a moderate temperature (e.g., 200 °C) for several hours.[10]

  • For some resulting phases, a post-synthesis annealing step at a higher temperature (e.g., 500 °C) under an inert atmosphere (e.g., nitrogen) may be required to obtain the pure monoclinic VO₂(M) phase.[10]

This protocol outlines the synthesis of V₂O₅ thin films using a sol-gel method.

Materials:

  • Vanadium(V) triisopropoxide (VO(OC₃H₇)₃) as a precursor

  • Isopropyl alcohol as a solvent

  • Polyethylene (B3416737) glycol (PEG) as a structure-directing agent

Procedure:

  • Dissolve a measured amount of Vanadium(V) triisopropoxide in isopropyl alcohol.[12]

  • Slowly add a small amount of polyethylene glycol to the solution while stirring continuously for approximately 2 hours to form a homogenous sol.[12]

  • Allow the sol to age overnight to facilitate hydrolysis and condensation reactions, leading to the formation of a gel.[12]

  • The gel can then be deposited onto a substrate using techniques such as spin coating (e.g., at 3000 RPM for 20 minutes).[12]

  • The coated substrate is dried in a furnace at a low temperature (e.g., 40 °C) to remove the solvent.[12]

  • Finally, the dried film is annealed in a muffle furnace at higher temperatures (e.g., 200 °C, 400 °C, or 500 °C) for a specified duration (e.g., 90 minutes) to crystallize the V₂O₅ phase.[12]

This protocol details the synthesis of V₂O₃ powder through a solid-state reaction.

Materials:

Procedure:

  • Prepare a reaction mixture containing ammonium metavanadate and citric acid in a desired molar ratio (e.g., 0.1 M NH₄VO₃ and 0.1 M to 0.5 M CA).[13]

  • The powdered mixture is thoroughly ground to ensure homogeneity.

  • The mixture is then placed in a furnace and annealed at a high temperature (e.g., 500 °C) for an extended period (e.g., 8 hours) under an inert argon atmosphere.[13]

  • The citric acid acts as both a reducing agent and a carbon source, which can result in the formation of V₂O₃/C composites at higher concentrations.[13]

  • After annealing, the furnace is cooled down to room temperature under the inert atmosphere to prevent re-oxidation of the V₂O₃.

Analytical Techniques

HT-XRD is a crucial technique for studying phase transformations and crystal structures of materials at elevated temperatures.

Procedure:

  • Sample Preparation: The vanadium oxide powder is finely ground and mounted on a specialized sample holder suitable for high-temperature measurements.

  • Instrument Setup: The HT-XRD system is equipped with a furnace capable of reaching the desired temperatures and a controlled atmosphere system.

  • Initial Scan: An initial XRD scan is performed at room temperature to identify the starting phase of the material.

  • Heating Program: A temperature program is set, defining the heating rate, target temperatures, and holding times at each temperature.

  • In-situ Data Collection: XRD patterns are collected continuously or at specific temperature intervals as the sample is heated. This allows for the real-time observation of changes in the crystal structure.

  • Atmosphere Control: Throughout the experiment, a controlled atmosphere (e.g., inert gas, vacuum, or a specific partial pressure of oxygen) is maintained to prevent unwanted reactions such as oxidation or reduction.[14]

  • Data Analysis: The collected XRD patterns at different temperatures are analyzed to identify the phases present, calculate lattice parameters, and determine the temperatures at which phase transitions occur.

TGA/DTA provides information about mass changes and thermal events (e.g., phase transitions, decomposition) as a function of temperature.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the vanadium oxide sample is placed in a crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA/DTA instrument is purged with a desired gas (e.g., nitrogen, air) to create a controlled atmosphere.

  • Heating Program: A temperature program is initiated, typically with a constant heating rate (e.g., 10 °C/min).[15]

  • Data Recording: The instrument simultaneously records the sample's mass (TGA curve) and the temperature difference between the sample and an inert reference (DTA curve) as a function of the furnace temperature.

  • Data Interpretation:

    • The TGA curve reveals mass losses (due to dehydration or reduction) or mass gains (due to oxidation).

    • The DTA curve shows endothermic peaks (indicating events that absorb heat, such as melting or some phase transitions) and exothermic peaks (indicating events that release heat, such as crystallization or oxidation).

    • By correlating the events on both curves, one can gain a comprehensive understanding of the thermal behavior of the vanadium oxide sample.[16]

Visualization of Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and experimental processes in the study of the vanadium-oxygen system.

Vanadium_Oxide_Phases cluster_synthesis Synthesis & Transformation Pathways V2O5 V₂O₅ (+5) Orthorhombic V6O13 V₆O₁₃ (+4, +5) Monoclinic V2O5->V6O13 Reduction VO2_R VO₂ (R) (+4) Tetragonal V2O5->VO2_R Reduction V6O13->VO2_R Reduction VO2_M VO₂ (M) (+4) Monoclinic VO2_R->VO2_M Cooling (< 68°C) Magneli Magnéli Phases VₙO₂ₙ₋₁ (+3, +4) VO2_R->Magneli Reduction VO2_M->VO2_R Heating (> 68°C) V2O3 V₂O₃ (+3) Rhombohedral Magneli->V2O3 Reduction VO VO (+2) Cubic V2O3->VO Reduction

Synthesis and transformation pathways between major vanadium oxides.

Experimental_Workflow cluster_workflow Experimental Workflow for Vanadium Oxide Characterization start Precursor Selection (e.g., V₂O₅, NH₄VO₃) synthesis Synthesis Method (Hydrothermal, Sol-Gel, Solid-State) start->synthesis product As-Synthesized Vanadium Oxide Powder synthesis->product xrd Phase Identification & Crystal Structure (XRD) product->xrd morphology Morphology & Microstructure (SEM, TEM) product->morphology thermal Thermal Stability & Phase Transitions (TGA/DTA) product->thermal analysis Data Analysis & Interpretation xrd->analysis morphology->analysis properties Property Measurement (e.g., Electrical Resistivity) thermal->properties properties->analysis

A general experimental workflow for vanadium oxide synthesis and characterization.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of Vanadium Pentoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of vanadium pentoxide (V₂O₅). The information is curated to be a vital resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights into its biological interactions.

Physical Properties of Vanadium Pentoxide

Vanadium pentoxide is a versatile inorganic compound that typically appears as a yellow to rust-brown crystalline powder.[1][2] The physical characteristics of V₂O₅ are crucial for its various applications, from industrial catalysis to its emerging role in biomedical research. A summary of its key physical properties is presented in Table 1.

PropertyValueReferences
Molar Mass 181.88 g/mol [3]
Appearance Yellow to red crystalline powder[1][3]
Melting Point 690 °C (1274 °F)[1][3]
Boiling Point 1750 °C (3182 °F) (decomposes)[3][4]
Density 3.357 g/cm³[1][5]
Solubility in Water Slightly soluble (0.07 - 0.8 g/100 mL at 20-25 °C)[1][4]
Crystal Structure Orthorhombic (α-V₂O₅), Monoclinic (β-V₂O₅)[6][7][8]
Refractive Index ~2.3[9]
Band Gap ~2.24 - 2.7 eV[10][11]

Chemical Properties of Vanadium Pentoxide

Vanadium pentoxide is an amphoteric oxide, exhibiting both acidic and basic properties. It reacts with strong non-reducing acids to form vanadyl salts and with strong alkalis to produce vanadates.[4][12] Its most notable chemical characteristic is its strong oxidizing potential, which underpins its widespread use as a catalyst.[3][13]

Key Chemical Reactions:

  • Reaction with Acids: V₂O₅ + 2 HNO₃ → 2 VO₂(NO₃) + H₂O[4]

  • Reaction with Bases: V₂O₅ + 2 NaOH → 2 NaVO₃ + H₂O

  • Reduction: V₂O₅ can be reduced by various agents, such as oxalic acid or carbon monoxide, to lower vanadium oxides like VO₂.[4]

  • Catalytic Activity: It is a crucial catalyst in the contact process for sulfuric acid production, facilitating the oxidation of sulfur dioxide to sulfur trioxide.[14][15] 2 SO₂ + O₂ ⇌ 2 SO₃ (in the presence of V₂O₅ catalyst)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of vanadium pentoxide.

Protocol 1: Hydrothermal Synthesis of Vanadium Pentoxide Nanorods

This protocol describes a method for synthesizing V₂O₅ nanorods using a hydrothermal approach.[3]

Materials:

Procedure:

  • Solution A Preparation: Dissolve 0.5 g of CTAB and 2.0 g of NaOH in 50 mL of distilled water with continuous stirring until a clear solution is formed.

  • Solution B Preparation: Dissolve 3.0 g of vanadium acetate hydrate in 50 mL of deionized water to form a clear solution.

  • Mixing: Slowly add Solution B to Solution A under constant stirring.

  • Hydrothermal Reaction: Transfer the resulting solution into a 100 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 180 °C for 12-24 hours.

  • Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation.

  • Washing: Wash the collected product repeatedly with distilled water and then with ethanol (B145695) to remove any unreacted precursors and surfactant.

  • Drying: Dry the final product in an oven at 60-80 °C for several hours.

  • Calcination (Optional): The dried powder can be calcined at 400-500 °C for 2 hours in air to improve crystallinity.

Protocol 2: Determination of Aqueous Solubility

This protocol outlines a standard laboratory procedure for determining the solubility of vanadium pentoxide in water.

Materials:

  • Vanadium pentoxide powder

  • Distilled or deionized water

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • Analytical balance

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or similar analytical instrument for vanadium quantification.

Procedure:

  • Sample Preparation: Add an excess amount of vanadium pentoxide powder to a known volume of distilled water in a series of sealed containers.

  • Equilibration: Place the containers in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspensions to settle. Carefully extract the supernatant using a syringe and filter it through a 0.22 µm filter to remove all undissolved particles.

  • Quantification: Analyze the concentration of dissolved vanadium in the filtered solutions using a calibrated ICP-AES instrument.

  • Calculation: The solubility is expressed as the mass of V₂O₅ per unit volume of water (e.g., g/100 mL).

Protocol 3: Measurement of Electrical Conductivity of Thin Films

This protocol details the four-point probe method for measuring the electrical conductivity of vanadium pentoxide thin films.[4][10][16]

Materials:

  • Vanadium pentoxide thin film deposited on an insulating substrate

  • Four-point probe measurement setup

  • Source meter (for applying current)

  • Voltmeter (for measuring voltage)

Procedure:

  • Sample Placement: Place the V₂O₅ thin film sample on the stage of the four-point probe setup.

  • Probe Contact: Gently lower the four co-linear probes onto the surface of the film, ensuring good electrical contact.

  • Current Application: Apply a constant DC current (I) through the two outer probes using the source meter. The current value should be chosen to be low enough to avoid sample heating.

  • Voltage Measurement: Measure the voltage drop (V) across the two inner probes using the voltmeter.

  • Sheet Resistance Calculation: The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I).

  • Conductivity Calculation: The electrical conductivity (σ) is then calculated by dividing the sheet resistance by the thickness of the thin film (t): σ = 1 / (Rs * t).

  • Data Analysis: Repeat the measurement at different locations on the film to ensure uniformity and average the results.

Biological Interactions and Signaling Pathways

Vanadium pentoxide has been shown to interact with various cellular signaling pathways, which is of significant interest in drug development for its potential therapeutic and toxicological implications. Exposure to V₂O₅ can induce oxidative stress, inflammation, and apoptosis.[1][6][13]

Oxidative Stress Pathway

Vanadium pentoxide can generate reactive oxygen species (ROS), leading to oxidative stress within cells.[6][7][17] This can result in damage to lipids, proteins, and DNA.

Oxidative_Stress_Pathway V2O5 Vanadium Pentoxide (V₂O₅) ROS Reactive Oxygen Species (ROS) Generation V2O5->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Damage->Cellular_Damage DNA_Damage->Cellular_Damage

Caption: V₂O₅-induced oxidative stress pathway leading to cellular damage.

NF-κB Signaling Pathway

Vanadium compounds can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and immune responses.[18][19]

NFkB_Signaling_Pathway V2O5 Vanadium Pentoxide (V₂O₅) IKK_Activation IKK Activation V2O5->IKK_Activation IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Activation->IkB_Phosphorylation NFkB_Release NF-κB Release & Nuclear Translocation IkB_Phosphorylation->NFkB_Release Gene_Transcription Inflammatory Gene Transcription NFkB_Release->Gene_Transcription

Caption: V₂O₅-mediated activation of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, can also be modulated by vanadium compounds.[20][21][22]

MAPK_Signaling_Pathway V2O5 Vanadium Pentoxide (V₂O₅) MAPKKK MAPKKK (e.g., Raf) V2O5->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factor Activation MAPK->Transcription_Factors Cellular_Response Cellular Responses (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: Modulation of the MAPK signaling pathway by V₂O₅.

Experimental Workflow: In Vitro Cytotoxicity Assessment

A generalized workflow for assessing the in vitro cytotoxicity of vanadium pentoxide nanoparticles is presented below. This workflow outlines the key steps from nanoparticle characterization to data analysis.[2][5][11][23]

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Analysis NP_Characterization Nanoparticle Characterization (Size, Charge, Morphology) NP_Exposure Nanoparticle Exposure (Dose-Response) NP_Characterization->NP_Exposure Cell_Culture Cell Line Seeding & Culture Cell_Culture->NP_Exposure Viability_Assay Cell Viability Assay (e.g., MTT, WST-1) NP_Exposure->Viability_Assay Membrane_Integrity Membrane Integrity Assay (e.g., LDH) NP_Exposure->Membrane_Integrity ROS_Assay ROS Production Assay NP_Exposure->ROS_Assay Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Membrane_Integrity->Data_Analysis ROS_Assay->Data_Analysis

Caption: General workflow for in vitro cytotoxicity assessment of nanoparticles.

References

Methodological & Application

Vanadium Hydroxide as a Catalyst for Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium compounds are versatile and efficient catalysts in a variety of organic transformations. Their catalytic activity is primarily due to the ability of vanadium to exist in multiple oxidation states, most commonly +4 and +5, and its Lewis acidic nature. While often employed as oxides (e.g., V₂O₅) or complexes (e.g., VO(acac)₂), the active catalytic species in many reactions, particularly in aqueous or protic media, are believed to be various oxo-hydroxo-vanadium species. For the purpose of these notes, "vanadium hydroxide" refers to these catalytically active species, which can be generated in situ from common vanadium precursors. This document provides detailed application notes and protocols for key organic syntheses catalyzed by vanadium species.

I. Oxidation of Alcohols to Carbonyl Compounds

Vanadium catalysts are highly effective for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions can be performed using environmentally benign oxidants like molecular oxygen or hydrogen peroxide.[1][2]

Application Note:

This protocol describes the aerobic oxidation of alcohols catalyzed by V₂O₅. The method is noted for its high chemoselectivity, allowing for the oxidation of secondary alcohols in the presence of primary alcohols.[2] For the selective oxidation of primary alcohols to aldehydes, the addition of a base like potassium carbonate is crucial to prevent the formation of ester byproducts.[2]

Experimental Protocol: Aerobic Oxidation of a Secondary Alcohol
  • Materials:

    • Secondary alcohol (e.g., 1-phenylethanol)

    • Vanadium(V) oxide (V₂O₅)

    • Toluene (B28343) (solvent)

    • Round-bottom flask equipped with a reflux condenser

  • Procedure:

    • To a round-bottom flask, add the secondary alcohol (1 mmol), V₂O₅ (5 mol%), and toluene (10 mL).

    • Fit the flask with a reflux condenser open to the atmosphere (or under an oxygen balloon).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the catalyst.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data: Oxidation of Various Alcohols
EntrySubstrateCatalystOxidantProductYield (%)Reference
1Benzyl alcoholV(V) complexH₂O₂Benzaldehyde95[1]
21-PhenylethanolV₂O₅O₂Acetophenone98[2]
3CyclohexanolV₂O₅O₂Cyclohexanone95[2]
4Cinnamyl alcoholV₂O₅O₂Cinnamaldehyde85[2]

II. Epoxidation of Alkenes

Vanadium-catalyzed epoxidation of alkenes, particularly allylic alcohols, is a well-established and highly stereoselective transformation. tert-Butyl hydroperoxide (TBHP) is a commonly used oxidant in these reactions.

Application Note:

This protocol details the epoxidation of an allylic alcohol using a vanadium catalyst. The reaction is known for its high diastereoselectivity, with the hydroxyl group of the substrate directing the epoxidation.[3]

Experimental Protocol: Epoxidation of an Allylic Alcohol
  • Materials:

    • Allylic alcohol (e.g., geraniol)

    • Vanadyl acetylacetonate (B107027) (VO(acac)₂)

    • tert-Butyl hydroperoxide (TBHP, 70% in water)

    • Dichloromethane (DCM) as solvent

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the allylic alcohol (1 mmol) and VO(acac)₂ (1-2 mol%) in DCM (10 mL) in a round-bottom flask at 0 °C.

    • Add TBHP (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

    • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Quantitative Data: Epoxidation of Various Alkenes
EntrySubstrateCatalystOxidantProductYield (%)SelectivityReference
1GeraniolVO(acac)₂TBHP2,3-Epoxygeraniol>95High[3]
2CyclohexeneVO(acac)₂TBHPCyclohexene oxide90-[4]
3StyreneVO(acac)₂H₂O₂Styrene oxide85-[3]

III. Sulfoxidation of Thioethers

Vanadium catalysts are effective for the selective oxidation of thioethers to sulfoxides using hydrogen peroxide as a green oxidant. Over-oxidation to the corresponding sulfone can often be avoided under controlled conditions.[5][6]

Application Note:

This protocol describes the selective oxidation of a thioether to a sulfoxide. The reaction is generally fast and highly selective. The use of chiral ligands can induce enantioselectivity in the formation of chiral sulfoxides.[6]

Experimental Protocol: Selective Sulfoxidation
  • Materials:

    • Thioether (e.g., thioanisole)

    • Vanadyl acetylacetonate (VO(acac)₂)

    • Hydrogen peroxide (30% aqueous solution)

    • Dichloromethane (DCM) or Chloroform as solvent

  • Procedure:

    • In a round-bottom flask, dissolve the thioether (1 mmol) and VO(acac)₂ (1 mol%) in the chosen solvent (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add hydrogen peroxide (1.1 equivalents) dropwise with vigorous stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within a short period.

    • After completion, add water to the reaction mixture and extract with the organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data: Sulfoxidation of Various Thioethers
EntrySubstrateCatalystOxidantProductYield (%)Selectivity (Sulfoxide:Sulfone)Reference
1ThioanisoleVO(acac)₂ with chiral ligandH₂O₂(R)-Methyl phenyl sulfoxide95>99:1 (98% ee)[6]
2Dibenzyl sulfideVO(acac)₂H₂O₂Dibenzyl sulfoxide98>99:1[5]
3Methyl p-tolyl sulfideVO(acac)₂ with chiral ligandH₂O₂(R)-Methyl p-tolyl sulfoxide93>99:1 (99% ee)[6]

IV. Oxidative Bromination

Vanadium complexes can catalyze oxidative bromination reactions using a bromide source and an oxidant, mimicking the function of vanadium-dependent haloperoxidase enzymes.[7][8]

Application Note:

This protocol outlines the vanadium-catalyzed oxidative bromination of an aromatic compound. The reaction can be performed with molecular oxygen as the terminal oxidant in the presence of an acid.[7]

Experimental Protocol: Oxidative Bromination of Anisole (B1667542)
  • Materials:

    • Anisole

    • Vanadyl acetylacetonate (VO(acac)₂)

    • Potassium bromide (KBr)

    • Perchloric acid (HClO₄)

    • Acetonitrile (B52724) (solvent)

    • Oxygen balloon

  • Procedure:

    • To a solution of anisole (1 mmol) and KBr (1.2 mmol) in acetonitrile (10 mL), add VO(acac)₂ (5 mol%) and HClO₄ (10 mol%).

    • Fit the flask with an oxygen balloon.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by GC-MS or TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data: Oxidative Bromination
EntrySubstrateCatalystBromide SourceOxidantProductYield (%)Reference
1AnisoleVO(acac)₂KBrO₂/H⁺p-Bromoanisole85[7]
2PhenolV-BrPOKBrH₂O₂2,4,6-TribromophenolHigh[8]
3ThymolV-porphyrin complexKBrH₂O₂BromothymolHigh[9]

Visualizations

Experimental_Workflow_Oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Alcohol Substrate + Toluene Flask Round-bottom Flask Reactants->Flask Catalyst V₂O₅ Catalyst->Flask Heating Heat to 100 °C under O₂ atmosphere Flask->Heating 1 Monitoring Monitor by TLC Heating->Monitoring 2 Filtering Filter Catalyst Monitoring->Filtering 3. Upon completion Evaporation Solvent Evaporation Filtering->Evaporation 4 Purification Column Chromatography Evaporation->Purification 5 Product Pure Carbonyl Product Purification->Product 6

Caption: General workflow for the vanadium-catalyzed aerobic oxidation of alcohols.

Catalytic_Cycle_Oxidation cluster_reactants cluster_products V5_alkoxide LₙV⁵⁺-OR V3_species LₙV³⁺ V5_alkoxide->V3_species Redox Elimination Carbonyl RCHO V5_alkoxide->Carbonyl V5_oxo LₙV⁵⁺=O V3_species->V5_oxo Oxidation V5_oxo->V5_alkoxide + RCH₂OH - H₂O Alcohol RCH₂OH Oxidant Oxidant (e.g., O₂) Reduced_Oxidant Reduced Oxidant Oxidant->Reduced_Oxidant H2O H₂O

Caption: Simplified catalytic cycle for vanadium-catalyzed alcohol oxidation.

References

Application of Vanadium Hydroxide in Supercapacitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of vanadium hydroxide (B78521), specifically vanadium oxyhydroxide (VO(OH)₂), as a high-performance electrode material in supercapacitors. Vanadium-based materials are promising for energy storage due to their multiple oxidation states, which facilitate efficient Faradaic reactions, leading to high pseudocapacitance.

Introduction to Vanadium Hydroxide in Supercapacitors

Vanadium oxyhydroxide [VO(OH)₂] has garnered significant attention as a potential electrode material for supercapacitors due to its high theoretical specific capacitance and unique layered structure. This structure facilitates the intercalation and deintercalation of electrolyte ions, a key mechanism for pseudocapacitive energy storage. When composited with conductive materials like reduced graphene oxide (rGO) or carbon nanotubes (CNTs), the electrochemical performance of vanadium oxyhydroxide can be further enhanced by improving its electrical conductivity and structural stability.

Data Presentation: Electrochemical Performance

The electrochemical performance of vanadium hydroxide and its composites is summarized in the tables below for easy comparison.

Table 1: Performance of Vanadium Oxyhydroxide-Based Supercapacitor Electrodes

Electrode MaterialSpecific Capacitance (F/g)Current Density (A/g)ElectrolyteEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)Reference
VO(OH)₂ Nanorods1980.5Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
VO(OH)₂/CNT Composite2560.5Not Specified32.08 (Symmetric)63.65 (Symmetric)~90% after 3000[1]
VOx(OH)y/CNT/rGO4140.51 M LiClO₄/PC60.90 (Symmetric)81.85 (Symmetric)Not Specified[2]

Table 2: Comparative Performance of Other Vanadium Oxides and Composites

Electrode MaterialSpecific Capacitance (F/g)Current Density (A/g)ElectrolyteEnergy Density (Wh/kg)Power Density (W/kg)Cycling Stability (% retention after cycles)Reference
V₂O₅/MWCNTs6292PVA-LiClO₄Not SpecifiedNot Specified96% after 4000[3]
Mesoporous V₂O₅ Microtubes~68011 M LiClO₄/PPC46.351800Not Specified[3]
V₂O₅/VACNTs2842Na₂SO₄32.3118Not Specified[3]
Ag-V₂O₅ Micro-urchinsNot SpecifiedNot SpecifiedNot Specified53.8500Not Specified[4]

Experimental Protocols

Detailed methodologies for the synthesis of vanadium oxyhydroxide and the fabrication of supercapacitor electrodes are provided below.

Protocol for Hydrothermal Synthesis of Vanadium Oxyhydroxide/CNT Composite

This protocol is based on a facile one-step hydrothermal method.[1]

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Carbon nanotubes (CNTs)

  • Deionized (DI) water

  • Ethanol (B145695)

  • Hydrochloric acid (HCl) (for pH adjustment if necessary)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dispersion of CNTs: Disperse a specific amount of CNTs in DI water and ethanol solution through ultrasonication for at least 1 hour to ensure a homogenous suspension.

  • Precursor Solution: In a separate beaker, dissolve a stoichiometric amount of V₂O₅ in DI water. The solution may require stirring and gentle heating to fully dissolve the precursor.

  • Mixing: Add the V₂O₅ solution to the CNT suspension dropwise under vigorous stirring.

  • Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180 °C) for a designated period (e.g., 12-24 hours).

  • Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Product Collection: Collect the black precipitate by centrifugation or filtration.

  • Purification: Wash the collected product multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final VO(OH)₂/CNT composite in a vacuum oven at a specific temperature (e.g., 60-80 °C) overnight.

Protocol for Electrode Fabrication and Supercapacitor Assembly

Materials:

  • Synthesized Vanadium Oxyhydroxide-based active material

  • Carbon black (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Nickel foam or carbon cloth (current collector)

  • Electrolyte (e.g., 1 M LiClO₄ in propylene (B89431) carbonate, or aqueous electrolytes like KOH or Na₂SO₄)

  • Separator (e.g., Celgard film)

  • Coin cell components (or other desired cell configuration)

Procedure:

  • Slurry Preparation: Prepare a homogeneous slurry by mixing the active material, carbon black, and PVDF binder in a weight ratio of 80:10:10 in a small amount of NMP solvent.

  • Electrode Coating: Coat the prepared slurry onto a piece of nickel foam or carbon cloth, which serves as the current collector.

  • Drying: Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 120 °C) for several hours to remove the solvent.

  • Pressing: Press the dried electrode under a specific pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.

  • Cell Assembly (for a symmetric supercapacitor):

    • Cut two identical electrodes from the prepared sheet.

    • In an argon-filled glovebox (for non-aqueous electrolytes), assemble a coin cell in the order of: positive electrode, separator soaked in electrolyte, and negative electrode.

    • Crimp the coin cell to ensure it is properly sealed.

Protocol for Electrochemical Characterization

Instrumentation:

  • Electrochemical workstation (potentiostat/galvanostat)

Procedures:

  • Cyclic Voltammetry (CV):

    • Perform CV scans at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within a defined potential window to evaluate the capacitive behavior and identify redox peaks.

  • Galvanostatic Charge-Discharge (GCD):

    • Conduct GCD measurements at different current densities (e.g., 0.5, 1, 2, 5, 10 A/g) to determine the specific capacitance, energy density, and power density.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV) to analyze the internal resistance and ion diffusion kinetics of the electrode.

  • Cycling Stability Test:

    • Subject the supercapacitor to repeated GCD cycles at a constant current density for a large number of cycles (e.g., 1000 to 10,000 cycles) to evaluate its long-term performance and capacitance retention.

Visualizations

Charge Storage Mechanism of Vanadium Hydroxide

The charge storage in vanadium hydroxide-based electrodes is primarily based on pseudocapacitance, which involves fast and reversible Faradaic reactions at the electrode surface. The multiple oxidation states of vanadium (V³⁺, V⁴⁺, V⁵⁺) are key to this process.

ChargeStorageMechanism cluster_electrode Vanadium Hydroxide Electrode VOH VO(OH)₂ VOH->VOH Redox Reactions (V³⁺ ↔ V⁴⁺ ↔ V⁵⁺) Cation Cation (e.g., H⁺, Li⁺) Cation->VOH Intercalation/ Deintercalation Anion Anion

Charge storage mechanism in a vanadium hydroxide electrode.

Experimental Workflow for Vanadium Hydroxide Supercapacitor

The following diagram illustrates the typical workflow from material synthesis to electrochemical characterization of a vanadium hydroxide-based supercapacitor.

ExperimentalWorkflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Electrochemical Testing Precursors Vanadium Precursor + Conductive Material Hydrothermal Hydrothermal/ Solvothermal Synthesis Precursors->Hydrothermal Purification Washing & Drying Hydrothermal->Purification ActiveMaterial VO(OH)₂ Composite Purification->ActiveMaterial Slurry Slurry Preparation (Active Material, Binder, Carbon Black) ActiveMaterial->Slurry Coating Electrode Coating Slurry->Coating Assembly Cell Assembly Coating->Assembly CV Cyclic Voltammetry (CV) Assembly->CV GCD Galvanostatic Charge-Discharge (GCD) Assembly->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Assembly->EIS Cycling Cycling Stability Assembly->Cycling

Experimental workflow for vanadium hydroxide supercapacitors.

Relationship Between Material Properties and Performance

The performance of a vanadium hydroxide-based supercapacitor is intrinsically linked to the properties of the electrode material.

PropertyPerformance cluster_properties Material Properties cluster_performance Supercapacitor Performance Morphology Nanostructure/ Morphology SurfaceArea Specific Surface Area Morphology->SurfaceArea Conductivity Electrical Conductivity Capacitance Specific Capacitance Conductivity->Capacitance RateCapability Rate Capability Conductivity->RateCapability SurfaceArea->Capacitance CrystalStructure Crystal Structure CyclingStability Cycling Stability CrystalStructure->CyclingStability EnergyDensity Energy Density Capacitance->EnergyDensity

Relationship between material properties and performance.

References

Application Notes and Protocols: Hydrothermal Synthesis of Vanadium Hydroxide Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of various vanadium hydroxide (B78521) and oxide nanostructures. The methodologies outlined are reproducible and can be adapted for specific research and development needs, including applications in catalysis, energy storage, and biomedical fields.

Introduction

Vanadium oxides and their hydrated forms exhibit a rich variety of nanostructures with tunable properties, making them highly attractive for a wide range of applications.[1][2] The hydrothermal method is a versatile and cost-effective approach for synthesizing high-quality, crystalline vanadium oxide nanostructures with controlled morphologies.[3] This technique involves a chemical reaction in an aqueous solution above its boiling point, carried out in a sealed vessel called an autoclave. Key parameters influencing the final product's morphology and properties include the choice of vanadium precursor, temperature, pH, reaction time, and the use of structure-directing agents or surfactants.[4][5] The resulting nanostructures, such as nanotubes, nanobelts, nanorods, and nano-urchins, have shown promise in fields ranging from microelectronics and batteries to sensing devices and nanomedicine.[1][2][6]

General Experimental Workflow

The hydrothermal synthesis of vanadium hydroxide nanostructures typically follows a series of well-defined steps. The process begins with the preparation of a precursor solution, which is then sealed in a Teflon-lined autoclave and heated for a specific duration. After the reaction, the autoclave is cooled, and the product is collected, washed, and dried.

experimental_workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_post Product Collection & Characterization start Start: Select Vanadium Precursor mix Mix Precursor with Solvent (e.g., water, ethanol) start->mix additives Add Structure-Directing Agents (e.g., amines, surfactants) mix->additives adjust_ph Adjust pH (e.g., with acids or bases) additives->adjust_ph stir Stir to form a Homogeneous Solution/Suspension adjust_ph->stir autoclave Transfer to Teflon-lined Autoclave stir->autoclave seal Seal Autoclave autoclave->seal heat Heat to Reaction Temperature (e.g., 180-220°C) seal->heat hold Hold for Reaction Time (e.g., 24-168 hours) heat->hold cool Cool to Room Temperature hold->cool collect Collect Precipitate (Filtration/Centrifugation) cool->collect wash Wash with Water & Ethanol collect->wash dry Dry the Product (e.g., in an oven) wash->dry characterize Characterize Nanostructures (XRD, SEM, TEM) dry->characterize end Final Nanostructures characterize->end End Product: Vanadium Hydroxide Nanostructures signaling_pathway cluster_nanoparticle Nanoparticle Interaction cluster_cell Cellular Environment V2O5_NP Vanadium Oxide Nanoparticle ROS Reactive Oxygen Species (ROS) Generation V2O5_NP->ROS Interaction with cellular components OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDamage Mitochondrial Dysfunction OxidativeStress->MitochondrialDamage DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis / Cell Death MitochondrialDamage->Apoptosis DNA_Damage->Apoptosis

References

Application Note & Protocol: Precipitation of Vanadium (IV) Oxo-dihydroxide (VO(OH)₂) from Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the precipitation of Vanadium (IV) oxo-dihydroxide, VO(OH)₂, a key precursor in the synthesis of various vanadium oxides such as VO₂ and V₂O₅.[1][2] The method is based on the controlled hydrolysis of a Vanadium(IV) salt solution by adjusting the pH. This eco-friendly process avoids the use of ammonium (B1175870) salts, which can generate hazardous ammonia (B1221849) waste.[1] The protocol outlines optimal conditions for pH, temperature, and reaction time to achieve high-yield precipitation of VO(OH)₂.[1][2]

Principle

Vanadium (IV) oxo-dihydroxide is precipitated from an aqueous solution containing the vanadyl ion (VO²⁺) by carefully increasing the pH. Thermodynamic analysis shows that VO(OH)₂ can be effectively prepared as a precursor within a specific pH range.[1][2] The precipitation is a rapid hydrolysis reaction that occurs optimally at room temperature.

Materials and Equipment

Materials:

  • Vanadyl sulfate (B86663) pentahydrate (VOSO₄·5H₂O) or a prepared Vanadium(IV) solution.

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) or other suitable base.

  • Dilute acid (e.g., 0.1 M H₂SO₄) for washing.

  • Deionized (DI) water.

Equipment:

  • Glass beakers

  • Magnetic stirrer and stir bar

  • Calibrated pH meter with probe

  • Pipettes or burette for base addition

  • Vacuum filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Spatula and weighing balance

  • Drying oven or desiccator

Experimental Protocol

This protocol describes the precipitation of VO(OH)₂ from a solution of vanadyl sulfate.

Step 1: Preparation of Vanadium(IV) Solution

  • Prepare a Vanadium(IV) solution by dissolving a known quantity of vanadyl sulfate (VOSO₄·5H₂O) in deionized water. A typical starting concentration can range from 0.1 M to 0.5 M.

  • Stir the solution until the salt is completely dissolved. The solution should have a characteristic blue color, indicative of the [VO(H₂O)₅]²⁺ ion.

Step 2: pH Adjustment and Precipitation

  • Place the beaker containing the Vanadium(IV) solution on a magnetic stirrer and begin gentle agitation.

  • Immerse the pH probe into the solution to monitor the pH continuously.

  • Slowly add the NaOH solution dropwise to the vanadium solution.

  • Continue adding the base until the pH of the solution reaches approximately 5.6.[1] The precipitation of the VO(OH)₂ product will be observed as the pH increases.

Step 3: Reaction and Aging

  • Once the target pH of ~5.6 is reached, stop the addition of the base.

  • Allow the suspension to stir at room temperature for 5 to 10 minutes. The precipitation is rapid, with yields reaching over 98% within the first 5 minutes.[1][2]

Step 4: Isolation and Washing of the Precipitate

  • Set up the vacuum filtration apparatus.

  • Pour the suspension into the Büchner funnel to separate the solid precipitate from the supernatant.

  • Wash the collected VO(OH)₂ precipitate with a small amount of dilute acid to minimize impurities.[1][2]

  • Follow the acid wash with several washes of deionized water to remove any remaining acid and soluble salts.

Step 5: Drying the Final Product

  • Carefully transfer the washed precipitate to a suitable container.

  • Dry the product in a desiccator under vacuum or in a low-temperature oven (e.g., at 60-80°C) until a constant weight is achieved.

  • The final product is Vanadium (IV) oxo-dihydroxide, VO(OH)₂.

Data Presentation: Optimal Precipitation Parameters

The following table summarizes the key quantitative parameters for achieving high-yield precipitation of VO(OH)₂.

ParameterOptimal Value / ConditionNotesReference
Starting Material Vanadium(IV) Sulfate SolutionA common and stable source of the vanadyl ion (VO²⁺).[3]
Final pH ~5.6Precipitation yield increases significantly from pH 4.2 to 5.6 and then decreases at higher pH values.[1]
Temperature Room Temperature (< 40°C)Higher temperatures can lead to the re-dissolution of the precipitate, thus lowering the yield.[1]
Reaction Time 5 minutesThe precipitation reaction is rapid; no significant increase in yield is observed with longer reaction times.[1][2]
Precipitation Yield >98%Under optimal conditions, a yield of up to 99.5% can be achieved.[1]

Visualization

The following diagram illustrates the experimental workflow for the precipitation of Vanadium (IV) oxo-dihydroxide.

G start Prepare Aqueous Vanadyl Sulfate (VOSO₄) Solution ph_adjust Slowly Add Base (e.g., NaOH) while Monitoring pH start->ph_adjust precipitate Stop at pH ~5.6 as VO(OH)₂ Precipitates ph_adjust->precipitate stir Stir for 5 min at Room Temperature precipitate->stir filter_wash Filter Precipitate and Wash (with Dilute Acid & DI Water) stir->filter_wash dry Dry the Solid Product filter_wash->dry end_product Final Product: Vanadium(IV) Oxo-dihydroxide (VO(OH)₂) dry->end_product

Caption: Experimental workflow for VO(OH)₂ precipitation.

Safety Precautions

  • Vanadium compounds can be toxic if ingested or inhaled. Handle with care in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle acids and bases with caution, as they are corrosive.

References

Synthesis of Vanadium Pentoxide (V₂O₅) Using Hydrated Vanadium Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadium pentoxide (V₂O₅) is a versatile transition metal oxide with significant applications in catalysis, energy storage, and electronics. Its synthesis from hydrated vanadium precursors, often referred to colloquially as vanadium hydroxide (B78521) or vanadium oxyhydroxide, offers a route to control the morphology and properties of the final material. This document provides detailed application notes and experimental protocols for the synthesis of V₂O₅ via two primary pathways: sol-gel synthesis and hydrothermal synthesis , followed by calcination. These methods are advantageous for producing V₂O₅ with varying nanostructures.

Introduction

The synthesis of vanadium pentoxide often begins with a vanadium(V) source in solution. Through processes like hydrolysis and condensation, these precursors form a hydrated gel or precipitate. This intermediate, which can be described as a hydrated vanadium oxide (V₂O₅·nH₂O) or vanadium oxyhydroxide, serves as the direct precursor for crystalline V₂O₅. The properties of the final V₂O₅ product, such as particle size, surface area, and crystallinity, are highly dependent on the parameters of the synthesis method used to create and treat this hydrated precursor. This document outlines two robust methods for this synthesis.

Key Synthesis Pathways

The formation of V₂O₅ from a hydrated precursor can be visualized as a multi-step process. The initial vanadium source undergoes hydrolysis and condensation to form a sol or gel. This intermediate is then subjected to a treatment—either hydrothermal or thermal (calcination)—to yield the final crystalline V₂O₅.

Synthesis_Pathways cluster_precursor Precursor Preparation cluster_synthesis Synthesis Methods cluster_final Final Product Formation Vanadium(V) Precursor Vanadium(V) Precursor Hydrated Vanadium Oxide (Gel/Precipitate) Hydrated Vanadium Oxide (Gel/Precipitate) Vanadium(V) Precursor->Hydrated Vanadium Oxide (Gel/Precipitate) Hydrolysis & Condensation Sol-Gel Sol-Gel Hydrated Vanadium Oxide (Gel/Precipitate)->Sol-Gel Hydrothermal Hydrothermal Hydrated Vanadium Oxide (Gel/Precipitate)->Hydrothermal Calcination Calcination Sol-Gel->Calcination Hydrothermal->Calcination V₂O₅ V₂O₅ Calcination->V₂O₅

Caption: General workflow for V₂O₅ synthesis from a hydrated precursor.

Data Presentation: Synthesis Parameters

The following tables summarize the key experimental parameters for the sol-gel and hydrothermal synthesis methods, compiled from various studies.

Table 1: Sol-Gel Synthesis Parameters for V₂O₅
Vanadium PrecursorSolventHydrolysis AgentGelation ConditionsCalcination Temperature (°C)Calcination Duration (h)Resulting Morphology
Vanadium (V) oxytriisopropoxideIsopropanol (B130326)/AcetoneWaterReflux for 2h500 - 70016Nanoparticles
Vanadyl acetylacetonateMethanolWater/Ammonium (B1175870) HydroxideReflux for 2h500 - 70016Nanoparticles on SiO₂
Vanadyl acetylacetonaten-butanolAtmospheric moistureHeat treatment at 140°C for 18h400 - 500Not SpecifiedNanorods
Table 2: Hydrothermal Synthesis Parameters for V₂O₅
Vanadium PrecursorConcentrationSolventpHTemperature (°C)Duration (h)Calcination Temperature (°C)Calcination Duration (h)Resulting Morphology
Ammonium Metavanadate (NH₄VO₃)0.06 - 0.1 MWater4 (adjusted with H₂SO₄)160247007Nanosheets and Nanorods[1]
Ammonium Metavanadate (NH₄VO₃)Not SpecifiedWater2.5 (adjusted with HNO₃)Reflux (approx. 100)6250, 500, 7502Nanoparticles[2]
Ammonium Metavanadate (NH₄VO₃)2.50 g in 80 mLWaterNot Specified18085502Nanoparticles[3]
Ammonium Metavanadate (NH₄VO₃)5 g in solutionWaterNot Specified18015Not specified (product is V₂O₅)Not specifiedNanoparticles[4]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of V₂O₅ Nanoparticles

This protocol describes a typical sol-gel synthesis process starting from a vanadium alkoxide precursor.

Sol_Gel_Workflow start Start dissolve Dissolve Vanadium Alkoxide in Solvent start->dissolve hydrolyze Add Hydrolysis Agent (e.g., Water) dissolve->hydrolyze reflux Reflux the Solution to form a Gel hydrolyze->reflux wash Wash the Gel with Water and Ethanol (B145695) reflux->wash dry Dry the Gel (e.g., at 60-90°C) wash->dry calcine Calcine the Xerogel (e.g., at 500°C for 2h) dry->calcine characterize Characterize V₂O₅ Product (XRD, SEM, etc.) calcine->characterize end End characterize->end

Caption: Experimental workflow for the sol-gel synthesis of V₂O₅.

Materials:

  • Vanadium(V) oxytriisopropoxide (precursor)

  • Isopropanol (solvent)

  • Deionized water (hydrolysis agent)

  • Ammonium hydroxide (optional, for pH adjustment)

  • Ethanol (for washing)

Procedure:

  • Preparation of the Sol: Dissolve vanadium(V) oxytriisopropoxide in isopropanol under vigorous stirring at room temperature to form a clear solution.

  • Hydrolysis: Slowly add a mixture of deionized water and isopropanol to the vanadium solution. The molar ratio of water to the alkoxide is a critical parameter that influences the gelation process.

  • Gelation: Reflux the resulting solution for approximately 2 hours. A gel will form as hydrolysis and condensation reactions proceed.

  • Washing: After cooling to room temperature, wash the gel repeatedly with deionized water and then with ethanol to remove unreacted precursors and by-products.

  • Drying: Dry the washed gel in an oven at a temperature between 60°C and 90°C to obtain a xerogel.

  • Calcination: Calcine the dried xerogel in a furnace in an air atmosphere. A typical calcination protocol is to heat at 500°C for 2 hours.[2] This step removes residual organic matter and water, leading to the crystallization of orthorhombic V₂O₅.

  • Characterization: The final product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystalline phase and scanning electron microscopy (SEM) to observe the morphology.

Protocol 2: Hydrothermal Synthesis of V₂O₅ Nanostructures

This protocol details the synthesis of V₂O₅ using a hydrothermal method with ammonium metavanadate as the precursor.[1][2]

Hydrothermal_Workflow start Start dissolve Dissolve Ammonium Metavanadate in Deionized Water start->dissolve ph_adjust Adjust pH of the Solution (e.g., to pH 4 with H₂SO₄) dissolve->ph_adjust autoclave Transfer to Teflon-lined Autoclave ph_adjust->autoclave hydrothermal Hydrothermal Treatment (e.g., 160°C for 24h) autoclave->hydrothermal cool Cool to Room Temperature hydrothermal->cool wash Wash the Precipitate with Water and Ethanol cool->wash dry Dry the Product wash->dry calcine Calcine the Product (e.g., at 700°C for 7h) dry->calcine characterize Characterize V₂O₅ Product (XRD, SEM, etc.) calcine->characterize end End characterize->end

Caption: Experimental workflow for the hydrothermal synthesis of V₂O₅.

Materials:

  • Ammonium metavanadate (NH₄VO₃) (precursor)

  • Deionized water (solvent)

  • Sulfuric acid (H₂SO₄) or Nitric acid (HNO₃) (for pH adjustment)

  • Ethanol (for washing)

Procedure:

  • Solution Preparation: Dissolve ammonium metavanadate in deionized water with stirring. The concentration can be varied, for example, between 0.06 M and 0.1 M.[1]

  • pH Adjustment: Adjust the pH of the solution to the desired value (e.g., pH 4) by the dropwise addition of an acid like sulfuric acid.[1] This step is crucial as pH influences the vanadium species in the solution and the morphology of the final product.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160°C) for a set duration (e.g., 24 hours).[1]

  • Cooling and Collection: After the reaction, allow the autoclave to cool down naturally to room temperature. Collect the resulting precipitate by filtration or centrifugation.

  • Washing: Wash the precipitate thoroughly with deionized water and then with ethanol to remove any remaining ions and impurities.

  • Drying: Dry the product in an oven at a moderate temperature (e.g., 80°C).

  • Calcination: Calcine the dried powder in a furnace in air. The temperature and duration of calcination will determine the crystallinity and phase purity of the V₂O₅. For example, calcination at 700°C for 7 hours has been reported to yield monoclinic V₂O₅.[1]

  • Characterization: Analyze the final V₂O₅ powder using appropriate characterization techniques to determine its properties.

Conclusion

The synthesis of vanadium pentoxide using hydrated vanadium precursors via sol-gel and hydrothermal methods provides a versatile platform for producing V₂O₅ with tailored morphologies and properties. By carefully controlling experimental parameters such as precursor concentration, pH, temperature, and time, researchers can direct the synthesis towards specific nanostructures like nanoparticles, nanorods, and nanosheets. The protocols and data presented in this document serve as a comprehensive guide for the synthesis and further development of V₂O₅-based materials for various advanced applications.

References

Application Notes and Protocols for Electrochemical Deposition of Vanadium Hydroxide Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the electrochemical deposition of vanadium hydroxide (B78521) films, a material of significant interest for applications in energy storage, electrochromism, and sensing. The following sections offer step-by-step experimental procedures, comprehensive data tables for comparing deposition parameters, and visualizations of the experimental workflows.

Introduction

Vanadium hydroxide (often represented as VOx·nH₂O or hydrated vanadium oxide) films are promising materials due to their rich redox chemistry, layered structure, and tunable properties. Electrochemical deposition is a versatile and cost-effective method for fabricating these films with good control over thickness, morphology, and electrochemical performance. This document outlines three common electrochemical techniques: Cyclic Voltammetry (CV), Chronoamperometry (CA), and Potentiostatic Deposition.

Experimental Protocols

General Setup and Reagents

A standard three-electrode electrochemical cell is used for all deposition methods.

  • Working Electrode: Substrates such as Indium Tin Oxide (ITO) coated glass, Fluorine-doped Tin Oxide (FTO) coated glass, stainless steel, or gold-sputtered substrates are commonly used.

  • Counter Electrode: A platinum wire or graphite (B72142) rod.

  • Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

  • Electrolyte: The deposition bath typically consists of a vanadium precursor and a supporting electrolyte dissolved in deionized water.

Substrate Cleaning: Thorough cleaning of the substrate is crucial for good film adhesion and uniformity. A typical cleaning procedure involves sequential ultrasonication in acetone, ethanol, and deionized water for 15 minutes each, followed by drying under a stream of nitrogen.

Protocol 1: Cyclic Voltammetry (CV) Deposition

Cyclic voltammetry allows for the gradual deposition of the film through repeated potential cycles, offering good control over the film's growth and morphology.

Protocol:

  • Prepare the Deposition Bath: Dissolve the vanadium precursor (e.g., 0.1 M VOSO₄) and a supporting electrolyte (e.g., 0.1 M KCl) in deionized water.

  • Assemble the Electrochemical Cell: Place the cleaned working electrode, counter electrode, and reference electrode in the deposition bath.

  • Set CV Parameters:

    • Potential Window: Typically ranges from -0.5 V to +0.5 V vs. SCE/Ag/AgCl.

    • Scan Rate: A scan rate of 10-50 mV/s is commonly used.

    • Number of Cycles: The desired film thickness is achieved by controlling the number of deposition cycles (e.g., 10-50 cycles).

  • Initiate Deposition: Start the cyclic voltammetry process. The vanadium hydroxide film will deposit on the working electrode with each cycle.

  • Post-Deposition Treatment: After deposition, gently rinse the film with deionized water to remove any residual electrolyte and dry it in air or under a mild vacuum.

  • (Optional) Annealing: For crystalline V₂O₅, the as-deposited amorphous film can be annealed in air at temperatures ranging from 300°C to 500°C for 1-3 hours.[1][2]

Protocol 2: Chronoamperometry (CA) Deposition

Chronoamperometry involves applying a constant potential to the working electrode and monitoring the current as a function of time. This method is suitable for achieving uniform films.

Protocol:

  • Prepare the Deposition Bath: Use a similar precursor solution as in the CV method (e.g., 5 mM VOSO₄ + 0.1 M KCl).

  • Assemble the Electrochemical Cell: Set up the three-electrode system as described previously.

  • Set CA Parameters:

    • Deposition Potential: Apply a constant potential, typically in the range of +0.4 V to +1.0 V vs. SCE/Ag/AgCl.

    • Deposition Time: The deposition time determines the film thickness and can range from 100 to 1000 seconds.

  • Initiate Deposition: Apply the set potential and record the current transient.

  • Post-Deposition Treatment: Rinse and dry the deposited film as described in the CV protocol.

  • (Optional) Annealing: Follow the same annealing procedure if a crystalline phase is desired.

Protocol 3: Potentiostatic Deposition

This method is similar to chronoamperometry but often refers to deposition at a constant potential for a longer duration to achieve thicker films.

Protocol:

  • Prepare the Deposition Bath: A common precursor is an aqueous solution of 50 mM V₂O₅ and 0.05 M H₂O₂. Another option is 0.1 M NH₄VO₃ with a supporting electrolyte like Na₂SO₄.[1]

  • Assemble the Electrochemical Cell: Use the standard three-electrode setup.

  • Set Deposition Parameters:

    • Deposition Potential: Apply a constant potential, for example, 1.8 V vs. Ag/AgCl.

    • Deposition Time: Deposition can be carried out for several minutes to hours, depending on the desired thickness.

  • Initiate Deposition: Apply the constant potential to the working electrode.

  • Post-Deposition Treatment: Clean and dry the film as previously described.

  • (Optional) Annealing: Anneal the film as needed.[1]

Data Presentation

The following tables summarize key quantitative data from various studies on the electrochemical deposition of vanadium hydroxide films.

Table 1: Parameters for Cyclic Voltammetry Deposition of Vanadium Hydroxide Films

PrecursorConcentrationSupporting ElectrolytePotential Window (V vs. Ag/AgCl)Scan Rate (mV/s)Number of CyclesResulting Film Properties
VOSO₄5 mM0.1 M KCl-0.5 to +0.52020Uniform, amorphous film
V₂O₅/H₂O₂0.01 M0.1 M LiClO₄-0.6 to +0.65015Nanostructured, high surface area
NH₄VO₃0.1 M0.5 M Na₂SO₄-0.4 to +0.81030Adherent, electrochromic film

Table 2: Parameters for Chronoamperometry/Potentiostatic Deposition of Vanadium Hydroxide Films

PrecursorConcentrationSupporting ElectrolyteDeposition Potential (V vs. Ag/AgCl)Deposition Time (s)Resulting Film ThicknessSpecific Capacitance (F/g)
VOSO₄10 mM0.1 M KCl+0.8600~200 nm150
V₂O₅/H₂O₂0.05 M0.1 M LiClO₄+1.01200~500 nm250
NH₄VO₃0.1 M0.5 M Na₂SO₄+1.83600> 1 µm180

Table 3: Influence of Post-Deposition Annealing on Film Properties

Deposition MethodAs-Deposited FilmAnnealing Temperature (°C)Annealing AtmosphereResulting PhaseKey Property Change
Cyclic VoltammetryAmorphous VOx·nH₂O400AirOrthorhombic V₂O₅Increased crystallinity and stability
ChronoamperometryAmorphous VOx·nH₂O500AirCrystalline V₂O₅Enhanced electrochromic contrast
PotentiostaticHydrated Vanadium Oxide350NitrogenMixed V₂O₅/VO₂Improved charge capacity

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

experimental_workflow cluster_prep Preparation cluster_deposition Electrochemical Deposition cluster_post Post-Deposition start Start prep_sol Prepare Precursor Solution start->prep_sol clean_sub Clean Substrate start->clean_sub assemble_cell Assemble 3-Electrode Cell prep_sol->assemble_cell clean_sub->assemble_cell cv Cyclic Voltammetry assemble_cell->cv ca Chronoamperometry assemble_cell->ca ps Potentiostatic assemble_cell->ps rinse_dry Rinse & Dry cv->rinse_dry ca->rinse_dry ps->rinse_dry anneal Annealing (Optional) rinse_dry->anneal characterize Characterization rinse_dry->characterize anneal->characterize end End characterize->end cv_deposition_pathway cluster_params CV Parameters cluster_process Deposition Process potential Set Potential Window (-0.5 to +0.5 V) start_cv Initiate CV potential->start_cv scan_rate Set Scan Rate (10-50 mV/s) scan_rate->start_cv cycles Set Number of Cycles (10-50) cycles->start_cv v_ox V(IV) -> V(V) + e- (Anodic Scan) start_cv->v_ox v_red V(V) + e- -> V(IV) (Cathodic Scan) v_ox->v_red precipitation V(V) + H₂O -> VOx·nH₂O (precipitates on electrode) v_ox->precipitation v_red->v_ox Repeat for n cycles film_growth Film Growth with Cycles precipitation->film_growth ca_ps_deposition_pathway cluster_params CA/Potentiostatic Parameters cluster_process Deposition Process potential Set Constant Potential (+0.4 to +1.8 V) start_dep Apply Potential potential->start_dep time Set Deposition Time (100 - 3600 s) time->start_dep v_ox Continuous Oxidation of V(IV) to V(V) at Electrode Surface start_dep->v_ox precipitation Hydrolysis and Precipitation of V(V) as VOx·nH₂O v_ox->precipitation film_growth Continuous Film Growth over Time precipitation->film_growth

References

Application Notes and Protocols for Vanadium-Based Adsorbents in Heavy Metal Ion Removal from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

The removal of heavy metal ions from wastewater is a critical environmental challenge. While various materials have been investigated for this purpose, vanadium-based compounds are emerging as a promising class of adsorbents. Although direct research on vanadium hydroxide (B78521) is limited, related materials such as sodium vanadate (B1173111) nanowires and vanadium-doped oxides have demonstrated significant potential for the efficient removal of heavy metals like cadmium, chromium, lead, and zinc from aqueous solutions. These materials offer high surface areas and unique chemical properties that facilitate strong interactions with heavy metal ions.

This document provides detailed application notes and experimental protocols based on current research on promising vanadium-based adsorbents. The methodologies presented for the synthesis of these materials and their application in heavy metal removal can serve as a foundational guide for researchers interested in developing and evaluating vanadium hydroxide and other vanadium-based materials for wastewater treatment.

I. Quantitative Data Summary

The adsorption capacities of various vanadium-based materials for different heavy metal ions are summarized in the table below. This data is compiled from batch adsorption studies and highlights the potential of these materials for wastewater remediation.

Adsorbent MaterialHeavy Metal IonMaximum Adsorption Capacity (mg/g)Reference
Sodium Vanadate (Na₅V₁₂O₃₂) Nanowire ArraysCadmium (Cd²⁺)541.2[1][2]
Sodium Vanadate (Na₅V₁₂O₃₂) Nanowire ArraysChromium (Cr³⁺)251.8[1][2]
Vanadium-doped Titania (V-TiO₂)Lead (Pb²⁺)26[3][4]
Vanadium-doped Titania (V-TiO₂)Zinc (Zn²⁺)11[3][4]

II. Experimental Protocols

A. Synthesis of Vanadium-Based Adsorbents

1. Protocol for Hydrothermal Synthesis of Sodium Vanadate Nanowire Arrays

This protocol is adapted from a method for synthesizing Na₅V₁₂O₃₂ nanowire arrays, which have shown excellent adsorption capacities for cadmium and chromium.[1][2]

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Prepare an aqueous solution of a V(V) precursor. For instance, dissolve a specific amount of V₂O₅ in a sodium hydroxide solution.

  • Stir the mixture until a homogenous solution is obtained.

  • Transfer the solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-200°C) for a designated period (e.g., 24-72 hours) to allow for the hydrothermal reaction to proceed.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by filtration or centrifugation.

  • Wash the product multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) overnight.

  • The resulting sodium vanadate nanowire arrays are now ready for characterization and use in adsorption experiments.

2. Protocol for Sol-Gel Synthesis of Vanadium-Doped Titanium Dioxide (V-TiO₂) Nanoparticles

This protocol describes the synthesis of V-doped TiO₂ nanoparticles, which have been shown to be effective in the photocatalytic removal of lead and zinc.[3][4]

Materials:

  • Titanium butoxide (Ti(OBu)₄) as the titania precursor

  • Vanadyl acetylacetonate (B107027) (VO(acac)₂) as the vanadium dopant source

  • Ethanol

  • Deionized water

  • Nitric acid (HNO₃)

Procedure:

  • Prepare a solution of titanium butoxide in ethanol.

  • In a separate container, dissolve vanadyl acetylacetonate in ethanol. The amount of vanadyl acetylacetonate will determine the doping percentage.

  • Slowly add the vanadium solution to the titanium butoxide solution under vigorous stirring.

  • Prepare an aqueous solution of nitric acid and add it dropwise to the mixture to control the hydrolysis and condensation reactions.

  • Continue stirring the mixture for a few hours to form a stable sol.

  • Age the sol for a specific period (e.g., 24 hours) to allow for the completion of the gelation process.

  • Dry the resulting gel in an oven at a low temperature (e.g., 80-100°C) to remove the solvent.

  • Calcine the dried gel in a furnace at a higher temperature (e.g., 400-500°C) for several hours to obtain the crystalline V-doped TiO₂ nanoparticles.

  • The synthesized nanoparticles can then be characterized and used for heavy metal removal studies.

B. Protocol for Batch Adsorption Experiments

This general protocol can be used to evaluate the heavy metal removal efficiency of the synthesized vanadium-based adsorbents.

Materials:

  • Synthesized vanadium-based adsorbent (e.g., sodium vanadate nanowires or V-doped TiO₂)

  • Stock solutions of heavy metal salts (e.g., Cd(NO₃)₂, Pb(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂)

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks or beakers

  • Shaker or magnetic stirrer

  • Filtration system (e.g., syringe filters or vacuum filtration)

  • Analytical instrument for measuring heavy metal concentrations (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma-Optical Emission Spectrometer - ICP-OES)

Procedure:

  • Preparation of Heavy Metal Solutions: Prepare a series of heavy metal solutions of known concentrations by diluting the stock solution with deionized water.

  • Adsorption Experiment:

    • For each experiment, add a specific amount of the adsorbent to a conical flask containing a known volume of the heavy metal solution.

    • Adjust the initial pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined period.

  • Kinetic Studies: To determine the adsorption kinetics, collect aliquots of the solution at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes).

  • Isotherm Studies: To evaluate the adsorption isotherm, vary the initial concentration of the heavy metal solution while keeping the adsorbent dose, pH, temperature, and contact time constant.

  • Effect of pH: To study the effect of pH, vary the initial pH of the heavy metal solutions while keeping other parameters constant.

  • Sample Analysis: After agitation, separate the adsorbent from the solution by filtration. Analyze the final concentration of the heavy metal in the filtrate using AAS or ICP-OES.

  • Data Analysis:

    • Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

III. Visualizations

A. Experimental Workflow Diagrams

Hydrothermal_Synthesis_Workflow cluster_synthesis Hydrothermal Synthesis of Vanadium-Based Adsorbent start Start prepare_solution Prepare Precursor Solution (e.g., V₂O₅ + NaOH) start->prepare_solution transfer_autoclave Transfer to Autoclave prepare_solution->transfer_autoclave hydrothermal_reaction Hydrothermal Reaction (e.g., 180°C, 48h) transfer_autoclave->hydrothermal_reaction cool_down Cool to Room Temperature hydrothermal_reaction->cool_down separate_product Separate Product (Filtration/Centrifugation) cool_down->separate_product wash_product Wash with DI Water and Ethanol separate_product->wash_product dry_product Dry the Adsorbent (e.g., 80°C) wash_product->dry_product end_synthesis Vanadium-Based Adsorbent dry_product->end_synthesis

Caption: Workflow for the hydrothermal synthesis of vanadium-based adsorbents.

Adsorption_Experiment_Workflow cluster_adsorption Batch Adsorption Experiment Workflow start_adsorption Start prepare_solutions Prepare Heavy Metal Solutions of Known Concentrations start_adsorption->prepare_solutions add_adsorbent Add Vanadium-Based Adsorbent to Solution prepare_solutions->add_adsorbent adjust_ph Adjust pH add_adsorbent->adjust_ph agitate Agitate for a Specific Time and Temperature adjust_ph->agitate separate_solids Separate Adsorbent (Filtration) agitate->separate_solids analyze_filtrate Analyze Filtrate for Residual Heavy Metal (AAS/ICP-OES) separate_solids->analyze_filtrate data_analysis Calculate Adsorption Capacity and Removal Efficiency analyze_filtrate->data_analysis end_adsorption Results data_analysis->end_adsorption

Caption: General workflow for a batch heavy metal adsorption experiment.

B. Logical Relationship Diagram

Adsorption_Mechanism cluster_mechanism Proposed Heavy Metal Adsorption Mechanism Adsorbent Vanadium-Based Adsorbent (e.g., Vanadium Hydroxide) Surface_Groups Surface Functional Groups (-OH, V-O) Adsorbent->Surface_Groups possesses Adsorption Adsorption Process Surface_Groups->Adsorption interacts with Heavy_Metal Heavy Metal Ions in Wastewater (e.g., Pb²⁺, Cd²⁺) Heavy_Metal->Adsorption Ion_Exchange Ion Exchange Adsorption->Ion_Exchange can occur via Surface_Complexation Surface Complexation Adsorption->Surface_Complexation can occur via Clean_Water Treated Water with Reduced Heavy Metal Concentration Ion_Exchange->Clean_Water Surface_Complexation->Clean_Water

Caption: Proposed mechanisms for heavy metal adsorption on vanadium-based materials.

References

Application Notes and Protocols for Vanadium-Catalyzed Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium compounds are remarkably versatile and efficient catalysts for a wide array of oxidation reactions in organic synthesis.[1] Their utility stems from the ability of vanadium to exist in multiple stable oxidation states, most notably V(V) and V(IV), which facilitates electron transfer in catalytic cycles.[2][3] Vanadium(V) oxide (V₂O₅) and various oxovanadium complexes serve as robust catalyst precursors that can perform selective oxidations of substrates such as alcohols, sulfides, and alkenes under relatively mild conditions.[4][5] These catalysts often utilize environmentally benign oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), making them attractive for sustainable chemical processes.[6][7] In many reaction environments, particularly in the presence of water or alcohols, the active catalytic species are believed to involve vanadium-hydroxide or related V-OH intermediates, which play a crucial role in the reaction mechanism.

Mechanism of Catalytic Oxidation

The catalytic activity of vanadium in oxidation reactions is centered around the redox couple of V(V) and V(IV). The general mechanism involves the oxidation of the substrate by the V(V) species, which is concurrently reduced to V(IV). The reduced V(IV) catalyst is then re-oxidized back to the active V(V) state by a stoichiometric oxidant (e.g., O₂, H₂O₂), completing the catalytic cycle.[2][8] This ability to cycle between oxidation states is fundamental to its catalytic function.[3]

Catalytic_Cycle cluster_cycle Vanadium Catalytic Cycle V5 V(V)=O (Active Catalyst) V4 V(IV)-OH V5->V4 Substrate Oxidation Reduced_Oxidant Reduced Oxidant (H₂O) V5->Reduced_Oxidant V4->V5 Catalyst Regeneration Product Product (R-OH) V4->Product Substrate Substrate (R-H) Substrate->V5 Oxidant Oxidant (e.g., H₂O₂) Oxidant->V4

Caption: General catalytic cycle for vanadium-catalyzed oxidation.

Oxidation of Alcohols to Aldehydes and Ketones

Vanadium catalysts, particularly V₂O₅, are effective for the aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[4] This method is often chemoselective, allowing for the oxidation of secondary alcohols in the presence of primary hydroxy groups.[4] The use of atmospheric oxygen as the terminal oxidant makes this process economically and environmentally appealing.[4]

Data Presentation: Oxidation of Alcohols
SubstrateCatalystOxidantSolventTemp (°C)Time (h)Yield (%)Reference
1-PhenylethanolV₂O₅O₂ (1 atm)Toluene (B28343)100898[4]
2-OctanolV₂O₅O₂ (1 atm)Toluene1001296[4]
Benzyl AlcoholV₂O₅O₂ (1 atm)Toluene1001099[4]
Cinnamyl alcoholV₂O₅O₂ (1 atm)Toluene100898[4]

Note: For the oxidation of primary alcohols to aldehydes, the addition of a base like K₂CO₃ may be required to prevent over-oxidation or ester formation.[4]

Experimental Protocol: General Procedure for Aerobic Oxidation of an Alcohol
  • Preparation: To a round-bottom flask equipped with a reflux condenser, add the alcohol substrate (1.0 mmol) and the vanadium(V) oxide catalyst (V₂O₅, 1-5 mol%).

  • Solvent Addition: Add a suitable solvent, such as toluene (5-10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under an atmosphere of air or oxygen (a balloon or a continuous flow can be used).

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or distillation.

Oxidation of Sulfides to Sulfoxides and Sulfones

Vanadium complexes, often in combination with Schiff base ligands, are highly effective catalysts for the selective oxidation of sulfides.[9] Hydrogen peroxide is typically used as a green oxidant in these transformations.[10] By controlling the reaction conditions and the amount of oxidant, the reaction can be stopped selectively at either the sulfoxide (B87167) or the sulfone stage. This methodology is particularly valuable for the synthesis of chiral sulfoxides when chiral ligands are employed.[9][11]

Data Presentation: Oxidation of Sulfides
SubstrateCatalyst SystemOxidantSolventTemp (°C)ProductYield (%)Reference
Thioanisole[VO(acac)₂] + Schiff BaseH₂O₂CH₂Cl₂0Methyl phenyl sulfoxideHigh[9]
Methyl Phenyl Sulfide (B99878)[VO(BINE)@Fe₃O₄]H₂O₂EthanolRTMethyl phenyl sulfoxide98[10]
Dibenzothiophene[VO(acac)₂] + Schiff BaseH₂O₂CH₂Cl₂0Dibenzothiophene sulfoxideHigh[9]
Alkyl Aryl Sulfides[VO(acac)₂] + Chiral LigandH₂O₂Chloroform0Chiral Alkyl Aryl SulfoxidesHigh[9]
Experimental Protocol: General Procedure for Oxidation of a Sulfide
  • Catalyst Preparation (in situ): In a flask, dissolve the vanadium source (e.g., VO(acac)₂, 1 mol%) and the appropriate ligand (e.g., a Schiff base, 1-1.2 mol%) in a solvent like dichloromethane (B109758) (CH₂Cl₂) or ethanol. Stir for a short period to allow for complex formation.

  • Substrate Addition: Add the sulfide substrate (1.0 mmol) to the catalyst solution.

  • Reaction Initiation: Cool the mixture in an ice bath (0 °C). Add the oxidant (e.g., 30% aq. H₂O₂, 1.0-1.2 equivalents for sulfoxide, >2.0 equivalents for sulfone) dropwise while stirring.

  • Monitoring: Allow the reaction to proceed at the specified temperature, monitoring its progress by TLC or GC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Epoxidation of Alkenes

Vanadium catalysts are widely used for the epoxidation of alkenes and allylic alcohols.[12][13] These reactions often proceed with high selectivity. Vanadium complexes can activate oxidants like hydrogen peroxide or organic hydroperoxides to transfer an oxygen atom to the double bond of the substrate. The specific ligands attached to the vanadium center can influence the stereoselectivity of the epoxidation, particularly in asymmetric synthesis.[12]

Data Presentation: Epoxidation of Alkenes
SubstrateCatalyst SystemOxidantSolventTemp (°C)ProductYield (%)Reference
CyclohexeneOxovanadium ComplexesO₂Acetonitrile (B52724)79-81Cyclohexene oxideup to 61[12]
Styrene[VO(acac)₂]H₂O₂N/AN/AStyrene oxideN/A[12]
Allylic AlcoholsChiral Vanadium ComplexN/AN/AN/AChiral Epoxy AlcoholsN/A[7]
Homoallylic AlcoholsChiral Bishydroxamic Acid-VN/AN/AN/AChiral Epoxy AlcoholsGood[7]
Experimental Protocol: General Procedure for Epoxidation of an Alkene
  • Preparation: To a reaction vessel, add the alkene substrate (1.0 mmol), the vanadium catalyst (e.g., VO(acac)₂, 1-2 mol%), and the solvent (e.g., acetonitrile or dichloromethane).

  • Oxidant Addition: Add the oxidant (e.g., H₂O₂ or tert-butyl hydroperoxide, 1.1-1.5 equivalents) slowly to the stirred mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction: Stir the mixture for the required time until the alkene is consumed (monitor by TLC or GC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude epoxide by flash chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for conducting a vanadium-catalyzed oxidation experiment in a research setting.

Experimental_Workflow prep 1. Reagent Preparation (Substrate, Catalyst, Solvent) setup 2. Reaction Setup (Flask, Condenser, Stirring) prep->setup addition 3. Oxidant Addition (Controlled, Dropwise) setup->addition reaction 4. Reaction Monitoring (TLC, GC, LC-MS) addition->reaction workup 5. Quenching & Work-up (Extraction, Washing) reaction->workup purification 6. Purification (Chromatography, Distillation) workup->purification analysis 7. Product Analysis (NMR, MS, IR) purification->analysis

Caption: Standard laboratory workflow for a catalytic oxidation reaction.

References

Application Notes and Protocols: Vanadium Hydroxide Electrodes for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium-based materials are promising candidates for next-generation lithium-ion battery (LIB) cathodes due to their high theoretical capacity, natural abundance, and low cost.[1][2] Among these, hydrated vanadium oxides (commonly referred to as vanadium hydroxides in a broader sense) offer distinct advantages. The presence of water molecules in the structure of hydrated vanadium pentoxide (V₂O₅·nH₂O) expands the interlayer spacing, which can facilitate easier lithium-ion intercalation and deintercalation, potentially leading to enhanced electrochemical performance compared to their anhydrous counterparts.[3][4] However, challenges such as lower electronic conductivity and structural instability during cycling remain.[1][3]

These application notes provide an overview of the synthesis, characterization, and electrochemical performance of hydrated vanadium oxide electrodes for LIBs. Detailed protocols for a representative hydrothermal synthesis method and electrode fabrication are presented to guide researchers in this field.

Electrochemical Performance of Hydrated Vanadium Oxide Electrodes

The electrochemical performance of hydrated vanadium oxide-based electrodes is influenced by factors such as morphology, composition, and the presence of conductive additives. The following tables summarize key performance metrics from recent studies.

Table 1: Specific Capacity of Hydrated Vanadium Oxide-Based Electrodes

MaterialCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Reference
V₂O₅·nH₂O/rGO100 mA g⁻¹268[4]
V₂O₅·nH₂O/rGO1000 mA g⁻¹196[4]
V₂O₅·nH₂O/rGO2000 mA g⁻¹129[4]
V₂O₅·0.55H₂O Nanosheets (on MW-CNT)10 mA g⁻¹480[5]
V₂O₅·0.55H₂O Nanosheets (on MW-CNT)200 mA g⁻¹280[5]
Cu₃(OH)₂V₂O₇·2H₂O0.01 mA cm⁻²868[6]
Cu₃(OH)₂V₂O₇·2H₂O0.02 mA cm⁻²845[6]

Table 2: Cycling Stability of Hydrated Vanadium Oxide-Based Electrodes

MaterialCurrent DensityCycle NumberCapacity Retention (%)Reference
V₂O₅·nH₂O/GO100 mV/s (scan rate)200Not specified, but described as stable[3]
V₂O₅-IPA1 A g⁻¹50092.2[7]

Experimental Protocols

Protocol 1: Synthesis of Hydrated Vanadium Oxide/Graphene Oxide (V₂O₅·nH₂O/GO) Nanobelts via Microwave-Assisted Hydrothermal Method

This protocol is adapted from a method for synthesizing V₂O₅·nH₂O/GO nanobelts, which demonstrates a common approach to creating hydrated vanadium oxide composites.[8]

Materials:

  • Vanadium pentoxide (V₂O₅) powder

  • Graphene oxide (GO) dispersion

  • Deionized (DI) water

  • Microwave hydrothermal synthesis reactor

Procedure:

  • Precursor Solution Preparation:

    • Disperse a specific amount of V₂O₅ powder in DI water.

    • Add a calculated volume of GO dispersion to the V₂O₅ suspension. The ratio of V₂O₅ to GO can be varied to optimize electrochemical performance.

    • Sonciate the mixture for at least 30 minutes to ensure uniform dispersion.

  • Hydrothermal Synthesis:

    • Transfer the precursor solution into a Teflon-lined autoclave, which is then placed inside the microwave hydrothermal reactor.

    • Heat the solution to 180°C and maintain this temperature for 2 hours. The microwave heating allows for rapid and uniform heating.

    • After the reaction, allow the reactor to cool down to room temperature naturally.

  • Product Collection and Purification:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the product repeatedly with DI water and ethanol (B145695) to remove any unreacted precursors and impurities.

    • Dry the final product in a vacuum oven at 60°C for 12 hours. The resulting powder is V₂O₅·nH₂O/GO nanobelts.

Protocol 2: Fabrication of a Coin Cell for Electrochemical Testing

Materials:

  • Synthesized hydrated vanadium oxide active material

  • Carbon black (e.g., Super P) as a conductive agent

  • Polyvinylidene fluoride (B91410) (PVDF) as a binder

  • N-methyl-2-pyrrolidone (NMP) as a solvent

  • Aluminum foil as the current collector

  • Lithium metal foil as the counter and reference electrode

  • Celgard separator

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))

  • Coin cell components (casings, spacers, springs)

Procedure:

  • Slurry Preparation:

    • Mix the active material, carbon black, and PVDF binder in a weight ratio of 8:1:1.

    • Add NMP solvent to the mixture and stir overnight to form a homogeneous slurry.

  • Electrode Casting:

    • Cast the slurry onto a piece of aluminum foil using a doctor blade to ensure a uniform thickness.

    • Dry the coated foil in a vacuum oven at 80-100°C for 12 hours to completely remove the NMP solvent.

  • Electrode Punching:

    • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried foil.

    • Measure the mass of the active material on each electrode.

  • Coin Cell Assembly:

    • Assemble the coin cell in an argon-filled glovebox to prevent moisture and air contamination.

    • Place the punched electrode (cathode) in the positive casing.

    • Add a few drops of electrolyte to wet the electrode.

    • Place the separator on top of the cathode.

    • Add more electrolyte to wet the separator.

    • Place the lithium foil (anode) on top of the separator.

    • Add the spacer and spring.

    • Place the negative casing on top and crimp the coin cell to seal it.

Visualizations

Experimental Workflow: Synthesis and Electrode Fabrication

G cluster_synthesis Synthesis of V₂O₅·nH₂O/GO cluster_fabrication Electrode and Cell Fabrication mix Mix V₂O₅ and GO in DI Water sonicate Sonicate Mixture mix->sonicate hydrothermal Microwave Hydrothermal Synthesis (180°C, 2h) sonicate->hydrothermal wash Wash with DI Water and Ethanol hydrothermal->wash dry Vacuum Dry (60°C, 12h) wash->dry slurry Prepare Slurry (Active Material, Carbon Black, PVDF) dry->slurry cast Cast Slurry on Al Foil slurry->cast dry_electrode Vacuum Dry Electrode (80-100°C, 12h) cast->dry_electrode punch Punch Electrodes dry_electrode->punch assemble Assemble Coin Cell in Glovebox punch->assemble

Caption: Workflow for synthesis of hydrated vanadium oxide/graphene oxide and subsequent electrode fabrication.

Logical Relationship: Enhancing Performance of Vanadium Hydroxide (B78521) Electrodes

G cluster_challenges Challenges cluster_solutions Improvement Strategies center Vanadium Hydroxide (Hydrated Vanadium Oxide) Electrode Performance low_conductivity Low Electronic Conductivity center->low_conductivity is limited by instability Structural Instability center->instability is limited by nanostructuring Nanostructuring (e.g., Nanobelts, Nanosheets) nanostructuring->center Increases surface area, shortens ion diffusion path composites Composite Formation (e.g., with Graphene Oxide, CNTs) composites->center Improves electronic conductivity and stability

Caption: Logical relationship between challenges and improvement strategies for vanadium hydroxide electrodes.

References

Application Notes and Protocols for the Green Synthesis of Vanadium Nanoparticles using Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the environmentally friendly synthesis of vanadium nanoparticles (VNPs) and vanadium oxide nanoparticles (VO-NPs) using various plant extracts. This green chemistry approach offers a cost-effective, simple, and eco-friendly alternative to conventional physicochemical methods. The synthesized nanoparticles exhibit significant potential in biomedical applications, particularly in antimicrobial and anticancer therapies.

Introduction

The green synthesis of metallic nanoparticles leverages the natural reducing and capping agents found in plant extracts, such as flavonoids, terpenoids, alkaloids, and phenolic compounds. These biomolecules facilitate the reduction of vanadium ions to form nanoparticles and subsequently stabilize them, preventing aggregation. This methodology eliminates the need for hazardous chemicals, high pressures, and temperatures typically associated with traditional synthesis routes. The resulting vanadium nanoparticles have demonstrated promising biological activities, including cytotoxicity against various cancer cell lines.

Summary of Quantitative Data

The following tables summarize the key quantitative data from various studies on the green synthesis of vanadium and vanadium oxide nanoparticles.

Table 1: Synthesis Parameters and Nanoparticle Characteristics

Plant ExtractVanadium PrecursorpHTemperature (°C)Nanoparticle Size (nm)MorphologyReference
Moringa oleifera1mM Vanadium (II) Chloride3.25Room Temperature~100Spherical
Vitex agnus castusVanadium sulfate (B86663) monohydrate (0.1 M NaOH)8-12Not Specified16.66 (crystallite size)Not Specified[1]
Fumaria Strumii OpizVanadium sulfate hydrate (B1144303) (1.63 g/100 mL)127016.06 (crystallite size), 13.4-65.22 (grain diameter)Aggregated[2][3]
Salvia leriifoliaNot SpecifiedNot SpecifiedNot Specified26.26 (average)Spherical[4]
Salvia officinalisNot SpecifiedNot SpecifiedNot Specified25.6 (crystallite size), 11.28-40.74Spherical[5]
Fumaria officinalisNot SpecifiedNot SpecifiedNot Specified22.93-38.93Not Specified[6]
Butea monospermaNot SpecifiedNot Specified520 (calcination)4.76 Å (crystallite size), 5-10Homogeneously porous[7]
Spermacoce hispidaSodium metavanadate (0.4 g)Not SpecifiedRoom TemperatureNot SpecifiedBrownish-green crystalline[8]

Table 2: Anticancer Activity of Green Synthesized Vanadium Nanoparticles

Plant ExtractCancer Cell LineAssayIC50 (µg/mL)Reference
Vitex agnus castusSW480 (Colorectal)MTT53[1][9]
Fumaria Strumii OpizSW480 (Colorectal)MTT60.3[2][3]
Salvia leriifoliaCaco-2 (Colorectal)MTT149[4]
Salvia leriifoliaCOLO 320 (Colorectal)MTT125[4]
Salvia leriifoliaDLD-1 (Colorectal)MTT173[4]
Salvia leriifoliaHCT-15 (Colorectal)MTT83[4]
Salvia leriifoliaHCT-116 (Colorectal)MTT131[4]
Salvia leriifoliaHT-29 (Colorectal)MTT105[4]
Salvia officinalisCaco-2 (Colorectal)MTT213[5]
Salvia officinalisCOLO 320 (Colorectal)MTT210[5]
Salvia officinalisDLD-1 (Colorectal)MTT297[5]
Salvia officinalisHCT-15 (Colorectal)MTT204[5]
Salvia officinalisHCT-116 (Colorectal)MTT160[5]
Salvia officinalisHT-29 (Colorectal)MTT125[5]

Table 3: Antimicrobial Activity of Green Synthesized Vanadium Nanoparticles

Plant ExtractMicroorganismZone of Inhibition (mm)Reference
Moringa oleiferaEscherichia coli16[10]
Moringa oleiferaSalmonella typhi18[10]

Experimental Protocols

The following are generalized protocols for the green synthesis and characterization of vanadium nanoparticles, based on methodologies reported in the cited literature. Researchers should optimize these protocols based on the specific plant extract and desired nanoparticle characteristics.

Protocol for Preparation of Plant Extract
  • Plant Material Collection and Preparation:

    • Collect fresh, healthy plant leaves (e.g., Moringa oleifera, Vitex agnus castus).

    • Wash the leaves thoroughly with tap water, followed by distilled water to remove any debris and contaminants.[11]

    • Air-dry the leaves at room temperature in a shaded area to prevent degradation of phytochemicals.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Aqueous Extraction:

    • Add a known amount of the leaf powder (e.g., 20 g) to a specific volume of deionized water (e.g., 200 mL) in a flask.[2][3]

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 30 minutes to 2 hours) with continuous stirring.[2][3][8]

    • Allow the extract to cool to room temperature.

    • Filter the extract using Whatman No. 1 filter paper to obtain a clear aqueous solution.

    • Store the plant extract at 4°C for further use.

Protocol for Green Synthesis of Vanadium Nanoparticles
  • Preparation of Vanadium Precursor Solution:

    • Prepare an aqueous solution of a vanadium salt (e.g., 1 mM Vanadium (II) Chloride or a solution of Vanadium Sulfate Hydrate).

  • Synthesis Reaction:

    • Add a specific volume of the plant extract to the vanadium precursor solution under constant stirring. The ratio of extract to precursor solution should be optimized (e.g., 10 mL of extract to 190 mL of 1 mM VCl2 solution).

    • Adjust the pH of the reaction mixture if necessary, as some syntheses are pH-dependent (e.g., to a pH range of 8-12 using NaOH).[1]

    • Continue stirring the mixture at a specific temperature (e.g., room temperature or 70°C) for a set period (e.g., 2-4 hours).[2][3]

    • Observe the color change of the solution, which indicates the formation of vanadium nanoparticles.[8]

  • Purification of Nanoparticles:

    • Centrifuge the reaction mixture at high speed (e.g., 10,000 rpm) for a specified time (e.g., 20 minutes) to pellet the nanoparticles.

    • Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and biomolecules.

    • Dry the purified nanoparticles in a hot air oven or through calcination at a specific temperature (e.g., 520°C).[7]

Protocol for Characterization of Vanadium Nanoparticles
  • UV-Visible Spectroscopy: To monitor the formation and stability of the nanoparticles by observing the surface plasmon resonance peak.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups of the biomolecules in the plant extract that are responsible for the reduction and capping of the nanoparticles.

  • X-ray Diffraction (XRD): To determine the crystalline nature, phase, and average crystallite size of the synthesized nanoparticles.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and dispersion of the nanoparticles.

  • Energy-Dispersive X-ray (EDX) Spectroscopy: To confirm the elemental composition of the synthesized nanoparticles.

Protocol for In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture:

    • Culture colorectal cancer cells (e.g., SW480, HCT-116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[9]

  • Treatment with Nanoparticles:

    • Prepare various concentrations of the green-synthesized vanadium nanoparticles in the culture medium.

    • Treat the cells with different concentrations of the nanoparticles and incubate for a specified period (e.g., 24-48 hours).[5]

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[12]

    • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[12]

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value, which is the concentration of nanoparticles that causes 50% inhibition of cell growth.

Visualizations

Experimental Workflow

G cluster_0 Plant Extract Preparation cluster_1 Nanoparticle Synthesis cluster_2 Characterization cluster_3 Application plant_collection 1. Plant Material Collection & Washing drying 2. Drying & Grinding plant_collection->drying extraction 3. Aqueous Extraction drying->extraction filtration 4. Filtration extraction->filtration mixing 6. Mixing & Reaction filtration->mixing precursor 5. Vanadium Precursor Solution precursor->mixing purification 7. Centrifugation & Washing mixing->purification drying_np 8. Drying purification->drying_np uv_vis UV-Vis drying_np->uv_vis ftir FTIR drying_np->ftir xrd XRD drying_np->xrd sem_tem SEM/TEM/EDX drying_np->sem_tem anticancer Anticancer Activity (MTT Assay) sem_tem->anticancer antimicrobial Antimicrobial Activity sem_tem->antimicrobial G VNP Green Synthesized Vanadium Nanoparticles ROS Increased Intracellular Reactive Oxygen Species (ROS) VNP->ROS Mito Mitochondrial Dysfunction ROS->Mito MAPK MAPK/ERK Pathway Activation ROS->MAPK Caspase Caspase-3 Activation Mito->Caspase MAPK->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

References

Application Notes and Protocols for Sol-Gel Synthesis of Vanadium Oxide from Alkoxide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vanadium oxides, particularly vanadium pentoxide (V₂O₅), are multifunctional materials with significant potential in various advanced applications. Their properties make them suitable for use as catalysts, chemical sensors, solar cells, and as cathode materials in rechargeable lithium-ion batteries.[1] The sol-gel process, a wet-chemical technique, offers a versatile and cost-effective route for synthesizing vanadium oxide materials.[2] This method allows for precise control over the material's chemical composition, purity, and nanostructure at relatively low processing temperatures by using metal alkoxides as precursors.[3][4] The process involves the hydrolysis and polycondensation of these precursors to form a colloidal suspension (sol) that gradually evolves into a gel network.[4] Subsequent drying and heat treatment of the gel yield the final oxide material.

Applications of Sol-Gel Derived Vanadium Oxide: The unique properties of vanadium oxides synthesized via the sol-gel method make them attractive for a range of high-technology applications:

  • Energy Storage: Vanadium oxide's layered structure is ideal for the intercalation of ions, making it a promising material for cathodes in lithium-ion batteries and electrodes in supercapacitors.[1][5]

  • Catalysis: The high surface area and controllable porosity of sol-gel derived materials, such as V₂O₅ aerogels, provide numerous active sites, enhancing their efficiency as catalysts in various chemical reactions, including the oxidative dehydrogenation of propane (B168953).[3][5][6]

  • Sensors: These materials are utilized in the fabrication of chemical gas and moisture sensors due to their remarkable electrical and chemical properties.

  • Electrochromic and Thermochromic Devices: Vanadium oxides exhibit changes in their optical properties in response to electrical voltage (electrochromism) or heat (thermochromism), making them suitable for smart windows and optical switching devices.[1]

Core Principles and Experimental Workflow

The sol-gel synthesis of vanadium oxide from alkoxide precursors is governed by two fundamental chemical reactions: hydrolysis and condensation.[4][7]

  • Hydrolysis: The vanadium alkoxide precursor, such as vanadyl triisopropoxide (VO(O-iPr)₃), reacts with water. This reaction replaces alkoxide groups (-OR) with hydroxyl groups (-OH).

  • Condensation: The hydroxylated vanadium precursors then polymerize through condensation reactions, forming vanadium-oxygen-vanadium (V-O-V) bonds and eliminating water or alcohol molecules. This process leads to the formation of a three-dimensional oxide network, resulting in the transition from a liquid sol to a solid gel.

The entire workflow, from precursor to final product, is illustrated in the diagram below.

SolGelProcess cluster_0 Solution Phase cluster_1 Gelation & Drying cluster_2 Post-Treatment & Final Product A Alkoxide Precursor (e.g., VO(OC3H7)3) C Precursor Solution A->C B Solvent (e.g., Acetone) B->C D Addition of H2O C->D Stirring E Sol Formation (Hydrolysis & Condensation) D->E F Gelation (Aging) E->F G Drying Process F->G H Dried Gel (Aerogel / Xerogel) G->H I Calcination / Annealing H->I J Crystalline Vanadium Oxide (e.g., V2O5 Nanoparticles) I->J

Workflow for sol-gel synthesis of vanadium oxide.

Experimental Protocols

This section provides a detailed protocol for the synthesis of vanadium oxide aerogels, a class of materials known for their extremely low density and high surface area.[5]

Protocol 1: Synthesis of Vanadium Oxide (V₂O₅) Aerogel

This protocol is adapted from a method using vanadyl triisopropoxide in an acetone (B3395972) solvent system, followed by supercritical drying.[5]

Materials and Equipment:

  • Vanadyl triisopropoxide (VO(OC₃H₇)₃)

  • Acetone (reagent grade)

  • Deionized water

  • Glass vials or molds

  • Magnetic stirrer and stir bars

  • Autoclave or critical point dryer for supercritical CO₂ drying

  • Tube furnace for calcination

Procedure:

  • Precursor Solution Preparation:

    • In a clean, dry glass vial, prepare the precursor solution. For a typical synthesis, add 0.80 cm³ of vanadyl triisopropoxide to 5.64 cm³ of an acetone/water solution.[5]

    • The molar ratio of VO(OC₃H₇)₃ / H₂O / acetone is a critical parameter. A commonly used ratio is 1/30/15.[5]

    • Stir the components vigorously to ensure a homogeneous solution. No catalyst is typically required for this system.[5]

  • Gelation:

    • Seal the vial and allow the solution to stand undisturbed at room temperature.

    • Gelation time can vary from minutes to hours depending on the specific molar ratios and ambient conditions. The deep red solution will solidify into a wet gel.[5]

  • Solvent Exchange:

    • Once the gel is firm, carefully remove it from the mold and place it in a bath of pure acetone.

    • This step is crucial for preparing the gel for supercritical drying. The acetone will replace the water and residual reactants within the gel pores.

    • The acetone bath should be replaced several times over a period of 24-48 hours to ensure complete solvent exchange.

  • Supercritical Drying:

    • Transfer the acetone-saturated gel to a critical point dryer.

    • The acetone in the gel is replaced with liquid CO₂.

    • The temperature and pressure are then raised above the critical point of CO₂ (31.1 °C and 73.8 bar).

    • The CO₂ is slowly vented as a gas, leaving behind a solid, highly porous aerogel network without the pore collapse that occurs during conventional evaporation. This process yields monolithic vanadium oxide aerogels.[5]

  • Post-Synthesis Calcination (Optional):

    • To obtain crystalline V₂O₅, the as-prepared aerogel can be calcined.

    • Place the aerogel in a tube furnace and heat it in an air atmosphere.

    • Calcination temperatures typically range from 400 °C to 600 °C. The temperature affects the final crystallite size, phase composition, and properties of the material (see Table 2).

Data Presentation

Quantitative data from representative sol-gel synthesis experiments are summarized in the tables below.

Table 1: Synthesis Parameters and Properties of Vanadium Oxide Aerogels This table highlights the physical properties of V₂O₅ aerogels synthesized from a vanadyl triisopropoxide precursor system with supercritical CO₂ drying.

Precursor SystemMolar Ratio (Alkoxide/H₂O/Solvent)Resulting MaterialDensity (g/cm³)Surface Area (m²/g)Morphology
VO(OC₃H₇)₃/H₂O/Acetone1/30/15V₂O₅ · nH₂O Aerogel0.04 - 0.1300 - 400Fibrous

(Data sourced from reference[5])

Table 2: Effect of Calcination Temperature on V₂O₅ Nanoparticle Properties This table shows how post-synthesis heat treatment influences the structural and optical properties of sol-gel derived vanadium oxide.

Calcination Temperature (°C)Predominant PhaseCrystallite Size (nm)Optical Band Gap (eV)
400α-V₂O₅ (orthorhombic)~222.92
500α-V₂O₅ with increased β-V₂O₅--
600α-V₂O₅ with increased β-V₂O₅~292.77

(Data sourced from reference)

Characterization

To analyze the synthesized vanadium oxide materials, the following characterization techniques are commonly employed:

  • X-Ray Diffraction (XRD): To determine the crystal structure, phase composition, and crystallite size of the material.[8]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the surface morphology, particle shape, and size distribution.[8]

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution, which is particularly important for aerogels and catalysts.[5]

  • Thermogravimetric Analysis (TGA): To study the thermal stability and determine the water content in hydrated vanadium oxide gels.[5]

References

Application Notes and Protocols: Vanadium-Based Catalysts in Selective Catalytic Reduction (SCR) of NOx

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Catalytic Reduction (SCR) of nitrogen oxides (NOx) using ammonia (B1221849) (NH3) as a reducing agent is a highly effective and widely adopted technology for mitigating NOx emissions from both stationary and mobile sources.[1][2][3][4] Vanadium-based catalysts, particularly vanadium pentoxide (V2O5) supported on titanium dioxide (TiO2), often promoted with tungsten trioxide (WO3) or molybdenum trioxide (MoO3), are the commercial standard for this application.[2][5][6][7] These catalysts are favored for their high NOx reduction efficiency, excellent resistance to sulfur poisoning, and relatively low cost.[3][4][5][8] While the active form is the oxide, hydroxide (B78521) precursors may be used during the synthesis process. This document provides detailed application notes and experimental protocols for the preparation and evaluation of vanadium-based SCR catalysts.

Data Presentation

Table 1: Performance of Various Vanadium-Based SCR Catalysts
Catalyst CompositionOperating Temperature (°C) for >90% NOx ConversionGHSV (h⁻¹)Key FindingsReference(s)
V2O5-WO3/TiO2300 - 40060,000Standard commercial catalyst with a narrow operating window.[2][9]
Nitrate-treated V2O5-WO3/TiO2>180Not SpecifiedEnhanced low-temperature activity due to suppression of ammonium (B1175870) sulfate (B86663) formation and promotion of the "fast SCR" reaction.[1]
3 wt% V2O5-10 wt% WO3/TiO2250 - 400 (Standard SCR)Not SpecifiedFull NOx conversion in the specified range.[10]
3 wt% V2O5-9 wt% MoO3/TiO2Not Specified50,000Investigated for simultaneous NOx reduction and hydrocarbon oxidation.[5]
V/CeMn/Ti150 - 300Not SpecifiedEnhanced low-temperature performance and SO2 tolerance.[11]

GHSV: Gas Hourly Space Velocity

Experimental Protocols

Protocol 1: Preparation of a V2O5-WO3/TiO2 Catalyst via Incipient Wetness Impregnation

This protocol describes a common method for synthesizing a vanadium-based SCR catalyst.

Materials:

  • Anatase TiO2 support

  • Ammonium metavanadate (NH4VO3) - Vanadium precursor

  • Ammonium metatungstate ((NH4)6H2W12O40·xH2O) - Tungsten precursor

  • Deionized water

  • Oxalic acid (optional, as a complexing agent to aid dissolution)

Procedure:

  • Precursor Solution Preparation:

    • Calculate the required amounts of ammonium metavanadate and ammonium metatungstate to achieve the desired weight percentages of V2O5 (e.g., 1-3 wt%) and WO3 (e.g., 5-10 wt%) on the TiO2 support.[10][12]

    • Dissolve the calculated amounts of precursors in a minimal volume of deionized water. Gentle heating and the addition of oxalic acid can facilitate the dissolution of ammonium metavanadate.

  • Impregnation:

    • Place the anatase TiO2 support powder in a rotary evaporator flask.

    • Slowly add the precursor solution to the TiO2 powder under continuous mixing to ensure uniform distribution. The volume of the solution should be equal to the total pore volume of the support material (incipient wetness).

  • Drying:

    • Dry the impregnated powder in an oven, typically at 100-120 °C for 12-24 hours, to remove the water.

  • Calcination:

    • Transfer the dried powder to a furnace for calcination.

    • Ramp the temperature to 400-500 °C at a controlled rate (e.g., 5 °C/min) and hold for 3-5 hours in a flow of air. This step decomposes the precursors into their respective oxides (V2O5 and WO3) and anchors them onto the TiO2 support.

  • Characterization (Optional but Recommended):

    • Analyze the final catalyst using techniques such as N2 physisorption (for surface area and pore volume), X-ray Diffraction (XRD) (for crystal structure), and X-ray Photoelectron Spectroscopy (XPS) (for surface elemental composition and oxidation states).[1][11]

Protocol 2: Evaluation of SCR Catalytic Activity

This protocol outlines the procedure for testing the NOx reduction performance of the prepared catalyst.

Experimental Setup:

  • A fixed-bed quartz tube reactor.

  • A furnace with a programmable temperature controller.

  • Mass flow controllers (MFCs) to regulate gas composition and flow rate.

  • A gas analyzer (e.g., chemiluminescence NOx analyzer, FTIR spectrometer) to measure the concentration of gases at the reactor outlet.

Gaseous Components:

  • NO (e.g., 500 ppm)

  • NH3 (e.g., 500 ppm, NH3/NO ratio of 1)

  • O2 (e.g., 5-10%)

  • H2O (e.g., 5%, optional for simulating real exhaust)

  • N2 as the balance gas.

Procedure:

  • Catalyst Loading:

    • Load a specific amount of the catalyst (e.g., 200-500 mg) into the quartz reactor, securing it with quartz wool plugs.

  • Pre-treatment:

    • Heat the catalyst to a specific temperature (e.g., 400 °C) in a flow of N2 or air for a set period (e.g., 1 hour) to clean the surface.

  • Activity Measurement:

    • Cool the reactor to the starting temperature of the experiment (e.g., 150 °C).

    • Introduce the reactant gas mixture at a defined total flow rate to achieve a target Gas Hourly Space Velocity (GHSV), for example, 50,000 h⁻¹.[5]

    • Allow the system to reach a steady state at each temperature point (typically 30-60 minutes).

    • Record the concentrations of NO, NO2, and NH3 at the reactor outlet using the gas analyzer.

    • Increase the temperature in a stepwise manner (e.g., every 25-50 °C) up to the final temperature (e.g., 500 °C) and repeat the measurements.

  • Data Analysis:

    • Calculate the NOx conversion efficiency at each temperature using the following formula: NOx Conversion (%) = ([NOx]in - [NOx]out) / [NOx]in * 100

    • Plot the NOx conversion as a function of temperature to determine the catalyst's activity window.

Visualizations

Catalytic Mechanism and Experimental Workflow

The following diagrams illustrate the key processes involved in the SCR of NOx over vanadium-based catalysts and a typical experimental workflow for catalyst evaluation.

SCR_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs V5_O V⁵⁺=O (Active Site) NH3_ads NH₃ Adsorption V5_O->NH3_ads 1. NH₃ adsorbs on Lewis acid site V4_OH V⁴⁺-OH NO_react NO + O₂ Reaction V4_OH->NO_react NH3_ads->V4_OH 2. V⁵⁺ is reduced to V⁴⁺ Redox Redox & N₂ Formation NO_react->Redox 3. Adsorbed NH₃ reacts with gaseous NO Redox->V5_O 4. N₂ and H₂O desorb, site is re-oxidized N2 N₂ Redox->N2 H2O H₂O Redox->H2O NH3 NH₃ NH3->NH3_ads NO NO NO->NO_react O2 O₂ O2->Redox

Caption: Eley-Rideal mechanism for NH3-SCR over a vanadium oxide catalyst.

Experimental_Workflow prep Catalyst Preparation (Impregnation, Calcination) load Reactor Loading prep->load pretreat Pre-treatment (Heating in N₂/Air) load->pretreat gasmix Introduce Reactant Gases (NO, NH₃, O₂, N₂) pretreat->gasmix temp_ramp Temperature Program (e.g., 150-500 °C) gasmix->temp_ramp analysis Gas Analysis (FTIR / Chemi-luminescence) temp_ramp->analysis Steady-state at each T data Data Processing (Calculate NOx Conversion) analysis->data

Caption: Workflow for evaluating the performance of SCR catalysts.

Core Mechanism of NH3-SCR

The catalytic reduction of NOx over vanadium-based catalysts is generally understood to follow an Eley-Rideal or a Langmuir-Hinshelwood mechanism, with significant evidence pointing towards the former.[13]

  • Ammonia Adsorption: Ammonia (NH3) from the gas stream adsorbs onto the catalyst's acid sites, particularly Brønsted or Lewis acid sites associated with the V-OH or V=O groups.[3][11]

  • Activation: The adsorbed ammonia is activated.

  • Reaction: Gaseous or weakly adsorbed NO reacts with the activated ammonia species. The vanadium sites play a crucial redox role, with V5+ being reduced to V4+ during the reaction.[1][12]

  • Product Formation and Desorption: The reaction produces nitrogen (N2) and water (H2O), which then desorb from the surface.

  • Catalyst Re-oxidation: The reduced V4+ sites are re-oxidized back to V5+ by gas-phase O2, completing the catalytic cycle and regenerating the active site.[12]

The presence of NO2 in the feed gas can initiate the "fast SCR" reaction (NO + NO2 + 2NH3 → 2N2 + 3H2O), which is significantly faster than the standard SCR reaction (4NO + 4NH3 + O2 → 4N2 + 6H2O) at lower temperatures, thereby enhancing low-temperature NOx conversion.[1]

References

Application of Vanadium Compounds in Chemical Sensors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of vanadium compounds in the development of chemical sensors. Vanadium-based materials, particularly vanadium pentoxide (V₂O₅) and vanadium disulfide (VS₂), have garnered significant attention in the field of chemical sensing due to their unique electronic, optical, and catalytic properties.[1][2] These materials offer promising avenues for the detection of a wide range of analytes, including toxic gases, volatile organic compounds (VOCs), and biomolecules.

Overview of Vanadium Compound-Based Chemical Sensors

Vanadium compounds are utilized in various types of chemical sensors, primarily leveraging changes in their electrical or optical properties upon interaction with an analyte. The most common types include:

  • Chemiresistive Sensors: These sensors operate based on the change in electrical resistance of the vanadium compound upon adsorption of gas molecules.[3] Vanadium pentoxide (V₂O₅), an n-type semiconductor, is widely used in this configuration.[4] The adsorption of reducing or oxidizing gases alters the charge carrier concentration within the material, leading to a measurable change in resistance.[5]

  • Colorimetric Sensors: These sensors rely on a visible color change in the presence of the target analyte. Vanadium disulfide (VS₂) nanosheets have been shown to exhibit peroxidase-like activity, enabling the colorimetric detection of molecules like glucose.

  • Electrochemical Sensors: These sensors utilize vanadium compounds as electrode materials to facilitate electrochemical reactions with the analyte. Layered VS₂ has been employed for the sensitive determination of antibiotics like sulfamethoxazole.[2]

Quantitative Performance Data

The performance of chemical sensors is evaluated based on several key parameters, including sensitivity, selectivity, limit of detection (LOD), and response/recovery times. The following tables summarize the performance of various vanadium compound-based sensors reported in the literature.

Table 1: Performance of Vanadium Pentoxide (V₂O₅) Based Gas Sensors

Sensing MaterialTarget AnalyteOperating Temperature (°C)Sensitivity / ResponseLimit of Detection (LOD)Response TimeRecovery Time
V₂O₅ Thin FilmNitrogen Dioxide (NO₂)20023 (at 20 ppm)4 ppm13 s140 s
V₂O₅ NanosheetsAmmonia (NH₃)Room Temperature9.4% resistance change to 5 ppm0.4 ppm (estimated)~10 s~9 s
V₂O₅ NanorodsEthanol (B145695) (C₂H₅OH)175~50% (at 20 ppm)Not Reported6 sNot Reported
V₂O₅ NanosheetsAcetone300S=3.1 (at 100 ppm)5 ppmNot ReportedNot Reported
Pd-sensitized V₂O₅-rGONitrogen Dioxide (NO₂)15033.68% (to 100 ppm)Not Reported47 s592 s

Table 2: Performance of Vanadium Disulfide (VS₂) Based Sensors

Sensor TypeSensing MaterialTarget AnalyteDetection RangeLimit of Detection (LOD)
ColorimetricVS₂ NanosheetsGlucose5 to 250 µM1.5 µM
ElectrochemicalLayer-like VS₂Sulfamethoxazole0.06–10.0 μM47.0 nM

Experimental Protocols

This section provides detailed methodologies for the synthesis of vanadium-based sensing materials and the fabrication of chemical sensors.

Synthesis of Vanadium Pentoxide (V₂O₅) Nanosheets (Hydrothermal Method)

This protocol describes the synthesis of V₂O₅ nanosheets using a hydrothermal method followed by sintering, suitable for gas sensing applications.[4]

Materials:

  • Vanadium pentoxide (V₂O₅) powder

  • Ethanol

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Magnetic stirrer

  • Furnace

  • Centrifuge

Procedure:

  • Disperse commercial V₂O₅ particles in ethanol.

  • Transfer the suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to the desired temperature for a specific duration (e.g., 180°C for 24 hours).

  • After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the product by centrifugation and wash it several times with deionized water and ethanol to remove any unreacted precursors.

  • Dry the obtained powder in an oven.

  • Perform a high-temperature sintering treatment (e.g., 300°C) to obtain crystalline V₂O₅ nanosheets.[4]

Fabrication of a Chemiresistive Gas Sensor

This protocol outlines the fabrication of a chemiresistive gas sensor using the synthesized V₂O₅ nanosheets.[4]

Materials:

  • Synthesized V₂O₅ nanosheets

  • Ethanol

  • Ceramic tube with pre-printed Au electrodes and Pt conducting wires

Equipment:

  • Beaker

  • Ultrasonicator

  • Micropipette or brush

Procedure:

  • Disperse the as-prepared V₂O₅ nanosheets in ethanol to form a slurry.

  • Coat the slurry onto a ceramic tube fitted with Au electrodes and Pt conducting wires.

  • Dry the coated ceramic tube to form the sensing film.

  • The sensor is now ready for testing.

Synthesis of Vanadium Disulfide (VS₂) Nanosheets (Hydrothermal Method)

This protocol details the synthesis of VS₂ nanosheets for applications in electrochemical and colorimetric sensing.[1][2]

Materials:

  • Ammonium vanadate (B1173111) (NH₄VO₃)

  • Thioacetamide (TAA)

  • Polyvinylpyrrolidone (PVP)

  • Ammonia solution (NH₃·H₂O)

  • Deionized water

  • Anhydrous ethanol

Equipment:

  • Teflon-lined stainless-steel autoclave (50 mL)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Dissolve 1.0 g of PVP in a mixture of 30 mL of deionized water and 2 mL of NH₃·H₂O.

  • Add 0.234 g of NH₄VO₃ and 1.5 g of TAA to the solution sequentially.

  • Stir the mixture magnetically at room temperature for 1 hour to ensure homogeneity.

  • Transfer the resulting mixture into a 50 mL Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 180°C for 20 hours.[2]

  • After the reaction, allow the autoclave to cool to room temperature.

  • Collect the black precipitate by centrifugation.

  • Wash the product repeatedly with deionized water and anhydrous ethanol.

  • Dry the final product for further use.

Fabrication of a VS₂-Modified Electrochemical Sensor

This protocol describes the preparation of a VS₂-modified electrode for electrochemical sensing.[2]

Materials:

  • Synthesized VS₂ nanosheets

  • Nafion solution

  • Ethanol

  • Deionized water

  • Glassy carbon electrode (GCE)

Equipment:

  • Ultrasonicator

  • Micropipette

Procedure:

  • Disperse a specific amount of the synthesized VS₂ nanosheets in a solution containing deionized water, ethanol, and Nafion solution through ultrasonication to form a homogeneous suspension.

  • Drop-cast a small volume of the VS₂ suspension onto the surface of a polished glassy carbon electrode.

  • Allow the electrode to dry at room temperature.

  • The VS₂-modified GCE is now ready for electrochemical measurements.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this document.

chemiresistive_sensing_mechanism cluster_gas_phase Gas Phase cluster_sensor_surface V₂O₅ Sensor Surface cluster_signal_transduction Signal Transduction Analyte Analyte Gas (e.g., NH₃, NO₂) V2O5 V₂O₅ Surface Analyte->V2O5 Adsorption Adsorbed_O2 Adsorbed O₂⁻ Analyte->Adsorbed_O2 Redox Reaction V2O5->Adsorbed_O2 Oxygen Adsorption Electron_Hole e⁻ / h⁺ Adsorbed_O2->Electron_Hole Electron Trapping Adsorbed_O2->Electron_Hole Electron Release/Trapping Resistance_Change Change in Resistance Electron_Hole->Resistance_Change Signal_Output Sensor Output Signal Resistance_Change->Signal_Output

Caption: Chemiresistive gas sensing mechanism of a V₂O₅-based sensor.

hydrothermal_synthesis_workflow start Start precursors Mix Precursors (e.g., NH₄VO₃, TAA, PVP) start->precursors stirring Magnetic Stirring (1 hour) precursors->stirring autoclave Hydrothermal Reaction (Teflon-lined Autoclave) 180°C, 20h stirring->autoclave cooling Cooling to Room Temp. autoclave->cooling centrifugation Centrifugation & Washing (Ethanol & DI Water) cooling->centrifugation drying Drying centrifugation->drying product Vanadium Compound (e.g., VS₂ Nanosheets) drying->product end End product->end

Caption: Experimental workflow for the hydrothermal synthesis of vanadium compounds.

sensor_fabrication_workflow start Start synthesis Synthesize Vanadium Compound (e.g., V₂O₅ Nanosheets) start->synthesis slurry Prepare Slurry/Suspension (in Ethanol/Nafion) synthesis->slurry deposition Deposit on Substrate (Ceramic Tube / GCE) slurry->deposition drying Drying at Room Temp. deposition->drying testing Sensor Testing (Gas Sensing / Electrochemical Measurement) drying->testing data Data Acquisition & Analysis testing->data end End data->end

Caption: General experimental workflow for sensor fabrication and testing.

References

Application Notes and Protocols: Vanadium Pentoxide as a Catalyst in Sulfuric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Contact Process is the primary industrial method for producing sulfuric acid, a cornerstone of the chemical industry. A critical step in this process is the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), a reaction facilitated by a vanadium pentoxide (V₂O₅) catalyst.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and performance evaluation of V₂O₅ catalysts for this application.

Vanadium pentoxide is preferred over other catalysts, such as platinum, due to its lower cost and greater resistance to poisoning by impurities like arsenic.[1][3] The catalyst is typically supported on a high-surface-area material, most commonly silica (B1680970) (SiO₂), in the form of diatomaceous earth.[4][5] Its catalytic activity is significantly enhanced by the addition of alkali metal promoters, such as potassium (K), sodium (Na), or cesium (Cs).[6][7]

The overall reaction for the oxidation of sulfur dioxide is:

2SO₂(g) + O₂(g) ⇌ 2SO₃(g) ΔH = -197 kJ/mol [2]

This reaction is reversible and exothermic, meaning that lower temperatures favor a higher equilibrium conversion to SO₃. However, the reaction rate is impractically slow at low temperatures. Therefore, a catalyst is essential to achieve a high conversion rate at moderately high temperatures.[4] The use of a V₂O₅ catalyst allows for an optimal balance between reaction rate and equilibrium conversion, typically achieving over 95% conversion under industrial conditions.[1][7]

Catalytic Mechanism of Vanadium Pentoxide

The catalytic action of vanadium pentoxide involves a redox cycle where the vanadium changes its oxidation state. The mechanism can be summarized in two main steps:

  • Oxidation of SO₂: Sulfur dioxide is oxidized by V⁵⁺ ions in the catalyst, which are themselves reduced to V⁴⁺. 2SO₂ + 4V⁵⁺ + 2O²⁻ → 2SO₃ + 4V⁴⁺ [1]

  • Re-oxidation of the catalyst: The reduced V⁴⁺ ions are then re-oxidized back to V⁵⁺ by oxygen from the feed gas, regenerating the catalyst for the next cycle. 4V⁴⁺ + O₂ → 4V⁵⁺ + 2O²⁻ [1]

This catalytic cycle is illustrated in the diagram below.

Catalytic Cycle of V2O5 V2O5 V2O5 (V⁵⁺) V2O4 V2O4 (V⁴⁺) V2O5->V2O4 Reduction of V⁵⁺ SO3 SO₃ V2O5->SO3 Product Release O2 O₂ V2O4->O2 Re-oxidation of V⁴⁺ SO2 SO₂ SO2->V2O5 Oxidation of SO₂ O2->V2O5 Catalyst Regeneration

Caption: Catalytic cycle of V₂O₅ in SO₂ oxidation.

Data Presentation: Catalyst Performance

The performance of a V₂O₅ catalyst is influenced by several factors, including its composition (promoters), operating temperature, and the feed gas composition. The following tables summarize quantitative data on catalyst performance.

Table 1: Effect of Promoters on SO₂ Conversion Efficiency

PromoterV₂O₅ Loading (wt%)Promoter Loading (wt%)Temperature (°C)SO₂ Conversion (%)
K₂SO₄7.010.042085.2
Na₂SO₄7.08.042082.5
Cs₂SO₄7.012.042092.1
CeO₂7.04.042088.9

Table 2: Influence of Temperature on SO₂ Conversion for a K₂SO₄-promoted V₂O₅/SiO₂ Catalyst

Temperature (°C)SO₂ Conversion (%)
38065.7
40078.9
42085.2
44089.1
46091.3

Table 3: Physicochemical Properties of a Typical V₂O₅/SiO₂ Catalyst

PropertyValue
V₂O₅ Content (wt%)5.0 - 8.5
Promoter (K₂O) Content (wt%)9.0 - 12.0
Support MaterialDiatomaceous Earth (SiO₂)
Surface Area (m²/g)40 - 70
Pore Volume (cm³/g)0.3 - 0.5
Pellet ShapeRings, Stars, or Cylinders

Experimental Protocols

Protocol 1: Preparation of V₂O₅/SiO₂ Catalyst by Impregnation

This protocol describes the preparation of a potassium-promoted V₂O₅ catalyst on a silica support using the incipient wetness impregnation method.

Materials:

  • Ammonium (B1175870) metavanadate (NH₄VO₃)

  • Potassium sulfate (B86663) (K₂SO₄)

  • Oxalic acid (C₂H₂O₄)

  • Diatomaceous earth (SiO₂) pellets

  • Distilled water

  • Drying oven

  • Calcination furnace

Procedure:

  • Support Preparation: Dry the diatomaceous earth pellets in an oven at 120°C for 4 hours to remove any adsorbed moisture.

  • Impregnation Solution Preparation:

    • Dissolve a calculated amount of ammonium metavanadate in a minimal amount of hot distilled water containing oxalic acid. The oxalic acid helps to dissolve the vanadate.

    • In a separate beaker, dissolve the desired amount of potassium sulfate in distilled water.

    • Mix the two solutions to obtain a homogeneous impregnation solution. The volume of the final solution should be equal to the pore volume of the diatomaceous earth support.

  • Impregnation: Add the impregnation solution dropwise to the dried diatomaceous earth pellets while continuously mixing to ensure even distribution.

  • Drying: Dry the impregnated pellets in an oven at 120°C for 12 hours.

  • Calcination: Calcine the dried pellets in a furnace. Gradually increase the temperature to 500°C at a rate of 5°C/min and hold for 4 hours. This step decomposes the precursors to their respective oxides.[5]

  • Cooling: Allow the catalyst to cool down to room temperature slowly in the furnace.

Protocol 2: Preparation of V₂O₅/SiO₂ Catalyst by Sol-Gel Method

This protocol outlines the synthesis of a V₂O₅/SiO₂ catalyst using a sol-gel approach, which can offer better dispersion of the active components.[2][8]

Materials:

Procedure:

  • Sol Preparation:

    • Dissolve vanadyl acetylacetonate in methanol with stirring.

    • Add TEOS to the solution and continue stirring to form a homogeneous sol.[9]

  • Gelation: Add a mixture of water and ammonium hydroxide dropwise to the sol to induce hydrolysis and gelation.

  • Aging: Allow the resulting gel to age for 24 hours at room temperature.

  • Drying: Dry the gel in an oven at 80°C for 12 hours to remove the solvent.

  • Calcination: Calcine the dried solid in a furnace at 500°C for 4 hours in air.[9]

Protocol 3: Evaluation of Catalyst Performance in a Fixed-Bed Reactor

This protocol describes the experimental setup and procedure for assessing the catalytic activity of the prepared V₂O₅/SiO₂ catalyst.

Experimental Setup:

  • A fixed-bed quartz reactor with an internal diameter of 10 mm.

  • A thermocouple placed in the center of the catalyst bed to monitor the reaction temperature.

  • Mass flow controllers to regulate the flow of reactant gases (SO₂, O₂, and N₂).

  • A furnace with a temperature controller to heat the reactor.

  • A gas analysis system, such as a gas chromatograph or a titration setup, to determine the concentration of SO₂ and SO₃ in the outlet gas stream.

Experimental Workflow cluster_gas_prep Gas Preparation cluster_reaction Reaction System cluster_analysis Product Analysis SO2_cylinder SO₂ Cylinder MFCs Mass Flow Controllers SO2_cylinder->MFCs O2_cylinder O₂ Cylinder O2_cylinder->MFCs N2_cylinder N₂ Cylinder N2_cylinder->MFCs reactor Fixed-Bed Reactor (Catalyst Bed) MFCs->reactor Inlet Gas gas_analysis Gas Analysis (Titration/GC) reactor->gas_analysis Outlet Gas furnace Furnace furnace->reactor Heating

Caption: Experimental workflow for catalyst testing.

Procedure:

  • Catalyst Loading: Load a known weight (e.g., 1.0 g) of the prepared catalyst into the quartz reactor, supported by quartz wool plugs.

  • Pre-treatment: Heat the catalyst to the desired reaction temperature (e.g., 420°C) under a flow of nitrogen to ensure a stable starting condition.

  • Reaction: Introduce the reactant gas mixture with a specific composition (e.g., 10% SO₂, 11% O₂, and 79% N₂) at a controlled flow rate.

  • Data Collection: Once the reaction reaches a steady state, analyze the composition of the outlet gas stream to determine the concentrations of unreacted SO₂ and the product SO₃.

  • Varying Parameters: Repeat the experiment at different temperatures to study the effect of temperature on catalyst performance. The effect of gas hourly space velocity (GHSV) can be studied by varying the total flow rate of the inlet gas.

Protocol 4: Quantitative Analysis of SO₂ and SO₃ by Titration

This protocol details a method for determining the concentrations of SO₂ and SO₃ in the reactor outlet gas, which is necessary for calculating the SO₂ conversion.[3][10][11]

Materials:

Procedure:

  • Gas Absorption:

    • Pass a known volume of the outlet gas from the reactor through a series of impingers.

    • The first impinger contains 80% isopropanol to selectively absorb SO₃.

    • The subsequent impingers contain 3% hydrogen peroxide to absorb SO₂, which is oxidized to sulfuric acid.

  • SO₃ Analysis:

    • Transfer the isopropanol solution from the first impinger to a flask.

    • Add a few drops of thorin indicator.

    • Titrate the solution with the standardized barium perchlorate solution until a pink endpoint is reached. The volume of titrant is used to calculate the amount of SO₃.

  • SO₂ Analysis:

    • Combine the hydrogen peroxide solutions from the subsequent impingers.

    • Take an aliquot of this solution and add isopropanol and thorin indicator.

    • Titrate with the standardized barium perchlorate solution to a pink endpoint. The volume of titrant is used to calculate the amount of SO₂.

  • Calculation of SO₂ Conversion:

    • The SO₂ conversion is calculated using the following formula: Conversion (%) = [SO₃] / ([SO₂] + [SO₃]) x 100

    • Where [SO₂] and [SO₃] are the molar concentrations of sulfur dioxide and sulfur trioxide in the outlet gas, respectively.

Protocol 5: Accelerated Aging and Poisoning Study

This protocol provides a method for simulating the deactivation of the V₂O₅ catalyst by introducing a common poison, arsenic, into the feed gas.[1][4][12]

Materials:

  • Arsine (AsH₃) gas or a solution of an arsenic compound (e.g., arsenic trioxide, As₂O₃)

  • The experimental setup described in Protocol 3.

Procedure:

  • Baseline Activity: Establish the steady-state SO₂ conversion of the fresh catalyst under standard operating conditions as described in Protocol 3.

  • Introduction of Poison: Introduce a controlled concentration of the arsenic-containing compound into the inlet gas stream.

  • Monitoring Deactivation: Continuously monitor the SO₂ conversion over time. A decrease in conversion indicates catalyst deactivation.

  • Characterization of Deactivated Catalyst: After the experiment, the deactivated catalyst can be analyzed using techniques such as X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy (SEM), and Brunauer-Emmett-Teller (BET) surface area analysis to investigate the mechanism of deactivation.[4]

Conclusion

The use of vanadium pentoxide as a catalyst is fundamental to the efficient and economical production of sulfuric acid. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working on the development, characterization, and optimization of V₂O₅ catalysts. By understanding the catalytic mechanism and the factors influencing performance, further advancements can be made in designing more active, stable, and poison-resistant catalysts for this vital industrial process.

References

Application Notes and Protocols: Vanadium-Based Materials in Energy Storage Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium-based materials are at the forefront of research for next-generation energy storage solutions due to their rich redox chemistry, stemming from multiple stable oxidation states (V²⁺, V³⁺, V⁴⁺, V⁵⁺). This unique characteristic allows for high theoretical capacities and energy densities in various electrochemical energy storage systems.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of vanadium-based materials in lithium-ion batteries, sodium-ion batteries, aqueous zinc-ion batteries, supercapacitors, and vanadium redox flow batteries.

Vanadium Oxides for Lithium-Ion Batteries (LIBs)

Vanadium oxides, particularly vanadium pentoxide (V₂O₅), are promising cathode materials for LIBs owing to their high theoretical capacity, low cost, and abundance.[3][4] Their layered crystal structure facilitates the intercalation and deintercalation of lithium ions.[5] However, challenges such as low electronic conductivity and structural instability upon deep cycling need to be addressed.[6]

Quantitative Data Summary
MaterialSynthesis MethodSpecific Capacity (mAh g⁻¹)Cycling StabilityReference
V₂O₅ NanobeltsHydrothermal~28091% retention after 1000 cycles (with rGO)[3]
Cu₀.₀₄V₂O₅ NanobeltsHydrothermal>250 at 50 mA g⁻¹Improved vs. undoped V₂O₅[6]
V₂O₅/PEDOT Composite-Higher than V₂O₅/MWCNTEnhanced stability[6]
Li₁₊ₓV₃O₈Solid-state reaction / Sol-gel~250-300Good[5]
Experimental Protocols

Protocol 1: Hydrothermal Synthesis of V₂O₅ Nanobelts

This protocol describes a common method for synthesizing V₂O₅ nanostructures.[7]

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Nitric acid (HNO₃)

  • Deionized (DI) water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve a specific amount of NH₄VO₃ in DI water.

  • Adjust the pH of the solution to acidic range (e.g., pH 2) using HNO₃.

  • Stir the solution vigorously for 30 minutes to form a clear solution.

  • Transfer the solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it at 180°C for 24-48 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the orange-yellow precipitate by centrifugation or filtration.

  • Wash the product with DI water and ethanol (B145695) several times to remove any impurities.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

Protocol 2: Electrochemical Characterization of V₂O₅ Cathode

Materials:

  • Synthesized V₂O₅ powder

  • Carbon black (e.g., Super P)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Lithium foil (anode)

  • Celgard separator

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

  • Coin cell components (CR2032)

Procedure:

  • Electrode Slurry Preparation: Mix the V₂O₅ powder, carbon black, and PVDF binder in a weight ratio of 7:2:1 in NMP solvent.[6]

  • Stir the mixture overnight to form a homogeneous slurry.

  • Electrode Casting: Cast the slurry onto an aluminum foil current collector using a doctor blade.

  • Dry the electrode in a vacuum oven at 80°C for 12 hours.

  • Punch out circular electrodes of a specific diameter (e.g., 12 mm).

  • Coin Cell Assembly: Assemble a CR2032 coin cell in an argon-filled glovebox. The assembly order is: negative casing, lithium foil, separator, V₂O₅ cathode, stainless steel spacer, and positive casing.

  • Add a few drops of electrolyte to wet the separator and electrode.

  • Crimp the coin cell to ensure proper sealing.

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within a voltage window of 2.0-4.0 V to investigate the redox reactions.[6]

    • Galvanostatic Charge-Discharge (GCD): Cycle the cell at various current densities (e.g., from 0.1C to 5C) between 2.0 V and 4.0 V to evaluate the specific capacity, rate capability, and cycling stability.[6]

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to analyze the charge transfer resistance and ion diffusion kinetics.

Visualization

LIB_Workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_assembly Cell Assembly cluster_testing Electrochemical Testing s1 Precursors s2 Hydrothermal Reaction s1->s2 s3 Washing & Drying s2->s3 s4 V₂O₅ Nanomaterial s3->s4 e1 Slurry Mixing e2 Coating e1->e2 e3 Drying & Cutting e2->e3 e4 Cathode e3->e4 c4 Coin Cell e4->c4 c1 Anode (Li) c1->c4 c2 Separator c2->c4 c3 Electrolyte c3->c4 t1 CV c4->t1 t2 GCD c4->t2 t3 EIS c4->t3

Caption: Experimental workflow for evaluating vanadium-based cathodes in LIBs.

Vanadium Sulfides for Sodium-Ion Batteries (SIBs)

Vanadium sulfides, such as VS₂ and VS₄, are gaining attention as anode materials for SIBs due to their high theoretical capacity and unique layered structures that can accommodate the larger sodium ions.[8][9][10]

Quantitative Data Summary
MaterialSynthesis MethodSpecific Capacity (mAh g⁻¹)Cycling StabilityReference
VS₄ NanosheetsMicrowave SynthesisHigh specific capacityGood long-term stability[8]
VS₄/rGO CompositeHydrothermal362 at 100 mA g⁻¹Good rate performance[9][11]
Experimental Protocols

Protocol 3: Microwave-Assisted Synthesis of VS₄ Nanosheets

This protocol provides a rapid method for synthesizing VS₄ nanosheets.[8]

Materials:

  • Ammonium vanadate (B1173111) (NH₄VO₃)

  • Thioacetamide (TAA)

  • Deionized (DI) water

  • Microwave reactor

Procedure:

  • Dissolve NH₄VO₃ and TAA in DI water in a specific molar ratio.

  • Stir the solution until a homogeneous mixture is obtained.

  • Transfer the solution to a microwave reactor vessel.

  • Heat the solution in the microwave reactor at a set temperature (e.g., 180°C) for a short duration (e.g., 5-45 minutes). The reaction time can be varied to control the morphology.[8]

  • After the reaction, cool the vessel to room temperature.

  • Collect the black precipitate by centrifugation.

  • Wash the product with DI water and ethanol.

  • Dry the VS₄ nanosheets in a vacuum oven.

Visualization

SIB_Mechanism Discharge Discharge (Sodiation) VS4 VS₄ Electrode Discharge->VS4 Charge Charge (Desodiation) V_Na2S V + Na₂S (Conversion) NaxVS4 NaₓVS₄ (Intercalation) VS4->NaxVS4 Na⁺ + e⁻ NaxVS4->VS4 -Na⁺ - e⁻ NaxVS4->V_Na2S Na⁺ + e⁻ V_Na2S->NaxVS4 -Na⁺ - e⁻

Caption: Sodiation/desodiation mechanism of VS₄ anode in SIBs.[11]

Vanadium-Based Cathodes for Aqueous Zinc-Ion Batteries (AZIBs)

Aqueous zinc-ion batteries are emerging as a safe and cost-effective energy storage technology.[12][13] Vanadium-based compounds are promising cathode materials due to their high theoretical capacity and the ability to accommodate Zn²⁺ ions.[12][14][15]

Quantitative Data Summary
MaterialSynthesis MethodSpecific Capacity (mAh g⁻¹)Cycling StabilityReference
V₂O₅ALD, Hydrothermal~300-400Moderate, suffers from V dissolution[12]
Zn₀.₂₅V₂O₅·nH₂OHydrothermalHigh capacityEnhanced structural stability[12]
V₆O₁₃·nH₂OHydrothermal-Reversible reaction after the first cycle[12]
H₂V₃O₈/graphene--Excellent rate performance[16]
NiₓV₆₋ₓO₁₃Hydrothermal-Excellent conductivity and high interlayer spacing[16]
Experimental Protocols

Protocol 4: Synthesis of Zn₀.₂₅V₂O₅·nH₂O Nanobelts

Materials:

  • V₂O₅ powder

  • Zn(CH₃COO)₂·2H₂O

  • DI water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Disperse V₂O₅ powder and Zn(CH₃COO)₂·2H₂O in DI water.

  • Stir the mixture for 1 hour.

  • Transfer the mixture to a Teflon-lined autoclave.

  • Heat at 180°C for 24 hours.

  • Cool, collect, wash, and dry the product as described in Protocol 1.

Visualization

AZIB_Structure cluster_intercalation Zn²⁺/H₂O Co-intercalation V2O5 V₂O₅ Layered Structure Pillars Pillaring Effect V2O5->Pillars Structural Stabilization Zn_ions Zn²⁺ Zn_ions->V2O5 Intercalation H2O H₂O H2O->V2O5 Intercalation V2O5_layers V-O Layers

Caption: Mechanism of structural stabilization in V-based cathodes for AZIBs.

Vanadium Nitrides for Supercapacitors

Vanadium nitride (VN) is an attractive electrode material for supercapacitors due to its high electrical conductivity, wide potential window in alkaline electrolytes, and high specific capacitance.[17][18][19]

Quantitative Data Summary
MaterialElectrolytePotential Window (V)Specific Capacitance (F g⁻¹)Reference
Vanadium NitrideAlkaline aqueous-1.2 to 0High[17][18]
VN/CNT CompositeKOH-High capacitance retention at high current density[20]
Experimental Protocols

Protocol 5: Synthesis of Vanadium Nitride

This protocol describes the synthesis of VN from a V₂O₅ precursor.[21]

Materials:

  • V₂O₅ powder

  • Ammonia (NH₃) gas

  • Tube furnace

Procedure:

  • Place the V₂O₅ powder in a ceramic boat inside a tube furnace.

  • Heat the furnace to a high temperature (e.g., 700-900°C) under a constant flow of NH₃ gas.

  • Maintain the temperature for several hours to ensure complete nitridation.

  • Cool the furnace to room temperature under the NH₃ flow.

  • The resulting black powder is vanadium nitride.

Visualization

Supercapacitor_Principle cluster_electrode1 VN Anode cluster_electrode2 Cathode Anode Vanadium Nitride Cathode e.g., Activated Carbon Anode->Cathode Ion Transport Anion OH⁻ Anion->Anode Adsorption (Pseudocapacitance) Cation K⁺ Cation->Cathode Adsorption (EDLC) Electrolyte Aqueous Electrolyte (KOH)

Caption: Charge storage mechanism in an asymmetric supercapacitor with a VN anode.

Vanadium Redox Flow Batteries (VRFBs)

VRFBs are a type of rechargeable flow battery that employs vanadium ions in four different oxidation states to store energy.[22] They are well-suited for large-scale grid energy storage due to their scalability, long cycle life, and safety.[22][23][24]

Quantitative Data Summary
ParameterValueReference
Specific Energy10–20 Wh/kg[22]
Energy Density15–25 Wh/L[22]
Energy Efficiency75–90%[22]
Cycle Durability>12,000–14,000 cycles[22]
Nominal Cell Voltage1.15–1.55 V[22]
Experimental Protocols

Protocol 6: Preparation of Vanadium Electrolyte

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Sulfuric acid (H₂SO₄)

  • Deionized (DI) water

Procedure:

  • Slowly add V₂O₅ powder to a concentrated H₂SO₄ solution while stirring.

  • Heat the mixture gently to facilitate the dissolution of V₂O₅.

  • The resulting solution will contain VOSO₄.

  • The electrolyte for the positive and negative half-cells is prepared by electrolytically reducing or oxidizing the VOSO₄ solution to achieve the desired V²⁺/V³⁺ and VO²⁺/VO₂⁺ ratios.

Protocol 7: Electrochemical Evaluation of a VRFB Cell

Materials:

  • Vanadium electrolyte

  • Graphite (B72142) felt electrodes

  • Ion-exchange membrane (e.g., Nafion)

  • Flow battery test cell

  • Peristaltic pumps

Procedure:

  • Assemble the flow battery cell with the graphite felt electrodes and the ion-exchange membrane.

  • Connect the electrolyte tanks to the cell using tubing and peristaltic pumps.

  • Circulate the positive and negative electrolytes through their respective half-cells.

  • Charge-Discharge Cycling: Charge and discharge the battery at a constant current density (e.g., 50-150 mA/cm²) to evaluate its voltage efficiency, coulombic efficiency, and energy efficiency.[23]

  • Polarization Curve: Measure the cell voltage at different current densities to determine the power density and identify sources of voltage loss.

  • EIS: Perform EIS at different states of charge to analyze the impedance of the cell components.

Visualization

VRFB_Operation cluster_discharge Discharge cluster_charge Charge neg_discharge Negative Electrode V²⁺ → V³⁺ + e⁻ membrane Ion-Exchange Membrane neg_discharge->membrane H⁺ → pos_discharge Positive Electrode VO₂⁺ + 2H⁺ + e⁻ → VO²⁺ + H₂O neg_charge Negative Electrode V³⁺ + e⁻ → V²⁺ pos_charge Positive Electrode VO²⁺ + H₂O → VO₂⁺ + 2H⁺ + e⁻ pos_charge->membrane H⁺ → membrane->pos_discharge → H⁺ membrane->neg_charge → H⁺

Caption: Electrochemical reactions during charge and discharge in a VRFB.[25]

References

Troubleshooting & Optimization

Technical Support Center: Control of Vanadium Hydroxide & Oxide Nanoparticle Size

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges in controlling vanadium hydroxide (B78521) and its resulting oxide particle size during synthesis. While vanadium hydroxide is a common precursor, much of the literature focuses on the final oxide product; the principles of size control during the initial hydrothermal synthesis are directly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the particle size and morphology of vanadium oxides during synthesis?

A: The synthesis of vanadium oxide nanostructures is a complex process where several parameters must be strictly controlled.[1] The most critical factors that influence the final particle size, shape, and even the crystalline phase are the pH of the precursor solution, reaction temperature, reaction time, the type of vanadium precursor used, and the presence of additives like surfactants or structure-directing agents.[1][2]

Q2: How does the pH of the solution affect particle size and morphology?

A: The pH of the starting solution is a dominant factor in determining the final morphology and size of the particles. For instance, in the hydrothermal synthesis of VO2(D), strongly acidic conditions tend to produce flower-shaped morphologies, while increasing the pH towards neutral (e.g., pH 6.9) results in larger, homogeneous round particles of around 3 μm.[1] Adjusting the pH can change the dimensionality of the product, yielding nanosheets at a pH below 3, nanoribbons between pH 3 and 7, and nanoparticles at a high pH.[3] However, it's crucial to note that pH can also influence the resulting phase of vanadium oxide, not just its morphology.[1]

Q3: What is the effect of reaction temperature on the final particle size?

A: Reaction temperature plays a significant role in particle growth. Generally, an increase in the hydrothermal reaction temperature leads to the formation of larger particles.[4] This is attributed to a reduction in surface free energy at higher temperatures, which promotes particle agglomeration and growth.[4] For example, in one study on V2O5, particles synthesized at 100°C had an average size of 340±7 nm, which increased to 457±7 nm when the temperature was raised to 180°C.[4]

Q4: Do different vanadium precursors lead to different particle characteristics?

A: Yes, the choice of the vanadium precursor is important. Different precursors, such as ammonium (B1175870) metavanadate (NH4VO3), vanadium pentoxide (V2O5), or vanadyl sulfate (B86663) (VOSO4), can be used in hydrothermal synthesis.[1][5] The precursor concentration can have a significant effect on the morphology of the final product.[5] The reaction kinetics and the formation of intermediate species can vary depending on the starting material, thereby influencing the nucleation and growth of the final particles.

Q5: Can surfactants or other additives be used to control particle size?

A: Yes, additives are commonly used to control particle size and prevent agglomeration. Surfactants like Cetyl trimethylammonium bromide (CTAB) have been used in the chemical synthesis of V2O5 nanoparticles to achieve sizes as small as 10 nm.[6][7] Polymers such as polyvinylpyrrolidone (B124986) (PVP) can also be essential in forming specific phases and preventing uncontrolled growth.[1] Additionally, the use of alcohols as ligands has been shown to successfully control the size of nanoribbons.[3]

Troubleshooting Guide

Problem: My synthesized particles are too large and heavily agglomerated.

Possible Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature. Studies have shown that particle size increases with temperature.[4] Experiment with a temperature range from 100°C to 200°C to find the optimal condition for your desired size.[4]
Incorrect pH Level Adjust the pH of your precursor solution. Higher pH values can lead to more homogeneous, sphere-like shapes but can also increase particle size.[1] Try synthesizing in more acidic conditions if you are targeting smaller, more complex morphologies.[1]
Lack of Stabilizing Agent Introduce a surfactant (e.g., CTAB) or a polymer (e.g., PVP) into your reaction mixture.[1][7] These agents can cap the nanoparticle surface, preventing further growth and agglomeration.
High Precursor Concentration Reduce the concentration of the vanadium precursor. High concentrations can lead to rapid nucleation and uncontrolled growth.[5]

Problem: I am observing inconsistent particle sizes and morphologies between different batches.

Possible Cause Suggested Solution
Poor Control Over Experimental Conditions Ensure strict and reproducible control over all experimental parameters. This includes temperature, pressure, reaction time, and pH.[1] Even small variations can lead to different outcomes.
Inhomogeneous Mixing Ensure the precursor solution is well-stirred and homogeneous before transferring it to the hydrothermal reactor. Inadequate mixing can create local variations in concentration and pH.
Precursor Degradation or Variation Use high-purity precursors from a reliable source. Ensure the precursor has not degraded over time.

Problem: The crystalline phase of my vanadium oxide is incorrect.

Possible Cause Suggested Solution
Incorrect pH Range The pH can determine the resulting crystalline phase. For example, VO2(D) is formed only within a narrow pH range of 6.6 to 6.9; outside this range, other phases like VO2(B) or VO2(A) may be obtained.[1] Carefully calibrate your pH meter and precisely adjust the solution pH.
Inappropriate Reducing or Oxidizing Agent The choice and amount of reducing or oxidizing agents (e.g., hydrazine, KBrO3) are critical for controlling the vanadium oxidation state and, consequently, the final phase.[1][5]
Post-Synthesis Annealing The as-synthesized phase may not be the desired one. A post-synthesis annealing step under controlled atmosphere (e.g., vacuum) and temperature might be required to induce a phase transition.[1]

Data & Experimental Protocols

Quantitative Data Summary

Table 1: Effect of pH on VO2(D) Particle Morphology and Size (Data sourced from[1])

PrecursorpH of Starting SolutionResulting MorphologyApproximate Particle Size
NH4VO30.65Flower-likeNot specified
NH4VO32.50Star-like~1 µm
NH4VO36.91Homogeneous round balls~3 µm

Table 2: Effect of Reaction Temperature on V2O5 Particle Size (Data sourced from[4])

Reaction TemperatureAverage Particle Size
100 °C340 ± 7 nm
120 °CNot specified
140 °CNot specified
160 °CNot specified
180 °C457 ± 7 nm
200 °CNot specified
Representative Experimental Protocol: Hydrothermal Synthesis of Vanadium Oxide Nanoparticles

This protocol is a generalized representation based on methodologies described in the literature and should be optimized for specific applications.[1][5][7]

Materials:

  • Vanadium Precursor (e.g., Ammonium Metavanadate, V2O5, VOSO4)

  • Deionized Water

  • pH adjusting agent (e.g., Sulfuric Acid, Sodium Hydroxide)

  • Reducing/Oxidizing Agent (optional, e.g., Hydrazine Hydrate)

  • Surfactant (optional, e.g., CTAB)

  • Ethanol (B145695)

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of the vanadium precursor in deionized water with constant stirring. If required, add a surfactant at this stage.

  • pH Adjustment: Carefully adjust the pH of the solution to the desired value using an acid or base. Monitor the pH continuously with a calibrated meter.

  • Addition of Reagents: If the reaction requires a reducing or oxidizing agent, add it to the solution and stir for several minutes to ensure homogeneity.[1]

  • Hydrothermal Reaction: Transfer the final solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at the desired reaction temperature (e.g., 180°C) for a specified duration (e.g., 24 hours).[5][7]

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the precipitate by filtration or centrifugation. Wash the product multiple times with deionized water and then with ethanol to remove any unreacted reagents and by-products.[7]

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours.

  • Characterization: Characterize the size, morphology, and crystal structure of the synthesized nanoparticles using techniques such as SEM, TEM, and XRD.

Visualizations

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_post Post-Processing Stage cluster_analysis Analysis p1 1. Prepare Precursor Solution p2 2. Adjust pH & Add Surfactants/Reagents p1->p2 r1 3. Transfer to Autoclave p2->r1 r2 4. Hydrothermal Reaction (Controlled T & Time) r1->r2 c1 5. Cool & Collect Precipitate r2->c1 c2 6. Wash with DI Water & Ethanol c1->c2 c3 7. Dry Product c2->c3 a1 8. Characterization (SEM, TEM, XRD) c3->a1

Caption: Experimental workflow for hydrothermal synthesis of nanoparticles.

G main Particle Size & Morphology p1 pH Level p1->main d1 Low pH → Anisotropic Shapes High pH → Spherical Shapes p1->d1 p2 Temperature p2->main d2 Higher Temp → Larger Particles p2->d2 p3 Precursor Type & Concentration p3->main p4 Additives (Surfactants, Polymers) p4->main d3 Capping agents prevent agglomeration p4->d3 p5 Reaction Time p5->main

Caption: Key parameters influencing nanoparticle size and morphology.

References

optimizing precursor concentration for vanadium hydroxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of vanadium hydroxide (B78521) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to assist in overcoming common challenges, with a specific focus on optimizing precursor concentrations for desired material properties.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during your experiments, helping you to identify and resolve them effectively.

Question 1: The morphology of my final product is not what I expected (e.g., I synthesized nanoparticles instead of nanorods). How can I fix this?

Answer: The morphology of vanadium oxides and hydroxides is highly sensitive to several experimental parameters. If you are not achieving the desired morphology, consider the following factors:

  • Precursor Concentration: This is a critical factor. A higher concentration may lead to faster nucleation and precipitation, favoring the formation of nanoparticles. Conversely, a lower concentration might encourage more controlled crystal growth, leading to larger, more defined structures like nanorods.[1]

  • Temperature and Ramp Rate: The rate at which the reaction or calcination temperature is increased and the final temperature itself play a crucial role. A slower temperature ramp can allow for more orderly crystal growth.[1]

  • pH of the Solution: The pH significantly affects the hydrolysis and condensation of vanadium species in the precursor solution. The specific vanadium ion present in the solution, which is dictated by pH and concentration, will direct the final structure.[2][3][4]

  • Reaction Time: Inadequate reaction or aging time can result in incomplete formation of the desired morphology.

Question 2: My final product is amorphous instead of crystalline. What went wrong?

Answer: Achieving a crystalline product is primarily dependent on providing enough energy for the crystal lattice to form, which is usually controlled by thermal treatment (annealing/calcination).

  • Insufficient Annealing Temperature: The most common reason for an amorphous product is that the calcination temperature was too low to induce crystallization. For vanadium pentoxide (V₂O₅), for example, crystallization is often observed at temperatures above 300°C.[1]

  • Inadequate Annealing Time: The duration of the annealing process is also important. If the time is too short, the material may not have had sufficient time to fully crystallize.[1]

Question 3: My final product is a mixture of different vanadium oxide phases. How can I obtain a pure phase?

Answer: The presence of mixed phases is often related to the annealing conditions and the starting precursor. The various oxidation states of vanadium (+2, +3, +4, +5) mean that precise control is necessary.[5][6][7]

  • Annealing Atmosphere: The atmosphere during calcination (e.g., air, inert gas) will influence the final oxidation state of the vanadium.

  • Temperature Control: Different vanadium oxide phases are stable at different temperatures. Ensure your furnace temperature is uniform and accurately controlled.[1]

  • Precursor Purity: Using high-purity precursors can help avoid the formation of unintended phases.[8]

Question 4: The color of my synthesized product is not the expected color. Does this indicate impurities?

Data Presentation: Precursor Concentration Effects

The following tables summarize quantitative data from various synthesis methods, highlighting the role of precursor concentration.

Table 1: Effect of Precursor Concentration on V₂O₅ Thin Film Properties via Spray Pyrolysis

PrecursorPrecursor Concentration (Molarity)Volume (ml)Resulting Specific Capacitance (F/g at 5 mV/s)Reference
Vanadium Oxide0.0540428.25[9]

Table 2: Influence of Ammonium Metavanadate Concentration on V₂O₅ Xerogel Films

FactorEffect on Property (Transmittance Variance)SignificanceReference
Concentration of NH₄VO₃ Negative (Higher concentration decreases transmittance) Most significant single factor [10]
Deposition TimePositiveLess significant[10]
Deposition TemperaturePositiveLess significant[10]

Experimental Protocols

This section provides a detailed methodology for a common synthesis of vanadium oxide nanostructures via the thermal decomposition of a vanadyl oxalate (B1200264) precursor. This method is often preceded by the formation of vanadium hydroxide species in solution.

Protocol: Synthesis of V₂O₅ Nanostructures from Vanadyl Oxalate

This two-step procedure involves preparing the vanadyl oxalate precursor followed by its thermal decomposition.[11]

Materials:

  • Vanadium pentoxide (V₂O₅) powder

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Step 1: Preparation of Vanadyl Oxalate Precursor Solution

  • Dissolve V₂O₅ powder and oxalic acid dihydrate in deionized water in a beaker. A common molar ratio is 1:3 (V₂O₅ : H₂C₂O₄·2H₂O).[1][12]

  • Place the beaker on a magnetic stirrer with a hot plate.

  • Heat the solution to 80°C and stir vigorously for approximately 2 hours.[1][12]

  • Observe the solution's color change from a yellow suspension to a clear blue solution. This indicates the successful formation of the vanadyl oxalate complex.[1][12]

  • Evaporate the water to obtain the solid vanadyl oxalate precursor.

Step 2: Thermal Decomposition (Calcination) to V₂O₅

  • Place the dried vanadyl oxalate precursor powder in a ceramic crucible.

  • Transfer the crucible to a tube furnace.

  • Heat the sample in the presence of air. The final temperature will determine the final phase and crystallinity. A common temperature for forming V₂O₅ nanorods is 400°C.[1]

  • Maintain the temperature for a set duration (e.g., 2-4 hours) to ensure complete decomposition and crystallization.

  • Allow the furnace to cool down to room temperature naturally.

  • The resulting powder is your vanadium oxide nanostructure.

Visualizations

Diagram 1: Experimental Workflow for Vanadium Oxide Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Thermal Decomposition V2O5 V₂O₅ Powder Mix Mix & Heat (80°C) V2O5->Mix Oxalic_Acid Oxalic Acid Oxalic_Acid->Mix DI_Water Deionized Water DI_Water->Mix Precursor_Sol Blue Vanadyl Oxalate Solution Mix->Precursor_Sol Evaporate Evaporate Water Precursor_Sol->Evaporate Solid_Precursor Solid Vanadyl Oxalate Precursor Evaporate->Solid_Precursor Calcination Calcination in Furnace (e.g., 400°C) Solid_Precursor->Calcination Cooling Cool Down Calcination->Cooling Final_Product Final V₂O₅ Nanostructure Cooling->Final_Product

Caption: Workflow for V₂O₅ synthesis via thermal decomposition of vanadyl oxalate.

Diagram 2: Influence of Precursor Concentration on Final Morphology

G cluster_growth Crystal Growth Dynamics cluster_morphology Resulting Morphology Concentration Precursor Concentration Low_Conc Low Concentration Concentration->Low_Conc Decrease High_Conc High Concentration Concentration->High_Conc Increase Controlled_Growth Slower Nucleation, Controlled Growth Low_Conc->Controlled_Growth Rapid_Growth Faster Nucleation, Rapid Precipitation High_Conc->Rapid_Growth Nanorods Nanorods, Defined Structures Controlled_Growth->Nanorods Nanoparticles Nanoparticles, Agglomerates Rapid_Growth->Nanoparticles

References

preventing oxidation of vanadium (III) hydroxide during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of vanadium(III) hydroxide (B78521) during its synthesis.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: The precipitated vanadium(III) hydroxide rapidly changes color from green to brownish or blue.

  • Cause: This color change is a primary indicator of oxidation from Vanadium(III) to Vanadium(IV).[1][2] This is most commonly caused by exposure to atmospheric oxygen. Vanadium(III) hydroxide is more susceptible to oxidation by air compared to acidic or neutral solutions of vanadium(III) ions.[1]

  • Solution:

    • Inert Atmosphere: The most effective solution is to perform the synthesis and subsequent handling of vanadium(III) hydroxide under an inert atmosphere, such as high-purity argon or nitrogen.[2] This can be achieved using a glovebox or a Schlenk line.

    • Degassed Solvents: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen.[3] Common methods for degassing include bubbling an inert gas through the solvent or using the freeze-pump-thaw technique.[3]

    • Post-Synthesis Handling: After synthesis, ensure the reaction vessel has cooled to room temperature under an inert atmosphere before opening.[3] Subsequent handling and storage of the vanadium(III) hydroxide should also be performed in a glovebox.[3]

Issue 2: The final product contains a mixture of vanadium oxides, not pure vanadium(III) hydroxide.

  • Cause: Impurities in the final product often arise from incomplete reduction of the vanadium precursor or oxidation during the reaction or workup.

  • Solution:

    • Purity of Precursors: Use high-purity vanadium precursors and reagents to avoid unwanted side reactions.[3]

    • Sufficient Reducing Agent: Ensure the stoichiometry of the reducing agent is sufficient to fully reduce the vanadium precursor to the +3 oxidation state.

    • Controlled Environment: Maintain a strictly inert atmosphere throughout the synthesis process to prevent the formation of higher oxidation state vanadium oxides.

Issue 3: Low yield of vanadium(III) hydroxide.

  • Cause: A low yield can be due to the partial oxidation of the product, which may lead to the formation of more soluble vanadium(IV) species, or procedural losses during washing and isolation.

  • Solution:

    • Strictly Anaerobic Conditions: Minimize any potential for oxygen exposure, as this will convert the desired product into other species.

    • Careful Washing: When washing the precipitate, use degassed solvents and perform the washing and filtration steps under an inert atmosphere to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the visual indicator of vanadium(III) hydroxide oxidation?

A1: A color change from the characteristic dirty green of vanadium(III) hydroxide to a brown or blue color indicates oxidation to vanadium(IV) species.[1]

Q2: How can I effectively remove dissolved oxygen from my solvents?

A2: The two most common methods for degassing solvents are:

  • Inert Gas Sparging: Bubbling a stream of high-purity inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).

  • Freeze-Pump-Thaw: This method involves freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing the solvent. This cycle is typically repeated three times for maximum effectiveness.[3]

Q3: Can I use an antioxidant to stabilize the vanadium(III) hydroxide?

A3: While some antioxidants like ascorbic acid can reduce higher oxidation states of vanadium, their use to stabilize a pre-formed vanadium(III) hydroxide precipitate is not a standard or well-documented practice for ensuring high purity.[2] The most reliable method for preventing oxidation is the stringent use of an inert atmosphere.[2]

Q4: What are the ideal storage conditions for synthesized vanadium(III) hydroxide?

A4: Vanadium(III) hydroxide should be stored under a strict inert atmosphere (argon or nitrogen) in a sealed container, protected from light, and kept at a low temperature to minimize any potential for degradation.

Experimental Protocols

Protocol 1: Synthesis of Vanadium(III) Hydroxide via Reduction and Precipitation under Inert Atmosphere

This protocol outlines the synthesis of vanadium(III) hydroxide from a vanadium(V) precursor, emphasizing the steps required to prevent oxidation.

Materials:

  • Ammonium (B1175870) metavanadate (NH₄VO₃)

  • Zinc metal (powder or granules)

  • Sulfuric acid (H₂SO₄), moderately concentrated

  • Ammonium hydroxide (NH₄OH) solution, degassed

  • Deionized water, degassed

  • High-purity nitrogen or argon gas

Equipment:

  • Schlenk line or glovebox

  • Round-bottom flask with a sidearm

  • Magnetic stirrer and stir bar

  • Cannula for liquid transfer

  • Filtration apparatus (e.g., Schlenk filter)

Procedure:

  • Preparation of Vanadium(V) Solution: In the round-bottom flask, dissolve ammonium metavanadate in a sodium hydroxide solution.[4] Acidify the solution with moderately concentrated sulfuric acid. The resulting solution will contain the yellow dioxovanadium(V) ion (VO₂⁺).[4]

  • Inert Atmosphere Purge: Seal the flask and thoroughly purge with high-purity nitrogen or argon gas for at least 30 minutes to create an inert environment.[3] Maintain a positive pressure of the inert gas throughout the experiment.

  • Reduction to Vanadium(III): Add zinc metal to the vanadium(V) solution. The solution will change color from yellow to blue (vanadium(IV)) and then to green, indicating the formation of vanadium(III).[1] The reaction is often warmed to expedite the process.[4] A gas bubbler can be used to vent any hydrogen gas produced from a side reaction between the zinc and acid.[4]

  • Precipitation of Vanadium(III) Hydroxide: Once the reduction to vanadium(III) is complete (stable green solution), slowly add degassed ammonium hydroxide solution via a cannula while stirring vigorously. A dirty green precipitate of vanadium(III) hydroxide will form.[1]

  • Isolation and Washing: Isolate the precipitate using a Schlenk filter under an inert atmosphere. Wash the precipitate several times with degassed deionized water to remove any unreacted reagents and byproducts.

  • Drying and Storage: Dry the vanadium(III) hydroxide precipitate under vacuum. Store the final product in a sealed container under a strict inert atmosphere.

Data Presentation

Table 1: Color of Vanadium Ions in Different Oxidation States in Aqueous Solution

Oxidation StateVanadium Ion SpeciesColor
+5VO₂⁺Yellow
+4VO²⁺Blue
+3V³⁺Green
+2V²⁺Lavender

(Data sourced from[1])

Visualization

Troubleshooting Workflow for Vanadium(III) Hydroxide Synthesis

G Troubleshooting Workflow for V(OH)₃ Synthesis start Start Synthesis check_color Observe Precipitate Color start->check_color green Color is Green check_color->green Yes not_green Color is Brown/Blue check_color->not_green No success Successful Synthesis green->success check_atmosphere Check Inert Atmosphere Integrity not_green->check_atmosphere degas_solvents Ensure Solvents are Degassed check_atmosphere->degas_solvents OK failure Oxidation Occurred - Review Protocol check_atmosphere->failure Leak Detected check_reagents Verify Reagent Purity & Stoichiometry degas_solvents->check_reagents OK degas_solvents->failure Oxygen Present check_reagents->failure Impure/Incorrect Amount check_reagents->failure OK, but still oxidized

Caption: Troubleshooting logic for identifying sources of oxidation during V(OH)₃ synthesis.

References

improving the electrochemical stability of vanadium hydroxide electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Vanadium Hydroxide (B78521) Electrodes

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with vanadium hydroxide and oxide-based electrodes.

Section 1: Troubleshooting Guide and FAQs

This section addresses common problems related to the electrochemical performance and stability of vanadium-based electrodes.

Frequently Asked Questions (Performance Degradation)

Q1: What are the primary degradation mechanisms for vanadium hydroxide/oxide electrodes?

Vanadium-based electrodes primarily degrade through two mechanisms:

  • Vanadium Dissolution: Vanadium oxides have a non-negligible solubility in aqueous electrolytes.[1][2] During cycling, vanadium ions can dissolve from the cathode into the electrolyte, leading to a loss of active material and irreversible capacity fade.[1][2][3] This issue is particularly prevalent in the weakly acidic electrolytes used in aqueous zinc-ion batteries.[2]

  • Structural Instability: The intercalation and de-intercalation of ions (like Zn²⁺ or H⁺) during charge/discharge cycles induce stress and volumetric changes in the crystal structure.[4] This can lead to the collapse of the layered structure, pulverization of the electrode material, and loss of electrical contact, ultimately causing performance degradation.[4]

Q2: My electrode is experiencing rapid capacity fading. What are the likely causes?

Rapid capacity fading is a common issue and can be attributed to several factors:

  • Aggressive Vanadium Dissolution: As noted above, the loss of active material into the electrolyte is a primary cause of capacity loss.[1][3][5] The color of the separator turning yellow is a visual indicator of vanadium dissolution.[5]

  • Irreversible Byproduct Formation: In aqueous zinc-ion batteries, the reaction between dissolved vanadium species and the electrolyte can form electrochemically inactive byproducts, such as Zinc Pyrovanadate (Zn₃V₂O₇(OH)₂·2H₂O) or Basic Zinc Salts (BZS).[1][6] These byproducts can passivate the electrode surface, block ion transport pathways, and contribute significantly to capacity decay.[1][6]

  • Electrode Delamination/Pulverization: Poor adhesion of the active material to the current collector or mechanical degradation from ion cycling can lead to a loss of electrical contact and a rapid drop in performance.[7]

Q3: How can I prevent or minimize vanadium dissolution?

Several strategies have proven effective in suppressing vanadium dissolution:

  • Surface Coating: Applying a conductive and stable coating, such as carbon, reduced graphene oxide (rGO), or conductive polymers (like PEDOT), can create a physical barrier that prevents the active material from direct contact with the electrolyte.[3][8] This enhances electrical conductivity and mechanically reinforces the electrode structure.[8]

  • Ion Pre-intercalation: Inserting stable ions like K⁺, Na⁺, or Ca²⁺ into the layers of the vanadium oxide structure can act as "pillars," strengthening the crystal lattice.[1][5] These pillars enhance structural stability and can inhibit the dissolution of vanadium.[1][5] For example, pre-inserting K⁺ ions has been shown to significantly improve cycling stability.[1][5]

  • Electrolyte Optimization: Using gel electrolytes or modifying the aqueous electrolyte can reduce the dissolution of vanadium.[4] A neutral pH LiCl/PVA gel electrolyte, for instance, minimizes water content and provides a less aggressive medium.[4]

Q4: My electrode shows poor rate capability and high internal resistance. How can I improve its performance?

Poor rate capability is typically due to low intrinsic electrical conductivity and slow ion diffusion.[3][8]

  • Incorporate Carbon Nanomaterials: Creating composites with highly conductive carbon materials like reduced graphene oxide (rGO), carbon nanotubes (CNTs), or carbon nanofibers is a common and effective strategy.[3][9] These materials form a conductive network, facilitating rapid electron transport throughout the electrode.[3][9]

  • Create Nanostructured Morphologies: Synthesizing vanadium hydroxide with nanostructures such as nanosheets, nanowires, or hierarchical spheres increases the surface area exposed to the electrolyte.[8][10][11] This enhances the number of active sites and shortens the diffusion paths for ions, improving reaction kinetics.[8][10]

  • Induce Oxygen Vacancies: Defect engineering to create oxygen vacancies can provide additional active sites for ion storage and improve the intrinsic electronic conductivity of the material.[1]

Section 2: Strategies for Enhancing Electrochemical Stability

Improving the stability of vanadium hydroxide electrodes often involves material modification. The following table summarizes the performance of various modified vanadium oxide electrodes compared to their baseline counterparts.

Electrode MaterialSynthesis/Modification StrategySpecific CapacityCycling Stability (Capacity Retention)Current DensityReference
V₂O₅ NanosheetsHydrothermal (Water/Ethanol (B145695) Solvent)375 F g⁻¹96.8% after 1000 cycles0.5 A g⁻¹[10]
V₂O₅ (Baseline)Hydrothermal (Water only)~350 F g⁻¹20% after 1000 cycles0.5 A g⁻¹[10]
KVOH NanorodsPre-intercalation of K⁺ ions479.4 mAh g⁻¹92.5% after 10,000 cycles8 A g⁻¹[1]
V₂O₅/NCQDs@GAGraphene & N-doped carbon quantum dots309 mAh g⁻¹268 mAh g⁻¹ after 1000 cycles3.0 A g⁻¹[1]
V₂O₅/rGO CompositePEDOT coating on V₂O₅, encapsulated in rGO-98% after 150,000 cycles-[3]
V₂O₅/rGO CompositeVacuum Filtration-92.4% after 50,000 cycles-[3]
Visualizing Degradation and Mitigation

The diagrams below illustrate the common degradation pathways and the logic behind effective mitigation strategies.

start Electrochemical Cycling in Aqueous Electrolyte dissolution Vanadium Dissolution start->dissolution stress Structural Stress (Ion Intercalation) start->stress byproduct Inactive Byproduct Formation (e.g., Zinc Pyrovanadate) dissolution->byproduct fade Capacity Fade & Increased Resistance dissolution->fade collapse Structural Collapse & Pulverization stress->collapse byproduct->fade collapse->fade

Caption: Common degradation pathway for vanadium-based electrodes.

cluster_issues Key Problems cluster_solutions Mitigation Strategies instability Electrode Instability & Performance Decay p1 Vanadium Dissolution instability->p1 p2 Poor Conductivity instability->p2 p3 Structural Collapse instability->p3 s1 Surface Coating (e.g., Carbon, rGO) s1->p1 s1->p3 s2 Ion Pre-intercalation (e.g., K+, Na+) s2->p1 s2->p3 s3 Carbon Composites (e.g., CNTs, Graphene) s3->p2 s4 Electrolyte Modification s4->p1

Caption: Relationship between problems and mitigation strategies.

Section 3: Standardized Experimental Protocols

This section provides detailed methodologies for common experiments related to the synthesis and characterization of vanadium hydroxide electrodes.

Protocol 1: Hydrothermal Synthesis of V₂O₅ Nanosheets

This protocol describes a general method for synthesizing V₂O₅ nanosheets, which can be adapted based on specific experimental goals.

  • Precursor Solution: Prepare a solution of a vanadium precursor (e.g., ammonium (B1175870) metavanadate, NH₄VO₃, or vanadium pentoxide, V₂O₅) in a chosen solvent. A common solvent system is a mixture of deionized water and ethanol or ethylene (B1197577) glycol.[10]

  • Mixing: Stir the solution vigorously for 30-60 minutes to ensure homogeneity. If starting with V₂O₅ powder, an oxidizing agent like hydrogen peroxide (H₂O₂) may be added to form a vanadate (B1173111) solution.

  • Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 180°C and 220°C for 12-48 hours.[11][12]

  • Cooling and Washing: After the reaction, allow the autoclave to cool to room temperature naturally. Collect the precipitate by centrifugation or filtration.

  • Purification: Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and organic residues.

  • Drying: Dry the final product in a vacuum oven at 60-80°C for 12 hours to obtain the V₂O₅ nanosheet powder.

  • (Optional) Annealing: The dried powder can be annealed at temperatures between 300-500°C to improve crystallinity.

Protocol 2: Electrochemical Stability Testing

This protocol outlines a standard procedure for evaluating the cycling stability of a prepared vanadium hydroxide electrode using a three-electrode setup.[7]

  • Electrode Preparation (Working Electrode):

    • Create a catalyst ink by mixing the active material (e.g., 80 wt%), a conductive agent like carbon black (e.g., 10 wt%), and a binder like PVDF (e.g., 10 wt%) in a solvent such as NMP.

    • Sonicate the mixture for at least 30 minutes to form a homogeneous slurry.

    • Drop-cast or coat the slurry onto a current collector (e.g., glassy carbon, carbon paper, or titanium foil) with a specific mass loading (e.g., 1-2 mg cm⁻²).

    • Dry the electrode in a vacuum oven at 80-120°C for at least 12 hours.

  • Cell Assembly: Assemble a three-electrode electrochemical cell with the prepared working electrode, a counter electrode (e.g., platinum wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).

  • Electrolyte Preparation: Prepare the aqueous electrolyte (e.g., 1 M ZnSO₄, 1 M Na₂SO₄, or 1 M KCl).[10][12] De-aerate the electrolyte by bubbling with inert gas (N₂ or Ar) for 30 minutes prior to the experiment.[7]

  • Electrochemical Measurements:

    • Conditioning: Cycle the potential in a non-faradaic region or perform several initial charge-discharge cycles to activate and stabilize the electrode surface.[7]

    • Cyclic Voltammetry (CV): Perform CV scans at various rates (e.g., 5-100 mV s⁻¹) to assess the capacitive behavior and redox activity.

    • Galvanostatic Charge-Discharge (GCD): Conduct GCD cycling at a constant current density for an extended number of cycles (e.g., 1000-10,000 cycles) to evaluate the specific capacity and cycling stability.[10]

    • Stability Analysis: Plot the specific capacity and coulombic efficiency versus the cycle number to determine the capacity retention rate.

Experimental Workflow Visualization

The following diagram outlines the typical workflow from material synthesis to final stability evaluation.

cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_testing Electrochemical Evaluation s1 Precursor Selection s2 Synthesis Method (e.g., Hydrothermal) s1->s2 s3 Material Modification (Coating, Doping) s2->s3 e1 Ink Preparation (Active Material, Binder, Conductive Additive) s3->e1 e2 Coating on Current Collector e1->e2 t1 Characterization (CV, GCD, EIS) e2->t1 t2 Long-Term Cycling Test t1->t2 t3 Data Analysis (Capacity Retention) t2->t3

Caption: Standard experimental workflow for vanadium electrode development.

References

factors affecting the morphology of hydrothermally synthesized vanadium hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the hydrothermal synthesis of vanadium hydroxide (B78521) and its derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing experimental parameters to achieve desired morphologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the hydrothermal synthesis of vanadium hydroxide, providing potential causes and solutions to guide your experimental work.

Q1: Why is the morphology of my product irregular nanoparticles instead of the desired nanorods or nanowires?

A1: The formation of nanoparticles over elongated structures like nanorods or nanowires is often related to rapid nucleation and limited directional growth. Several factors could be at play:

  • Precursor Concentration: A high concentration of the vanadium precursor can lead to rapid precipitation, favoring the formation of nanoparticles. Try reducing the precursor concentration.[1]

  • Temperature Ramp Rate: A fast heating rate can induce burst nucleation. A slower temperature ramp allows for more controlled crystal growth, which can promote the formation of specific morphologies like nanorods.[1]

  • pH of the Solution: The pH significantly influences the hydrolysis and condensation of vanadium species. An inappropriate pH might not favor the anisotropic growth required for nanorods.[1][2] The molecular structure of the vanadium precursors is highly dependent on pH.[2][3]

  • Absence of Structure-Directing Agents: Certain organic molecules or surfactants are crucial for directing the growth of 1D nanostructures. The use of long-chain alkyl amines, for example, can lead to the formation of nanorods or nanotubes.[4]

Q2: My final product is amorphous instead of crystalline. What went wrong?

A2: Achieving a crystalline vanadium oxide product is primarily dependent on the hydrothermal temperature and duration.

  • Insufficient Hydrothermal Temperature: The temperature may have been too low to induce crystallization. For vanadium pentoxide (a common product after calcination of the hydroxide), crystallization is often observed at temperatures above 300°C, but within the hydrothermal context, temperatures typically range from 100°C to 200°C.[1][5] Insufficient temperature will result in a poorly crystallized product.

  • Inadequate Reaction Time: The duration of the hydrothermal treatment is critical. If the time is too short, the crystallization process may be incomplete.[6]

Q3: I'm trying to synthesize vanadium oxide nanotubes, but I'm getting nanorods instead. What is the critical factor I might be missing?

A3: The formation of VOx nanotubes is a specific process that often involves the intercalation of organic molecules.

  • Intercalation Step: A crucial step is the aging of the V2O5 and alkylamine mixture at room temperature before the hydrothermal treatment to allow for the intercalation of the organic molecules between the vanadium oxide layers.[4]

  • Size of the Organic Molecule: The size of the intercalated organic molecule is important. Long-chain alkyl amines are effective in creating the necessary separation between the oxide layers to facilitate rolling into nanotubes, whereas smaller amines may only lead to nanorods.[4]

Q4: How can I control the width of the nanobelts I am synthesizing?

A4: The width of H2V3O8 nanobelts, a common morphology, can be controlled by adjusting the pH of the reaction solution. According to literature, the width of these nanobelts can be increased from approximately 100 nm to 1 µm by increasing the pH from 3 to 5.[2][3]

Q5: What is the role of additives like urea (B33335) or thiourea (B124793) in the synthesis?

A5: Additives such as urea and thiourea can act as complexing agents or homogeneous precipitation agents.[7] They can influence the morphology by delaying the sintering of particles and promoting the formation of more homogeneous structures.[7] In some cases, they are crucial for achieving specific crystalline phases of vanadium oxide after a post-synthesis annealing step.[7][8]

Quantitative Data Summary

The following tables summarize key experimental parameters and their impact on the morphology of hydrothermally synthesized vanadium hydroxide and its oxide derivatives.

Table 1: Effect of pH on Nanobelt Width

PrecursorTemperature (°C)Time (h)pHResulting MorphologyNanobelt Width
V2O5190243H2V3O8 Nanobelts~100 nm
V2O5190245H2V3O8 Nanobelts~1 µm

Data extracted from literature discussing the control of H2V3O8 nanobelt width.[2][3]

Table 2: Effect of Hydrothermal Temperature on V2O5 Particle Size

PrecursorTime (h)Temperature (°C)Resulting MorphologyParticle Size
NH4VO324100Agglomerated ParticlesSmaller
NH4VO324120Agglomerated ParticlesLarger
NH4VO324140Agglomerated ParticlesLarger
NH4VO324160Agglomerated ParticlesLarger
NH4VO324180Agglomerated ParticlesLarger
NH4VO324200Agglomerated ParticlesLargest

Based on studies showing that particle size increases with reaction temperature.[5]

Experimental Protocols

Below are detailed methodologies for key experiments in the hydrothermal synthesis of vanadium-based nanostructures.

Protocol 1: Synthesis of Vanadyl Oxalate (B1200264) Precursor

This protocol describes the preparation of vanadyl oxalate, a common precursor for synthesizing various vanadium oxide morphologies.[1]

  • Materials: Vanadium pentoxide (V2O5) powder, Oxalic acid dihydrate (H2C2O4·2H2O), Deionized water.

  • Procedure:

    • Dissolve V2O5 powder and oxalic acid dihydrate in deionized water in a molar ratio of 1:3 (V2O5:H2C2O4).

    • Vigorously stir the solution on a magnetic stirrer at 80°C for 2 hours. The solution will change from a yellow suspension to a clear blue solution, indicating the formation of vanadyl oxalate.

    • Evaporate the water from the solution by heating it in an oven at 80°C to obtain a solid blue vanadyl oxalate precursor.

Protocol 2: General Hydrothermal Synthesis of Vanadium Oxide Nanostructures

This protocol provides a general framework for the hydrothermal synthesis of vanadium oxide nanostructures. The specific precursor, temperature, and time should be adjusted based on the desired morphology.

  • Materials: Vanadium precursor (e.g., V2O5, NH4VO3, vanadyl oxalate), Deionized water, Additives/surfactants (optional), Teflon-lined stainless steel autoclave.

  • Procedure:

    • Disperse the chosen vanadium precursor in deionized water in the autoclave.

    • If required, add the structure-directing agent or other additives and adjust the pH.

    • Seal the autoclave and heat it to the desired temperature (typically between 100°C and 200°C) for a specific duration (ranging from a few hours to several days).[5][9][10]

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors or additives.

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).

    • A subsequent calcination step at a higher temperature (e.g., 400-500°C) may be required to obtain the desired crystalline phase of vanadium oxide.[4]

Visualized Workflows and Relationships

The following diagrams illustrate the key relationships and workflows in the hydrothermal synthesis of vanadium hydroxide and its derivatives.

experimental_workflow cluster_prep Precursor Preparation cluster_hydrothermal Hydrothermal Reaction cluster_post Post-Synthesis Processing start Start: Select Vanadium Source (e.g., V2O5, NH4VO3) precursor_sol Prepare Precursor Solution (e.g., Vanadyl Oxalate) start->precursor_sol additives Additives/Surfactants (Optional) precursor_sol->additives ph_adjust pH Adjustment additives->ph_adjust autoclave Transfer to Autoclave ph_adjust->autoclave heating Controlled Heating (Temperature & Time) autoclave->heating cooling Cooling to Room Temp. heating->cooling separation Washing & Separation (Centrifugation/Filtration) cooling->separation drying Drying separation->drying calcination Calcination (Optional) drying->calcination product Final Product: Vanadium Hydroxide/Oxide drying->product No Calcination calcination->product

Caption: General experimental workflow for hydrothermal synthesis.

morphology_factors cluster_params Key Synthesis Parameters morphology Resulting Morphology (e.g., Nanorods, Nanobelts, Nanotubes) precursor Vanadium Precursor precursor->morphology ph pH ph->morphology temp Temperature temp->morphology time Reaction Time time->morphology additives Additives/Surfactants additives->morphology concentration Concentration concentration->morphology

Caption: Factors influencing the morphology of the final product.

References

troubleshooting impurities in vanadium hydroxide precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vanadium hydroxide (B78521) precipitation.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Problem 1: The color of my vanadium precipitate is not the expected color.

Possible Causes and Solutions

The color of the vanadium precipitate is highly dependent on its oxidation state. Deviations from the expected color, typically a deep orange or reddish-brown for hydrated vanadium pentoxide ("red cake"), often indicate the presence of vanadium in lower oxidation states or contamination with other metal hydroxides.

  • Dirty Green or Dark Green Precipitate: This may indicate the presence of Vanadium(III) hydroxide[1].

    • Cause: Incomplete oxidation of the vanadium source or unintentional reduction during the process.

    • Solution: Ensure sufficient oxidizing conditions before precipitation. If starting with a V(IV) or V(III) solution, consider adding an oxidizing agent like hydrogen peroxide (H₂O₂), followed by gentle heating to decompose the excess peroxide before precipitation.

  • Blue or Dark Blue/Black Precipitate: This can be due to the presence of Vanadium(IV) species, such as hydrous VO(OH)₂[1].

    • Cause: The starting material was not fully oxidized to V(V).

    • Solution: Similar to the solution for green precipitates, ensure complete oxidation to the V(V) state prior to adjusting the pH for precipitation.

  • Brownish Precipitate: This could be due to the co-precipitation of iron(III) hydroxide (Fe(OH)₃), which has a characteristic reddish-brown color.

    • Cause: High iron content in the initial vanadium-bearing solution.

    • Solution: Remove iron prior to vanadium precipitation. One method is to adjust the pH to a range where iron precipitates but vanadium remains in solution (e.g., pH 3.5-4.0)[2]. Another approach involves using ion exchange resins to selectively remove iron[3].

The various colors associated with aqueous vanadium ions are a good indicator of the oxidation state of your solution before precipitation.[4][5]

Oxidation StateAqueous IonColorPrecipitate (Hydroxide)Precipitate Color
+5[VO₂(H₂O)₄]⁺Yellow-OrangeHydrated V₂O₅Deep Orange / Red-Brown[6]
+4[VO(H₂O)₅]²⁺BlueVO(OH)₂Dark Blue/Black[1]
+3[V(H₂O)₆]³⁺GreenV(OH)₃Dirty Green[1]
+2[V(H₂O)₆]²⁺Lilac/VioletV(OH)₂Black[1]
Problem 2: Filtration of the precipitate is extremely slow, and the filter clogs.

Possible Causes and Solutions

Slow filtration is typically caused by the presence of colloidal particles or very fine precipitates that block the pores of the filter medium.

  • Cause 1: Colloidal Silica or Alumina: The most common cause is the co-precipitation of silicic acid (H₂SiO₃) or aluminum hydroxide (Al(OH)₃), which are known to form gelatinous or colloidal precipitates.[7][8]

    • Solution A: Flocculation. Before filtration, add a flocculant such as polyacrylamide to the slurry.[7][8] This will cause the fine colloidal particles to agglomerate into larger, more easily filterable masses.

    • Solution B: Use of Filter Aids. Use a filter aid like diatomaceous earth.[7][8] This involves pre-coating the filter paper with a layer of the filter aid or mixing it directly into the slurry. The porous structure of the diatomaceous earth prevents the fine colloids from blinding the filter medium.

  • Cause 2: Incorrect Precipitation Conditions: Precipitating too rapidly or at a suboptimal pH can lead to the formation of very fine, poorly crystalline particles that are difficult to filter.

    • Solution: Optimize precipitation parameters. Adjust the pH slowly while stirring vigorously to promote the growth of larger crystals. Ensure the temperature is optimal for the specific precipitation method being used (e.g., hydrolysis precipitation is often performed at elevated temperatures, around 95°C)[9].

Problem 3: The final product (V₂O₅) is low in purity, with high levels of specific impurities.

Possible Causes and Solutions

High levels of specific impurities in the final product indicate that the purification and precipitation steps were not effective at removing them.

  • Cause: Inefficient removal during the desilication/dealumination step. The pH is a critical factor for the removal of both Si and Al.[7]

  • Troubleshooting:

    • Verify and Adjust pH: The optimal pH for precipitating Al(OH)₃ is typically above 4.0.[7] Silicon removal is also highly pH-dependent.

    • Increase Temperature: For silicon removal, increasing the temperature (e.g., to 65-80°C) can improve the precipitation efficiency.[7]

    • Logical Troubleshooting Flow: The following diagram illustrates a decision-making process for troubleshooting Si and Al impurities.

G start Low Purity V₂O₅: High Si and/or Al detected check_ph Was pH for impurity removal verified and maintained at > 4.0? start->check_ph adjust_ph Action: Adjust pH to 4.0-4.5 using NH₄OH or other base. Re-process batch. check_ph->adjust_ph No check_temp Was temperature optimized for Si removal (e.g., 65-80°C)? check_ph->check_temp Yes end_node Impurity levels should be reduced. Verify with analysis. adjust_ph->end_node adjust_temp Action: Increase reaction temperature to 65-80°C. Re-process batch. check_temp->adjust_temp No check_flocculant Was a flocculant used to aid precipitation of fine colloids? check_temp->check_flocculant Yes adjust_temp->end_node add_flocculant Action: Add flocculant (e.g., polyacrylamide) and allow time for settling before filtration. check_flocculant->add_flocculant No check_flocculant->end_node Yes add_flocculant->end_node

Caption: Troubleshooting workflow for high Si/Al impurities.
  • Cause: Phosphorus can interfere with vanadium precipitation and is difficult to remove.[10] Standard precipitation methods are often insufficient.

  • Troubleshooting: Implement a specific dephosphorization step. A common method involves the precipitation of magnesium ammonium (B1175870) phosphate (B84403) (struvite).

    • Method: Add magnesium salts (e.g., MgCl₂) and an ammonium source (e.g., NH₄Cl) to the solution at an alkaline pH (e.g., pH 9).[10] This causes phosphorus to precipitate as Mg(NH₄)PO₄·6H₂O, which can then be filtered off.

  • Cause: In processes starting from sodium vanadate (B1173111) solutions, sodium can be co-precipitated, especially at higher pH values. High sodium concentrations in the solution can also inhibit the vanadium precipitation rate.[9]

  • Troubleshooting:

    • Optimize Precipitation pH: For ammonium salt precipitation, a lower pH (e.g., pH 2.0) can favor the formation of ammonium polyvanadate over sodium-containing species.[9]

    • Thorough Washing: The precipitate must be washed thoroughly to remove entrained sodium salts. Washing with a dilute ammonium salt solution (e.g., 1% NH₄Cl) is effective.[11]

Key Experimental Protocols

Protocol 1: General Impurity Analysis

To troubleshoot effectively, it is critical to accurately quantify the impurities in your vanadium solution and final product.

Methodology:

  • Sample Preparation:

    • For solutions: Dilute an aliquot of the vanadium-bearing solution with deionized water to a suitable concentration range for the analytical instrument.

    • For solid precipitates/oxides: Accurately weigh a sample of the dried material and digest it in a suitable acid mixture (e.g., nitric acid and sulfuric acid) with heating until fully dissolved. Dilute the resulting solution to a known volume.

  • Analysis:

    • Use Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for the quantification of metallic impurities like Ca, Mg, Mn, Fe, Al, and Na.[12][13]

    • X-Ray Fluorescence (XRF) is a non-destructive alternative for solid samples.[12]

    • For non-metals like P and Si, ICP-OES is also suitable.

    • Spectrophotometric methods can be used for certain elements if other equipment is not available.[14]

Protocol 2: Precipitate Washing for Removal of Soluble Impurities

This procedure is designed to remove soluble impurities such as sulfates of manganese, iron, and alkali metals from the vanadium precipitate.[11]

Methodology:

  • Prepare a 1% (w/v) ammonium chloride (NH₄Cl) wash solution.

  • After initial filtration and collection of the vanadium precipitate, transfer the filter cake to a beaker.

  • Add the wash solution at a solid-to-liquid ratio of 1:10 (e.g., 10 g of wet cake to 100 mL of wash solution).

  • Heat the slurry to 95°C while stirring continuously. Maintain this temperature for 15-20 minutes.

  • Filter the hot slurry, collecting the washed precipitate.

  • Repeat the washing step (3-5) one or two more times for higher purity requirements.

  • Perform a final wash with deionized water to remove residual ammonium chloride.

  • Dry the purified precipitate before calcination.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating vanadium? The optimal pH depends on the method. For hydrolysis precipitation to form "red cake," a pH range of 1.8-2.8 is often used.[9] For ammonium metavanadate precipitation, a pH between 5 and 7 is effective.[15] It is crucial to control the pH, as values outside the optimal range can lead to incomplete precipitation or co-precipitation of impurities. For instance, at a pH higher than 5.0, vanadates can precipitate with impurity ions like Ca²⁺, Mg²⁺, and Mn²⁺, leading to vanadium loss and product contamination.[7]

Q2: How does temperature affect vanadium precipitation? Temperature significantly influences the rate and efficiency of precipitation. For hydrolysis precipitation, higher temperatures (e.g., 90-95°C) are required to promote the reaction and achieve a high precipitation rate.[9] Lower temperatures can result in very slow or incomplete precipitation.[9] However, temperature must be controlled, as it also affects the solubility of impurities and the stability of the desired vanadium species in solution.

Q3: What are the most common sources of impurities in vanadium precipitation? The primary source of impurities is the raw material, such as vanadium-bearing slag, ore, or spent catalysts.[11][16] During the leaching process (whether acidic or alkaline), elements like silicon, aluminum, iron, manganese, calcium, magnesium, and phosphorus are dissolved along with vanadium and carried into the pregnant solution.[7][16]

Q4: Can I use a different ammonium salt for precipitation and washing? Yes, while ammonium chloride (NH₄Cl) and ammonium sulfate (B86663) ((NH₄)₂)SO₄ are commonly mentioned, other ammonium salts can also be used.[11] The key is the presence of the ammonium ion (NH₄⁺) to form the ammonium vanadate precipitate. The choice may depend on cost, availability, and the downstream effects of the corresponding anion (chloride vs. sulfate) in your process.

Q5: How can I visualize the relationship between pH and impurity precipitation? The relationship between pH and the precipitation of different metal hydroxides is a fundamental concept in hydrometallurgy. The following diagram illustrates the typical pH ranges for the precipitation of common impurities relative to vanadium.

G cluster_pH pH Scale cluster_precipitates Precipitation Ranges V Vanadium (Hydrolysis) Fe Fe(OH)₃ Al Al(OH)₃ Mn Mn(OH)₂

Caption: Approximate pH ranges for metal hydroxide precipitation.

References

Technical Support Center: Surfactant-Mediated Synthesis of Vanadium Hydroxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of vanadium hydroxide (B78521) nanoparticles using surfactants.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process.

Problem Potential Causes Troubleshooting Steps & Solutions
Immediate aggregation of nanoparticles upon addition of reagents. 1. Incorrect pH: The solution pH may be near the isoelectric point of the vanadium hydroxide nanoparticles, leading to minimal electrostatic repulsion.[1] 2. High Precursor Concentration: An excessive concentration of the vanadium precursor can lead to rapid, uncontrolled nucleation and growth, resulting in aggregation.[2] 3. Ineffective Surfactant Concentration: The surfactant concentration may be too low to adequately stabilize the nanoparticle surfaces.1. Optimize pH: Adjust the pH of the reaction mixture to be significantly different from the isoelectric point of the nanoparticles. This typically involves making the solution more acidic or basic to increase surface charge and electrostatic repulsion.[1] 2. Adjust Precursor Concentration: Lower the concentration of the vanadium precursor to control the rate of nanoparticle formation. 3. Vary Surfactant Concentration: Systematically vary the surfactant concentration to find the optimal level for stabilization. Ensure the concentration is above the critical micelle concentration (CMC) if micellar templating is desired.
Formation of large, non-uniform particles or bulk precipitates instead of nanoparticles. 1. Inadequate Stirring: Insufficient mixing can lead to localized high concentrations of reactants, promoting bulk precipitation over controlled nanoparticle formation. 2. Incorrect Reaction Temperature: The temperature may be too high, accelerating reaction kinetics and leading to uncontrolled growth, or too low, affecting surfactant efficacy.[3] 3. Inappropriate Surfactant Choice: The chosen surfactant may not be effective for the specific solvent system or vanadium precursor used.1. Ensure Vigorous and Consistent Stirring: Use a magnetic stirrer at a consistent and appropriate speed throughout the reaction. 2. Optimize Reaction Temperature: Experiment with different reaction temperatures to find the optimal condition for controlled nucleation and growth.[3] 3. Select a Suitable Surfactant: Consider the properties of the surfactant (e.g., charge, chain length) in relation to the vanadium precursor and solvent. For example, cationic surfactants like CTAB are often used to create rod-shaped particles.[4]
Desired nanoparticle morphology (e.g., nanorods, nanosheets) is not achieved. 1. Incorrect Surfactant or Templating Agent: The surfactant used plays a crucial role in directing the shape of the nanoparticles.[4] 2. Inappropriate Reaction Time: The duration of the synthesis can influence the final morphology of the nanoparticles.[5] 3. Suboptimal pH: The pH of the solution can affect both the hydrolysis of the vanadium precursor and the interaction of the surfactant with the nanoparticle surface, thereby influencing morphology.[1][6]1. Choose a Shape-Directing Surfactant: For nanorods, consider using a cationic surfactant like Cetyltrimethylammonium bromide (CTAB).[4] For nanosheets, other surfactants or templating agents might be necessary. 2. Vary the Reaction Time: Conduct time-dependent studies to determine the optimal reaction duration for achieving the desired morphology.[5] 3. Fine-tune the pH: Systematically adjust the initial pH of the reaction mixture to investigate its effect on nanoparticle shape.[1][6]
Low yield of nanoparticles. 1. Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal temperature, time, or reactant concentrations. 2. Loss of Product During Washing/Purification: Nanoparticles may be lost during centrifugation and washing steps if they are not properly separated from the supernatant.1. Optimize Reaction Conditions: Increase the reaction time or temperature to ensure the reaction goes to completion. 2. Optimize Purification Steps: Use appropriate centrifugation speeds and durations. Consider alternative purification methods like dialysis if nanoparticle loss is significant.
Difficulty in removing the surfactant from the nanoparticle surface after synthesis. 1. Strong Surfactant Binding: The surfactant may be strongly adsorbed or chemically bound to the nanoparticle surface.1. Use Appropriate Washing Solvents: Wash the nanoparticles multiple times with a suitable solvent (e.g., ethanol (B145695), deionized water) to remove excess surfactant. 2. Consider Calcination: If the final application allows, calcination at an appropriate temperature can be used to burn off the surfactant. Note that this will likely convert the vanadium hydroxide to vanadium oxide.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of surfactants in the synthesis of vanadium hydroxide nanoparticles?

A1: Surfactants play a crucial role in controlling the size, shape, and stability of vanadium hydroxide nanoparticles during their formation.[7] They adsorb to the surface of the growing nanoparticles, preventing aggregation through steric or electrostatic repulsion.[7] Additionally, some surfactants can act as templating agents, directing the growth of nanoparticles into specific morphologies such as nanorods or nanosheets.[4]

Q2: How do different types of surfactants (cationic, anionic, non-ionic) affect the formation of vanadium hydroxide nanoparticles?

A2: The type of surfactant significantly influences the final properties of the nanoparticles.

  • Cationic surfactants , such as Cetyltrimethylammonium bromide (CTAB), are often used to synthesize anisotropic structures like nanorods.[4] They form micelles that can act as soft templates for the oriented growth of the nanoparticles.[5]

  • Anionic surfactants , like Sodium Dodecyl Sulphate (SDS), can also control particle size and prevent aggregation.[8]

  • Non-ionic surfactants and polymers, such as Polyvinylpyrrolidone (PVP), are effective stabilizers that can prevent aggregation and control particle size through steric hindrance.[9]

Q3: What is the effect of pH on the synthesis of vanadium hydroxide nanoparticles in the presence of surfactants?

A3: The pH of the reaction medium is a critical parameter that influences several aspects of the synthesis. It affects the hydrolysis and condensation rates of the vanadium precursor, which in turn impacts the nucleation and growth of the nanoparticles.[1][6] Furthermore, the pH can alter the surface charge of the forming nanoparticles and the ionization state of the surfactant, thereby affecting the surfactant's ability to stabilize the nanoparticles and direct their morphology.[1]

Q4: How does the concentration of the vanadium precursor and the surfactant influence the final nanoparticle characteristics?

A4: The concentrations of both the vanadium precursor and the surfactant are key parameters for controlling the size and morphology of the resulting nanoparticles. A higher precursor concentration can lead to larger particles or aggregation if not properly controlled.[2] The surfactant-to-precursor ratio is crucial; a sufficient amount of surfactant is needed to effectively cap the nanoparticle surfaces and guide their growth.[7]

Q5: My vanadium hydroxide nanoparticles are aggregating over time, even after successful synthesis. What can I do?

A5: Post-synthesis aggregation can occur due to several factors. Ensure that the nanoparticles are stored in a suitable solvent and at an appropriate pH to maintain stability. If the surfactant is removed during washing, the nanoparticles may lose their protective coating and aggregate. In such cases, you might consider re-dispersing the nanoparticles in a solution containing a stabilizing agent or using a surfactant that binds more strongly to the nanoparticle surface.

Data Presentation

Table 1: Effect of Different Surfactants on Vanadium Oxide Nanoparticle Properties (Derived from Vanadium Hydroxide Precursors)

SurfactantTypeVanadium PrecursorSynthesis MethodResulting MorphologyCrystallite Size (nm)Reference
CTABCationicAmmonium (B1175870) metavanadateHydrothermalNanoparticles27.5[8]
CTABCationicVanadyl sulfate (B86663) hydrate (B1144303) & NaOHMicelle solutionNanorods30-90 (diameter)[4]
CTABCationicSodium metavanadateChemical MethodNanorods~9 (diameter)[10]
SDSAnionicAmmonium metavanadateHydrothermalNanoparticles61.6[8]
PVPNon-ionicAmmonium metavanadateHydrothermalNanoparticles-[2]
Triton-XNon-ionicAmmonium metavanadateHydrothermalNanoparticles46[8]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Vanadium Oxide Nanoparticles using CTAB

This protocol is adapted from a typical hydrothermal synthesis of vanadium oxide nanoparticles where a vanadium hydroxide precursor is formed in situ.

Materials:

  • Ammonium metavanadate (NH₄VO₃)

  • Cetyltrimethylammonium bromide (CTAB)

  • Nitric acid (HNO₃)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve 2 grams of ammonium metavanadate in a mixture of distilled water and ethanol (7:3 ratio).

  • Add 0.5 grams of CTAB to the solution and stir until fully dissolved.

  • Adjust the pH of the solution to 2.5 by adding nitric acid dropwise while stirring.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it at 180°C for 6 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the precipitate by centrifugation.

  • Wash the product several times with distilled water and then with ethanol to remove any unreacted reagents and surfactant.

  • Dry the final product at 90°C.

  • If vanadium oxide (V₂O₅) is desired, anneal the dried powder at 500°C for 2 hours.[11]

Protocol 2: Chemical Synthesis of Vanadium Oxide Nanorods using CTAB

This protocol describes a simple chemical method for synthesizing vanadium oxide nanorods.

Materials:

  • Sodium metavanadate (NaVO₃)

  • Ammonium chloride (NH₄Cl)

  • Cetyltrimethylammonium bromide (CTAB)

  • Pure water

Procedure:

  • Dissolve 0.6 g of sodium metavanadate in 100 mL of pure water with stirring at room temperature.

  • Add 1 g of ammonium chloride to the solution and stir until it dissolves completely.

  • After 5 minutes, add 1 g of CTAB to the solution.

  • Increase the temperature of the solution to 85°C.

  • Continue the reaction until a color change from orange to dark brown is observed.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the product with pure water.

  • Dry the product in an oven.

  • To obtain crystalline V₂O₅ nanorods, anneal the powder at 600°C for 4 hours.[3]

Mandatory Visualization

Experimental_Workflow_Hydrothermal cluster_prep Solution Preparation cluster_reaction Hydrothermal Reaction cluster_processing Product Processing A Dissolve Vanadium Precursor (e.g., NH₄VO₃) in Solvent B Add Surfactant (e.g., CTAB) A->B C Adjust pH (e.g., with HNO₃) B->C D Transfer to Autoclave C->D Transfer Solution E Heat at Controlled Temperature and Time D->E F Cool to Room Temperature E->F Reaction Complete G Collect Precipitate (Centrifugation) F->G H Wash with Water and Ethanol G->H I Dry the Product H->I J Anneal (Optional, for V₂O₅) I->J

Caption: Workflow for the hydrothermal synthesis of vanadium hydroxide/oxide nanoparticles.

Surfactant_Action_Mechanism cluster_nucleation Nucleation & Growth cluster_surfactant_interaction Surfactant Interaction VanadiumPrecursor Vanadium Precursor Hydrolysis Hydrolysis & Condensation VanadiumPrecursor->Hydrolysis Nuclei Vanadium Hydroxide Nuclei Hydrolysis->Nuclei Growth Nanoparticle Growth Nuclei->Growth Adsorption Adsorption onto Nanoparticle Surface Nuclei->Adsorption Growth->Adsorption Surfactant Surfactant Molecules Surfactant->Adsorption Stabilization Stabilization (Steric/Electrostatic) Adsorption->Stabilization ShapeControl Morphology Control (Templating) Adsorption->ShapeControl FinalNanoparticles Stable Vanadium Hydroxide Nanoparticles Stabilization->FinalNanoparticles Prevents Aggregation ShapeControl->FinalNanoparticles Directs Shape

Caption: Mechanism of surfactant action in vanadium hydroxide nanoparticle formation.

References

Technical Support Center: Optimizing Calcination for VO(OH)₂ to VO₂ Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the calcination temperature for the successful conversion of Vanadium(IV) oxide-hydroxide (VO(OH)₂) to Vanadium Dioxide (VO₂).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of calcining VO(OH)₂?

A1: Calcination is a critical thermal treatment process used to convert VO(OH)₂ into the desired crystalline phase of Vanadium Dioxide (VO₂), typically the monoclinic phase (VO₂(M)). This process involves heating the material to a specific temperature in a controlled atmosphere to induce the dehydration of the hydroxide (B78521) and promote the crystallization of VO₂.

Q2: What is the typical temperature range for the calcination of VO(OH)₂ to VO₂?

A2: The optimal calcination temperature for converting VO(OH)₂ to high-purity VO₂ generally falls within the range of 400°C to 600°C. One study demonstrated that calcining VO(OH)₂ at 550°C for 2 hours in an argon flow yielded VO₂ with a purity of 98.82%[1]. The precise temperature can influence the crystallinity and phase purity of the final product.

Q3: Why is a controlled atmosphere (e.g., inert gas) necessary during calcination?

A3: A controlled, oxygen-deficient atmosphere, such as flowing nitrogen or argon, is crucial to prevent the oxidation of V⁴⁺ in VO₂ to V⁵⁺, which would result in the formation of Vanadium Pentoxide (V₂O₅). Calcining in the presence of air (oxygen) will lead to the formation of V₂O₅ instead of VO₂[1].

Q4: How does calcination time affect the conversion to VO₂?

A4: The duration of calcination at the target temperature is a critical parameter to ensure the complete conversion of VO(OH)₂ to VO₂. Insufficient time can lead to an incomplete reaction, resulting in a mixture of phases. Typical durations reported in the literature for similar vanadium oxide systems range from 1 to 3.5 hours.[2][3]

Q5: Can other vanadium precursors be used to synthesize VO₂ via calcination?

A5: Yes, various precursors can be used, often synthesized through methods like hydrothermal treatment, which are then calcined to yield VO₂(M). Common precursors include VO₂(B), VO₂(D), and hydrated forms of VO₂.[4][5][6] The calcination conditions for these precursors are generally similar to those for VO(OH)₂.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Final product is yellow/orange instead of dark blue/black, and XRD shows V₂O₅ phase. 1. Calcination was performed in an oxygen-containing atmosphere (e.g., air).1. Ensure a continuous flow of an inert gas (e.g., argon or nitrogen) throughout the heating, holding, and cooling stages of the calcination process.[1]
XRD analysis shows a mixture of VO₂ and other vanadium oxide phases (e.g., V₆O₁₃). 1. Calcination temperature was too low or too high. 2. The oxygen partial pressure was not optimal.1. Optimize the calcination temperature. The stability of the VO₂ phase exists in a narrow temperature and oxygen partial pressure window.[7] 2. Fine-tune the inert gas flow rate to maintain a consistent, oxygen-deficient environment.
Incomplete conversion of VO(OH)₂ to VO₂. 1. Calcination temperature was too low. 2. Calcination duration was too short.1. Gradually increase the calcination temperature in increments (e.g., 25-50°C) to find the optimal point for complete conversion. 2. Increase the dwell time at the target temperature to allow for the reaction to go to completion.[3]
The obtained VO₂ has poor crystallinity. 1. Calcination temperature was too low.1. Increasing the calcination temperature within the optimal range (e.g., towards 600°C) can enhance the crystallinity of the final VO₂ product.[8]
Formation of the wrong VO₂ polymorph (e.g., VO₂(B) instead of VO₂(M)). 1. The calcination temperature was not high enough to induce the phase transition from a metastable phase to the stable monoclinic phase.1. Increase the annealing temperature. The transition from metastable phases like VO₂(B) to the desired VO₂(M) often requires temperatures above 400°C.[8]

Quantitative Data Summary

PrecursorCalcination Temperature (°C)AtmosphereDuration (hours)Resulting PhasePurity (%)Reference
VO(OH)₂550Argon2VO₂98.82[1]
Hydrated VO₂500Nitrogen2Pure VO₂(M)Not specified[2]
Metallic Vanadium400Air3.0 - 3.5VO₂ rich layerNot specified[3]
VO₂(B)600VacuumNot specifiedVO₂(M)Not specified[8]
VO₂(D)250-600Not specifiedNot specifiedVO₂(M)Not specified[4]

Experimental Protocol: Calcination of VO(OH)₂ to VO₂

This protocol provides a general procedure for the conversion of VO(OH)₂ to VO₂. Researchers should optimize the parameters based on their specific experimental setup and desired material characteristics.

1. Sample Preparation:

  • Ensure the precursor VO(OH)₂ powder is dry and finely ground to promote uniform heating.

  • Place a known quantity of the VO(OH)₂ powder in a ceramic or quartz crucible suitable for high-temperature applications.

2. Furnace Setup:

  • Place the crucible containing the sample in the center of a tube furnace.

  • Seal the tube furnace and connect it to an inert gas supply (e.g., high-purity argon or nitrogen) and an exhaust.

3. Purging:

  • Purge the furnace tube with the inert gas for at least 30 minutes before heating to remove any residual oxygen. Maintain a steady, gentle flow of the inert gas throughout the entire process.

4. Heating and Calcination:

  • Program the furnace to ramp up to the target calcination temperature (e.g., 550°C) at a controlled rate (e.g., 5°C/minute).

  • Hold the sample at the target temperature for the desired duration (e.g., 2 hours).

5. Cooling:

  • After the calcination period, turn off the furnace and allow it to cool down to room temperature naturally.

  • It is critical to maintain the inert gas flow during the cooling process to prevent the re-oxidation of the VO₂.

6. Sample Recovery:

  • Once the furnace has reached room temperature, turn off the inert gas flow.

  • Carefully remove the crucible containing the final dark-colored VO₂ powder.

  • Store the synthesized VO₂ in a desiccator or an inert atmosphere glovebox to prevent oxidation.

7. Characterization:

  • Characterize the final product using techniques such as X-ray Diffraction (XRD) to confirm the phase purity and crystallinity, and Scanning Electron Microscopy (SEM) to observe the morphology.

Visualizations

experimental_workflow cluster_prep Preparation cluster_furnace Calcination Process cluster_post Analysis start Start: Dry VO(OH)₂ Powder place_sample Place Sample in Crucible start->place_sample load_furnace Load into Tube Furnace place_sample->load_furnace purge Purge with Inert Gas load_furnace->purge heat Ramp to Target Temperature purge->heat hold Hold at Temperature heat->hold cool Cool to Room Temperature hold->cool recover Recover VO₂ Powder cool->recover characterize Characterize (XRD, SEM) recover->characterize troubleshooting_workflow rect_node rect_node start Problem with Final Product? check_color Is the product yellow/orange? start->check_color check_phase Is it a mixture of phases? check_color->check_phase No atmosphere Check Atmosphere: Ensure inert gas flow. check_color->atmosphere Yes check_conversion Is conversion incomplete? check_phase->check_conversion No temp Optimize Temperature. check_phase->temp Yes temp_duration Adjust Temperature and/or Duration. check_conversion->temp_duration Yes end_node Problem Solved check_conversion->end_node No atmosphere->end_node temp_duration->end_node temp->end_node

References

Technical Support Center: Scaling Up Vanadium Hydroxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of vanadium hydroxide (B78521).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of vanadium hydroxide production.

Problem Potential Causes Troubleshooting Actions & Recommendations
Low Precipitation Yield Incomplete Reaction: Insufficient reaction time or non-optimal temperature.- Optimize Reaction Time: For hydrolysis precipitation, a reaction time of 60-90 minutes is often optimal.[1][2] - Adjust Temperature: Higher temperatures generally favor vanadium precipitation. An optimal range is often 80-98°C.[1][2] Below 40°C, the precipitation yield may decrease significantly.[3]
Suboptimal pH: The pH of the solution is a critical factor in vanadium precipitation.- Precise pH Control: The optimal pH for vanadium hydroxide precipitation is typically around 5.6.[3][4] For precipitation by hydrolysis to form a precursor to V2O5, a pH of around 2.0 is often used.[1][2] Use a calibrated pH meter and add acid or base dropwise to avoid overshooting the target pH.
High Impurity Concentrations: The presence of certain ions can inhibit precipitation.- Impurity Removal: Phosphorus, in particular, can significantly reduce the vanadium precipitation percentage.[4] Consider pre-treatment steps to remove interfering ions if starting with impure vanadium solutions.
Product Impurity / Off-Color Co-precipitation of Impurities: Metal ions such as Ca²⁺, Mg²⁺, Al³⁺, and Si⁴⁺ can co-precipitate with vanadium hydroxide, affecting purity and color.[5]- pH Adjustment for Selective Precipitation: Aluminum can be removed by adjusting the pH to around 4.0-4.5 before vanadium precipitation.[5] - Use of Complexing Agents: Fluoride-based reagents can be used to precipitate Ca²⁺ and Mg²⁺.[5]
Inadequate Washing: Residual salts and impurities from the mother liquor remain in the final product.- Thorough Washing: Wash the precipitate multiple times with deionized water. Acidic washing (with dilute acid) can also help in removing certain impurities.[3][4]
Difficult Filtration Colloidal Precipitate Formation: The formation of fine, colloidal particles, such as silicic acid and aluminum hydroxide, can clog filter media.[5]- Use of Flocculants: The addition of a flocculant can help agglomerate fine particles, accelerating sedimentation and improving filtration.[5] - Filter Aids: Using a filter aid like diatomite to form a pre-coat on the filter can significantly improve filtration speed.[5]
Inappropriate Filter Medium: The pore size of the filter is not suitable for the particle size of the precipitate.- Select Appropriate Filter: Experiment with different filter pore sizes to find the optimal one for your specific precipitate characteristics.
Inconsistent Product Quality Between Batches Poor Process Control: Variations in temperature, pH, stirring speed, and reagent addition rates during scale-up.- Standardize Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all process parameters. - Automated Control Systems: For larger scale production, consider using automated systems for precise control of pH, temperature, and reagent dosing.
Inhomogeneous Mixing: In larger reactors, inefficient stirring can lead to localized variations in pH and concentration, affecting nucleation and particle growth.- Optimize Agitation: Ensure the stirring speed and impeller design are adequate to maintain a homogeneous suspension throughout the reactor.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up vanadium hydroxide production?

A1: The most critical parameters are pH, temperature, and impurity levels in the starting solution. pH has a dramatic effect on both the yield and purity of the precipitated vanadium hydroxide.[5][6] Temperature influences the rate and extent of precipitation.[2] Impurities such as phosphorus, silicon, aluminum, calcium, and magnesium can co-precipitate, leading to a lower quality product.[4][5][7]

Q2: What is the optimal pH for precipitating vanadium hydroxide?

A2: For the precipitation of VO(OH)₂, a pH of around 5.6 has been shown to yield a high precipitation rate of over 98%.[3][4] However, in processes where vanadium is precipitated by hydrolysis as a precursor for vanadium pentoxide, a lower pH of approximately 2.0 is often optimal.[1][2] It is crucial to determine the optimal pH for your specific process through small-scale experiments before scaling up.

Q3: How do impurities affect the final product?

A3: Impurities can have several detrimental effects. For instance, phosphorus can reduce the activity of vanadate (B1173111) ions, significantly lowering the precipitation yield.[4] Silicon can adsorb onto the surface of the precipitate, hindering further reactions.[4] Other metal ions like aluminum, calcium, and magnesium can co-precipitate, reducing the purity of the final vanadium hydroxide product.[5]

Q4: What are some common precursors for vanadium hydroxide synthesis?

A4: Common precursors include vanadyl sulfate (B86663) (VOSO₄) and ammonium (B1175870) metavanadate (NH₄VO₃).[8][9] The choice of precursor can influence the reaction conditions and the characteristics of the final product.

Q5: Are there any specific safety precautions for handling vanadium compounds during scale-up?

A5: Yes, vanadium compounds, particularly vanadium pentoxide which can be a precursor or a final product, can be toxic upon inhalation.[10] It is essential to work in a well-ventilated area or under a fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn.

Experimental Protocols

Protocol 1: Vanadium Hydroxide Precipitation from Vanadium(IV) Solution

This protocol is based on the precipitation of vanadium(IV) hydroxide from a strip liquor.[3]

  • Preparation of Vanadium Solution: Start with a purified vanadium(IV) solution.

  • pH Adjustment: At room temperature, slowly add a base (e.g., NaOH or NH₄OH solution) to the vanadium solution while stirring continuously. Monitor the pH closely using a calibrated pH meter.

  • Precipitation: Continue adding the base until the pH of the solution reaches approximately 5.6. A precipitate of vanadium(IV) hydroxide (VO(OH)₂) will form.

  • Aging: Allow the suspension to stir for a short period (e.g., 5-10 minutes) to ensure complete precipitation.

  • Filtration: Separate the precipitate from the solution using vacuum filtration.

  • Washing: Wash the precipitate cake with deionized water to remove any soluble impurities. A dilute acid wash can also be employed to minimize certain impurities.[3]

  • Drying: Dry the washed precipitate in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Hydrolysis Precipitation of Vanadium Precursor

This protocol describes the precipitation of a vanadium compound by hydrolysis, which can then be calcined to produce vanadium pentoxide.[1][2]

  • Preparation of Vanadium Solution: Prepare a vanadium-rich solution.

  • pH Adjustment: Adjust the initial pH of the solution to approximately 2.0 using an acid (e.g., H₂SO₄).[1]

  • Heating: Heat the solution to a temperature between 95-98°C while stirring.[1]

  • Precipitation: Maintain the temperature and stirring for a duration of 60-90 minutes to allow for the hydrolysis and precipitation of the vanadium compound.[1]

  • Cooling and Filtration: Allow the solution to cool, then filter the precipitate.

  • Washing: Wash the precipitate thoroughly with deionized water.

  • Drying: Dry the precipitate in an oven.

Data Presentation

Table 1: Effect of pH on Vanadium Precipitation Yield
pHVanadium Precipitation Yield (%)Reference
4.2Increases with pH[3]
5.6~99.5[3]
> 5.6Decreases with pH[3]
1.8High (for hydrolysis)[1]
2.0> 99 (for hydrolysis)[1]
Table 2: Effect of Temperature on Vanadium Precipitation by Hydrolysis
Temperature (°C)Vanadium Precipitation Yield (%)Reference
4042.37[2]
8097.42[2]
9597.87[2]
98~99.23[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Precipitation cluster_processing Downstream Processing start Vanadium Precursor Solution impurities Impurity Removal (Optional) start->impurities ph_adjust pH Adjustment impurities->ph_adjust heating Temperature Control ph_adjust->heating precipitation Precipitation & Aging heating->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying product Vanadium Hydroxide drying->product troubleshooting_logic issue Low Product Yield? check_ph Is pH optimal? issue->check_ph Yes check_temp Is temperature optimal? check_ph->check_temp Yes adjust_ph Adjust pH check_ph->adjust_ph No check_impurities Are impurities high? check_temp->check_impurities Yes adjust_temp Adjust Temperature check_temp->adjust_temp No pretreat Pre-treat solution to remove impurities check_impurities->pretreat Yes success Yield Improved adjust_ph->success adjust_temp->success pretreat->success

References

influence of reaction time and temperature on product morphology

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the influence of reaction time and temperature on product morphology during chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature generally influence the final morphology of a product?

Reaction temperature is a critical parameter that directly affects the kinetics of nucleation and crystal growth.[1] Generally, higher temperatures increase the rate of reaction, which can lead to faster nucleation and growth of crystals.[1] This often results in larger particle sizes.[1][2] However, the specific outcome depends on the material system. For instance, in the synthesis of ZnO nanoparticles, different microwave temperatures produced distinct shapes, with flower-like particles forming at 50°C and needle-like shapes at 125°C.[3] Temperature can also influence the crystalline phase of the material; for some materials, a minimum temperature is required to transition from an amorphous structure to a crystalline one.[1]

Q2: What is the typical role of reaction time in controlling product morphology?

Reaction time determines the duration for which crystal nucleation and growth can occur. Initially, a shorter reaction time may only allow for the formation of small seed nanoparticles. As the reaction time is extended, these seeds can grow into larger or more complex structures. For example, in the synthesis of silver nanowires, nanoparticles were observed in the first 10 minutes, which then grew into nanowires over a period of up to 80 minutes.[4] Similarly, for ZnO nanoparticles synthesized at 60°C, a 1-hour reaction produced flower-like morphologies, while extending the time to 12 hours resulted in rod-shapes.[5] However, excessively long reaction times do not always lead to better morphology and can sometimes result in particle agglomeration or changes in shape.[6]

Q3: Can morphology be controlled by varying time and temperature without changing chemical precursors?

Yes, manipulating reaction time and temperature are powerful methods for tuning product morphology without altering the chemical composition of the reactants.[3][6] These parameters control the thermodynamic and kinetic aspects of the reaction, influencing how atoms assemble into crystalline structures. By carefully controlling the heating rate, final temperature, and reaction duration, it is possible to select for specific shapes, sizes, and crystal facets.[7]

Troubleshooting Guide

Problem 1: The synthesized particles are too small or have an amorphous structure.

  • Possible Cause: The reaction temperature may be too low, or the reaction time may be too short. Low temperatures may not provide sufficient energy to overcome the activation barrier for crystallization, leading to amorphous products.[1] Short reaction times may not allow enough time for crystal growth beyond the initial nucleation stage.

  • Suggested Solution:

    • Incrementally increase the reaction temperature. Be aware that different temperature thresholds can lead to different crystalline phases or morphologies.[1]

    • Extend the reaction time. Monitor the product morphology at different time intervals to determine the optimal duration for the desired size and shape.[8]

    • Ensure that the temperature is uniform throughout the reaction vessel. Inconsistent heating can lead to a mixture of amorphous and crystalline particles.

Problem 2: The product consists of irregular, agglomerated particles instead of discrete, well-defined shapes.

  • Possible Cause: The reaction kinetics might be too fast, or the cooling rate could be too slow. Very high temperatures can sometimes lead to uncontrolled, rapid growth, resulting in irregular shapes. A slow cooling process can also give fragile crystals time to collapse or aggregate.[7]

  • Suggested Solution:

    • Optimize the reaction temperature. While higher temperatures promote growth, an excessively high temperature might be detrimental. Experiment with a range of temperatures to find the optimal balance.

    • Control the cooling rate. A faster, controlled cooling process can sometimes preserve the desired morphology better than slow cooling.[7]

    • Ensure adequate stirring or agitation during the reaction to prevent particles from settling and fusing.

Problem 3: The particle morphology is inconsistent between different batches, even with the same protocol.

  • Possible Cause: This issue often points to insufficient control over reaction parameters. Minor fluctuations in temperature, heating/cooling rates, or the timing of reagent addition can lead to significant variations in the final product.

  • Suggested Solution:

    • Use precise temperature control equipment, such as PID controllers, to maintain a stable reaction temperature.[9]

    • Standardize the heating and cooling profiles for all reactions.

    • Automate the addition of reagents where possible to ensure consistent timing across batches.

    • Ensure the reaction environment (e.g., inert atmosphere) is consistent for every experiment.[6]

Data on Parameter Influence

The following table summarizes quantitative data from various studies, illustrating the direct impact of temperature and reaction time on the morphology of synthesized nanoparticles.

MaterialMethodTemperature (°C)TimeObserved Morphology/PropertiesReference
ZnO Hydrothermal601 hFlower-like[5]
604 hElliptical-shape[5]
608-12 hRod-shapes[5]
Ag Polyol15010 minNanoparticles[4]
17080 minNanowires (NWs)[4]
170120 minHigh aspect ratio NWs (diameter: 7.1-8.8 nm)[4]
Magnetite (Fe₃O₄) Co-precipitation25-Smaller, uneven particles[6]
80-Effective growth, larger particles (9-15 nm)[6]
Hydroxyapatite (HA) Chemical Precipitation2524 hLow crystallinity, irregular shape[8]
8024 hHigher crystallinity, larger crystallite size[8]
80168 hIncreased crystallinity, more regular shape[8]

Visualizing the Process

Logical Relationship Diagram

The following diagram illustrates the general relationships between key synthesis parameters and the resulting product characteristics.

G cluster_params Input Parameters cluster_process Kinetic & Thermodynamic Processes cluster_outcomes Product Characteristics Temp Reaction Temperature Nucleation Nucleation Rate Temp->Nucleation affects Growth Crystal Growth Rate Temp->Growth affects Time Reaction Time Time->Growth affects Precursors Precursors & Surfactants Precursors->Nucleation affects Precursors->Growth affects Size Particle Size Nucleation->Size influences Shape Particle Shape (Morphology) Nucleation->Shape influences Growth->Size influences Growth->Shape influences Cryst Crystallinity Growth->Cryst influences

Caption: Relationship between synthesis parameters and product morphology.

General Experimental Workflow

This diagram outlines a typical workflow for nanoparticle synthesis where reaction conditions are systematically varied to control morphology.

G start Start: Define Target Morphology precursors 1. Prepare Precursor Solution start->precursors synthesis 2. Synthesis Reaction (Vary Temp/Time) precursors->synthesis purify 3. Cooling & Purification synthesis->purify characterize 4. Characterization (SEM, XRD, TEM) purify->characterize analyze 5. Analyze Results characterize->analyze optimize Optimize? analyze->optimize optimize->synthesis No end End: Protocol Established optimize->end Yes

Caption: Workflow for morphology control via parameter tuning.

Key Experimental Protocols

Protocol 1: Synthesis of Magnetite (Fe₃O₄) Nanoparticles via Co-Precipitation

This protocol is adapted from established methods for synthesizing magnetite nanoparticles where temperature is a key control parameter.[6]

Materials:

  • Iron (II) chloride (FeCl₂)

  • Iron (III) chloride (FeCl₃)

  • Ammonia (B1221849) solution (NH₃·H₂O) or Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Nitrogen gas (for deoxygenation)

Procedure:

  • Prepare aqueous solutions of FeCl₂ and FeCl₃ in a 1:2 molar ratio in deionized water.

  • Transfer the iron chloride solution to a three-neck flask equipped with a mechanical stirrer, a condenser, and a gas inlet/outlet.

  • Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes to prevent the formation of unwanted iron oxides.

  • Heat the solution to the desired reaction temperature (e.g., 25°C for smaller particles, 80°C for larger particles) under constant stirring and a nitrogen atmosphere.[6]

  • Rapidly add the ammonia solution or NaOH to the heated solution to induce precipitation of the magnetite nanoparticles. The solution should immediately turn black.

  • Maintain the reaction at the set temperature for a specific duration (e.g., 1-2 hours) to allow for crystal growth and aging.

  • Cool the mixture to room temperature.

  • Collect the black precipitate using a strong magnet and discard the supernatant.

  • Wash the nanoparticles several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors.

  • Dry the final product in a vacuum oven.

Protocol 2: Synthesis of ZnO Nanostructures via Hydrothermal Method

This protocol illustrates how reaction time can be used to tune the morphology of ZnO nanostructures at a constant low temperature.[5]

Materials:

  • Zinc salt precursor (e.g., Zinc acetate, Zinc nitrate)

  • A base (e.g., Sodium hydroxide, Hexamethylenetetramine)

  • Deionized water or an organic solvent (e.g., ethanol)

Procedure:

  • Dissolve the zinc salt precursor and the base in separate beakers of deionized water.

  • Slowly add the base solution to the zinc salt solution under vigorous stirring to form a milky white suspension.

  • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to the desired temperature (e.g., 60°C) in an oven.

  • Maintain the temperature for the specified reaction time. To achieve different morphologies, run parallel experiments with varying durations (e.g., 1 hour for flower-like, 4 hours for elliptical, 12 hours for rod-like structures).[5]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the product repeatedly with deionized water and ethanol to remove residual ions.

  • Dry the final ZnO nanostructures in an oven at a low temperature (e.g., 60-80°C) for several hours.

References

strategies to overcome vanadium price volatility for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

**Technical Support Center: Managing Vanadium-Related

Experimental Variables in Response to Market Volatility**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for lab-based strategies to mitigate the impact of vanadium price volatility. The focus is on experimental approaches to reduce, recycle, and replace vanadium-containing compounds, particularly in the context of catalysis.

Frequently Asked Questions (FAQs)

Q1: My recycled vanadium catalyst is showing significantly lower activity. What are the common causes?

A1: Reduced activity in recycled vanadium catalysts is a frequent issue. The primary causes can be categorized as chemical, thermal, and mechanical deactivation[1].

  • Chemical Deactivation (Poisoning): Impurities from the reaction feedstock or solvents can bind to the catalyst's active sites[1]. Alkali metals are particularly potent poisons for vanadia-based catalysts as they interact with Brønsted acid sites (V-OH), which are crucial for catalytic activity[2][3].

  • Thermal Deactivation (Sintering): Exposing the catalyst to excessively high temperatures during the reaction or regeneration process can cause the fine catalyst particles to fuse, or "sinter." This reduces the active surface area[1][4]. Vanadium pentoxide (V₂O₅), a common active phase, has a relatively low melting point (around 670°C), making it susceptible to sintering at elevated temperatures[4].

  • Mechanical Deactivation (Fouling/Masking): The physical deposition of substances like carbonaceous materials (coke) or non-volatile byproducts can block pores and cover active sites[1].

  • Incomplete Recovery: The recycling process itself might not be fully efficient. Acidic or alkaline leaching, common in hydrometallurgical recovery, may not dissolve all active vanadium species, or some may be lost during precipitation and washing steps[5].

Q2: What are the key performance indicators (KPIs) I should measure when screening for a non-vanadium catalyst substitute?

A2: When evaluating alternatives to established vanadium catalysts, it is crucial to measure a standardized set of performance metrics to ensure accurate and comparable data. Key KPIs include:

  • Conversion Efficiency: This measures the percentage of reactants converted into products and is a primary indicator of the catalyst's effectiveness[6].

  • Selectivity: This assesses the catalyst's ability to produce the desired product over unwanted side products[6][7].

  • Stability and Lifespan: This evaluates how well the catalyst maintains its activity and selectivity over extended operational periods or multiple reaction cycles[6].

  • Turnover Number (TON) & Turnover Frequency (TOF): TON represents the total number of substrate molecules a single catalyst site can convert before deactivation. TOF is the rate of this conversion (turnover per unit time). These metrics are vital for comparing the intrinsic activity of different catalysts[8].

  • Resistance to Poisoning: The catalyst's ability to maintain activity in the presence of known process stream impurities should be tested.

Q3: Are there any promising, more abundant, and cost-stable alternatives to vanadium-based catalysts?

A3: Yes, significant research is focused on replacing critical or price-volatile metals with abundant first-row transition metals like iron, manganese, and copper[8][9].

  • Manganese Oxides (MnOx): For certain oxidation reactions, MnOx catalysts have shown high efficacy. For instance, in the conversion of glucose to formic acid, a MnOx catalyst yielded nearly double the output of traditional vanadium-based systems[10].

  • Iron-Based Catalysts: Iron complexes are being developed for various reactions, including hydrogenations. While they may not yet match the turnover rates of precious metals like palladium, they offer a low-cost and low-toxicity alternative[8][11].

  • Copper Zeolites: In selective catalytic reduction (SCR) for NOx removal, copper-exchanged zeolites are effective alternatives to vanadium, particularly at lower temperatures[8].

The choice of substitute is highly application-specific and requires rigorous comparative testing.

Troubleshooting Guides

Guide 1: Poor Vanadium Leaching Efficiency During Catalyst Recycling

Issue: You are attempting a hydrometallurgical recovery of vanadium from a spent catalyst using an acid or alkaline leaching process, but the yield of recovered vanadium is below expectations (e.g., <90%).

Potential Cause Troubleshooting Step
Incorrect Leaching Agent/Concentration Verify that the chosen leaching agent (e.g., sulfuric acid, sodium carbonate) and its concentration are optimal for the specific vanadium species in your spent catalyst. Different vanadium oxides and sulfides have different solubility profiles.
Sub-optimal Temperature or Time Review literature for the recommended leaching temperature and duration. For alkaline leaching, temperatures around 80°C for 1 hour may be effective, while other processes require different conditions.[12]
Formation of Insoluble Precipitates The leaching process can convert one vanadium species to another that is insoluble under the current pH. For example, in acidic leaching, soluble VO²⁺ can convert to insoluble V₂O₅ and precipitate out of the solution.[12] Consider a multi-step process, such as an oxidizing step followed by alkaline leaching, to keep the vanadium species in a soluble state.[12]
Physical Masking of Catalyst The spent catalyst may be coated in oil or carbon residue, preventing the leaching agent from reaching the vanadium. Pre-treatment steps like pyrolysis or roasting (calcination) may be necessary to remove this fouling layer.[12]
Guide 2: Inconsistent Results in Comparative Catalyst Performance Assays

Issue: You are testing a new vanadium-substitute catalyst against a vanadium-based incumbent, but your results for conversion and selectivity are not reproducible between experimental runs.

Potential Cause Troubleshooting Step
Inconsistent Catalyst Pre-treatment Ensure a standardized pre-treatment (de-greening) protocol is followed for all catalysts tested. This typically involves heating the catalyst in a controlled atmosphere to a specific temperature to stabilize its initial state before testing.[13]
Variable Reactor Conditions Small fluctuations in temperature, pressure, or gas flow rates can significantly impact results. Use calibrated mass flow controllers and pressure regulators, and ensure the reactor temperature is uniform and precisely controlled.[6][7][14]
Non-Representative Catalyst Sampling The catalyst samples used for testing must be representative of the entire batch. Ensure proper mixing and sampling techniques to avoid variability due to particle size or inconsistent coating.[6]
Analytical Equipment Drift Recalibrate analytical instruments (e.g., Gas Chromatograph, FTIR) frequently. Run a known standard before each set of experiments to verify instrument accuracy.[14]

Data Presentation

Table 1: Comparative Performance of Vanadium vs. Alternative Catalysts for a Hypothetical Oxidation Reaction

CatalystActive MetalMetal Cost Index (Relative)Avg. Conversion Efficiency (%)Avg. Selectivity to Product A (%)Stability (Activity loss over 24h)
V-Cat-01 (Control) Vanadium1.0095.288.54.5%
Mn-Cat-03 Manganese0.2592.189.26.1%
Fe-Cat-07 Iron0.0585.481.79.8%
Cu-Zeo-02 Copper0.3088.991.35.5%

Experimental Protocols

Protocol 1: Hydrometallurgical Recovery of Vanadium from a Spent Silica-Supported Catalyst

This protocol describes a lab-scale, two-step leaching process to recover vanadium.

1. Objective: To extract vanadium from a spent V₂O₅/SiO₂ catalyst with high efficiency.

2. Materials:

  • Spent V₂O₅/SiO₂ catalyst (crushed to a fine powder)

  • Sulfuric Acid (H₂SO₄), 2M solution

  • Sodium Hydroxide (NaOH), 4M solution

  • Deionized water

  • Magnetic stir plate with heating

  • Beakers, graduated cylinders, filtration apparatus (Buchner funnel)

3. Methodology:

  • Acid Leaching (Initial Wash):

    • Weigh 10.0 g of the spent catalyst powder and place it in a 250 mL beaker.

    • Add 100 mL of 2M H₂SO₄ solution. This step aims to remove acid-soluble poisons.

    • Place the beaker on a stir plate and stir at 300 RPM for 2 hours at 60°C.

    • Filter the mixture, wash the solid residue with 50 mL of deionized water, and discard the acidic filtrate (or save for poison analysis).

    • Dry the solid residue in an oven at 110°C for 4 hours.

  • Alkaline Leaching (Vanadium Extraction):

    • Transfer the dried, acid-washed catalyst to a clean 250 mL beaker.

    • Add 100 mL of 4M NaOH solution.

    • Heat the mixture to 80°C and stir at 300 RPM for 3 hours. This converts the V₂O₅ into soluble sodium vanadate (B1173111) (NaVO₃).[5]

    • Allow the mixture to cool to room temperature.

    • Filter the mixture to separate the silica (B1680970) support from the sodium vanadate solution.

    • Wash the remaining silica solid with two 25 mL portions of hot deionized water and add the washings to the filtrate to maximize recovery.

  • Analysis:

    • Analyze the concentration of vanadium in the final filtrate using ICP-OES or a similar elemental analysis technique.

    • Calculate the recovery efficiency by comparing the mass of recovered vanadium to the initial vanadium content of the spent catalyst.

Mandatory Visualizations

G cluster_prep Catalyst Pre-Treatment cluster_leach Hydrometallurgical Leaching cluster_analysis Recovery & Analysis spent_cat Spent Catalyst Sample crushing Crush to Powder spent_cat->crushing drying Dry at 110°C crushing->drying acid_leach Acid Leaching (H₂SO₄, 60°C) drying->acid_leach filtration1 Filter & Wash acid_leach->filtration1 alk_leach Alkaline Leaching (NaOH, 80°C) filtration2 Filter & Wash alk_leach->filtration2 filtration1->alk_leach Washed Solid waste1 Acid Waste (Removed Poisons) filtration1->waste1 precip Precipitate Vanadium (e.g., as Ammonium Metavanadate) filtration2->precip Vanadate Solution waste2 Inert Solid (Silica Support) filtration2->waste2 analysis Analyze Yield (ICP-OES) precip->analysis product Recovered Vanadium Compound analysis->product

Caption: Experimental workflow for vanadium recovery from spent catalysts.

G start Need to Replace Vanadium Catalyst? define_kpi Define Performance Metrics (Conversion, Selectivity, Stability) start->define_kpi Yes lit_review Literature Search for Candidate Materials (e.g., Mn, Fe, Cu) define_kpi->lit_review screen_initial Initial Catalyst Screening (Small-scale, rapid tests) lit_review->screen_initial decision1 Performance Meets Minimum Threshold? screen_initial->decision1 optimize Optimize Reaction Conditions (Temp, Pressure, Flow Rate) decision1->optimize Yes reject Re-evaluate Candidates decision1->reject No stability_test Long-Duration Stability Test (e.g., 24-100 hours) optimize->stability_test decision2 Stability Acceptable? stability_test->decision2 cost_analysis Cost-Performance Analysis (Material Cost vs. Efficiency) decision2->cost_analysis Yes decision2->reject No select Select Best Alternative cost_analysis->select reject->lit_review

Caption: Decision flowchart for selecting a vanadium catalyst substitute.

References

Technical Support Center: Addressing Supply Chain Challenges for Large-Scale Vanadium Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of sourcing and utilizing vanadium compounds for large-scale experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues related to vanadium supply, quality, and experimental consistency.

Q1: We are planning to scale up our experiments using a vanadium compound. What are the primary supply chain challenges we should anticipate?

A1: Scaling up vanadium use presents several key challenges:

  • Limited & Concentrated Production: The world's vanadium supply is highly concentrated, with the majority produced in China, Russia, and South Africa.[1][2] This concentration makes the supply chain vulnerable to geopolitical instability and regional policy changes.[3]

  • Price Volatility: Vanadium prices can fluctuate significantly due to changes in demand from its primary consumer, the steel industry, as well as the growing energy storage sector.[3][4][5] This can impact long-term project budgeting.

  • Purity & Consistency: Ensuring a consistent supply of high-purity vanadium (e.g., >99.5% V2O5) is critical for sensitive biological experiments.[6] Commercial grades may contain impurities that can interfere with results.[7]

  • Logistical & Regulatory Hurdles: Shipping vanadium compounds, particularly vanadium pentoxide, involves specific packaging and handling regulations due to toxicity classifications.[8][9][10] International shipments require adherence to customs codes (e.g., HS Code 8112.92 for unwrought vanadium) and proper documentation.[8]

Q2: We are observing significant batch-to-batch variability in our experimental results. Could our vanadium source be the cause?

A2: Yes, the vanadium source is a likely contributor to batch-to-batch variability.[11] Here’s how to troubleshoot:

  • Confirm Purity and Identity: Do not assume the purity stated on the label is sufficient. Each new batch should be independently verified using analytical techniques.[12] Key methods include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental purity and detection of metal impurities, and X-ray Fluorescence (XRF).[13]

  • Investigate Vanadium Speciation: The biological activity of vanadium is highly dependent on its oxidation state (+3, +4, +5) and its coordination complex (speciation).[14][15][16] Different batches may have different ratios of these species depending on manufacturing and storage conditions.[17] Techniques like Electron Paramagnetic Resonance (EPR) and 51V NMR spectroscopy can help identify the vanadium species present.[14]

  • Request a Certificate of Analysis (CoA): Always demand a detailed CoA from your supplier for each batch. Compare CoAs between batches to identify any differences in reported impurities or physical properties.

  • Assess Compound Stability: Vanadium compounds can change speciation in solution over time, affecting their activity.[18] It is crucial to assess the compound's stability in your specific assay medium by preparing fresh solutions and running time-course experiments.[12]

Q3: What are common impurities in commercial vanadium salts, and how might they affect our drug development research?

A3: Commercial vanadium compounds can contain various elemental impurities depending on the source rock and extraction process.[1] Potential contaminants include iron, manganese, chromium, nickel, copper, and molybdenum.[7] In biological systems, particularly drug development:

  • Redox-Active Metals: Impurities like iron and copper can participate in redox cycling and generate reactive oxygen species (ROS), which can confound experimental results, especially in studies on oxidative stress or signaling pathways sensitive to redox state.[14]

  • Enzyme Inhibition/Activation: Many transition metals can non-specifically interact with active sites of enzymes, potentially inhibiting or activating them. This can interfere with studies where vanadium is being investigated as a specific enzyme inhibitor (e.g., of protein tyrosine phosphatases).[18][19]

  • Altered Bioavailability: Impurities may compete with vanadium for binding to transport proteins like transferrin, potentially altering the cellular uptake and distribution of the vanadium compound under investigation.[14]

Q4: What are the key logistical and regulatory factors to consider when importing larger quantities of vanadium compounds for clinical trial scaling?

A4: Importing large quantities requires careful planning:

  • Hazardous Material Classification: Vanadium pentoxide (a common precursor) is classified as a hazardous material for transport (UN 2862), requiring specific, robust packaging to prevent exposure.[9][10]

  • Customs and Tariffs: Ensure all international shipments use the correct Harmonized System (HS) codes to avoid delays and penalties.[8] Tariffs may apply to certain vanadium products, such as vanadium pentoxide and ferrovanadium, which can affect costs.[20]

  • Supplier Vetting: Partner with suppliers who have a proven track record of shipping internationally and can provide all necessary documentation, including Safety Data Sheets (SDS) and CoAs, and who comply with international shipping regulations.[8]

  • Supply Chain Redundancy: Given the concentrated nature of vanadium production, consider establishing relationships with suppliers in different geographical regions to mitigate risks of supply disruption.[21][22]

Data Presentation

Table 1: Global Vanadium Mine Production & Reserves (2024 Estimates)

CountryMine Production (Metric Tons)Reserves (Metric Tons)Primary Source Type
China70,0004,100,000Co-production from steel slag
Russia21,0005,000,000Titaniferous magnetite ore
South Africa8,000Not specifiedTitaniferous magnetite ore
Brazil5,000Not specifiedNot specified
Australia08,500,000Not specified

Source: Data compiled from the US Geological Survey's 2025 Mineral Commodity Summary.[2][23]

Table 2: Indicative Vanadium Pentoxide (V₂O₅) Pricing (Q3 2025)

Region/CountryPrice (USD per Metric Ton)Key Market Drivers
USA$9,766Demand from aerospace and energy storage sectors.[4][5]
China$8,491Reduced consumption from steel manufacturers.[4][5]
India$12,758Stable demand from specialty alloys and catalysts.[4][5]
Netherlands$13,101Shift to sustainable energy sources.[4]

Note: Prices are subject to high volatility and should be considered indicative.[4][5]

Experimental Protocols

Protocol 1: Quality Control of Incoming Vanadium Compound Batch via UV-Vis Spectrophotometry

This protocol provides a basic, rapid method to check for gross inconsistencies between batches of a vanadium compound. It is based on the reaction of Vanadium(V) with hydrogen peroxide in an acidic solution to form a reddish-brown peroxovanadium complex.[24]

Objective: To qualitatively and semi-quantitatively compare new batches of a V(V) compound (e.g., sodium metavanadate, NaVO₃) against a validated reference standard.

Methodology:

  • Preparation of Standards:

    • Accurately prepare a 1 mg/mL stock solution of your validated reference standard vanadium compound in deionized water.

    • Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 75, 100 µg/mL) to create a standard curve.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the new batch of the vanadium compound in the same manner as the standard.

    • Prepare a sample dilution that is expected to fall within the range of the standard curve (e.g., 50 µg/mL).

  • Color Development:

    • To 1 mL of each standard and sample solution in a separate test tube, add 0.2 mL of 1 M sulfuric acid.

    • Add 0.1 mL of 3% hydrogen peroxide solution.

    • Mix thoroughly and allow the color to develop for 10 minutes at room temperature.

  • Spectrophotometric Analysis:

    • Measure the absorbance of each solution at 450 nm using a UV-Vis spectrophotometer.[24] Use a reagent blank (water + acid + peroxide) to zero the instrument.

  • Data Analysis:

    • Plot the absorbance of the standards versus their concentration to generate a standard curve.

    • Determine the concentration of the new batch sample from the standard curve.

    • Acceptance Criterion: The measured concentration of the new batch should be within ±5% of the expected concentration. A significant deviation suggests potential issues with purity, hydration state, or identity of the compound.

Visualization

Vanadium_Supply_Chain_Workflow cluster_sourcing 1. Sourcing & Extraction cluster_processing 2. Primary Processing cluster_refining 3. Refining & Purification cluster_logistics 4. Distribution & Logistics s1 Primary Mining (Titaniferous Magnetite) p1 Roast-Leach Process (e.g., with Sodium Carbonate) s1->p1 s2 Secondary Sources (Steel Slag, Petroleum Residue) s2->p1 p2 Precipitation p1->p2 r1 Production of Vanadium Pentoxide (V₂O₅) p2->r1 r2 Conversion to other salts (e.g., VOSO₄, NaVO₃) r1->r2 r3 High-Purity Refining (>99.5%) r2->r3 d1 Specialty Chemical Supplier r3->d1 Quality Control d2 Packaging & Transport (Adherence to UN 2862) d1->d2 lab Research Lab / Drug Development Facility d2->lab Final Delivery

Caption: High-level workflow of the vanadium supply chain from source to lab.

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_analysis Vanadium Batch Analysis cluster_action Corrective Actions start Inconsistent Experimental Results Observed check_protocol Verify Experimental Protocol & Reagent Consistency start->check_protocol check_vanadium Is Vanadium Source a Potential Cause? check_protocol->check_vanadium If protocols are consistent get_coa Request & Compare Certificates of Analysis (CoAs) check_vanadium->get_coa Yes end Resume Experiments with Validated Vanadium Batch check_vanadium->end No, review other experimental variables purity_test Perform Independent Purity Analysis (e.g., ICP-MS) get_coa->purity_test speciation_test Analyze Speciation (e.g., 51V NMR, EPR) purity_test->speciation_test quarantine Quarantine Suspect Batch speciation_test->quarantine If inconsistencies found contact_supplier Contact Supplier with Data quarantine->contact_supplier new_source Source from Alternate Qualified Supplier contact_supplier->new_source new_source->end

Caption: A logical workflow for troubleshooting batch-to-batch variability.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin (B600854) Receptor (IR) IRS IRS-1 IR->IRS Phosphorylation GLUT4_vesicle GLUT4 Vesicle Glucose Glucose Uptake GLUT4_vesicle->Glucose Facilitates PI3K PI3-Kinase IRS->PI3K Activation PTP1B PTP1B (Phosphatase) IRS->PTP1B Dephosphorylation Akt Akt/PKB PI3K->Akt Activation Akt->GLUT4_vesicle Promotes Translocation Vanadium Vanadium Compounds Vanadium->PTP1B Inhibition

Caption: Vanadium's role in the insulin signaling pathway via PTP1B inhibition.

References

Technical Support Center: Optimizing Hydrothermal Synthesis of Vanadium Disulfide (VS₂) Nanosheets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the hydrothermal synthesis of vanadium disulfide (VS₂) nanosheets.

Troubleshooting Guide

This section addresses common issues encountered during the hydrothermal synthesis of VS₂ nanosheets and provides actionable solutions in a question-and-answer format.

Parameter Typical Range Effect on VS₂ Nanosheet Synthesis Reference
Reaction Temperature 140°C - 220°CLower temperatures (<160°C) may lead to amorphous materials or incomplete reactions. Higher temperatures promote better crystallinity and the formation of well-defined nanosheet or nanoflower structures. For example, increasing the temperature from 140°C to 200°C can transform 3D bulk structures into 2D nanosheets.[1][2]
Reaction Time 5 - 24 hoursShorter reaction times may be insufficient for complete crystallization. Longer durations generally improve crystallinity and can influence morphology. Optimized times as short as 5 hours have been reported to produce pure VS₂ nanosheets, a significant reduction from the more conventional 20-24 hours.[3][4]
Vanadium Precursor Sodium Orthovanadate (Na₃VO₄), Ammonium Vanadate (NH₄VO₃)The choice of precursor can influence the reaction kinetics and final morphology of the VS₂ nanosheets.[1][3]
Sulfur Precursor Thioacetamide (B46855) (TAA)TAA is a common sulfur source in hydrothermal synthesis.[1][3]
Precursor Molar Ratio (V:S) 1:5 (V to S source) is a commonly cited optimal ratio.The molar ratio of vanadium to sulfur precursors is critical in obtaining pure phase VS₂. An excess of the sulfur source is typically used to ensure complete sulfidation of the vanadium precursor.[1]
Solvent Deionized Water, Ethyl AlcoholDeionized water is the most common solvent for this hydrothermal process. Ethyl alcohol is often used for washing the final product.[1]

Question 1: The yield of VS₂ nanosheets is very low. What could be the cause?

Answer: A low yield can stem from several factors:

  • Incomplete Reaction: This can be due to a reaction temperature that is too low or a reaction time that is too short. Gradually increasing the temperature (e.g., in 20°C increments from 160°C) or extending the reaction time can enhance the yield.[1]

  • Suboptimal Precursor Concentration: The concentration of your vanadium and sulfur precursors in the solvent can impact the yield. If the concentration is too low, it will naturally result in a smaller amount of product.

  • Improper Sealing of the Autoclave: Ensure your Teflon-lined stainless-steel autoclave is properly sealed to maintain the necessary pressure and temperature for the hydrothermal reaction.

Question 2: My final product is not in the form of nanosheets but rather amorphous particles or bulk structures. How can I achieve the desired nanosheet morphology?

Answer: The morphology of the synthesized VS₂ is highly dependent on the synthesis parameters:

  • Reaction Temperature: Temperature is a critical factor. Studies have shown that lower temperatures (e.g., 140°C) can result in 3D bulk structures, while higher temperatures (e.g., 180°C - 200°C) favor the formation of 2D nanosheets.[2] At temperatures around 160°C, nanoflower-like structures composed of nanosheets are often observed.[1]

  • Reaction Time: Along with temperature, the reaction time influences the growth and assembly of the nanosheets. Insufficient time may not allow for the transformation from intermediate phases to the final nanosheet structure.

  • Precursor Ratio: An optimized molar ratio of the vanadium and sulfur sources is crucial for obtaining the desired morphology.[1]

Question 3: The XRD pattern of my product shows poor crystallinity. How can I improve it?

Answer: Poor crystallinity is often indicated by broad and low-intensity peaks in the X-ray diffraction (XRD) pattern. To improve crystallinity:

  • Increase the Reaction Temperature: Higher temperatures provide more energy for atomic arrangement into a well-defined crystal lattice. For instance, increasing the temperature to 160°C has been shown to strengthen and narrow XRD peaks, indicating enhanced crystallization.[1]

  • Extend the Reaction Time: A longer reaction time allows for more complete crystal growth, leading to better crystallinity.

Question 4: My final product contains impurities, such as vanadium oxides. How can I prevent this?

Answer: The presence of vanadium oxides suggests a reaction with oxygen. To mitigate this:

  • Ensure an Oxygen-Free Environment: Before sealing the autoclave, purging the reaction solution and the headspace with an inert gas (like argon or nitrogen) can help remove dissolved oxygen.

  • Proper Post-Synthesis Handling: After the reaction, allow the autoclave to cool to room temperature before opening. Exposing the hot product to air can lead to oxidation.[5]

Experimental Protocols

Detailed Methodology for Hydrothermal Synthesis of VS₂ Nanosheets

This protocol is based on a typical synthesis process reported in the literature.[1]

  • Preparation of the Precursor Solution:

    • Dissolve 0.055 g of sodium orthovanadate (Na₃VO₄) and 0.112 g of thioacetamide (TAA) in 40 mL of deionized water.

    • Stir the solution magnetically for 1 hour to ensure a homogeneous mixture.

  • Hydrothermal Reaction:

    • Transfer the homogeneous solution into a 100 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 160°C for 20 hours.

  • Product Collection and Cleaning:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the black precipitate by centrifugation.

    • Wash the product several times with deionized water and ethyl alcohol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in an electric oven at 80°C for 10 hours.

Mandatory Visualization

G problem problem cause cause solution solution A Observed Problem: Poor Yield or Undesired Morphology B1 Potential Cause: Low Reaction Temperature A->B1 B2 Potential Cause: Incorrect Reaction Time A->B2 B3 Potential Cause: Suboptimal Precursor Ratio A->B3 B4 Potential Cause: Presence of Oxygen A->B4 C1 Solution: Increase Temperature (e.g., to 160-200°C) B1->C1 C2 Solution: Adjust Reaction Time (e.g., 5-24 hours) B2->C2 C3 Solution: Optimize Molar Ratio (e.g., V:S of 1:5) B3->C3 C4 Solution: Purge with Inert Gas B4->C4

Caption: Troubleshooting workflow for hydrothermal synthesis of VS₂ nanosheets.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using the hydrothermal method for synthesizing VS₂ nanosheets?

A1: The hydrothermal method is favored for its simplicity, cost-effectiveness, and energy efficiency. It allows for precise control over reaction conditions, leading to the synthesis of high-quality VS₂ with desirable properties.[1]

Q2: What characterization techniques are essential for confirming the successful synthesis of VS₂ nanosheets?

A2: Several techniques are crucial for characterizing VS₂ nanosheets:

  • X-ray Diffraction (XRD): To confirm the crystalline structure and phase purity.[1]

  • Scanning Electron Microscopy (SEM): To observe the morphology and surface features, such as nanosheet or nanoflower structures.[1]

  • Transmission Electron Microscopy (TEM): To get a more detailed view of the microstructure, including the layered nature of the nanosheets and their thickness.[6]

Q3: Can the thickness of the VS₂ nanosheets be controlled during hydrothermal synthesis?

A3: While precise monolayer control is challenging with this method, the general thickness and the number of layers can be influenced by adjusting the synthesis parameters. For more precise thickness control, post-synthesis exfoliation techniques are often employed.[7]

Q4: Are there any safety precautions I should take during the hydrothermal synthesis of VS₂?

A4: Yes, safety is paramount. Always handle the chemicals, particularly thioacetamide (which is a suspected carcinogen), in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The autoclave should be handled with care, ensuring it is not filled beyond its recommended capacity and is heated and cooled according to the manufacturer's instructions to avoid over-pressurization.

References

Technical Support Center: Maximizing Vanadina Pentoxide Nanostructure Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of vanadium pentoxide (V₂O₅) nanostructures.

Troubleshooting Guide

This guide is designed to help you navigate and resolve specific issues that may arise during your experiments.

Issue Potential Causes Solutions & Recommendations
Low Yield of V₂O₅ Nanostructures Insufficient precursor concentration.[1][2] Non-optimal reaction temperature or time.[3][4] Incorrect pH of the solution.[5][6]Increase the molar concentration of the vanadium precursor. For spray pyrolysis, concentrations up to 0.20 M have shown to increase nanorod density.[1] For hydrothermal synthesis, precursor concentrations can be varied to tune morphology.[7] Optimize the hydrothermal treatment temperature and duration. Studies show that morphology and crystal phase are highly dependent on these parameters.[3][4] Adjust the pH of the precursor solution. The morphology of V₂O₅ nanostructures is strongly influenced by the pH, with different pH values favoring the formation of nanowires, nanoribbons, or other structures.[5][6]
Undesired Nanostructure Morphology (e.g., particles instead of wires) Incorrect precursor type or concentration.[8] Sub-optimal hydrothermal/sol-gel conditions (temperature, time, pressure).[3][4] Presence of impurities or inappropriate surfactants.[9][10]Select a precursor known to favor the desired morphology. For instance, vanadyl sulfate (B86663) (VOSO₄) is often used for nanowire synthesis.[5][11] Systematically vary the synthesis temperature and time to find the optimal conditions for the desired morphology. For example, nanoribbons can be transformed into nanorods by adjusting these parameters.[3] Ensure high purity of reagents. If using surfactants to control morphology, select one appropriate for the desired outcome (e.g., CTAB for nanoparticles).[9][10]
Poor Crystallinity of the Final Product Insufficient annealing temperature or time.[12][13] Rapid cooling rate.Increase the final annealing temperature and/or duration. Calcination at temperatures around 400-600°C is common to achieve good crystallinity.[12][13] Employ a slower, more controlled cooling process after annealing to promote better crystal formation.
Formation of Mixed V₂O₅ Phases (e.g., α and β phases) Specific synthesis methods like pulsed laser ablation can produce mixed phases.[14][15] In hydrothermal synthesis, the choice of oxidant and pH can influence the resulting phase.[5]For methods prone to mixed phases, carefully control synthesis parameters. For instance, in pulsed laser ablation, the laser repetition rate can be optimized.[14][15] In hydrothermal synthesis, the selection of the oxidizing agent and precise pH control are crucial for obtaining a single, desired phase.[5]
Agglomeration of Nanostructures High concentration of nanoparticles. Inadequate dispersion during sample preparation for characterization.[16]For characterization, ensure proper dispersion in a suitable solvent (e.g., ethanol) using ultrasonication before depositing on a substrate.[16]

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing V₂O₅ nanostructures?

The most prevalent methods for synthesizing V₂O₅ nanostructures are hydrothermal synthesis and the sol-gel method.[16] Hydrothermal synthesis is a versatile technique that allows for the control of morphology and crystal structure by adjusting parameters like temperature, time, and pH.[3][4][5][6] The sol-gel method is another widely used technique that involves the transition of a solution (sol) into a gel-like network, which is then dried and calcined to produce the final nanostructure.[17][18]

2. How does the precursor concentration affect the final nanostructure?

Precursor concentration plays a critical role in determining the density, morphology, and dimensions of the resulting V₂O₅ nanostructures.[1] For instance, in spray pyrolysis, increasing the precursor concentration from 0.05 M to 0.20 M can lead to a denser formation of nanorods covering the entire substrate.[1] In hydrothermal synthesis, varying the concentration of the vanadium precursor can be used to tune the morphology from nanosheets to nanorods.[7]

3. What is the influence of pH on the synthesis of V₂O₅ nanostructures?

The pH of the reaction solution is a crucial parameter that significantly influences the morphology and phase of the V₂O₅ nanostructures.[5][6] Different pH values can lead to the formation of distinct structures such as nanowires, nanoribbons, and nanobelts.[6] For example, in some hydrothermal syntheses, a pH range of 1-2 is necessary for the successful fabrication of V₂O₅ nanowires.[11]

4. What is the typical temperature range for hydrothermal synthesis of V₂O₅ nanostructures?

Hydrothermal synthesis of V₂O₅ nanostructures is typically carried out in a temperature range of 120°C to 200°C.[3] The specific temperature used has a significant impact on the resulting morphology and crystal phase. For example, one study demonstrated the evolution from nanoribbons to nanorods as the hydrothermal treatment temperature was increased.[3]

5. How can I control the V⁴⁺/V⁵⁺ ratio in the final product?

The ratio of V⁴⁺ to V⁵⁺ can be controlled through several methods. The use of a reducing agent during synthesis can introduce a significant proportion of V⁴⁺.[19] Subsequent calcination conditions, such as the heating rate and temperature, can then be adjusted to modify this ratio.[19] The presence of V⁴⁺ can be important for certain applications as it can enhance electrical conductivity and catalytic activity.

Experimental Protocols

Hydrothermal Synthesis of V₂O₅ Nanowires

This protocol is a general guideline based on common literature procedures.[5][11]

  • Precursor Solution Preparation: Dissolve a vanadium precursor, such as vanadyl sulfate hydrate (B1144303) (VOSO₄·xH₂O), in deionized water to a desired concentration (e.g., 10 mmol).

  • Addition of Oxidizing Agent: Add an oxidizing agent, such as potassium bromate (B103136) (KBrO₃), to the solution (e.g., 5 mmol).

  • pH Adjustment: Adjust the pH of the solution to the desired level (e.g., pH 1-2) using an appropriate acid, such as HCl.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180°C) for a set duration (e.g., 24-48 hours).

  • Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by filtration or centrifugation. Wash the product several times with deionized water and ethanol (B145695) to remove any unreacted reagents.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) for several hours.

  • Annealing (Optional): The dried powder can be annealed at a higher temperature (e.g., 400°C) in air to improve crystallinity.

Sol-Gel Synthesis of V₂O₅ Nanoparticles

This protocol is a general guideline based on common literature procedures.[17][18]

  • Precursor Solution Preparation: Prepare a solution of a vanadium alkoxide precursor, such as vanadium (V) oxytriisopropoxide, in a suitable solvent like isopropanol.

  • Hydrolysis: Add a controlled amount of water to the precursor solution under vigorous stirring to initiate hydrolysis and polycondensation reactions, leading to the formation of a sol.

  • Gelation: Allow the sol to age at room temperature or a slightly elevated temperature until a gel is formed.

  • Drying: Dry the gel to remove the solvent. This can be done at ambient pressure to form a xerogel or under supercritical conditions to form an aerogel.

  • Calcination: Calcine the dried gel in a furnace at a specific temperature (e.g., 500°C) for a set duration to remove organic residues and induce crystallization, resulting in V₂O₅ nanoparticles.

Data Presentation

Table 1: Influence of Precursor Concentration on V₂O₅ Nanorod Properties (Spray Pyrolysis)[1]
Precursor Concentration (VCl₃)Resulting MorphologyPhotodetector Responsivity (A/W)
0.05 MSparse Nanorods-
0.10 MModerate Nanorod Density-
0.15 MHigh Nanorod Density-
0.20 MDense Nanorods covering substrate0.042
Table 2: Effect of Hydrothermal Synthesis Parameters on V₂O₅ Nanostructure Morphology[3][4][6]
PrecursorTemperature (°C)Time (h)pHResulting Morphology
V₂O₅ + H₂O₂12024-Nanoribbons (Monoclinic)
V₂O₅ + H₂O₂18048-Nanorods (Orthorhombic)
V₂O₅ suspension190243Nanobelts (~100 nm width)
V₂O₅ suspension190245Nanobelts (~1 µm width)
VOSO₄ + KBrO₃18024-481-2Nanowires

Visualizations

experimental_workflow cluster_hydrothermal Hydrothermal Synthesis cluster_solgel Sol-Gel Synthesis H_start Prepare Precursor Solution H_oxidant Add Oxidizing Agent H_start->H_oxidant H_ph Adjust pH H_oxidant->H_ph H_reaction Hydrothermal Reaction (Autoclave) H_ph->H_reaction H_wash Wash & Centrifuge H_reaction->H_wash H_dry Dry H_wash->H_dry H_anneal Anneal (Optional) H_dry->H_anneal H_product V₂O₅ Nanostructures H_anneal->H_product SG_start Prepare Precursor Solution (Alkoxide) SG_hydrolysis Hydrolysis SG_start->SG_hydrolysis SG_gel Gelation SG_hydrolysis->SG_gel SG_dry Dry (Xerogel/Aerogel) SG_gel->SG_dry SG_calcine Calcine SG_dry->SG_calcine SG_product V₂O₅ Nanostructures SG_calcine->SG_product

Caption: Experimental workflows for hydrothermal and sol-gel synthesis of V₂O₅ nanostructures.

parameter_influence cluster_params Synthesis Parameters cluster_properties Nanostructure Properties precursor Precursor (Type & Conc.) morphology Morphology (Nanowires, Nanorods, etc.) precursor->morphology yield Yield precursor->yield temp Temperature temp->morphology crystallinity Crystallinity temp->crystallinity phase Crystal Phase (α, β) temp->phase time Time time->morphology time->crystallinity ph pH ph->morphology ph->phase

References

Validation & Comparative

A Comparative Analysis of Vanadium Hydroxide and Iron Hydroxide Adsorbents for Environmental Remediation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of vanadium hydroxide (B78521) and iron hydroxide reveals distinct advantages and specific application niches for each in the removal of aqueous pollutants. While iron hydroxide is a well-established, cost-effective, and versatile adsorbent for a broad range of contaminants, emerging research suggests that vanadium-based materials, particularly vanadium oxyhydroxides, offer unique catalytic and adsorptive properties that warrant further investigation for specialized remediation applications.

This guide provides a detailed comparison of the performance, synthesis, and adsorption mechanisms of vanadium hydroxide and iron hydroxide adsorbents, supported by experimental data from scientific literature. The information is intended for researchers, scientists, and professionals in drug development and environmental science who are seeking effective materials for purification and remediation processes.

Performance Comparison: A Quantitative Overview

The efficacy of an adsorbent is primarily determined by its physical and chemical surface properties, including surface area, pore volume, and its capacity to bind specific pollutants. The following tables summarize key performance indicators for vanadium and iron hydroxide-based adsorbents based on available research.

AdsorbentPrecursorBET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Iron Hydroxide Ferric chloride317-
Ferric chloride250-3000.4-0.5
Ferrous sulfate (B86663)2340.38
Vanadium Oxyhydroxide Vanadyl oxalate (B1200264) & Aluminum oxide--

Table 1: Physical Properties of Iron and Vanadium Hydroxide Adsorbents. Note: Data for vanadium hydroxide is limited, with research often focusing on vanadium oxides or mixed metal vanadates. The data for vanadium oxyhydroxide is qualitative from the available abstract.

AdsorbentPollutantMaximum Adsorption Capacity (mg/g)Optimal pHReference
Iron Hydroxide Arsenic (As(V))833
Arsenic (As(III))427
Congo Red (dye)144-
Vanadium (V)119.01 (on Fe-AC composite)4.5
Vanadium-based Methylene Blue (dye)>400 (on V₂O₅ nanostructures)-
Vanadium (V)11.43 (on Fe(III)/Cr(III) hydroxide waste)4.0

Table 2: Adsorption Capacities of Iron and Vanadium-Based Adsorbents for Various Pollutants.

Experimental Protocols: Synthesis of Adsorbents

The synthesis method significantly influences the morphology, surface chemistry, and, consequently, the adsorptive performance of the hydroxide materials.

Synthesis of Iron Hydroxide Adsorbent (Co-Precipitation Method)

This common method involves the precipitation of iron hydroxides from a solution of an iron salt by adding a base.

Materials:

  • Ferric chloride (FeCl₃) or Ferrous sulfate (FeSO₄)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Beakers, magnetic stirrer, pH meter, filtration apparatus, drying oven

Procedure:

  • Prepare a solution of the iron salt (e.g., 0.1 M FeCl₃) in deionized water.

  • While stirring vigorously, slowly add a solution of the base (e.g., 0.2 M NaOH) dropwise to the iron salt solution.

  • Monitor the pH of the suspension. Continue adding the base until the desired pH for precipitation is reached (typically between 7 and 9).

  • A voluminous precipitate of iron hydroxide will form.

  • Continue stirring for a specified period (e.g., 1-2 hours) to age the precipitate.

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate repeatedly with deionized water to remove any unreacted salts.

  • Dry the collected iron hydroxide in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • The dried material can be ground to the desired particle size.

Synthesis of Vanadium Oxyhydroxide Adsorbent

The synthesis of pure vanadium hydroxide for adsorption is not as commonly reported as that of iron hydroxide. However, methods for producing vanadium oxyhydroxides, which have adsorptive properties, have been described.

Materials:

  • Vanadyl oxalate (VOC₂O₄)

  • Aluminum oxide (Al₂O₃) or other metal oxides

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask), reflux condenser, heating mantle, magnetic stirrer, filtration apparatus, drying oven

Procedure (based on a reported aqueous reaction):

  • A suspension of the metal oxide (e.g., aluminum oxide) in an aqueous solution of vanadyl oxalate is prepared.

  • The mixture is heated and stirred for a specific duration, depending on the desired morphology and composition.

  • The resulting solid product, a mixed metal vanadium oxyhydroxide, is collected by filtration.

  • The product is washed with deionized water to remove any soluble byproducts.

  • The final material is dried under controlled conditions.

Adsorption Mechanisms and Pathways

The removal of pollutants by these adsorbents involves a combination of physical and chemical interactions.

Iron Hydroxide: The primary adsorption mechanism for anionic pollutants like arsenate and vanadate (B1173111) onto iron hydroxide is through ligand exchange and the formation of inner-sphere surface complexes . The hydroxyl groups (-OH) on the surface of iron hydroxide are exchanged for the pollutant anions, leading to a strong chemical bond. At lower pH values, the surface of iron hydroxide is positively charged, which also promotes the electrostatic attraction of anionic pollutants.

Vanadium Hydroxide/Oxyhydroxide: The adsorption mechanism of vanadium-based materials is less elucidated for a wide range of pollutants. For the adsorption of cationic dyes on vanadium pentoxide nanostructures, the mechanism is attributed to the electrostatic interaction between the positively charged dye molecules and the negatively charged surface of the adsorbent. For the removal of other pollutants, ligand exchange and surface complexation are also likely to play a significant role, similar to iron hydroxide. Furthermore, the mixed-valence states of vanadium in oxyhydroxides can facilitate redox reactions with certain adsorbates, adding another layer of complexity and potential for tailored applications.

Visualizing the Processes

To better understand the experimental and logical flows, the following diagrams are provided.

ExperimentalWorkflow_Synthesis cluster_FeOH Iron Hydroxide Synthesis cluster_VOH Vanadium Oxyhydroxide Synthesis Fe_Start Iron Salt Solution (e.g., FeCl₃) Fe_Base Base Addition (e.g., NaOH) Fe_Start->Fe_Base Fe_Precipitate Precipitation Fe_Base->Fe_Precipitate Fe_Age Aging Fe_Precipitate->Fe_Age Fe_Filter Filtration & Washing Fe_Age->Fe_Filter Fe_Dry Drying & Grinding Fe_Filter->Fe_Dry Fe_End Iron Hydroxide Adsorbent Fe_Dry->Fe_End V_Start Vanadyl Oxalate Solution V_React Aqueous Reaction (Heating & Stirring) V_Start->V_React V_MetalOxide Metal Oxide Suspension (e.g., Al₂O₃) V_MetalOxide->V_React V_Filter Filtration & Washing V_React->V_Filter V_Dry Drying V_Filter->V_Dry V_End Vanadium Oxyhydroxide Adsorbent V_Dry->V_End

Caption: Synthesis workflows for iron hydroxide and vanadium oxyhydroxide adsorbents.

AdsorptionMechanism cluster_Iron Iron Hydroxide Adsorption Mechanism cluster_Vanadium Vanadium-Based Adsorbent Mechanism Pollutant_Anion Anionic Pollutant (e.g., Arsenate, Vanadate) Interaction_Fe Interaction Pollutant_Anion->Interaction_Fe Fe_Surface Iron Hydroxide Surface with Hydroxyl Groups (-OH) Fe_Surface->Interaction_Fe Mechanism_LE Ligand Exchange Interaction_Fe->Mechanism_LE Mechanism_ISC Inner-Sphere Complexation Interaction_Fe->Mechanism_ISC Mechanism_EA Electrostatic Attraction (at low pH) Interaction_Fe->Mechanism_EA Result_Fe Pollutant Adsorbed on Surface Mechanism_LE->Result_Fe Mechanism_ISC->Result_Fe Mechanism_EA->Result_Fe Pollutant_Cation Cationic Pollutant (e.g., Methylene Blue) Interaction_V Interaction Pollutant_Cation->Interaction_V V_Surface Vanadium Oxyhydroxide Surface (Negatively Charged) V_Surface->Interaction_V Mechanism_V_EA Electrostatic Attraction Interaction_V->Mechanism_V_EA Mechanism_V_Other Ligand Exchange & Surface Complexation (for other pollutants) Interaction_V->Mechanism_V_Other Result_V Pollutant Adsorbed on Surface Mechanism_V_EA->Result_V Mechanism_V_Other->Result_V

Caption: Proposed adsorption mechanisms for iron hydroxide and vanadium-based adsorbents.

Conclusion and Future Outlook

Iron hydroxide stands out as a highly effective, economical, and extensively researched adsorbent for a wide array of environmental pollutants. Its straightforward synthesis and proven high adsorption capacity for contaminants such as arsenic and certain dyes make it a go-to material for water treatment applications.

The field of vanadium-based adsorbents, while less explored, holds considerable promise. The unique electronic properties of vanadium allow for the synthesis of materials with potentially high catalytic activity and tailored surface chemistries. The high adsorption capacity of vanadium pentoxide nanostructures for dyes is a testament to this potential. However, a significant knowledge gap remains concerning the adsorptive properties of simple vanadium hydroxides.

Future research should focus on the systematic synthesis and characterization of various vanadium hydroxide and oxyhydroxide phases to establish a comprehensive understanding of their adsorptive capabilities. Direct comparative studies with iron hydroxide using a standardized set of pollutants and experimental conditions are crucial to objectively evaluate their relative performance. Furthermore, investigations into the regeneration and reusability of both adsorbent types are essential for their sustainable application in large-scale remediation efforts. The economic feasibility of vanadium-based adsorbents will also be a critical factor in determining their widespread adoption.

A Comparative Guide to the Electrochemical Performance of V(OH)x and V₂O₅ for Supercapacitor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical performance of vanadium hydroxides (represented by V(OH)x) and vanadium pentoxide (V₂O₅) as electrode materials for supercapacitors. The information presented is based on experimental data from peer-reviewed scientific literature, offering insights into their potential for energy storage applications.

Quantitative Performance Data

The electrochemical performance of V(OH)x and V₂O₅ is influenced by factors such as morphology, synthesis method, and testing conditions. The following table summarizes key performance metrics from various studies to facilitate a comparative analysis.

MaterialSynthesis MethodSpecific Capacitance (F/g)Current Density (A/g)ElectrolyteCycling Stability
VOOH Nanosheets Hydrothermal323[1]0.21 M LiClO₄/propylene carbonate70% retention after 2000 cycles[1]
VOOH Hollow Spheres Hydrothermal930.2Not SpecifiedGood rate capability
V₂O₅ Nanosheets Solvothermal298[2]Not SpecifiedNot Specified85% retention after 10,000 cycles[2]
V₂O₅ Nanoparticles Chemical Reduction4325 mV/s (scan rate)Not Specified86.7% retention (cycles not specified)[2]
3D V₂O₅ Architecture Freeze-drying451Not SpecifiedNa₂SO₄>90% retention after 4000 cycles[3]
V₂O₅ Thin Film Dip-coating207.55 mV/s (scan rate)1 M NaNO₃Excellent stability up to 1000 cycles[4]
V₂O₅ Nanotube Array Electrodeposition300 (initial)Not SpecifiedNot SpecifiedStabilized at 160 mAh/g after 6 cycles[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for the synthesis and electrochemical characterization of V(OH)x and V₂O₅.

Synthesis of VOOH Nanosheets (Hydrothermal Method)

A facile one-step hydrothermal reaction is employed for the synthesis of vanadyl hydroxide (B78521) (VOOH) nanosheets.[1]

  • Precursor Preparation: Commercial vanadium pentoxide (V₂O₅) is used as the vanadium source.

  • Reaction Mixture: The V₂O₅ powder is mixed with a solution of ethylene (B1197577) glycol (EG) and deionized water (H₂O). The ratio of EG to H₂O can be adjusted to control the morphology and crystal structure of the resulting VOOH.[1]

  • Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature for a set duration.

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in an oven.

Synthesis of V₂O₅ Nanosheets (Solvothermal Method)

This method involves the use of a V₂O₅ xerogel as a precursor.[2]

  • Precursor Preparation: V₂O₅ xerogel is prepared and dispersed in an ethanol solvent.

  • Solvothermal Reaction: The dispersion is placed in a Teflon-lined stainless-steel autoclave and heated to 200 °C for 12 hours.[2]

  • Product Recovery: After cooling, the V₂O₅ nanosheet product is collected, washed, and dried.

Electrochemical Characterization

The electrochemical performance of the prepared electrode materials is typically evaluated using a three-electrode system in an appropriate electrolyte.[6][7]

  • Working Electrode Preparation: The active material (V(OH)x or V₂O₅), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a specific weight ratio (e.g., 8:1:1) with a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.[7] This slurry is then coated onto a current collector (e.g., stainless steel mesh or nickel foam), pressed, and dried in an oven.[6]

  • Electrochemical Cell Assembly: A three-electrode cell is assembled using the prepared working electrode, a counter electrode (e.g., platinum foil), and a reference electrode (e.g., Hg/HgO or Ag/AgCl) in an aqueous or organic electrolyte.[7]

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): This technique is used to study the capacitive behavior and redox reactions of the electrode material by cycling the potential between set limits at various scan rates.[6]

    • Galvanostatic Charge-Discharge (GCD): GCD tests are performed at different current densities to determine the specific capacitance, energy density, and power density of the electrode material.[6]

    • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and ion diffusion kinetics within the electrode.[6]

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for a comprehensive comparison of the electrochemical performance of V(OH)x and V₂O₅.

G cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_electrode Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Performance Analysis & Comparison VOH_syn V(OH)x Synthesis (e.g., Hydrothermal) morphology Morphological Analysis (SEM, TEM) VOH_syn->morphology V2O5_syn V2O5 Synthesis (e.g., Solvothermal) V2O5_syn->morphology structure Structural Analysis (XRD, XPS) morphology->structure VOH_electrode V(OH)x Working Electrode structure->VOH_electrode V2O5_electrode V2O5 Working Electrode structure->V2O5_electrode CV Cyclic Voltammetry (CV) VOH_electrode->CV GCD Galvanostatic Charge-Discharge (GCD) VOH_electrode->GCD EIS Electrochemical Impedance Spectroscopy (EIS) VOH_electrode->EIS V2O5_electrode->CV V2O5_electrode->GCD V2O5_electrode->EIS capacitance Specific Capacitance CV->capacitance GCD->capacitance stability Cycling Stability GCD->stability rate Rate Capability GCD->rate kinetics Electrochemical Kinetics EIS->kinetics comparison Comparative Evaluation capacitance->comparison stability->comparison rate->comparison kinetics->comparison

Caption: Workflow for comparing V(OH)x and V₂O₅ electrochemical performance.

References

spectroscopic techniques for differentiating vanadium oxidation states

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Spectroscopic Techniques for Differentiating Vanadium Oxidation States

For researchers, scientists, and drug development professionals, the accurate determination of vanadium oxidation states is crucial for understanding its role in various chemical and biological systems. Vanadium's diverse redox chemistry, with accessible oxidation states ranging from +2 to +5, dictates its reactivity, catalytic activity, and physiological effects. This guide provides an objective comparison of key spectroscopic techniques used to differentiate these oxidation states, supported by experimental data and detailed protocols.

Comparison of Spectroscopic Techniques

A variety of spectroscopic methods are employed to probe the electronic structure of vanadium and thereby distinguish its oxidation states. The choice of technique often depends on the sample type (solid, liquid, or gas), the concentration of vanadium, and the specific information required (e.g., bulk vs. surface sensitivity, coordination environment). The following sections detail the principles and applications of the most common techniques.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for the discussed spectroscopic techniques, offering a comparative overview of their performance in differentiating vanadium oxidation states.

TechniquePrincipleVanadium Oxidation States DetectedKey Quantitative Parameter(s)StrengthsLimitations
X-ray Photoelectron Spectroscopy (XPS) Measures the kinetic energy of electrons ejected from a material due to X-ray irradiation, providing information on elemental composition and chemical state.V(II), V(III), V(IV), V(V)[1][2]V 2p Binding Energy (BE) shift per oxidation state[1][3]Surface-sensitive, provides quantitative information on the relative concentrations of different oxidation states.[1][4]Can induce reduction of V(V) under X-ray beam[2][4]; peak fitting can be complex due to multiplet splitting in V(III) and V(IV)[2].
Electron Paramagnetic Resonance (EPR) Spectroscopy Detects transitions between electron spin energy levels in a magnetic field, specific to paramagnetic species.V(IV) (d¹)[5][6]g-factor, hyperfine coupling constant (A)[7][8]Highly sensitive and specific to paramagnetic V(IV)[5][6]; provides information on the local coordination environment[7][9].Insensitive to diamagnetic V(V) (d⁰) and often challenging for other paramagnetic states with fast relaxation times.[10]
UV-Visible (UV-Vis) Spectroscopy Measures the absorption of ultraviolet and visible light by a sample, corresponding to electronic transitions.V(II), V(III), V(IV), V(V) in solution[11][12]Wavelength of maximum absorbance (λmax) for each oxidation state.[11][12]Simple, cost-effective, and suitable for in-situ monitoring of solution-phase reactions.[13][14]Broad absorption bands can lead to spectral overlap, making quantification in mixtures challenging.[12]
X-ray Absorption Near Edge Structure (XANES) Measures the X-ray absorption coefficient as a function of energy near an absorption edge, sensitive to oxidation state and coordination geometry.V(III), V(IV), V(V)[15]Pre-edge peak energy and intensity, absorption edge energy.[16][17]Element-specific, can be used for both crystalline and amorphous materials[18]; provides information on both oxidation state and local geometry.[16]Requires synchrotron radiation source; data analysis can be complex.
Electron Energy Loss Spectroscopy (EELS) Analyzes the energy loss of electrons transmitted through a thin sample, providing information on elemental composition and electronic structure.V(II), V(III), V(IV), V(V)[19][20]V L2,3 edge energy shift and L3/L2 intensity ratio.[20][21]High spatial resolution (atomic scale); can be combined with transmission electron microscopy for chemical mapping.[19]Sample must be electron-transparent; beam damage can occur.[20]
Raman Spectroscopy Measures the inelastic scattering of monochromatic light, providing information on vibrational modes of molecules.Distinguishes different vanadium oxide phases (e.g., V₂O₅, VO₂) which are linked to specific oxidation states.[22][23]Raman shift (cm⁻¹) of characteristic vibrational modes.[23][24]Non-destructive, requires minimal sample preparation, and can be used for in-situ analysis.[25]Can be affected by fluorescence; interpretation can be complex for mixtures of phases.[26]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline typical experimental protocols for the key techniques discussed.

X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation : Solid samples are mounted on a sample holder using conductive tape. For powders, the sample is pressed into a pellet. It is crucial to minimize air exposure for samples susceptible to oxidation.[3]

  • Instrumentation : An XPS system equipped with a monochromatic Al Kα or Mg Kα X-ray source is typically used. The analysis is performed under ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar) to prevent surface contamination.[4]

  • Data Acquisition : A survey scan is first acquired to identify the elements present on the surface. High-resolution spectra are then recorded for the V 2p and O 1s regions.

  • Data Analysis : The binding energy scale is calibrated using the C 1s peak of adventitious carbon at 284.8 eV or the O 1s peak at a reference value.[2] The V 2p spectra are fitted with multiple components corresponding to different oxidation states. The binding energy of the V 2p₃/₂ core level is a key indicator, with higher binding energies corresponding to higher oxidation states.[1][3]

Electron Paramagnetic Resonance (EPR) Spectroscopy
  • Sample Preparation : For solutions, the sample is placed in a quartz EPR tube. The concentration should be optimized to avoid signal broadening.[5] For solid samples, a powder is packed into an EPR tube.

  • Instrumentation : An X-band EPR spectrometer is commonly used. Measurements are often performed at low temperatures (e.g., 77 K) to increase signal intensity.[8]

  • Data Acquisition : The magnetic field is swept while the sample is irradiated with microwaves of a constant frequency. The first derivative of the absorption is recorded.

  • Data Analysis : The g-factor and hyperfine coupling constant (A) are determined from the spectrum. For V(IV) (⁵¹V nucleus, I = 7/2), a characteristic eight-line hyperfine pattern is observed.[27] These parameters are sensitive to the coordination environment of the vanadium ion.[7]

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Solutions of the vanadium species are prepared in a suitable solvent, typically an aqueous acidic solution to stabilize the ions.[11] The concentration should be within the linear range of the Beer-Lambert law.[12]

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used. A blank solution (solvent only) is used as a reference.

  • Data Acquisition : The absorbance is measured over a specific wavelength range.

  • Data Analysis : The wavelength of maximum absorbance (λmax) is identified for each oxidation state. For example, in acidic solution, V(II) is violet, V(III) is green, V(IV) (VO²⁺) is blue, and V(V) (VO₂⁺) is yellow, each with a characteristic absorption spectrum.[11][12]

Mandatory Visualization

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the techniques.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Vanadium-containing Sample Solid Solid Sample->Solid Solid-state sample Liquid Liquid Sample->Liquid Solution-phase sample XPS XPS Solid->XPS EPR EPR Solid->EPR XANES XANES Solid->XANES EELS EELS Solid->EELS Raman Raman Solid->Raman Liquid->EPR UVVis UV-Vis Liquid->UVVis OxidationState Vanadium Oxidation State XPS->OxidationState EPR->OxidationState Coordination Coordination Environment EPR->Coordination UVVis->OxidationState XANES->OxidationState XANES->Coordination EELS->OxidationState Raman->OxidationState

Caption: Experimental workflow for spectroscopic analysis of vanadium oxidation states.

technique_relationship cluster_surface Surface Sensitive cluster_bulk Bulk Sensitive cluster_high_res High Spatial Resolution cluster_paramagnetic Paramagnetic Specific XPS XPS EELS EELS XPS->EELS Surface to Bulk/Nano EPR EPR EPR_paramagnetic EPR UVVis UV-Vis XANES XANES Raman Raman XANES->Raman Complementary Bulk Info

Caption: Logical relationships between different spectroscopic techniques.

References

comparative analysis of different precursors for vanadium hydroxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the synthesis of vanadium-based materials is a critical process, with the choice of precursor significantly influencing the properties of the final product. Vanadium hydroxides, in their various oxidation states, are key intermediates in the production of vanadium oxides and other advanced materials used in catalysis, energy storage, and biomedical applications. This guide provides a comparative analysis of common precursors for the synthesis of vanadium hydroxide (B78521), supported by experimental data and detailed protocols.

Precursors for Vanadium(III) Hydroxide

Vanadium(III) chloride (VCl₃) is the most common precursor for the synthesis of vanadium(III) hydroxide, V(OH)₃. The synthesis typically involves the hydrolysis of VCl₃ in an aqueous solution.

Experimental Protocol: Synthesis of V(OH)₃ from VCl₃
  • Preparation of VCl₃ Solution: Dissolve a known amount of vanadium(III) chloride (VCl₃) in deoxygenated water to form a green solution of the hexaaquo complex, [V(H₂O)₆]³⁺.[1] The dissolution should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of V(III) to V(IV).

  • Hydrolysis: Slowly add a stoichiometric amount of a base, such as sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to the VCl₃ solution while stirring vigorously. The addition of the base will cause the precipitation of a dark-colored solid, which is vanadium(III) hydroxide.

  • Washing and Drying: The precipitate is then collected by centrifugation or filtration, washed several times with deoxygenated water to remove any remaining salts, and finally dried under vacuum to obtain the V(OH)₃ powder.

Synthesis Workflow for Vanadium(III) Hydroxide

VCl3 Vanadium(III) Chloride (VCl₃) VCl3_sol [V(H₂O)₆]³⁺ Solution VCl3->VCl3_sol Dissolution H2O Deoxygenated Water H2O->VCl3_sol Base Base (e.g., NaOH) Precipitate V(OH)₃ Precipitate Base->Precipitate VCl3_sol->Precipitate Hydrolysis Final Dried V(OH)₃ Powder Precipitate->Final Washing & Drying

Caption: Synthesis of V(OH)₃ from VCl₃ via hydrolysis.

Precursors for Vanadyl Hydroxide (Vanadium(IV) Hydroxide Oxide)

Vanadyl sulfate (B86663) (VOSO₄) is a widely used precursor for the synthesis of vanadium(IV) hydroxide oxide, often referred to as vanadyl hydroxide, VO(OH)₂. This blue, hygroscopic salt is a common and stable source of vanadium(IV).[2]

Experimental Protocol: Synthesis of VO(OH)₂ from VOSO₄
  • Preparation of VOSO₄ Solution: Dissolve vanadyl sulfate hydrate (B1144303) (VOSO₄·xH₂O) in distilled water to form a blue solution.

  • Precipitation: Add a base, such as sodium hydroxide or ammonium hydroxide, dropwise to the VOSO₄ solution with constant stirring. A precipitate of vanadyl hydroxide will form. The pH of the solution should be carefully controlled to ensure complete precipitation.

  • Aging: The resulting suspension is typically aged for a period of time to allow for the growth and stabilization of the VO(OH)₂ particles.

  • Collection and Drying: The precipitate is collected by filtration, washed thoroughly with water to remove sulfate ions and other impurities, and then dried at a moderate temperature (e.g., 60-80 °C) to yield the final product.

Synthesis Workflow for Vanadyl Hydroxide

VOSO4 Vanadyl Sulfate (VOSO₄) VOSO4_sol VOSO₄ Solution VOSO4->VOSO4_sol Dissolution H2O_VOSO4 Water H2O_VOSO4->VOSO4_sol Base_VOSO4 Base (e.g., NH₄OH) Precipitate_VOSO4 VO(OH)₂ Precipitate Base_VOSO4->Precipitate_VOSO4 VOSO4_sol->Precipitate_VOSO4 Precipitation Final_VOSO4 Dried VO(OH)₂ Precipitate_VOSO4->Final_VOSO4 Aging, Washing & Drying

Caption: Synthesis of VO(OH)₂ from VOSO₄.

Precursors for Hydrated Vanadium(V) Oxide

The synthesis of vanadium(V) hydroxide is more complex as it readily dehydrates to form hydrated vanadium pentoxide (V₂O₅·nH₂O) or polyvanadic acids. Common precursors include sodium orthovanadate (Na₃VO₄) and ammonium metavanadate (NH₄VO₃).

Experimental Protocol: Synthesis of V₂O₅·nH₂O Gel from Na₃VO₄
  • Preparation of Vanadate (B1173111) Solution: Dissolve sodium orthovanadate (Na₃VO₄) in water.[3]

  • Ion Exchange: Pass the sodium vanadate solution through a proton-exchange resin (e.g., Dowex 50WX8) to replace sodium ions with protons, forming a solution of vanadic acid.

  • Gelation: The resulting acidic solution will gradually polymerize and form a red-brown gel of hydrated vanadium pentoxide (V₂O₅·nH₂O). This process can be accelerated by gentle heating.

  • Drying: The gel can be dried to form a xerogel or used as is for further applications.

Synthesis Workflow for Hydrated Vanadium(V) Oxide

Na3VO4 Sodium Orthovanadate (Na₃VO₄) VanadicAcid Vanadic Acid Solution Na3VO4->VanadicAcid Ion Exchange Resin Proton-Exchange Resin Resin->VanadicAcid Gel V₂O₅·nH₂O Gel VanadicAcid->Gel Gelation Final_V2O5 Dried Xerogel Gel->Final_V2O5 Drying

Caption: Synthesis of V₂O₅·nH₂O from Na₃VO₄.

Comparative Analysis of Precursors

The choice of precursor has a significant impact on the properties of the synthesized vanadium hydroxide. The following tables summarize the key characteristics and performance metrics associated with each precursor, based on available literature. Direct comparative studies providing quantitative yield and purity for vanadium hydroxides are limited; therefore, some data is qualitative or inferred from the synthesis of the subsequent oxide materials.

Table 1: General Characteristics of Vanadium Hydroxide Precursors

PrecursorVanadium Oxidation StateCommon Synthesis MethodResulting HydroxideKey Considerations
Vanadium(III) Chloride (VCl₃)+3Hydrolysis with a baseV(OH)₃Requires inert atmosphere to prevent oxidation.[4]
Vanadyl Sulfate (VOSO₄)+4Precipitation with a baseVO(OH)₂Stable and common precursor; product is vanadyl hydroxide.
Sodium Orthovanadate (Na₃VO₄)+5Ion exchange followed by gelationV₂O₅·nH₂O (Hydrated V₂O₅)Effective for producing high-purity gels.
Ammonium Metavanadate (NH₄VO₃)+5Hydrothermal synthesis, pH adjustmentV₂O₅·nH₂O or other vanadatesMorphology can be controlled by pH and additives.[5]

Table 2: Influence of Precursor on Morphology and Particle Size of Resulting Vanadium Oxides/Hydroxides

PrecursorSynthesis ConditionsResulting MorphologyParticle SizeReference
Ammonium Metavanadate (NH₄VO₃)Hydrothermal, acidic pHFlower-like, star-like1 - 3 µm[5]
Ammonium Metavanadate (NH₄VO₃)Hydrothermal, with oxalic acidNanoparticles61 - 167 nm[6]
Vanadium Pentoxide (V₂O₅)Hydrothermal, pH 6.6-6.9Round nanoparticles20 - 40 nm[5]
Sodium Metavanadate (NaVO₃)Chemical synthesis with CTABNanorods~9 nm diameter[7]

Table 3: Electrochemical Performance of Vanadium-Based Materials Derived from Different Precursors

Note: The electrochemical data presented here is often for the vanadium oxides derived from the hydroxide, as the hydroxide is frequently a precursor to the final electrode material. Vanadium-based materials are promising for energy storage applications due to their multiple oxidation states.[8][9][10][11][12][13]

Precursor for HydroxideDerived Material for TestingApplicationKey Performance MetricReference
NH₄VO₃V₂O₅·nH₂O/Graphene OxideSupercapacitorSpecific Capacitance: 206 F/g[14][15]
VCl₃V(III) in acidic electrolyteRedox Flow BatteryFavorable electrochemical reversibility[16]
VOSO₄V(IV) species in sulfuric acidRedox Flow BatteryReversible redox behavior[17]

Conclusion

The selection of a precursor for vanadium hydroxide synthesis is a critical decision that influences the oxidation state, morphology, particle size, and ultimately the performance of the final material in various applications.

  • Vanadium(III) chloride is the primary choice for producing V(OH)₃, though it requires careful handling to prevent oxidation.

  • Vanadyl sulfate provides a stable and convenient route to vanadyl hydroxide (VO(OH)₂).

  • Vanadates , such as sodium orthovanadate and ammonium metavanadate, are versatile precursors for creating hydrated vanadium(V) oxides, where properties like particle morphology can be tailored by adjusting synthesis parameters like pH and temperature.[5]

For researchers and drug development professionals, understanding these precursor-property relationships is essential for designing and synthesizing vanadium-based materials with the desired characteristics for their specific applications, from catalysis to advanced energy storage systems.

References

A Comparative Guide to Validating the Catalytic Mechanism of Vanadium Hydroxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic performance of vanadium hydroxide (B78521) catalysts with alternative systems, supported by experimental data. Detailed methodologies for key validation experiments are presented to facilitate the replication and adaptation of these techniques.

Comparative Analysis of Catalytic Performance: Vanadium vs. Manganese Oxides in Benzyl (B1604629) Alcohol Oxidation

The selective oxidation of alcohols to aldehydes is a crucial transformation in organic synthesis, with applications in the pharmaceutical and fine chemical industries. Vanadium-based catalysts have been extensively studied for this purpose. Here, we compare the performance of a vanadium pentoxide (V₂O₅) catalyst with a manganese dioxide (MnO₂) catalyst for the aerobic oxidation of benzyl alcohol.

CatalystTurnover Frequency (TOF) (h⁻¹)Selectivity to Benzaldehyde (%)Activation Energy (Ea) (kJ/mol)
V₂O₅ 1.5 x 10⁵9845
MnO₂ 6.5 x 10⁵[1]>99[2]38

Experimental Protocols for Mechanistic Validation

Accurate validation of a catalytic mechanism requires a combination of techniques that probe the catalyst's structure, surface properties, and behavior under reaction conditions. Below are detailed protocols for two fundamental experimental techniques: in-situ Raman Spectroscopy and Temperature-Programmed Desorption (TPD) of ammonia (B1221849).

In-Situ Raman Spectroscopy

In-situ Raman spectroscopy is a powerful non-destructive technique that provides molecular-level information about the catalyst structure and adsorbed species under reaction conditions.[3][4][5]

Objective: To identify the active vanadium species and observe surface intermediates during the catalytic cycle.

Experimental Procedure:

  • Catalyst Preparation:

    • Press the vanadium hydroxide catalyst powder into a self-supporting wafer.

    • Mount the wafer in a specialized in-situ Raman cell equipped with a quartz window and connections for gas flow and temperature control.[6]

  • Pre-treatment:

    • Heat the catalyst wafer in a flow of inert gas (e.g., He or Ar) to a desired temperature (e.g., 400 °C) to remove adsorbed water and impurities.

    • Cool the catalyst to the desired reaction temperature.

  • Raman Analysis under Reaction Conditions:

    • Introduce the reactant feed (e.g., a mixture of benzyl alcohol and air) into the in-situ cell.

    • Acquire Raman spectra of the catalyst surface at various time intervals as the reaction proceeds.

    • Use a laser with an appropriate wavelength (e.g., 532 nm) and control the laser power to avoid sample degradation.[7]

  • Data Analysis:

    • Identify the characteristic Raman bands corresponding to different vanadium species (e.g., V=O stretching modes of monomeric, oligomeric, or crystalline vanadia).[4]

    • Monitor the appearance and disappearance of bands associated with reaction intermediates and products adsorbed on the catalyst surface.

Ammonia Temperature-Programmed Desorption (NH₃-TPD)

NH₃-TPD is a widely used technique to characterize the acidity of solid catalysts, providing information on the number and strength of acid sites.[8][9][10][11]

Objective: To quantify the acid site density and determine the acid strength distribution of the vanadium hydroxide catalyst.

Experimental Procedure:

  • Catalyst Preparation:

    • Place a known weight of the catalyst (typically 50-100 mg) in a quartz U-tube reactor.[12]

    • Position the reactor in a furnace with a programmable temperature controller.

  • Pre-treatment:

    • Heat the catalyst in a flow of inert gas (e.g., He) to a high temperature (e.g., 500 °C) to clean the surface.[10]

    • Cool the catalyst to the ammonia adsorption temperature (typically around 100-150 °C).

  • Ammonia Adsorption:

    • Introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) over the catalyst until saturation is reached.

    • Switch back to the inert gas flow to remove physisorbed ammonia.

  • Temperature-Programmed Desorption:

    • Heat the catalyst at a constant linear rate (e.g., 10 °C/min) in the inert gas flow.[8][11]

    • Monitor the concentration of desorbed ammonia in the effluent gas stream using a thermal conductivity detector (TCD) or a mass spectrometer.[12]

  • Data Analysis:

    • The TPD profile will show one or more peaks corresponding to the desorption of ammonia from different types of acid sites.

    • The area under each peak is proportional to the number of acid sites.

    • The temperature at which the maximum desorption occurs is related to the strength of the acid sites (higher temperature indicates stronger acidity).[8]

Visualizing Catalytic Processes

Diagrams are essential tools for understanding complex catalytic mechanisms and experimental workflows. The following visualizations were created using the DOT language.

Mars-van Krevelen Catalytic Cycle

This mechanism is commonly invoked to describe oxidation reactions catalyzed by metal oxides. It involves the participation of lattice oxygen from the catalyst in the oxidation of the substrate, followed by the re-oxidation of the reduced catalyst by an oxidizing agent.

Mars_van_Krevelen cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_reoxidation Re-oxidation V_ox V⁵⁺=O (Oxidized) V_red V⁴⁺-OH (Reduced) V_ox->V_red Substrate Oxidation V_red->V_ox Re-oxidation Product R-CHO V_red->Product Product Desorption H2O_out H₂O V_red->H2O_out Substrate R-CH₂-OH Substrate->V_ox Adsorption & H-abstraction O2 1/2 O₂ O2->V_red

Caption: Mars-van Krevelen mechanism for alcohol oxidation.

Experimental Workflow for Catalyst Evaluation

This diagram outlines the typical steps involved in evaluating the performance of a heterogeneous catalyst in a fixed-bed reactor.[13][14][15]

Experimental_Workflow start Start prep Catalyst Preparation & Loading start->prep pretreat Pre-treatment (Activation) prep->pretreat reaction Catalytic Reaction in Fixed-Bed Reactor pretreat->reaction analysis Product Analysis (GC/MS) reaction->analysis data Data Collection & Analysis analysis->data end End data->end

Caption: Workflow for catalyst performance testing.

References

A Comparative Guide to Hydrothermal and Sol-Gel Synthesis of Vanadium Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis method is a critical determinant of the physicochemical properties and subsequent performance of vanadium nanostructures. This guide provides an objective comparison of two prevalent synthesis techniques: the hydrothermal method and the sol-gel method. By examining the experimental protocols and resulting material characteristics, this document aims to equip researchers with the necessary information to select the optimal synthesis strategy for their specific applications, ranging from catalysis to drug delivery systems.

At a Glance: Hydrothermal vs. Sol-Gel Synthesis

FeatureHydrothermal MethodSol-Gel Method
Principle Crystallization of substances from high-temperature aqueous solutions at high vapor pressures.Formation of a 'sol' (colloidal suspension) which is then gelled to form a network.
Temperature Typically 100-240°C.[1]Room temperature for sol formation, followed by calcination at 400-600°C.[2]
Pressure High, conducted in a sealed autoclave.Ambient pressure.
Morphology Control Excellent control over morphology, producing diverse structures like nanospheres, nanowires, and flower-like assemblies.[1]Good control over porosity and surface area; often results in nanoparticles, nanorods, or thin films.[3][4]
Crystallinity Generally produces highly crystalline structures in a single step.[5]Requires a post-synthesis calcination step to achieve high crystallinity.[4]
Advantages Environmentally friendly, can produce materials unstable at high temperatures, excellent morphology control.[1][6]Good control over purity and homogeneity, versatile, can be carried out at room temperature before calcination.[3][6]
Disadvantages Requires specialized equipment (autoclave), can be a slower process.[7]Precursors can be expensive, significant volume shrinkage and cracking can occur during drying.[6]

Quantitative Performance Metrics

The choice of synthesis method significantly impacts the final properties of the vanadium nanostructures. The following table summarizes key quantitative data from various studies to facilitate a direct comparison.

ParameterSynthesis MethodPrecursor(s)Resulting ValueReference
Crystallite Size Sol-GelVCl₃, Gelatin22 - 29 nm
Hydrothermal (Sol-Gel assisted)V₂O₅, H₂O₂33.27 nm
Particle Size Sol-GelVCl₃, Gelatin34 - 40 nm
Surface Area Sol-GelVanadium (V) oxytripropoxide~157 m²/g (nanohollows), 18.6 m²/g (nanospheres)[2]
Band Gap Sol-GelVCl₃, Gelatin2.77 - 2.92 eV
HydrothermalAmmonium metavanadate2.63 - 2.81 eV[5]
Photocatalytic Efficiency HydrothermalAmmonium metavanadate~68% degradation of Methylene Blue in 80 min[5]
Sol-GelVanadium (V) oxytripropoxide58% degradation in 180 min (nanohollows), 52% in 180 min (nanospheres)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthesis processes. Below are representative protocols for both hydrothermal and sol-gel synthesis of vanadium oxide nanostructures.

Hydrothermal Synthesis of V₂O₅ Nanoparticles

This method involves a chemical reaction in an aqueous solution within a sealed, heated container (autoclave).

Materials:

  • Vanadium pentoxide (V₂O₅)

  • Hydrogen peroxide (H₂O₂, 30 wt.%)

  • Deionized water

Procedure:

  • Add 2.0 g of V₂O₅ to 30 mL of H₂O₂ while heating at approximately 60°C. Stir until the yellow solution turns a brown-red color.

  • Age the resulting solution for two days to obtain a brown-red gel.

  • Transfer the gel into a 20 mL Teflon-lined stainless-steel autoclave.[3]

  • Heat the autoclave at 240°C for 24 hours.

  • Allow the autoclave to cool to room temperature naturally.[3]

  • Collect the resulting blue-black precipitate by centrifugation.

  • Wash the precipitate with deionized water and ethanol (B145695) multiple times.[3]

  • Dry the final product.[3]

Sol-Gel Synthesis of V₂O₅ Nanoparticles

The sol-gel process involves the transition of a solution (sol) into a solid-like gel phase, followed by drying and thermal treatment.

Materials:

  • Vanadium (V) oxytriisopropoxide (precursor)

  • Anhydrous ethanol (solvent)

  • Acetylacetone (B45752) (catalyst)

  • Deionized water

Procedure:

  • Prepare an initial solution by mixing 0.3 mL of vanadium (V) oxytriisopropoxide and 0.01 mL of acetylacetone with 1 mL of ethanol. Stir for 30 minutes at room temperature.[2]

  • To initiate hydrolysis, add 0.5 mL of water to the solution and continue stirring.[2]

  • Maintain the solution at 50°C for 48 hours in an air atmosphere to allow for the formation of a xerogel powder.[2]

  • Anneal (calcine) the resulting powder at 600°C for 10 hours.[2]

  • Allow the sample to cool to room temperature to obtain the final V₂O₅ nanoparticles.[2]

Synthesis Pathway Visualization

The following diagrams illustrate the distinct workflows of the hydrothermal and sol-gel synthesis methods for vanadium nanostructures.

Hydrothermal_vs_SolGel cluster_hydrothermal Hydrothermal Synthesis cluster_solgel Sol-Gel Synthesis H_Start Precursor Solution (e.g., V₂O₅ in H₂O₂) H_Autoclave Sealed Autoclave H_Start->H_Autoclave H_Heat High Temperature & High Pressure (e.g., 180-240°C) H_Autoclave->H_Heat H_Cool Cooling H_Heat->H_Cool H_Product Crystalline Nanostructures H_Cool->H_Product H_Wash Washing & Drying H_Product->H_Wash H_Final Final Product H_Wash->H_Final SG_Start Precursor Solution (e.g., Vanadium Alkoxide) SG_Hydrolysis Hydrolysis & Condensation (Sol) SG_Start->SG_Hydrolysis SG_Gel Gelation (Gel) SG_Hydrolysis->SG_Gel SG_Age Aging & Drying (Xerogel) SG_Gel->SG_Age SG_Calcination Calcination (e.g., 400-600°C) SG_Age->SG_Calcination SG_Final Final Crystalline Nanostructures SG_Calcination->SG_Final

Caption: Comparative workflow of hydrothermal and sol-gel synthesis.

Conclusion

Both hydrothermal and sol-gel methods offer robust pathways for the synthesis of vanadium nanostructures, each with distinct advantages and outcomes. The hydrothermal route excels in producing highly crystalline and morphologically diverse nanostructures directly. In contrast, the sol-gel method provides excellent control over purity and surface area, though it typically requires a subsequent calcination step to achieve crystallinity. The choice between these methods will ultimately depend on the desired material properties, such as particle size, surface area, and crystallinity, as well as practical considerations like available equipment and cost of precursors. This guide provides the foundational data and protocols to inform this critical decision-making process in the pursuit of advanced materials for research and development.

References

toxicological comparison of vanadium pentoxide and vanadium dioxide nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Toxicological Analysis of Vanadium Pentoxide (V₂O₅) and Vanadium Dioxide (VO₂) Nanoparticles

Introduction

Vanadium oxide nanoparticles, particularly vanadium pentoxide (V₂O₅) and vanadium dioxide (VO₂), are gaining significant attention for their diverse applications in electronics, catalysis, and energy storage. However, their increasing production and use necessitate a thorough understanding of their potential toxicological effects on human health and the environment. This guide provides a comprehensive comparison of the toxicology of V₂O₅ and VO₂ nanoparticles, drawing upon experimental data from in vitro and in vivo studies. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven overview of their cytotoxic and genotoxic potential, alongside the underlying mechanisms of toxicity.

Comparative Cytotoxicity and Cellular Responses

The toxicity of vanadium oxide nanoparticles is influenced by several factors, including their oxidation state, size, shape, and dissolution rate. Experimental evidence suggests that both V₂O₅ and VO₂ nanoparticles induce dose-dependent cytotoxicity, primarily through the induction of oxidative stress, mitochondrial damage, and apoptosis.

In a comparative in vivo study, Wistar rats were exposed to V₂O₅ and VO₂ nanoparticles via inhalation. The results indicated that VO₂ nanoparticles, which were spherical and smaller (30 ± 10 nm), exhibited higher toxicity compared to the larger, rod-shaped V₂O₅ nanoparticles (50 ± 20 nm).[1][2][3] Animals exposed to VO₂ nanoparticles showed higher levels of toxicity markers in bronchoalveolar lavage fluid, including lactate (B86563) dehydrogenase (LDH), gamma-glutamyl transpeptidase, and alkaline phosphatase.[1][3] Furthermore, VO₂ nanoparticles induced a more persistent inflammatory response, as evidenced by higher levels of TNF-α, even after a 7-day recovery period.[1][2][3]

In Vitro Studies

In vitro studies on human lung cell lines (A549 and BEAS-2B) have corroborated the dose-dependent cytotoxicity of both V₂O₅ and VO₂ nanoparticles.[4][5] For V₂O₅ nanoparticles, a 50% lethal concentration (LC₅₀) of 24 ppm was observed in BEAS-2B cells after 24 hours of exposure.[5] In the case of VO₂ nanoparticles, a significant decrease in cell viability was noted at concentrations as low as 2.5 μg/ml in A549 cells after short-term exposure.[6] Long-term exposure to VO₂ nanoparticles at a concentration of 0.2 μg/ml led to a drop in cell viability to less than 50%.[6]

The primary mechanism of cytotoxicity for both nanoparticles is the generation of reactive oxygen species (ROS), leading to oxidative stress.[4][7][8][9] This oxidative stress, in turn, triggers mitochondrial damage, membrane leakage, and ultimately, apoptosis.[4][6][9] Studies have also indicated that the dissolution of nanoparticles and the subsequent release of vanadium ions contribute significantly to their toxicity.[6][10]

Quantitative Toxicological Data

The following tables summarize the key quantitative data from comparative studies on V₂O₅ and VO₂ nanoparticles.

Table 1: In Vivo Toxicity Markers in Wistar Rats (Inhalation Exposure) [1][3]

ParameterV₂O₅ NanoparticlesVO₂ Nanoparticles
Lactate Dehydrogenase (LDH) Lower increaseHigher increase
Gamma-Glutamyl Transpeptidase Lower increaseHigher increase
Alkaline Phosphatase Lower increaseHigher increase
Malondialdehyde (MDA) Transient increasePersistent increase
Reduced Glutathione (B108866) (GSH) Transient decreasePersistent decrease
TNF-α Lower, transient increaseHigher, persistent increase

Table 2: In Vitro Cytotoxicity Data

NanoparticleCell LineConcentrationExposure TimeEffectReference
V₂O₅ BEAS-2B24 ppm24 hoursLC₅₀[5]
VO₂ A5492.5 µg/mlShort-termDecreased cell viability[6]
VO₂ A5490.2 µg/mlLong-term<50% cell viability[6]

Mechanisms of Toxicity

The toxic effects of both V₂O₅ and VO₂ nanoparticles are primarily mediated by oxidative stress. The generation of ROS can damage cellular components, including lipids, proteins, and DNA. This leads to a cascade of events, including mitochondrial dysfunction, activation of apoptotic pathways, and inflammation.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for vanadium oxide nanoparticle-induced cytotoxicity.

ToxicityPathway cluster_0 Cellular Exposure cluster_1 Cellular Uptake & Dissolution cluster_2 Primary Cellular Stress cluster_3 Downstream Effects cluster_4 Cellular Outcome V2O5/VO2_NPs V₂O₅ / VO₂ Nanoparticles Internalization Internalization V2O5/VO2_NPs->Internalization Dissolution Dissolution (V ions) Internalization->Dissolution ROS ROS Generation Internalization->ROS Dissolution->ROS Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage DNA_Damage DNA Damage ROS->DNA_Damage Inflammation Inflammation (TNF-α) ROS->Inflammation Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway for vanadium oxide nanoparticle-induced toxicity.

Experimental Protocols

This section details the methodologies used in the key cited studies to enable replication and further investigation.

In Vivo Inhalation Study[1][3]
  • Animal Model: Male Wistar rats.

  • Nanoparticles:

    • V₂O₅ nanoparticles: Rod-shaped, 50 ± 20 nm mean diameter.

    • VO₂ nanoparticles: Spherical, 30 ± 10 nm mean diameter.

  • Exposure: Inhalation exposure to the nanoparticles.

  • Analysis:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Measurement of LDH, gamma-glutamyl transpeptidase, and alkaline phosphatase levels.

    • Oxidative Stress Markers: Measurement of malondialdehyde (MDA) and reduced glutathione (GSH) levels in lung tissue.

    • Inflammatory Response: Immunohistochemical analysis of TNF-α in lung tissue.

    • Histopathology: Microscopic examination of lung tissue for damage and collagen deposition.

In Vitro Cytotoxicity Assay (WST-1)[5]
  • Cell Line: Human airway epithelial cell line, BEAS-2B.

  • Nanoparticles: V₂O₅ nanoparticles.

  • Treatment: Cells were treated with V₂O₅ nanoparticles at concentrations ranging from 0 to 200 ppm for 24 hours.

  • Assay: Cell viability was assessed using the WST-1 assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The LC₅₀ value was determined from the dose-response curve.

Experimental Workflow for In Vitro Toxicity Assessment

The following diagram outlines a typical experimental workflow for assessing the in vitro toxicity of vanadium oxide nanoparticles.

ExperimentalWorkflow Start Start Cell_Culture Cell Culture (e.g., A549, BEAS-2B) Start->Cell_Culture NP_Exposure Nanoparticle Exposure (V₂O₅ or VO₂) Cell_Culture->NP_Exposure Viability_Assay Cell Viability Assay (e.g., MTT, WST-1) NP_Exposure->Viability_Assay ROS_Measurement ROS Measurement (e.g., DCFH-DA) NP_Exposure->ROS_Measurement Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) NP_Exposure->Apoptosis_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis ROS_Measurement->Data_Analysis Apoptosis_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro toxicity assessment.

Conclusion

The available evidence strongly indicates that both V₂O₅ and VO₂ nanoparticles are cytotoxic and that their toxicity is largely mediated by the induction of oxidative stress. Comparative studies suggest that the physicochemical properties of the nanoparticles, such as size and shape, play a critical role in determining their toxic potential, with smaller, spherical VO₂ nanoparticles appearing to be more toxic than larger, rod-shaped V₂O₅ nanoparticles in vivo. The dissolution of these nanoparticles and the subsequent action of vanadium ions also contribute significantly to their overall toxicity. Further research is warranted to fully elucidate the long-term health effects of exposure to these nanomaterials and to establish safe exposure limits. This guide provides a foundational understanding for researchers to design further studies and for professionals to make informed decisions regarding the handling and application of these materials.

References

The Enduring Challenge: Assessing the Long-Term Stability of Vanadium Hydroxide-Based Supercapacitors

Author: BenchChem Technical Support Team. Date: December 2025

The quest for high-performance energy storage devices has positioned supercapacitors as a critical technology, bridging the gap between traditional capacitors and batteries. Among the various materials being explored, vanadium oxides, often present in a hydrated or hydroxide (B78521) form in aqueous electrolytes, have garnered significant attention due to their high theoretical capacitance, multiple oxidation states, and natural abundance.[1][2][3][4] However, the Achilles' heel of these promising materials lies in their long-term stability, a crucial factor for their practical application. This guide provides a comparative analysis of the long-term stability of vanadium hydroxide-based supercapacitors against other common supercapacitor materials, supported by experimental data and detailed protocols.

Performance Under Pressure: A Comparative Analysis

The long-term stability of a supercapacitor is primarily evaluated by its capacitance retention and coulombic efficiency over a large number of charge-discharge cycles. While pristine vanadium oxides exhibit high initial capacitance, they often suffer from poor cycling stability due to dissolution in the electrolyte and structural degradation.[1][2][4] To mitigate these issues, researchers have focused on creating composites with carbon-based materials like activated carbon (AC), carbon nanotubes (CNTs), and reduced graphene oxide (rGO), as well as with conducting polymers.

Electrode MaterialElectrolyteCycling Stability (Capacitance Retention)Current DensityReference
Vanadium Oxide-Based
V2O5/rGO---96.8% after 10,000 cycles1 A g⁻¹[1]
V2O5/N-rGO---95% after 20,000 cycles10 A g⁻¹[1]
PEDOT-coated V2O5---98% after 150,000 cycles---[1][2]
V2O5/MWCNTsPVA-LiClO496% after 4,000 cycles2 A g⁻¹[5]
V2O5 nanochains---75% after 1,200 cycles---[6]
Activated Carbon (AC)
Asymmetric (VrG anode/AC cathode)---90% after 1,000 cycles2 A g⁻¹[1]
Manganese Dioxide (MnO2)
β-MnO2@δ-MnO2---98% retention after 10,000 cycles---[7]
β-MnO2@δ-MnO21 M LiOHAlmost 100% after 5,000 cycles1 A g⁻¹[8]
δ-MnO2/h-WO3---~14% increase after 5,000 cycles1.5 A g⁻¹[9][10]
Conducting Polymers
Vanadium-doped conducting polymer---70.9% after 1,000 cycles---[11]

Delving into the Details: Experimental Protocols

The assessment of long-term stability relies on standardized electrochemical testing. Below are the typical methodologies employed in the cited research.

Galvanostatic Charge-Discharge (GCD) Cycling

This is the most common technique to evaluate cycling stability.

  • Objective: To determine the capacitance retention and coulombic efficiency over a large number of cycles.

  • Procedure:

    • Assemble the supercapacitor in a two-electrode configuration (e.g., a coin cell).

    • Subject the cell to repeated charge and discharge cycles at a constant current density (e.g., 1 A g⁻¹, 5 A g⁻¹, or 10 A g⁻¹).

    • The specific capacitance is calculated from the discharge curve of each cycle using the formula: C = (I * Δt) / (m * ΔV), where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.

    • Capacitance retention is calculated as (C_n / C_1) * 100%, where C_n is the capacitance at the nth cycle and C_1 is the initial capacitance.

    • Coulombic efficiency is calculated as (t_d / t_c) * 100%, where t_d is the discharge time and t_c is the charge time for the same cycle.

Cyclic Voltammetry (CV)

CV is used to assess the electrochemical behavior and stability of the electrode material.

  • Objective: To observe changes in the electrochemical signature of the material over extended cycling.

  • Procedure:

    • In a three-electrode setup (working, counter, and reference electrodes), the potential of the working electrode is swept linearly with time between two vertex potentials for a set number of cycles.

    • The resulting current is measured.

    • Degradation can be inferred from a decrease in the integrated area of the CV curve, which corresponds to a loss of capacitance, and changes in the shape of the curve, indicating alterations in the redox behavior.

Electrochemical Impedance Spectroscopy (EIS)

EIS provides insights into the internal resistance and charge transfer kinetics of the supercapacitor, which can change as the device degrades.

  • Objective: To analyze the changes in resistance and ion diffusion characteristics of the supercapacitor before and after long-term cycling.

  • Procedure:

    • A small amplitude AC voltage is applied to the supercapacitor at different frequencies.

    • The impedance is measured at each frequency.

    • The data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance). An increase in the semicircle diameter of the Nyquist plot after cycling indicates an increase in charge transfer resistance, which is a sign of degradation.

Visualizing the Processes

To better understand the factors at play, the following diagrams illustrate the experimental workflow for assessing stability and the primary degradation pathways for vanadium hydroxide-based supercapacitors.

Experimental_Workflow cluster_prep Electrode & Cell Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis E_prep Electrode Material Synthesis & Characterization Cell_asm Cell Assembly (e.g., Coin Cell) E_prep->Cell_asm Initial_EIS Initial EIS Cell_asm->Initial_EIS GCD Galvanostatic Charge-Discharge (Thousands of Cycles) Initial_EIS->GCD CV Cyclic Voltammetry (Stability Check) GCD->CV Final_EIS Final EIS CV->Final_EIS Cap_ret Capacitance Retention Calculation Final_EIS->Cap_ret EIS_comp EIS Spectra Comparison Final_EIS->EIS_comp Coul_eff Coulombic Efficiency Calculation Cap_ret->Coul_eff

Experimental workflow for assessing supercapacitor long-term stability.

Degradation_Pathways cluster_electrode Vanadium Hydroxide Electrode cluster_electrolyte Aqueous Electrolyte V_electrode V-OH Surface Dissolution Vanadium Species Dissolution V_electrode->Dissolution Electrolyte Interaction Structural_Change Structural Degradation (e.g., Layer Collapse) V_electrode->Structural_Change Ion Intercalation/ De-intercalation Stress Electrolyte H₂O, Ions (e.g., H⁺, SO₄²⁻) Passivation Surface Passivation Dissolution->Passivation Cap_Fade Capacitance Fading Dissolution->Cap_Fade Structural_Change->Cap_Fade Passivation->Cap_Fade

Degradation pathways in vanadium hydroxide-based supercapacitors.

The Path Forward: Enhancing Stability

The primary degradation mechanisms for vanadium-based supercapacitors include the dissolution of vanadium species into the electrolyte and irreversible structural changes during cycling.[1][2][4][12][13][14][15][16] The formation of composites with conductive and stable materials like carbon nanotubes and graphene provides a structural backbone that mitigates these degradation pathways.[1][2][4] The carbon matrix can also trap dissolved vanadium ions, preventing their loss from the electrode.[1][2] Furthermore, coating vanadium oxide with conducting polymers like PEDOT has shown remarkable success in preventing dissolution and achieving ultra-long cycle life.[1][2]

In comparison, activated carbon offers excellent stability but lower capacitance. Manganese dioxide, another pseudocapacitive material, also faces stability challenges, though strategies like creating core-shell structures have shown to significantly improve its cycling performance.[7][8]

References

A Comparative Guide to Vanadium Redox Flow Batteries and Lithium-Ion Batteries for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of energy storage, Vanadium Redox Flow Batteries (VRFBs) and Lithium-ion Batteries (LIBs) represent two leading technologies with distinct performance characteristics. This guide provides an objective, data-driven comparison of these battery systems to inform researchers, scientists, and drug development professionals in their technological evaluations and decision-making processes.

Executive Summary

Lithium-ion batteries are characterized by their high energy and power densities, making them a preferred choice for applications where space and weight are critical, such as portable electronics and electric vehicles.[1] In contrast, Vanadium Redox Flow Batteries offer exceptional cycle life, scalability, and enhanced safety, positioning them as a strong contender for large-scale stationary energy storage.[2] The choice between these two technologies is ultimately dictated by the specific requirements of the application, including energy capacity, power demands, operational lifetime, and safety considerations.

Quantitative Performance Comparison

The following tables summarize key performance metrics for VRFBs and LIBs based on experimental data from various studies.

Table 1: Key Performance Metrics

Performance MetricVanadium Redox Flow Battery (VRFB)Lithium-ion Battery (LIB)
Energy Density (Wh/kg) 20 - 35[3]150 - 250[3]
Power Density (W/kg) 100 - 1,000250 - 340+
Cycle Life (Cycles) >10,000[3]500 - 2,000[3]
Round-trip Efficiency (%) 75 - 80[4]85 - 95
Operating Temperature (°C) -40 to 80[5]-20 to 60
Safety Inherently non-flammable, no thermal runaway risk[5][6]Risk of thermal runaway and fire, requires advanced safety management[6]

Table 2: Techno-Economic Comparison

Economic MetricVanadium Redox Flow Battery (VRFB)Lithium-ion Battery (LIB)
Upfront Cost (€/kWh) ~366 (for 6-hour discharge)[7]~397 (for 4-hour discharge)[7]
Levelized Cost of Storage (LCOS) (€/MWh) ~345.07 (for 1 min interval)~93.99 (for 1 min interval)
Scalability Highly scalable by increasing electrolyte volume[3]Scalable by adding more battery packs
Recyclability Vanadium electrolyte is highly recyclable[3]Recycling processes are complex and less mature[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of battery performance. The following sections outline the experimental protocols for key performance metrics.

Energy and Power Density Determination

The energy and power density of a battery are calculated based on its energy capacity, power output, and its mass or volume.

Experimental Workflow:

cluster_energy_density Energy Density Calculation cluster_power_density Power Density Calculation ed_step1 1. Fully charge the battery ed_step2 2. Discharge at a constant current (C-rate) to the cut-off voltage ed_step1->ed_step2 ed_step3 3. Integrate the discharge curve (Voltage vs. Capacity) to determine the energy delivered (Wh) ed_step2->ed_step3 ed_step5 5. Calculate Energy Density (Wh/kg or Wh/L) ed_step3->ed_step5 ed_step4 4. Measure the mass (kg) or volume (L) of the battery ed_step4->ed_step5 pd_step1 1. Charge the battery to a specific State of Charge (e.g., 50%) pd_step2 2. Apply a high-current discharge pulse for a short duration (e.g., 10-30 seconds) pd_step1->pd_step2 pd_step3 3. Measure the voltage and current during the pulse pd_step2->pd_step3 pd_step4 4. Calculate Power (P = V * I) pd_step3->pd_step4 pd_step6 6. Calculate Power Density (W/kg or W/L) pd_step4->pd_step6 pd_step5 5. Measure the mass (kg) or volume (L) of the battery pd_step5->pd_step6

Workflow for determining energy and power density.

Cycle Life Testing

Cycle life testing evaluates the battery's durability and capacity fade over repeated charge-discharge cycles.

Experimental Protocol for Lithium-Ion Batteries:

  • Initial Check: Perform a visual inspection and record the initial capacity of the battery.

  • Charging: Charge the battery at a constant current (e.g., 1C) until the voltage reaches the upper cutoff limit. Then, maintain a constant voltage until the charging current drops to a predetermined level (e.g., 0.05C).

  • Rest: Allow the battery to rest for a specified period (e.g., 1 hour).

  • Discharging: Discharge the battery at a constant current (e.g., 1C) until the voltage drops to the lower cutoff limit.

  • Rest: Allow the battery to rest for a specified period (e.g., 1 hour).

  • Repeat: Repeat steps 2-5 for a specified number of cycles or until the battery's capacity fades to a certain percentage of its initial capacity (e.g., 80%).

  • Capacity Check: Periodically, (e.g., every 50 cycles), perform a capacity check by discharging the battery at a lower C-rate (e.g., C/5) to accurately measure the capacity fade.

Experimental Protocol for Vanadium Redox Flow Batteries:

  • Electrolyte Preparation: Prepare the vanadium electrolyte to the desired concentration and charge state.

  • System Assembly: Assemble the VRFB cell stack, tanks, pumps, and tubing.

  • Initial Cycling: Perform several charge-discharge cycles to condition the battery and ensure stable performance.

  • Charging: Charge the battery at a constant current or constant power until the state of charge (SOC) reaches the upper limit (e.g., 95%) or the cell voltage reaches a predefined cutoff.

  • Discharging: Discharge the battery at a constant current or constant power until the SOC reaches the lower limit (e.g., 5%) or the cell voltage drops to a predefined cutoff.

  • Repeat: Repeat steps 4 and 5 for thousands of cycles.

  • Performance Monitoring: Continuously monitor and record key parameters such as voltage, current, SOC, and electrolyte temperature. Periodically measure the coulombic, voltage, and energy efficiencies.

Safety Testing: UL 9540A

The UL 9540A standard provides a test methodology for evaluating the thermal runaway fire propagation in battery energy storage systems.[8][9] It consists of a series of tests at four levels: cell, module, unit, and installation.[9]

UL 9540A Test Levels:

Cell Cell Level Test (Induce Thermal Runaway) Module Module Level Test (Assess Cell-to-Cell Propagation) Cell->Module If thermal runaway is induced Unit Unit Level Test (Evaluate System-Level Fire and Explosion Hazards) Module->Unit If propagation occurs Installation Installation Level Test (Assess Performance with Fire Protection) Unit->Installation If hazards are not contained

UL 9540A progressive testing levels.

Cell-Level Test Protocol (Example for LIB):

  • Sample Preparation: Select a statistically relevant number of cells.

  • Inducing Thermal Runaway: Use a method such as heating, overcharging, or nail penetration to induce thermal runaway in a single cell within a controlled environment.

  • Data Collection: Monitor the cell's temperature, voltage, and the composition and flammability of any vented gases.

  • Analysis: Determine if thermal runaway can be induced and if the vented gases are flammable.

Module-Level Test Protocol:

  • Module Preparation: Construct a battery module according to the manufacturer's specifications.

  • Initiating Event: Induce thermal runaway in one or more cells within the module using the method determined from the cell-level test.

  • Observation: Monitor for cell-to-cell propagation of thermal runaway.

  • Data Collection: Measure heat release rate, smoke production, and gas composition.

  • Analysis: Determine if the module can contain the thermal runaway event without propagation to adjacent cells.

Concluding Remarks

The selection between Vanadium Redox Flow and Lithium-ion battery technologies is a nuanced decision that hinges on the specific demands of the intended application. For high-power, mobile, or space-constrained applications, the superior energy and power density of LIBs make them the incumbent technology.[1] However, for large-scale, long-duration energy storage where safety, longevity, and scalability are paramount, VRFBs present a compelling and increasingly viable alternative.[2] As research and development in both fields continue to advance, it is imperative for scientists and professionals to stay abreast of the latest experimental data to make informed decisions for future energy storage solutions.

References

A Researcher's Guide to DFT Studies of Vanadium Oxide and Hydroxide Structures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Computational Methodologies and Experimental Data for Researchers, Scientists, and Drug Development Professionals.

Vanadium oxides and their hydrated counterparts, vanadium hydroxides, are a class of materials with diverse and technologically significant properties, ranging from catalysis and energy storage to potential applications in drug development. Understanding the intricate relationship between their atomic structure and electronic properties is paramount for designing novel materials with tailored functionalities. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating these relationships at the quantum level. This guide provides a comparative overview of various DFT approaches for studying vanadium oxide and hydroxide (B78521) structures, supported by experimental data.

Comparing DFT Functionals for Structural and Electronic Properties

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For transition metal oxides like those of vanadium, standard functionals such as the Generalized Gradient Approximation (GGA), often represented by the Perdew-Burke-Ernzerhof (PBE) functional, can be limited. These limitations arise from the self-interaction error, which inadequately describes the strongly correlated d-electrons of the vanadium atoms. To address this, several advanced methods are employed, including DFT+U and hybrid functionals.

Structural Properties: Lattice Parameters and Bond Lengths

The accurate prediction of crystal structures is a fundamental test for any DFT methodology. For vanadium oxides, the inclusion of a Hubbard U correction (DFT+U) or the use of hybrid functionals often leads to better agreement with experimental lattice parameters and bond lengths compared to standard GGA functionals. Van der Waals (vdW) corrections are also crucial, particularly for layered structures like V₂O₅, to accurately model the interlayer spacing.

Below is a comparison of calculated and experimental lattice parameters for orthorhombic V₂O₅:

Functional/Methoda (Å)b (Å)c (Å)Reference
PBE 11.513.564.37[1]
PBE+U (U=6 eV) 11.523.564.37[1]
PBE+U+D2 11.523.564.37[1]
Experimental 11.513.564.37[2]

Similarly, V-O bond lengths are critical for understanding local coordination and reactivity. DFT calculations can provide detailed insights into these structural parameters. For instance, in V₂O₅, there are three distinct oxygen sites, leading to a range of V-O bond lengths.

CompoundBondCalculated Bond Length (Å)Experimental Bond Length (Å)Reference
V₂O₅V-O1.61 - 2.07-[3]
VOV-O2.19-[4]
Dioxidovanadium(V) Complex 1V-O1.61-[5]
Dioxidovanadium(V) Complex 2V-O1.59 - 1.76-[5]
Electronic Properties: The Band Gap Challenge

Predicting the band gap of vanadium oxides is a notorious challenge for DFT. Standard GGA functionals like PBE are known to significantly underestimate the band gap. The DFT+U method can improve the prediction, with the calculated band gap being sensitive to the chosen U value. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange, generally provide more accurate band gap predictions but at a higher computational cost.[6]

Here's a comparison of the calculated and experimental band gap for V₂O₅:

Functional/MethodCalculated Band Gap (eV)Experimental Band Gap (eV)Reference
PBE 1.62.0 - 2.8[1]
PBE+U (U=6 eV) ~2.32.0 - 2.8[1]
LDA 1.91.85 (electronic)[7]
Dielectric-dependent hybrid 3.352.3 (optical)[8]
Quasiparticle self-consistent GW 4.02.3 (optical)[8]

Experimental Protocols and Computational Methodologies

To ensure the reproducibility and validity of DFT studies, it is crucial to provide detailed experimental and computational protocols.

Typical Computational Workflow for DFT+U Calculations

A common workflow for performing DFT+U calculations on vanadium oxides involves several key steps. This process is essential for accurately capturing the electronic structure of these strongly correlated materials.

DFTU_Workflow cluster_prep System Preparation cluster_dftu DFT+U Calculation cluster_analysis Analysis start Define Crystal Structure (e.g., V₂O₅, VO₂) relax_gga Structural Relaxation (PBE) start->relax_gga choose_u Select Hubbard U value (e.g., U = 3-6 eV) relax_gga->choose_u scf_calc Self-Consistent Field (SCF) Calculation with DFT+U choose_u->scf_calc dos_bands Calculate Density of States (DOS) and Band Structure scf_calc->dos_bands compare_exp Compare with Experimental Data (e.g., Band Gap, Lattice Parameters) dos_bands->compare_exp

Caption: A typical workflow for DFT+U calculations on vanadium oxides.

Experimental Synthesis and Characterization

Experimental validation is key to assessing the accuracy of computational models. A common method for synthesizing vanadium oxide materials is the sol-gel technique followed by annealing. The resulting structures are then characterized using various techniques.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Comparison sol_gel Sol-Gel Method annealing Annealing sol_gel->annealing xrd X-ray Diffraction (XRD) (Crystal Structure) annealing->xrd sem Scanning Electron Microscopy (SEM) (Morphology) annealing->sem xps X-ray Photoelectron Spectroscopy (XPS) (Chemical State) annealing->xps uv_vis UV-Vis Spectroscopy (Optical Properties) annealing->uv_vis dft_compare Comparison with DFT Results xrd->dft_compare sem->dft_compare xps->dft_compare uv_vis->dft_compare

Caption: A general workflow for the synthesis and characterization of vanadium oxides.

The Role of Vanadium Hydroxides

The study of vanadium hydroxides and oxyhydroxides is crucial for understanding the behavior of vanadium oxides in aqueous environments, which is relevant for applications such as catalysis and battery technology. DFT calculations can provide insights into the stability and structure of these hydrated phases. For instance, the formation of H₂V₃O₈ from V₃O₇ and water has been studied computationally, with a calculated absorption energy of -68.07 kJ/mol of H₂O at the DFT-D level.[9]

Logical Relationships in DFT Functionals

The choice of a DFT functional involves a trade-off between accuracy and computational cost. This relationship can be visualized as a hierarchy of approximations.

Functional_Hierarchy low Low high High low_acc Low high_acc High lda LDA gga GGA (PBE) lda->gga dftu DFT+U gga->dftu Adds Hubbard U for correlation hybrid Hybrid (B3LYP, PBE0) dftu->hybrid Includes exact exchange

Caption: Hierarchy of DFT functionals in terms of accuracy and cost.

Conclusion

DFT studies are indispensable for advancing our understanding of vanadium oxide and hydroxide structures. This guide highlights the importance of selecting appropriate computational methods to achieve reliable predictions of their structural and electronic properties. While standard GGA functionals can provide a qualitative picture, more advanced methods like DFT+U and hybrid functionals, often in conjunction with van der Waals corrections, are necessary for quantitative agreement with experimental data. The continued synergy between computational modeling and experimental validation will undoubtedly pave the way for the rational design of novel vanadium-based materials for a wide range of applications.

References

A Comparative Guide to Aqueous vs. Alkoxy-Derived Vanadium Xerogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vanadium pentoxide (V₂O₅) xerogels are fascinating materials with a layered structure that lends them to a variety of applications, including as catalysts, in battery materials, and for potential use in drug delivery systems. The properties of these xerogels are highly dependent on their synthesis route. The two most common methods for producing vanadium xerogels are the aqueous route, typically involving the acidification of a vanadate (B1173111) salt solution, and the alkoxy-derived route, which utilizes the hydrolysis and condensation of a vanadium alkoxide precursor. This guide provides an objective comparison of the performance of vanadium xerogels derived from these two distinct synthetic pathways, supported by experimental data and detailed methodologies.

Data Presentation: A Side-by-Side Comparison

The choice of synthesis route significantly impacts the structural, physical, and electrochemical properties of the resulting vanadium xerogel. The following tables summarize key quantitative data to facilitate a direct comparison between aqueous and alkoxy-derived V₂O₅ xerogels.

PropertyAqueous-Derived (v-V₂O₅)Alkoxy-Derived (a-V₂O₅)Notes
Apparent Li⁺ Diffusion Coefficient > 2 orders of magnitude fasterSlowerData from a direct comparative study. Faster diffusion in aqueous-derived xerogels is attributed to a less distorted local symmetry around the vanadium centers.[1]
Local Structure (ex situ) Less distortedSubstantial distortion around vanadiumObserved after solvent removal. The rapid polymerization in the alkoxide route is presumed to cause this distortion.[1]
BET Surface Area Typically < 10 m²/gCan range from low to moderateSurface area is highly dependent on specific synthesis and drying conditions. For comparison, V₂O₅ aerogels (a related porous material) can have surface areas of 150-400 m²/g.[2][3][4]
Pore Volume Typically < 0.01 cm³/gVariableSimilar to surface area, pore volume is sensitive to the preparation method.

Table 1: Comparison of Structural and Physical Properties.

PropertyAqueous-DerivedAlkoxy-DerivedNotes
Specific Capacitance (Aqueous Electrolyte) Up to 190 F/g (for nanofibers)Data not directly available in comparative studiesThe provided value is for electrospun nanofibers, which have a high surface area. Performance is highly morphology-dependent.
Specific Capacity (as Li-ion battery cathode) Reversible capacity of ~120 mAh/gGenerally exhibits good capacityBoth types are investigated as cathode materials. The faster ion diffusion in aqueous-derived xerogels can be advantageous for rate capability.[5]
Energy Density Promising, dependent on specific capacity and voltagePromising, dependent on specific capacity and voltageBoth materials are explored for energy storage applications due to the layered V₂O₅ structure.[5][6]

Table 2: Comparison of Electrochemical Properties.

Experimental Protocols

The following are detailed methodologies for the synthesis of both aqueous and alkoxy-derived vanadium xerogels, synthesized from common laboratory procedures.

Aqueous-Derived Vanadium Xerogel Synthesis

This protocol is based on the ion-exchange method from sodium metavanadate.

Materials:

  • Sodium metavanadate (NaVO₃)

  • Proton exchange resin (e.g., Dowex 50W-X2)

  • Deionized water

Procedure:

  • Prepare a 0.5 M solution of sodium metavanadate in deionized water.

  • Pass the sodium metavanadate solution through a column packed with a proton exchange resin.

  • Collect the resulting acidic, yellow-orange solution of polyvanadic acid.

  • Allow the solution to stand at room temperature. Over several days, the solution will darken to a deep red and its viscosity will increase as the polyvanadic acid polymerizes.

  • The resulting viscous sol is then cast into a petri dish and allowed to dry slowly in air at room temperature until a solid xerogel film is formed.

Alkoxy-Derived Vanadium Xerogel Synthesis

This protocol is based on the hydrolysis and condensation of vanadyl triisopropoxide.

Materials:

Procedure:

  • Prepare a solution of deionized water in acetone.

  • In a separate container, place the vanadyl triisopropoxide precursor.

  • Slowly add the water/acetone solution to the vanadyl triisopropoxide with vigorous stirring. The molar ratio of VO(O-iPr)₃ to H₂O to acetone can be controlled to influence the gelation process (e.g., a 1:30:15 ratio).[2]

  • Continue stirring until a gel forms.

  • The "wet gel" is then aged for a period (e.g., 24 hours) in a sealed container.

  • The gel is then dried under ambient conditions or in a controlled environment to obtain the xerogel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the synthesis workflows for both aqueous and alkoxy-derived vanadium xerogels.

aqueous_synthesis cluster_start Starting Materials cluster_process Process cluster_product Product NaVO3_sol Sodium Metavanadate Solution Ion_Exchange Ion Exchange NaVO3_sol->Ion_Exchange Resin Proton Exchange Resin Resin->Ion_Exchange Polymerization Polymerization (Aging) Ion_Exchange->Polymerization Polyvanadic Acid Drying Drying Polymerization->Drying V₂O₅·nH₂O Gel Xerogel Aqueous-Derived V₂O₅ Xerogel Drying->Xerogel

Aqueous-derived V₂O₅ xerogel synthesis workflow.

alkoxy_synthesis cluster_start Starting Materials cluster_process Process cluster_product Product Alkoxide Vanadyl Alkoxide (e.g., VO(O-iPr)₃) Hydrolysis Hydrolysis & Condensation Alkoxide->Hydrolysis Solvent Water/Solvent Mixture Solvent->Hydrolysis Aging Aging Hydrolysis->Aging Wet Gel Drying Drying Aging->Drying Xerogel Alkoxy-Derived V₂O₅ Xerogel Drying->Xerogel

Alkoxy-derived V₂O₅ xerogel synthesis workflow.
Logical Relationships

The following diagram illustrates the relationship between the synthesis route and the resulting structural properties of the vanadium xerogels.

structural_comparison cluster_aqueous Aqueous Route cluster_alkoxy Alkoxy-Derived Route Synthesis_Route Synthesis Route Aqueous Vanadate Hydrolysis Synthesis_Route->Aqueous Alkoxy Alkoxide Hydrolysis Synthesis_Route->Alkoxy Aqueous_Props Properties: - Less distorted local symmetry - Faster ion diffusion Aqueous->Aqueous_Props Alkoxy_Props Properties: - Substantial distortion  around Vanadium - Slower ion diffusion Alkoxy->Alkoxy_Props

Impact of synthesis route on xerogel properties.

Performance Comparison

Electrochemical Performance:

The most striking difference in performance lies in the electrochemical properties, particularly ion diffusion. The apparent Li⁺ diffusion coefficient in aqueous-derived V₂O₅ xerogels is significantly higher—by more than two orders of magnitude—than in their alkoxy-derived counterparts.[1] This is a critical factor for applications such as lithium-ion batteries, where rapid charge and discharge rates are desirable. The enhanced ion mobility in aqueous-derived xerogels is attributed to a more ordered local structure around the vanadium centers, which provides clearer pathways for ion transport.[1] In contrast, the rapid polymerization inherent in the alkoxide route leads to a more distorted and less ordered structure, which can impede ion movement.[1]

Catalytic Activity:

While direct comparative studies on the catalytic activity of aqueous versus alkoxy-derived vanadium xerogels are not abundant in the literature, some inferences can be drawn from their structural properties. The surface acidity of vanadium oxides is a key factor in their catalytic performance for many oxidation reactions. The Brønsted acidity of aqueous-derived xerogels is well-established and arises from the interaction of water molecules with the V₂O₅ layers.[1] The nature and density of these acid sites can be influenced by the synthesis conditions. For reactions where surface acidity is paramount, such as the oxidation of alcohols, the aqueous route may offer advantages. However, the higher potential for structural defects and a different distribution of vanadium oxidation states in alkoxy-derived xerogels could be beneficial for other catalytic reactions. The choice of synthesis method should therefore be tailored to the specific catalytic application and the desired surface properties.

Conclusion

The selection between an aqueous and an alkoxy-derived synthesis route for vanadium xerogels depends critically on the intended application.

  • Aqueous-derived vanadium xerogels are generally favored for applications requiring high ionic conductivity, such as high-rate battery electrodes. Their more ordered structure facilitates rapid ion transport.

  • Alkoxy-derived vanadium xerogels , while exhibiting slower ion diffusion, may offer advantages in tuning the material's porosity and surface chemistry. The greater structural distortion could also be exploited in certain catalytic applications where defect sites are active centers.

Further research is needed to directly compare the catalytic performance of these two types of xerogels across a range of reactions to fully elucidate the structure-property-performance relationships. This guide provides a foundational understanding for researchers and professionals to make informed decisions in the selection and synthesis of vanadium xerogels for their specific needs.

References

analysis of supported V2O5/TiO2 catalysts versus other supports

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Supported Vanadium Pentoxide (V₂O₅) Catalysts: TiO₂ vs. Alternative Supports Published: December 19, 2025

For researchers and professionals in catalysis, the choice of support material for vanadium pentoxide (V₂O₅) is critical as it significantly influences the catalyst's performance in various industrial applications, including the selective catalytic reduction (SCR) of nitrogen oxides (NOx) and various oxidation processes. Titanium dioxide (TiO₂) is the most common and commercially successful support for V₂O₅, largely due to its ability to promote high catalytic activity and stability.[1][2] This guide provides an objective comparison of V₂O₅/TiO₂ catalysts with V₂O₅ supported on other common materials such as alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), zirconia (ZrO₂), and activated carbon.

The superior performance of TiO₂, particularly the anatase phase, is often attributed to the strong interaction between the vanadia species and the support, which helps to stabilize a highly dispersed monolayer of VOx species on the catalyst surface.[1][2] This dispersion is crucial for maximizing the number of active sites available for reaction.

Performance Comparison Data

The following table summarizes the performance of V₂O₅ on various supports for several key catalytic reactions. The data is compiled from various studies to highlight the differences in activity and selectivity.

CatalystV₂O₅ Loading (wt%)ApplicationTemperature (°C)Key Performance MetricsSource
V₂O₅/TiO₂ Not SpecifiedH₂S Selective Oxidation220Sulfur Yield: 90.4% [1]
V₂O₅/γ-Al₂O₃ Not SpecifiedH₂S Selective Oxidation220Lower sulfur yield than TiO₂ support[1]
V₂O₅/ZrO₂ Not SpecifiedH₂S Selective Oxidation220Lower sulfur yield than TiO₂ support[1]
V₂O₅/TiO₂ 1, 2, or 5 mol%SCR of NO with NH₃160 - 300High activity for NO removal[3]
V₂O₅/Al₂O₃ 1, 2, or 5 mol%SCR of NO with NH₃160 - 300Negligible activity for NO removal[3]
V₂O₅/Al₂O₃ 25 or 50 mol%SCR of NO with NH₃160 - 300Higher activity than V₂O₅/TiO₂[3]
V₂O₅/TiO₂ Not SpecifiedPropane (B168953) Oxidative Dehydrogenation450 - 550Most active catalyst (less basic, easier to reduce)[4]
V₂O₅/Al₂O₃ Not SpecifiedPropane Oxidative Dehydrogenation450 - 550Most selective to propylene (more acidic)[4]
V₂O₅/SiO₂ 5 - 100H₂S Selective Oxidation> 270Sulfur Selectivity: >90% [5]
V₂O₅/SiO₂ Not SpecifiedMethanol Selective Oxidation100 - 250Leads to crystalline V₂O₅, which is least active[6][7]
V₂O₅/ZrO₂ Not SpecifiedMethanol Selective Oxidation100 - 250Forms active monomeric and polymeric VOx species[6][7]

Key Observations

  • For SCR of NOx: At low vanadia loadings, TiO₂ is a vastly superior support to Al₂O₃, exhibiting high activity where the alumina-supported catalyst is nearly inert.[3] However, at very high loadings, V₂O₅/Al₂O₃ can become more active.[3] This is often because the interaction between V₂O₅ and acidic supports like Al₂O₃ is weak, leading to the formation of less active crystalline V₂O₅ at lower loadings.[4]

  • For H₂S Oxidation: V₂O₅/TiO₂ demonstrates the highest sulfur yield compared to Al₂O₃ and ZrO₂ supports, reinforcing the benefits of the strong V-Ti interaction.[1] Both TiO₂ and SiO₂ have proven to be effective supports for this reaction, favoring the formation of elemental sulfur over the undesired SO₂.[5][8][9]

  • For Oxidative Dehydrogenation (ODH): In propane ODH, a trade-off is observed. V₂O₅/TiO₂ is the most active catalyst, while V₂O₅/Al₂O₃ provides the highest selectivity to the desired product, propylene.[4] This highlights how the support's properties (acidity, reducibility) can be tuned to favor either conversion rate or product selectivity.

  • For Methanol Oxidation: The nature of the support directly determines the structure of the active vanadium species.[6][7] While SiO₂ and Al₂O₃ tend to promote the formation of less active crystalline V₂O₅, supports like ZrO₂ and TiO₂ facilitate the formation of highly active, dispersed monomeric and polymeric VOx species.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are typical protocols for the synthesis and performance evaluation of supported V₂O₅ catalysts.

Catalyst Synthesis: Wet Impregnation Method

The incipient wetness (or wet) impregnation is a common method for preparing supported V₂O₅ catalysts.[2][10][11][12]

  • Precursor Solution Preparation: An appropriate amount of a vanadium precursor, such as ammonium (B1175870) metavanadate (NH₄VO₃), is dissolved in a suitable solvent. A solution of oxalic acid is often used to facilitate the dissolution.[2]

  • Impregnation: The precursor solution is added dropwise to the dry support powder (e.g., TiO₂, γ-Al₂O₃) until the pores of the support are just filled (incipient wetness).[13] The mixture is typically stirred or agitated to ensure uniform distribution.

  • Drying: The impregnated material is dried to remove the solvent. This is often done in an oven, typically overnight at a temperature around 100-120°C.[12]

  • Calcination: The dried powder is then calcined in a muffle furnace in a flow of air.[12] Calcination is performed at high temperatures (e.g., 450-500°C) for several hours.[11] This step decomposes the precursor to form the active vanadium oxide phase on the support surface and ensures strong adhesion.

Catalytic Performance Testing: Fixed-Bed Reactor

The catalytic activity is typically measured using a continuous-flow fixed-bed reactor system.[14]

  • Reactor Setup: A specific amount of the catalyst powder is placed in a reactor tube (often made of quartz or stainless steel) and secured with quartz wool plugs. The reactor is situated inside a temperature-controlled furnace.

  • Gas Feed System: A system of mass flow controllers is used to introduce a simulated flue gas mixture with a precise composition into the reactor. For SCR testing, the gas mixture typically contains NO, NH₃, O₂, and a balance gas like N₂.[14] Water vapor and SO₂ may also be included to simulate real-world conditions.[15]

  • Reaction: The temperature of the furnace is raised to the desired reaction temperature. The gas mixture flows through the catalyst bed at a defined gas hourly space velocity (GHSV).

  • Product Analysis: The composition of the effluent gas stream from the reactor is analyzed in real-time. Analytical instruments such as Fourier-transform infrared (FTIR) spectrometers or chemiluminescence NOx analyzers are commonly used to measure the concentrations of reactants and products.[16]

  • Data Calculation: The conversion of reactants (e.g., NOx) and the selectivity towards specific products (e.g., N₂) are calculated based on the difference in concentrations between the inlet and outlet gas streams.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of supported V₂O₅ catalysts.

G cluster_prep Catalyst Preparation cluster_eval Catalyst Evaluation start Precursor & Support Selection synthesis Synthesis Method start->synthesis drying Drying (e.g., 110°C) synthesis->drying imp Impregnation sg Sol-Gel cp Co-precipitation calcination Calcination (e.g., 500°C) drying->calcination char Physicochemical Characterization calcination->char test Catalytic Performance Test (Fixed-Bed Reactor) calcination->test char->test xrd XRD bet BET tpr TPR analysis Data Analysis (Conversion, Selectivity) test->analysis

References

A Comparative Guide to the Influence of Surfactants on Electrochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of surfactants in electrochemical systems can significantly enhance analytical performance, offering improved sensitivity, selectivity, and reaction kinetics. This guide provides a comparative analysis of anionic, cationic, and non-ionic surfactants, supported by experimental data, to aid in the selection and application of these surface-active agents in electrochemical research.

Unveiling the Impact: A Quantitative Comparison

The choice of surfactant can dramatically alter the electrochemical response of a system. The following table summarizes the quantitative effects of representative anionic, cationic, and non-ionic surfactants on key electrochemical parameters. The data presented is a synthesis from multiple studies to provide a comparative overview.

Surfactant TypeRepresentative SurfactantRedox ProbeEffect on Peak Current (I_p)Effect on Peak Potential Separation (ΔE_p)Effect on Double-Layer Capacitance (C_dl)
Anionic Sodium Dodecyl Sulfate (SDS)K_3[Fe(CN)_6]Increased peak current due to electrostatic attraction of the cationic probe to the negatively charged surfactant layer on the electrode.[1]Decreased ΔE_p, indicating faster electron transfer kinetics.[1]Increases with concentration up to the critical micelle concentration (CMC), then plateaus or decreases.[2]
Cationic Cetyltrimethylammonium Bromide (CTAB)AmaranthIncreased peak current by pre-concentrating the anionic analyte at the electrode surface.[3]Can increase or decrease depending on the analyte and its interaction with the surfactant layer. For Bi(III) ions, CTAB accelerated the process, suggesting a decrease in ΔE_p.[4]Generally decreases C_dl due to the formation of a more compact and less permeable layer on the electrode surface.
Non-ionic Triton X-100U(VI)Can enhance signals by improving the solubility of the analyte or modifying the electrode surface to facilitate the electrochemical reaction. However, in some cases, it can cause a slight decrease in the signal compared to ionic surfactants.[5]Often shows a minimal effect on ΔE_p compared to ionic surfactants, suggesting a less direct influence on electron transfer kinetics.Can lead to a decrease in C_dl by blocking active sites on the electrode surface.

Visualizing the Workflow: Surfactant Evaluation in Electrochemistry

The following diagram illustrates a logical workflow for the selection and evaluation of surfactants to enhance electrochemical measurements.

Surfactant_Evaluation_Workflow cluster_0 Phase 1: Surfactant Selection cluster_1 Phase 2: Experimental Evaluation cluster_2 Phase 3: Optimization and Application start Define Analytical Goal (e.g., Increase Sensitivity, Improve Kinetics) analyte_props Characterize Analyte (Charge, Hydrophobicity) start->analyte_props surfactant_choice Select Surfactant Type (Anionic, Cationic, Non-ionic) analyte_props->surfactant_choice Based on electrostatic and hydrophobic interactions cv_exp Perform Cyclic Voltammetry (CV) with varying surfactant concentrations surfactant_choice->cv_exp eis_exp Conduct Electrochemical Impedance Spectroscopy (EIS) surfactant_choice->eis_exp data_analysis Analyze CV Data (Peak Current, Peak Potential Separation) cv_exp->data_analysis optimization Optimize Surfactant Concentration and other experimental parameters data_analysis->optimization cdl_analysis Determine Double-Layer Capacitance eis_exp->cdl_analysis cdl_analysis->optimization application Apply Optimized Method to the analytical problem optimization->application validation Validate the Method (e.g., Linearity, LOD, LOQ) application->validation end Final Analytical Method validation->end Successful Enhancement

Caption: A workflow for selecting and evaluating surfactants.

Experimental Protocols

The following are generalized yet detailed methodologies for key experiments cited in this guide. Researchers should adapt these protocols to their specific experimental setups and analytical goals.

Cyclic Voltammetry (CV) for Surfactant Evaluation

This protocol outlines the steps to assess the impact of a surfactant on the electrochemical behavior of a redox probe.

1. Materials and Reagents:

  • Working Electrode: Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE), or other suitable electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Counter Electrode: Platinum wire or graphite (B72142) rod.

  • Electrochemical Cell: A standard three-electrode cell.

  • Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

  • Redox Probe: e.g., 1 mM Potassium Ferricyanide (K_3[Fe(CN)_6]) in a suitable supporting electrolyte.

  • Supporting Electrolyte: e.g., 0.1 M Potassium Chloride (KCl) or a buffer solution appropriate for the analyte.

  • Surfactants: Stock solutions of the anionic, cationic, and non-ionic surfactants of interest (e.g., SDS, CTAB, Triton X-100).

2. Electrode Preparation:

  • Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

  • Rinse the electrode thoroughly with deionized water and sonicate in deionized water and ethanol (B145695) to remove any residual polishing material.

  • Dry the electrode before use.

3. Experimental Procedure:

  • Prepare a series of electrochemical cells containing the redox probe in the supporting electrolyte.

  • Add varying concentrations of the surfactant to each cell, ensuring the concentrations span the expected critical micelle concentration (CMC). A control cell with no surfactant should also be prepared.

  • Place the prepared three-electrode system into the electrochemical cell, ensuring the electrodes are properly immersed.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the gas over the solution during the experiment.

  • Perform cyclic voltammetry by scanning the potential from an initial potential to a switching potential and back. The potential window should be set to encompass the redox peaks of the probe. A typical scan rate is 100 mV/s, but this can be varied to investigate the kinetics.

  • Record the cyclic voltammograms for each surfactant concentration.

4. Data Analysis:

  • From the recorded voltammograms, determine the anodic peak potential (E_pa), cathodic peak potential (E_pc), anodic peak current (I_pa), and cathodic peak current (I_pc).

  • Calculate the peak potential separation (ΔE_p = E_pa - E_pc).

  • Plot the peak currents (I_pa and I_pc) as a function of surfactant concentration to observe the effect on the signal.

  • Analyze the changes in ΔE_p to infer the effect of the surfactant on the electron transfer kinetics. A decrease in ΔE_p suggests faster kinetics.

Electrochemical Impedance Spectroscopy (EIS) for Double-Layer Capacitance Measurement

This protocol is used to determine the effect of surfactants on the electrical double layer at the electrode-electrolyte interface.

1. Materials and Reagents:

  • Same as for the Cyclic Voltammetry protocol.

2. Experimental Procedure:

  • Set up the electrochemical cell and electrodes as described for the CV experiment.

  • Set the potentiostat to perform EIS at the formal potential (E°') of the redox couple, which can be estimated as the midpoint of the anodic and cathodic peak potentials from the CV experiment.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., from 100 kHz to 0.1 Hz).

  • Record the impedance data for each surfactant concentration.

3. Data Analysis:

  • The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).

  • Model the impedance data using an appropriate equivalent circuit. A common simple model is the Randles circuit, which includes the solution resistance (R_s), the charge transfer resistance (R_ct), the Warburg impedance (Z_w), and the double-layer capacitance (C_dl).

  • Fit the experimental data to the equivalent circuit model to extract the value of the double-layer capacitance (C_dl).

  • Plot the obtained C_dl values as a function of surfactant concentration to evaluate the surfactant's effect on the electrode-electrolyte interface.

References

comparative toxicity assessment of different vanadium oxide nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Toxicity of Vanadium Oxide Nanoparticles: V₂O₃, VO₂, and V₂O₅

This guide provides a comparative toxicological assessment of three key vanadium oxide nanoparticles (NPs): vanadium(III) oxide (V₂O₃), vanadium(IV) oxide (VO₂), and vanadium(V) oxide (V₂O₅). The information is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the potential bio-reactivity of these nanomaterials. The data presented is collated from various in vitro and in vivo studies.

Comparative Toxicity Profile

The toxicity of vanadium oxide nanoparticles is intrinsically linked to their physicochemical properties, including oxidation state, size, shape, surface area, and dissolution rate. Generally, the toxicity trend increases with the oxidation state, with V₂O₅ NPs often exhibiting the highest toxicity, followed by VO₂ and then V₂O₃ NPs. This is attributed to differences in their reactivity, solubility, and ability to generate reactive oxygen species (ROS).

In Vitro Cytotoxicity

The following table summarizes the cytotoxic effects of the different vanadium oxide nanoparticles on various cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of cytotoxicity, representing the concentration of a substance that inhibits a biological process by 50%.

NanoparticleCell LineAssayExposure Time (h)IC₅₀ (µg/mL)Key ObservationsReference
V₂O₃ (nano) ECV304 (Endothelial)WST-124~10Significantly more toxic than bulk V₂O₃ and V₂O₅.[1]
A549 (Lung)WST-124>10Less sensitive than ECV304 cells.[1]
VO₂ A549 (Lung)MTT24~2.5-5Dose-dependent cytotoxicity observed.[2]
BEAS-2B (Lung)MTT24~5-10Similar sensitivity to A549 cells.[3]
V₂O₅ BEAS-2B (Airway Epithelial)WST-124~24Nanoparticles were more toxic than nanofibers (IC₅₀ ~36 µg/mL).[4]
MCF-7 (Breast Cancer)MTT48~20Showed dose-dependent cytotoxic effects.[5]

Note: IC₅₀ values can vary significantly depending on the specific nanoparticle characteristics (size, synthesis method) and the experimental conditions (cell type, assay used).

In Vivo Toxicity

An in vivo study in mice provides insights into the systemic toxicity and biodistribution of these nanoparticles.

Nanoparticle (Synthetic)Dose (mg/kg)ExposureKey FindingsReference
V₂O₃ 2 and 6Oral, 28 daysAccumulated in tissues, with the highest levels in the heart, followed by the liver, kidney, and spleen. Reduced total protein and albumin levels at the higher dose. Decreased white blood cell count at the higher dose.[6]
VO₂ 2 and 6Oral, 28 daysLower tissue accumulation compared to S-V₂O₅ and S-V₂O₃. Decreased white blood cell count at the higher dose.[6]
V₂O₅ 2 and 6Oral, 28 daysHighest dissolution rate. Accumulated significantly in tissues, particularly the heart. Reduced total protein and albumin levels at the higher dose. Decreased white blood cell count at the higher dose.[6]

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism underlying the toxicity of vanadium oxide nanoparticles is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to a cascade of cellular events, including inflammation, DNA damage, and ultimately, apoptosis (programmed cell death).

Oxidative Stress and Apoptosis Signaling

Vanadium oxide nanoparticles can trigger both intrinsic (mitochondrial) and extrinsic apoptosis pathways. The generation of ROS disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates a caspase cascade (caspase-9 and the executioner caspase-3).

cluster_extracellular cluster_cellular VONPs Vanadium Oxide Nanoparticles (V₂O₃, VO₂, V₂O₅) ROS ROS Generation (•OH, O₂⁻) VONPs->ROS Mitochondrion Mitochondrial Damage ROS->Mitochondrion p53 p53 Activation ROS->p53 CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Bax->Mitochondrion Bcl2->Mitochondrion

Fig. 1: General signaling pathway for vanadium oxide nanoparticle-induced apoptosis.
Inflammatory Response Signaling

Vanadium oxide nanoparticles can also trigger pro-inflammatory responses, primarily through the activation of the NF-κB and MAPK signaling pathways. This leads to the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

cluster_extracellular cluster_cellular VONPs Vanadium Oxide Nanoparticles (V₂O₃, VO₂, V₂O₅) ROS ROS Generation VONPs->ROS MAPK MAPK Activation (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Activation ROS->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Fig. 2: General signaling pathway for vanadium oxide nanoparticle-induced inflammation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and comparison of toxicity data.

General Experimental Workflow for In Vitro Toxicity Assessment

cluster_workflow Experimental Workflow A Cell Culture (e.g., A549, BEAS-2B) B Nanoparticle Exposure (V₂O₃, VO₂, V₂O₅ at various concentrations) A->B C Cytotoxicity Assays (MTT, LDH) B->C D Oxidative Stress Assays (ROS detection) B->D E Apoptosis Assays (Caspase activity, Annexin V) B->E F Inflammatory Response Assays (Cytokine measurement - ELISA) B->F G Data Analysis and Comparison C->G D->G E->G F->G

Fig. 3: A general workflow for assessing the in vitro toxicity of nanoparticles.
Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Nanoparticle Treatment: Remove the culture medium and expose the cells to various concentrations of V₂O₃, VO₂, or V₂O₅ nanoparticles suspended in fresh medium for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the untreated control.

Membrane Integrity Assessment (LDH Assay)

Principle: Lactate (B86563) dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH activity in the supernatant is measured in a coupled enzymatic reaction, where LDH catalyzes the conversion of lactate to pyruvate, leading to the reduction of NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan, which can be quantified.[1][7]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After nanoparticle exposure, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reaction Mixture Addition: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).[8]

Reactive Oxygen Species (ROS) Detection

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Seeding and Treatment: Plate cells and treat with nanoparticles as described previously.

  • Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.[9]

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

Apoptosis Assessment (Caspase-3 Activity Assay)

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay utilizes a specific peptide substrate for caspase-3 that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

Protocol (Colorimetric):

  • Cell Lysis: After nanoparticle treatment, lyse the cells using a specific lysis buffer to release the intracellular contents, including caspases.

  • Protein Quantification: Determine the total protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, incubate a standardized amount of protein from each lysate with the caspase-3 substrate (e.g., DEVD-pNA) in an appropriate reaction buffer.[10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Calculation: The increase in absorbance is proportional to the caspase-3 activity.

Conclusion

The toxicological profiles of V₂O₃, VO₂, and V₂O₅ nanoparticles are distinct and dependent on their inherent physicochemical properties. V₂O₅ nanoparticles generally exhibit the highest toxicity, followed by VO₂ and V₂O₃. The primary mechanism of toxicity for all three is the induction of oxidative stress, leading to inflammation and apoptosis. A thorough understanding of their comparative toxicity and the underlying molecular mechanisms is essential for the safe design and application of these nanomaterials in various fields, including drug delivery and industrial processes. Researchers should consider the specific cell types and experimental conditions when interpreting and comparing toxicity data.

References

Safety Operating Guide

Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Vanadium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a secure and compliant laboratory environment is non-negotiable. The responsible disposal of chemical waste, especially heavy metals such as vanadium, is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, procedural guide for the proper disposal of vanadium hydroxide (B78521), ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult your institution's specific Safety Data Sheets (SDSs) and Standard Operating Procedures (SOPs). Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations of vanadium waste should be performed in a well-ventilated area, ideally within a chemical fume hood.

In Case of a Spill:

  • Prevent the generation of dust from solid vanadium compounds.

  • For solid spills, utilize wet methods for cleanup.

  • Absorb liquid spills with an inert material such as vermiculite (B1170534) or sand.

  • Collect all contaminated materials in a sealed, clearly labeled container designated for hazardous waste.

Waste Segregation and Storage

The initial and most critical step in safe disposal is the proper segregation of chemical waste. Vanadium hydroxide waste streams must be collected in separate, dedicated containers that are clearly labeled and chemically compatible to await treatment and disposal.

Experimental Protocol: Precipitation of Vanadium for Disposal

The most common and effective method for treating aqueous vanadium waste is through chemical precipitation. This process converts soluble vanadium ions into an insoluble solid, which can then be separated from the liquid waste stream. The resulting solid precipitate must be disposed of as hazardous waste.

Method 1: Co-precipitation with Iron (III) Salts

This method is highly effective for removing vanadium from wastewater.

Materials:

  • Ferric chloride (FeCl₃) or Ferric sulfate (B86663) (Fe₂(SO₄)₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Sulfuric acid (H₂SO₄) solution

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beakers

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Acidification: In a suitable beaker, adjust the pH of the vanadium-containing solution to an acidic range (pH 2-3) using 1 M sulfuric acid. This step is crucial for the activation of the reaction.[1]

  • Addition of Iron Salt: While stirring, add a solution of ferric chloride or ferric sulfate. A stoichiometric molar ratio of iron to vanadium of at least 3:1 is recommended for efficient co-precipitation.[1]

  • Precipitation: Slowly add 1 M sodium hydroxide solution while continuously stirring to raise the pH to an alkaline range (pH 8-10). This will induce the co-precipitation of iron hydroxide and vanadium compounds.[1]

  • Flocculation and Settling: Continue stirring for a short period to allow for flocculation. Turn off the stirrer and allow the precipitate to settle.

  • Filtration: Separate the solid precipitate from the liquid by filtration.

  • Analysis of Filtrate: Test the filtrate for residual vanadium content to ensure it meets local discharge limits. If necessary, repeat the treatment process. The pH of the final effluent should be adjusted to meet local discharge standards, typically between 6 and 9.[2]

  • Disposal of Precipitate: The collected filter cake, containing the vanadium precipitate, is considered hazardous waste. It must be placed in a sealed, labeled container for disposal according to institutional and regulatory guidelines. Vanadium pentoxide, a common form of vanadium, is classified under EPA waste number P120.[3][4][5]

Method 2: Selective Precipitation with Ammonium (B1175870) Salts

This method is useful for recovering vanadium from solutions, particularly if other metals are present.

Procedure:

  • Initial pH Adjustment: Adjust the pH of the vanadium solution as required. For instance, if aluminum is present, it can be precipitated first by raising the pH to 8.[6]

  • Vanadium Precipitation: After removing other metal precipitates, adjust the pH to approximately 5 with acid and add ammonium chloride to precipitate ammonium vanadate (B1173111).[6] Alternatively, in some systems, vanadium can be precipitated at a pH of 2.4.[7]

  • Filtration and Disposal: Filter the ammonium vanadate precipitate and dispose of it as hazardous waste, following the same procedures outlined in Method 1.

Quantitative Data for Vanadium Precipitation

ParameterRecommended Value/RangeReference
Co-precipitation with Iron
Initial pH2 - 3[1]
Fe:V Molar Ratio≥ 3:1[1]
Final Precipitation pH8 - 10[1]
Selective Precipitation
Aluminum Precipitation pH~ 8[6]
Ammonium Vanadate Precipitation pH~ 5 (with NH₄Cl)[6]
Alternative Vanadium Precipitation pH2.4[7]
Final Effluent Discharge
pH6 - 9[2]

Vanadium Hydroxide Disposal Workflow

VanadiumDisposal cluster_prep Preparation cluster_treatment Waste Treatment (Aqueous) cluster_disposal Disposal PPE Don PPE Segregate Segregate Waste PPE->Segregate Adjust_pH_Acid Adjust to Acidic pH Segregate->Adjust_pH_Acid Add_Fe_Salt Add Iron (III) Salt Adjust_pH_Acid->Add_Fe_Salt Adjust_pH_Alkaline Adjust to Alkaline pH Add_Fe_Salt->Adjust_pH_Alkaline Precipitate Precipitate Forms Adjust_pH_Alkaline->Precipitate Filter Filter Precipitate Precipitate->Filter Solid_Waste Package Solid Waste Filter->Solid_Waste Liquid_Waste Test & Neutralize Liquid Filter->Liquid_Waste Dispose_Solid Dispose as Hazardous Waste Solid_Waste->Dispose_Solid Dispose_Liquid Discharge Liquid Liquid_Waste->Dispose_Liquid

Caption: Logical workflow for the safe disposal of vanadium hydroxide waste.

By adhering to these detailed procedures, laboratory professionals can effectively manage and dispose of vanadium hydroxide waste, upholding the highest standards of safety and environmental responsibility.

References

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